molecular formula C5H3IN4 B1310063 6-Iodopurine CAS No. 2545-26-8

6-Iodopurine

Cat. No.: B1310063
CAS No.: 2545-26-8
M. Wt: 246.01 g/mol
InChI Key: NIBFSSALYRLHPY-UHFFFAOYSA-N
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Description

6-Iodopurine is a useful research compound. Its molecular formula is C5H3IN4 and its molecular weight is 246.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 25803. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-iodo-7H-purine
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InChI

InChI=1S/C5H3IN4/c6-4-3-5(9-1-7-3)10-2-8-4/h1-2H,(H,7,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

NIBFSSALYRLHPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1)C(=NC=N2)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3IN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID90180108
Record name Purine, 6-iodo-
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Molecular Weight

246.01 g/mol
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CAS No.

2545-26-8
Record name 6-Iodo-9H-purine
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Record name Purine, 6-iodo-
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Record name 6-Iodopurine
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Foundational & Exploratory

6-Iodopurine CAS number and properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 6-Iodopurine: Synthesis, Properties, and Applications in Modern Chemistry

Introduction

This compound stands as a pivotal heterocyclic compound, serving as a versatile building block in the realms of medicinal chemistry and drug discovery. Its strategic importance lies in the reactive carbon-iodine bond at the 6-position of the purine core, which provides a synthetic handle for introducing a diverse array of functional groups. This reactivity, particularly in transition metal-catalyzed cross-coupling reactions, makes it a superior substrate compared to its chloro or bromo analogs. This guide offers a comprehensive overview of this compound, detailing its fundamental properties, synthetic routes, chemical reactivity, and key applications, with a focus on providing practical insights for researchers and scientists in the field.

Part 1: Core Identity and Physicochemical Properties

The foundational step in utilizing any chemical reagent is a thorough understanding of its intrinsic properties. This compound, identified by the CAS Number 2545-26-8 , is a purine derivative where the hydrogen atom at the 6-position is substituted with an iodine atom.[1][2]

Structural and Molecular Data
  • IUPAC Name : 6-iodo-7H-purine[2]

  • Synonyms : 6-Iodo-9H-purine, Purine, 6-iodo-[1][2]

  • Molecular Formula : C₅H₃IN₄[2]

  • Molecular Weight : 246.01 g/mol [2]

The key physicochemical properties of this compound are summarized in the table below. It is important to note that many of these values are computationally derived and should be used as a guideline in experimental design.

PropertyValueSource
CAS Number 2545-26-8[1][2]
Molecular Formula C₅H₃IN₄[2]
Molecular Weight 246.01 g/mol [2]
Physical Form SolidInferred from related compounds
Melting Point Not experimentally determined in provided sources.
Solubility Predicted to be soluble in DMSO and DMF; sparingly soluble in other organic solvents.Inferred from related purine structures[3]
Hydrogen Bond Donor Count 1Computed by Cactvs[2]
Hydrogen Bond Acceptor Count 3Computed by Cactvs[2]
XLogP3-AA 0.8Computed by XLogP3[2]

Part 2: Synthesis and Purification

The synthesis of substituted purines is a cornerstone of medicinal chemistry. While a direct, high-yield synthesis of this compound from a simple precursor is not extensively detailed in the provided literature, a common and illustrative strategy involves the halogenation of more accessible purine derivatives. A highly relevant and analogous procedure is the synthesis of 6-chloro-2-iodopurine from hypoxanthine, which showcases the key chemical transformations required.[4][5] An adapted conceptual workflow for synthesizing a 6-halopurine derivative is presented below.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: N9-Protection cluster_2 Step 3: Iodination (SNAr) cluster_3 Step 4: Deprotection Hypoxanthine Hypoxanthine Chloropurine 6-Chloropurine Hypoxanthine->Chloropurine POCl₃, N,N-dimethylaniline Chloropurine_p 6-Chloropurine Protected_Purine N9-Protected-6-chloropurine Chloropurine_p->Protected_Purine e.g., DHP, p-TsOH Protected_Purine_i N9-Protected-6-chloropurine Iodopurine_protected N9-Protected-6-iodopurine Protected_Purine_i->Iodopurine_protected NaI, TFA, Butanone (Finkelstein Reaction) Iodopurine_protected_d N9-Protected-6-iodopurine Final_Product This compound Iodopurine_protected_d->Final_Product Acidic Conditions G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) PdII_R1X R¹-Pd(II)L₂-X (Oxidative Adduct) Pd0->PdII_R1X Oxidative Addition PdII_R1R2 R¹-Pd(II)L₂-R² PdII_R1X->PdII_R1R2 Transmetalation PdII_R1R2->Pd0 Reductive Elimination Product 6-R²-Purine (R¹-R²) PdII_R1R2->Product R1X This compound (R¹-X) R1X->PdII_R1X BoronicAcid R²-B(OH)₂ BoronicAcid->PdII_R1R2 Base Base (e.g., K₂CO₃) Base->PdII_R1X

Sources

Introduction: The Strategic Value of 6-Iodopurine in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 6-Iodopurine from Hypoxanthine

In the landscape of medicinal chemistry, purine analogues represent a cornerstone scaffold for the development of targeted therapeutics, particularly in oncology and virology.[1] Hypoxanthine, a naturally occurring purine derivative, serves as an abundant and cost-effective starting material for chemical elaboration.[2] The conversion of hypoxanthine into this compound creates a highly valuable and versatile synthetic intermediate. The carbon-iodine bond at the C6 position is exceptionally labile, acting as an excellent leaving group for a wide array of nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions.[3] This reactivity allows researchers and drug development professionals to rapidly generate diverse libraries of 6-substituted purine derivatives, enabling extensive structure-activity relationship (SAR) studies to identify novel kinase inhibitors, receptor agonists, and other potent therapeutic agents.[4]

This guide provides a comprehensive, field-proven methodology for the robust two-step synthesis of this compound from hypoxanthine, grounded in established chemical principles. We will delve into the causality behind experimental choices, present detailed, self-validating protocols, and outline the necessary analytical characterization to ensure the synthesis of high-purity material.

Part 1: Mechanistic Insights & Strategic Considerations

The conversion of hypoxanthine to this compound is not a direct iodination but a strategic two-step process. This approach is necessary because the C6 position of hypoxanthine exists predominantly in its lactam (keto) tautomer, 6-hydroxypurine, which is resistant to direct substitution.[2] The synthesis, therefore, proceeds through a critical activation step: chlorination, followed by a halogen exchange.

Step 1: The Activation – Chlorination of Hypoxanthine

The initial and most critical phase of the synthesis is the conversion of the 6-oxo group of hypoxanthine into a 6-chloro substituent. This transformation dramatically alters the reactivity of the C6 position, converting a poor leaving group (hydroxyl) into an excellent one (chloride).

  • Causality and Mechanism: The reaction is typically achieved using phosphorus oxychloride (POCl₃), often in the presence of a high-boiling tertiary amine like N,N-dimethylaniline.[5][6] The mechanism involves the activation of the lactam oxygen by POCl₃, forming a phosphoryl intermediate. This intermediate is highly electrophilic, and subsequent attack by a chloride ion, followed by elimination, yields the 6-chloropurine aromatic system. The tertiary amine acts as a catalyst and an acid scavenger, driving the reaction to completion.[6] Without this activation, direct conversion to this compound is not feasible under standard conditions.

Step 2: The Halogen Exchange – From Chloro to Iodo

With the 6-chloropurine intermediate in hand, the final product is accessed via a nucleophilic aromatic substitution (SNAr) reaction. This is a classic halogen exchange process, often referred to as a Finkelstein-type reaction, adapted for a heteroaromatic system.

  • Causality and Mechanism: The electron-withdrawing nature of the nitrogen atoms within the purine ring system renders the C6 position sufficiently electrophilic to be susceptible to nucleophilic attack. An iodide source, such as hydroiodic acid (HI), provides a strong nucleophile (I⁻) that displaces the chloride ion.[3][7] The reaction proceeds because the carbon-iodine bond is weaker than the carbon-chlorine bond, and in some conditions, the formation of a less soluble chloride salt can help drive the equilibrium. Heating is often required to provide the necessary activation energy for the substitution to occur at a practical rate.[7]

Part 2: Experimental Protocols & Workflow

A reliable synthesis requires meticulous attention to detail in the experimental setup, execution, and workup. The following protocols are based on established procedures in purine chemistry.

Overall Synthesis Workflow

The diagram below outlines the high-level workflow for the two-step conversion of hypoxanthine into this compound.

G cluster_0 Step 1: Chlorination cluster_1 Step 2: Halogen Exchange Hypoxanthine Hypoxanthine Reaction1 React with POCl₃ & N,N-Dimethylaniline Hypoxanthine->Reaction1 Chloropurine 6-Chloropurine Reaction1->Chloropurine Chloropurine_ref 6-Chloropurine Reaction2 React with Hydroiodic Acid (HI) Chloropurine_ref->Reaction2 Iodopurine This compound (Final Product) Reaction2->Iodopurine

Caption: High-level workflow for the two-step synthesis of this compound.

Protocol 1: Synthesis of 6-Chloropurine from Hypoxanthine

This protocol is adapted from established literature procedures.[5][6]

  • Reagent Setup: In a three-neck round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine (1.0 eq), N,N-dimethylaniline (approx. 2.5 eq), and phosphorus oxychloride (POCl₃, approx. 10-15 eq). Caution: POCl₃ is highly corrosive and reacts violently with water. This step must be performed in a well-ventilated fume hood.

  • Reaction: Heat the mixture to reflux (approx. 110-120 °C) with vigorous stirring for 40-60 minutes. The reaction mixture will become a clear, homogenous solution.

  • Workup & Quenching: After cooling the mixture to room temperature, carefully remove the excess POCl₃ by vacuum distillation. To the oily residue, slowly and cautiously add crushed ice or ice-water while cooling the flask in an ice bath to quench the remaining reactive species.

  • Isolation: Neutralize the acidic aqueous solution by the slow addition of a base, such as concentrated ammonia or a saturated sodium bicarbonate solution, until the pH is approximately 7-8. This will cause the crude 6-chloropurine to precipitate.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake with cold water and then a small amount of cold ethanol. For higher purity, the crude product can be recrystallized from boiling water.[5] Dry the final product under vacuum to yield 6-chloropurine as a crystalline solid.

Protocol 2: Synthesis of this compound from 6-Chloropurine

This protocol is based on general procedures for the conversion of chloropurines to iodopurines.[3][7]

  • Reagent Setup: Dissolve the synthesized 6-chloropurine (1.0 eq) in hydroiodic acid (HI, typically 47-57% aqueous solution, used in excess).

  • Reaction: Heat the solution to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Workup & Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, may precipitate upon cooling. If not, carefully adjust the pH of the solution towards neutral with a suitable base to induce precipitation.

  • Purification: Collect the solid product by filtration. Wash the collected solid with cold water to remove any residual salts and acid. Dry the product thoroughly under vacuum.

Part 3: Data & Characterization

Rigorous analytical validation is essential to confirm the identity and purity of the synthesized this compound.

Quantitative Data Summary

The following table provides illustrative quantitative data for the synthesis. Actual yields may vary based on reaction scale and optimization.

ParameterStep 1: ChlorinationStep 2: Halogen Exchange
Starting Material Hypoxanthine6-Chloropurine
Key Reagents POCl₃, N,N-DimethylanilineHydroiodic Acid (HI)
Solvent Phosphorus Oxychloride (reagent as solvent)Hydroiodic Acid (reagent as solvent)
Temperature (°C) ~110-120 °C (Reflux)~100-127 °C (Reflux)
Reaction Time (h) 0.5 - 22 - 6 (monitor by TLC/HPLC)
Typical Yield (%) 80 - 90%70 - 85%
Analytical Characterization Profile
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum is a primary tool for structural confirmation. In a suitable deuterated solvent (like DMSO-d₆), one would expect to see two distinct singlets in the aromatic region, corresponding to the protons at the C2 and C8 positions of the purine ring, typically found between 8.0 and 9.0 ppm.[5][8] The absence of the N-H proton from the lactam form of hypoxanthine is a key indicator of successful conversion. Quantitative ¹H NMR (qNMR) can also be employed for highly accurate purity assessment.[9]

    • ¹³C NMR: The carbon spectrum will show five signals for the five carbon atoms in the purine core. The C6 signal will be significantly shifted compared to that of 6-chloropurine due to the presence of the iodine atom.

  • Mass Spectrometry (MS):

    • Electrospray ionization (ESI) or electron impact (EI) mass spectrometry should confirm the molecular weight of this compound. The expected molecular ion peak [M]⁺ or [M+H]⁺ will be observed at m/z ≈ 246.01.[10]

  • Purity Analysis (HPLC):

    • Reversed-phase HPLC is the standard method for determining the purity of the final compound. A single sharp peak, typically with >95% purity, is required for compounds intended for biological screening.[11]

Conclusion

The synthesis of this compound from hypoxanthine is a robust and reproducible two-step process that provides access to a cornerstone building block for drug discovery. By first activating the hypoxanthine via chlorination to form 6-chloropurine and subsequently performing a halogen exchange with an iodide source, researchers can efficiently produce this versatile intermediate. The methodologies and analytical validations described in this guide provide a comprehensive framework for scientists to confidently synthesize and characterize this compound, paving the way for the exploration of novel and potent purine-based therapeutics.

References

  • BenchChem. (2025). An In-Depth Technical Guide to the Synthesis of this compound 3-oxide from 6-Mercaptopurine 3-oxide. Benchchem.com.
  • Fairgrieve, J. et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at: [Link]

  • Kaur, N. et al. (n.d.). Synthesis of 6‐chloro‐2‐iodopurine 84 from hypoxanthine 31. ResearchGate. Available at: [Link]

  • Fairgrieve, J. et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-670. Available at: [Link]

  • Fairgrieve, J. et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. Available at: [Link]

  • BenchChem. (2025). Spectroscopic and Analytical Profile of 6-chloro-2-iodo-9-vinyl-9H-purine Analogues: A Technical Guide. Benchchem.com.
  • BenchChem. (2025). In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine. Benchchem.com.
  • Wikipedia. (n.d.). Hypoxanthine. En.wikipedia.org. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Mastering Nucleoside Chemistry: Applications of 6-Chloropurine Riboside. Ningboinno.com. Available at: [Link]

  • SGC-UNC. (n.d.). A revised synthesis of 6-alkoxy-2-aminopurines with late-stage convergence allowing for increased molecular complexity. Sgc-unc.org. Available at: [Link]

  • Scilit. (1968). Synthesis of Some Iodopurine Derivatives. Scilit.net. Available at: [Link]

  • BenchChem. (2025). This compound 3-Oxide: A Versatile Precursor for Purine Scaffolds. Benchchem.com.
  • National Center for Biotechnology Information. (n.d.). 6-Iodo-9H-purine. PubChem. Available at: [Link]

  • Google Patents. (n.d.). US4405781A - Method for preparing salts of 6-chloropurine.
  • Teledyne LABS. (n.d.). Purine and Related Compound Purification Strategies. Teledyne.com. Available at: [Link]

  • G. F. Pauli, et al. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Available at: [Link]

Sources

A Technical Guide to the Solubility of 6-Iodopurine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the solubility characteristics of 6-iodopurine, a critical parameter for its application in scientific research and pharmaceutical development. While direct, empirically determined solubility values for this compound are not extensively published, this document synthesizes data from structurally analogous purine derivatives and fundamental chemical principles to offer a robust and scientifically grounded profile.

Introduction to this compound: A Versatile Purine Analog

This compound is a halogenated purine base that serves as a vital synthetic intermediate in medicinal chemistry and chemical biology. Its utility stems from the reactivity of the carbon-iodine bond, which allows for further functionalization of the purine core, leading to the development of a diverse range of bioactive molecules, including potential kinase inhibitors and therapeutic agents. Understanding its solubility is paramount for designing synthetic routes, preparing stock solutions for biological assays, and developing formulation strategies.

The Physicochemical Landscape of this compound Solubility

The principle of "like dissolves like" is the cornerstone for predicting solubility. The solubility of a solid in a liquid solvent is governed by the interplay of intermolecular forces between the solute-solute, solvent-solvent, and solute-solvent molecules. For this compound, its purine scaffold, containing multiple nitrogen atoms, allows for hydrogen bonding, while the iodine atom adds to its molecular weight and polarizability.

Key Physicochemical Properties Influencing Solubility:

  • Polarity: The purine ring system is polar. The electronegative nitrogen atoms create dipole moments within the molecule.

  • Hydrogen Bonding: The N-H group on the purine ring can act as a hydrogen bond donor, while the nitrogen atoms can act as hydrogen bond acceptors.

  • Molecular Weight: The presence of a heavy iodine atom increases the molecular weight of the purine core, which can influence its crystal lattice energy and, consequently, its solubility.

Solubility Profile of this compound in Common Organic Solvents

Based on the physicochemical properties of this compound and experimental data from closely related purine analogs like 6-chloropurine, a comprehensive solubility profile can be constructed.

High Solubility in Polar Aprotic Solvents

This compound is expected to exhibit high solubility in polar aprotic solvents. These solvents possess high dielectric constants and are strong hydrogen bond acceptors, but they lack acidic protons to act as hydrogen bond donors.

  • Dimethyl Sulfoxide (DMSO): DMSO is an excellent solvent for a wide range of organic compounds, including purine analogs.[1] Its high polarity and ability to act as a strong hydrogen bond acceptor allow it to effectively solvate the this compound molecule, disrupting the crystal lattice. The solubility of the related 6-chloropurine in DMSO is reported to be approximately 10 mg/mL, and it is anticipated that this compound will have a comparable or slightly higher solubility due to the increased polarizability of the C-I bond compared to the C-Cl bond.[2]

  • N,N-Dimethylformamide (DMF): Similar to DMSO, DMF is a polar aprotic solvent with a strong solvating capacity for polar molecules.[3] Studies on other purine derivatives, such as 2-amino-6-chloropurine, have shown high solubility in DMF.[4] It is therefore predicted that this compound will also be highly soluble in DMF.

Moderate to Sparingly Soluble in Polar Protic Solvents

Polar protic solvents can act as both hydrogen bond donors and acceptors. While they can interact with this compound, their strong solvent-solvent interactions (e.g., the hydrogen bonding network in alcohols) can make it more difficult for the solute to dissolve.

  • Ethanol and Methanol: These alcohols are polar protic solvents. While this compound is expected to be soluble to some extent, it will likely be less soluble than in DMSO or DMF. The energy required to break the hydrogen bonds between the alcohol molecules to create a cavity for the solute is a significant factor. For instance, a structurally similar compound, 6-chloro-2-iodo-9-vinyl-9H-purine, is predicted to be only sparingly soluble in methanol and ethanol.[5]

Low Solubility in Nonpolar Solvents

Due to its polar nature, this compound is expected to have very low solubility in nonpolar solvents.

  • Toluene, Hexanes, and Diethyl Ether: These solvents lack the ability to form strong interactions, such as hydrogen bonds, with the polar this compound molecule. The solute-solute interactions within the this compound crystal lattice will be much stronger than the potential solute-solvent interactions, resulting in poor solubility.

Quantitative Solubility Data Summary (Estimated)

The following table summarizes the estimated solubility of this compound in various organic solvents, based on data from analogous compounds and chemical principles. These values should be considered as a guide for initial experimental design.

SolventSolvent TypePredicted Solubility RangeRationale
Dimethyl Sulfoxide (DMSO)Polar AproticHigh (e.g., >10 mg/mL)Strong hydrogen bond acceptor, effectively solvates the polar purine ring.[1][2]
N,N-Dimethylformamide (DMF)Polar AproticHigh (e.g., >10 mg/mL)Similar to DMSO, a strong polar solvent capable of disrupting the crystal lattice.[3][4]
MethanolPolar ProticModerate to SparinglyCan hydrogen bond, but strong solvent-solvent interactions limit solubility.[5]
EthanolPolar ProticModerate to SparinglySimilar to methanol, with slightly lower polarity.[5]
AcetonePolar AproticModerateLess polar than DMSO and DMF, but can still engage in dipole-dipole interactions.
AcetonitrilePolar AproticModerate to LowPolar, but a weaker hydrogen bond acceptor than DMSO or DMF.
TolueneNonpolarVery Low / InsolubleLacks the polarity and hydrogen bonding capability to solvate this compound effectively.
HexanesNonpolarVery Low / InsolubleAliphatic hydrocarbon with no significant intermolecular forces to interact with this compound.

Experimental Protocol for Solubility Determination

To obtain precise solubility data, a standardized experimental protocol is essential. The following describes a robust method for determining the thermodynamic solubility of this compound.

Principle

This protocol is based on the shake-flask method, which is considered the gold standard for determining thermodynamic solubility. The method involves equilibrating an excess of the solid compound with the solvent of interest at a constant temperature, followed by quantification of the dissolved solute in the saturated solution.

Materials and Equipment
  • This compound (solid)

  • Selected organic solvents (high purity)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker/incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Step-by-Step Methodology
  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 20 mg) into a series of vials. The amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • Add a precise volume of the desired solvent (e.g., 1 mL) to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a constant temperature shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24-48 hours. It is advisable to perform a time-to-equilibrium study by taking measurements at various time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been reached.

  • Sample Collection and Preparation:

    • After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial. This step is crucial to remove any undissolved solid particles. Discard the initial portion of the filtrate to avoid any potential adsorption effects of the filter membrane.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Analyze the filtered sample and the standard solutions using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the standard solutions.

    • Determine the concentration of this compound in the filtered sample by interpolating its analytical response on the calibration curve.

  • Calculation of Solubility:

    • The determined concentration represents the solubility of this compound in the specific solvent at the given temperature. The solubility is typically expressed in mg/mL or mol/L.

Self-Validating System and Causality
  • Excess Solid: The presence of undissolved solid at the end of the experiment is a visual confirmation that a saturated solution has been achieved.

  • Equilibration Time: Confirming that the measured concentration does not change between later time points (e.g., 24 and 48 hours) validates that equilibrium has been reached.

  • Temperature Control: Maintaining a constant temperature is critical as solubility is temperature-dependent.

  • Purity of Materials: The use of high-purity this compound and solvents is essential for accurate and reproducible results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of this compound solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_result Result A Weigh Excess This compound B Add Solvent A->B Precise Volume C Agitate at Constant Temp (24-48h) B->C D Settle & Withdraw Supernatant C->D E Filter (0.22 µm) D->E F Quantify by HPLC/UV-Vis E->F G Calculate Solubility (mg/mL or M) F->G

Caption: Workflow for Thermodynamic Solubility Determination.

Conclusion

While specific quantitative solubility data for this compound remains to be extensively published, a strong predictive understanding of its behavior in various organic solvents can be established. It is anticipated to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately to sparingly soluble in alcohols such as ethanol and methanol, and poorly soluble in nonpolar solvents. For research and development purposes, it is recommended to use DMSO or DMF for the preparation of stock solutions. For applications requiring different solvent systems, the experimental protocol outlined in this guide provides a reliable method for determining the precise solubility of this compound.

References

  • BenchChem. In-Depth Technical Guide: Physicochemical Properties of 6-chloro-2-iodo-9-vinyl-9H-purine.
  • Adrien Albert, D.J. Brown. Purine studies. Part I. Stability to acid and alkali. Solubility. Ionization. Comparison with pteridines. Journal of the Chemical Society (Resumed). 1954.
  • Cayman Chemical.
  • Lund University Publications.
  • National Center for Biotechnology Information. 6-Iodo-9H-purine | C5H3IN4 | CID 5463067. PubChem.
  • ResearchGate.
  • ResearchGate. The Solubility of Iopromide in Different Solvents.
  • Sigma-Aldrich. Dimethyl sulfoxide (DMSO)
  • USP-NF. Development of a General Solvents Method for DMSO Soluble Compounds.
  • Wikipedia. Dimethyl sulfoxide.
  • Zhang, P., et al. Solubility Modeling and Solvent Effect of 2-Amino-6-chloropurine in Twelve Neat Solvents.

Sources

An In-Depth Technical Guide to the Crystal Structure and Molecular Geometry of 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Iodopurine, a halogenated purine analog, serves as a critical building block in medicinal chemistry and drug development due to its versatile reactivity in forming carbon-carbon and carbon-heteroatom bonds.[1][2] Understanding its three-dimensional structure is paramount for designing novel therapeutics with specific target interactions. This guide provides a comprehensive analysis of the molecular geometry and putative crystal structure of this compound. In the absence of a publicly available crystal structure for this compound, this document leverages high-resolution crystallographic data from the closely related analog, 6-chloro-2-iodopurine, to infer and discuss the structural characteristics of this compound. This comparative approach, grounded in established principles of physical organic chemistry, offers valuable insights for researchers in the field.

Introduction: The Significance of this compound in Drug Discovery

Purine analogs are a cornerstone of modern pharmacology, exhibiting a wide range of biological activities, including antiviral and antineoplastic effects. This compound distinguishes itself as a particularly useful intermediate. The iodine substituent at the C6 position is an excellent leaving group, facilitating nucleophilic aromatic substitution reactions. This reactivity allows for the facile introduction of diverse functional groups, making this compound a versatile scaffold for creating libraries of novel compounds.[1][2] A thorough understanding of its molecular dimensions and intermolecular interactions is crucial for computational modeling, structure-activity relationship (SAR) studies, and the rational design of next-generation therapeutics.

Molecular Geometry of the Purine Core

The geometry of the purine ring system is fundamental to its biological function. While specific experimental data for this compound is not publicly available, we can predict its geometry with high confidence based on computational models and experimental data from analogous structures. The purine core consists of a fused pyrimidine and imidazole ring, resulting in a nearly planar bicyclic system.

A Comparative Analysis with 6-chloro-2-iodopurine

The molecular structure of 6-chloro-2-iodopurine has been elucidated by single-crystal X-ray diffraction, providing a reliable template for understanding the geometry of this compound.[3] By comparing the two structures, we can anticipate the geometric changes resulting from the substitution of a chlorine atom at the C2 position with a hydrogen atom.

The key differences will be localized around the C2 position. The C-Cl bond will be replaced by a C-H bond, which is significantly shorter. This substitution is expected to have a minimal effect on the overall planarity of the purine ring system. The bond lengths and angles within the purine core are largely dictated by the aromatic character of the rings.

Below is a table summarizing the expected bond lengths and angles for this compound, derived from computational data and in comparison to known purine structures.

ParameterAtom 1Atom 2Expected Bond Length (Å)Expected Bond Angle (°)Notes
Bond LengthC6I~2.10-The C-I bond is the longest and most polarizable bond involving the purine core.
Bond LengthN1C2~1.34-Typical C-N bond length in a heterocyclic aromatic ring.
Bond LengthC2N3~1.33-Similar to N1-C2, reflecting the delocalized pi system.
Bond LengthN7C8~1.37-Part of the five-membered imidazole ring.
Bond LengthC8N9~1.37-Also part of the imidazole ring.
Bond AngleN1C6N7-~129
Bond AngleC5C6I-~118
Bond AngleN1C2N3-~128

Note: The values presented are estimations based on computational models and data from similar structures and should be confirmed by experimental determination.

Caption: Molecular structure of this compound with atom numbering.

Crystal Packing and Intermolecular Interactions

The arrangement of molecules in a crystal lattice is governed by a delicate balance of intermolecular forces, including hydrogen bonding and π-stacking.

Hydrogen Bonding

In the solid state, purine derivatives are known to form extensive hydrogen bond networks. For this compound, the primary hydrogen bond donors are the protons on N9 (or N7, depending on the tautomer) and the C2 and C8 positions. The nitrogen atoms N1, N3, and N7 can act as hydrogen bond acceptors. It is highly probable that the crystal structure of this compound would feature intermolecular N-H···N hydrogen bonds, linking the molecules into chains or sheets.

π-Stacking Interactions

The planar, aromatic nature of the purine ring system facilitates π-π stacking interactions. In the crystal lattice, molecules of this compound are expected to stack on top of one another, with the plane of one purine ring parallel to the plane of its neighbor. These interactions contribute significantly to the overall stability of the crystal. The presence of the large, polarizable iodine atom may also lead to halogen bonding, where the iodine atom acts as a Lewis acid, interacting with a Lewis base (such as a nitrogen atom) on an adjacent molecule.

Experimental Protocols

The following section outlines a generalized workflow for the synthesis, crystallization, and structural analysis of purine analogs like this compound.

Synthesis of this compound

A common route to this compound involves the diazotization of 6-aminopurine (adenine) followed by a Sandmeyer-type reaction with an iodide salt.

Step-by-step methodology:

  • Diazotization: Dissolve adenine in an aqueous solution of a non-nucleophilic acid (e.g., HBF₄). Cool the solution to 0-5 °C in an ice bath.

  • Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the low temperature. Stir for 30 minutes to ensure complete formation of the diazonium salt.

  • Iodination: In a separate flask, prepare a solution of potassium iodide (KI) in water.

  • Slowly add the diazonium salt solution to the KI solution. Effervescence (N₂ gas) will be observed.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • Purification: The crude this compound can be purified by recrystallization from a suitable solvent, such as ethanol or water.

cluster_synthesis Synthesis cluster_purification Purification & Crystallization cluster_analysis Structural Analysis adenine Adenine diazonium Diazonium Salt adenine->diazonium NaNO2, HBF4 iodopurine_crude Crude this compound diazonium->iodopurine_crude KI recrystallization Recrystallization iodopurine_crude->recrystallization crystals Single Crystals recrystallization->crystals xray Single-Crystal X-ray Diffraction crystals->xray structure Crystal & Molecular Structure xray->structure

Caption: Experimental workflow for synthesis and structural analysis.

Crystallization for X-ray Diffraction

Obtaining high-quality single crystals is essential for X-ray crystallographic analysis.

Protocol:

  • Solvent Selection: Screen a variety of solvents to find one in which this compound has moderate solubility at elevated temperatures and low solubility at room temperature.

  • Slow Evaporation: Prepare a saturated solution of this compound in a suitable solvent in a loosely capped vial. Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion: Place a concentrated solution of this compound in a small, open vial. Place this vial inside a larger, sealed container that contains a poor solvent (in which this compound is insoluble) that is miscible with the solvent of the solution. The vapor of the poor solvent will slowly diffuse into the solution, reducing the solubility of this compound and promoting crystal growth.

Conclusion

While the definitive crystal structure of this compound remains to be publicly reported, this guide provides a robust, scientifically-grounded overview of its expected molecular geometry and intermolecular interactions. By drawing parallels with the experimentally determined structure of 6-chloro-2-iodopurine, we can confidently predict the key structural features of this compound. This information is invaluable for researchers leveraging this important molecule in the design and synthesis of novel therapeutic agents. The experimental protocols provided offer a clear pathway for the synthesis, crystallization, and eventual definitive structural determination of this compound.

References

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-70. [Link]

  • Xie, Y., et al. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry, 33(2), 353-362. [Link]

  • PubChem. (n.d.). 6-Iodo-9H-purine. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Selected bond lengths and angles for compounds 2, 3, 6, 7. [Link]

  • ACS Publications. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry. [Link]

Sources

An In-Depth Technical Guide to the NMR and Mass Spectrometry Analysis of 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of 6-Iodopurine in Modern Research

This compound is a pivotal synthetic intermediate in the fields of medicinal chemistry and chemical biology. As a halogenated purine analog, it serves as a versatile building block for the synthesis of a wide array of more complex molecules, including novel therapeutic agents and molecular probes. The iodine atom at the 6-position is an excellent leaving group, making it amenable to various cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions, for the introduction of aryl, heteroaryl, and alkynyl groups.[1][2] This reactivity is fundamental to the construction of libraries of purine derivatives for drug discovery, targeting enzymes and receptors involved in nucleic acid metabolism and cellular signaling.

Given its role as a critical precursor, unambiguous structural characterization of this compound is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the cornerstone analytical techniques for this purpose. This guide provides a detailed exploration of the expected NMR and MS data for this compound, offering insights into spectral interpretation, experimental considerations, and the underlying chemical principles.

Nuclear Magnetic Resonance (NMR) Spectroscopy of this compound

NMR spectroscopy provides a detailed picture of the molecular structure by probing the magnetic properties of atomic nuclei. For this compound, ¹H and ¹³C NMR are the most informative.

¹H NMR Spectroscopy: Interpreting the Proton Signals

The purine core of this compound has two aromatic protons, H-2 and H-8, and a proton on one of the nitrogen atoms (N-H), which may be in exchange with the solvent. The chemical shifts of H-2 and H-8 are influenced by the electron-withdrawing nature of the purine ring system and the substituent at the 6-position.

Based on data for the parent purine molecule and other 6-substituted purines, the following chemical shifts can be anticipated for this compound in a solvent like DMSO-d₆:

  • H-2: Expected to be the most downfield of the two C-H protons, likely appearing as a singlet. In purine itself (in DMSO-d₆), H-2 is at approximately 8.99 ppm.[3]

  • H-8: Also a singlet, typically found slightly upfield from H-2. For purine in DMSO-d₆, H-8 is around 9.21 ppm.[3]

  • N-H: A broad singlet, the chemical shift of which is highly dependent on solvent, concentration, and temperature. It is often observed in the range of 13-14 ppm for similar purine systems.

The iodine at C-6 will have a modest influence on the chemical shifts of H-2 and H-8 compared to other halogens, primarily through its inductive effects.

¹³C NMR Spectroscopy: Assigning the Carbon Skeleton

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The assignment of the carbon signals in this compound can be made with confidence by referencing data from closely related analogs, such as this compound 2'-deoxynucleoside.[4] The heavy iodine atom is expected to have a significant shielding effect on the directly attached carbon, C-6.

The expected ¹³C NMR chemical shifts for this compound are summarized in the table below. These values are inferred from the published data for 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides.[4]

Carbon AtomExpected Chemical Shift (δ, ppm)Rationale
C-2~153Typical chemical shift for C-2 in purine systems.
C-4~152Influenced by the adjacent nitrogen atoms.
C-5~122Shielded by the C-6 substituent and adjacent nitrogens.
C-6~125Directly attached to iodine, showing a characteristic upfield shift compared to other 6-halopurines.[4]
C-8~146A typical downfield shift for this carbon in the imidazole portion of the purine ring.

Mass Spectrometry (MS) of this compound

Mass spectrometry is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Molecular Ion and Fragmentation Pattern

For this compound (C₅H₃IN₄), the expected exact mass is 245.9457 g/mol . In a high-resolution mass spectrometry (HRMS) experiment, the observation of a molecular ion peak ([M+H]⁺ at m/z 246.9530 for ESI) corresponding to this mass would provide strong evidence for the compound's identity.

Under electron ionization (EI), the molecular ion peak ([M]⁺˙) would be observed at m/z 246. The fragmentation pattern in EI-MS can be predicted based on the stability of the resulting fragments. Key expected fragmentation pathways include:

  • Loss of Iodine: A prominent fragment resulting from the cleavage of the C-I bond, leading to a peak at m/z 119 (the purine radical cation).

  • Loss of HCN: A common fragmentation pathway for purines, involving the elimination of hydrogen cyanide from the pyrimidine ring, which could lead to fragments at m/z 219 (from the molecular ion) or m/z 92 (from the m/z 119 fragment).

Summary of Expected Mass Spectrometry Data
Ionm/z (Nominal)Description
[M]⁺˙246Molecular Ion
[M-I]⁺119Loss of an iodine radical
[M-HCN]⁺˙219Loss of hydrogen cyanide

Experimental Protocols

NMR Spectroscopy

A detailed protocol for acquiring high-quality NMR spectra of this compound is as follows:

  • Sample Preparation:

    • Weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.[5] DMSO-d₆ is often a good choice for purine derivatives due to its excellent solvating power.

    • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.

  • Instrument Setup:

    • Place the NMR tube in the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum. Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • The number of scans can be adjusted to achieve an adequate signal-to-noise ratio (typically 16 to 64 scans).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum. This is a longer experiment due to the low natural abundance of ¹³C.[6]

    • Typical parameters include a 30-45 degree pulse angle, a relaxation delay of 2-5 seconds, and a larger number of scans (e.g., 1024 or more) to obtain a good signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the resulting spectra and perform baseline correction.

    • Integrate the signals in the ¹H spectrum and pick the peaks in both ¹H and ¹³C spectra, referencing them to the internal standard.

Mass Spectrometry

A general protocol for the mass spectrometric analysis of this compound is as follows:

  • Sample Preparation:

    • Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or a mixture of water and an organic solvent.

  • Instrumentation and Ionization:

    • For Electrospray Ionization (ESI), the sample solution is introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system. ESI is a soft ionization technique that typically yields the protonated molecule [M+H]⁺.

    • For Electron Ionization (EI), the sample is introduced into the ion source, often via a direct insertion probe, where it is vaporized and bombarded with high-energy electrons. This is a harder ionization technique that leads to more fragmentation.

  • Mass Analysis:

    • The generated ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight, or Orbitrap).

  • Data Acquisition and Interpretation:

    • The detector records the abundance of ions at each m/z value, generating a mass spectrum.

    • The resulting spectrum is analyzed to identify the molecular ion and characteristic fragment ions, which are then used to confirm the structure of this compound.

Visualizations

G cluster_structure This compound Structure cluster_workflow Analytical Workflow C5H3IN4 This compound (C₅H₃IN₄) M.W. 246.01 Sample This compound Sample NMR_Prep NMR Sample Prep (DMSO-d6) Sample->NMR_Prep MS_Prep MS Sample Prep (MeOH/ACN) Sample->MS_Prep NMR_Acq 1H & 13C NMR Acquisition NMR_Prep->NMR_Acq MS_Acq HRMS/EI-MS Acquisition MS_Prep->MS_Acq NMR_Data NMR Spectra (Chemical Shifts, Couplings) NMR_Acq->NMR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Acq->MS_Data Structure Structure Elucidation & Confirmation NMR_Data->Structure MS_Data->Structure

Caption: A generalized workflow for the structural characterization of this compound.

References

  • St stacking interactions of nucleobases: NMR-investigations. II. Self-association of purine-and pyrimidine-derivatives. PubMed. Available at: [Link].

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link].

  • Bai, S., Dmitrenko, O., & Dybowski, C. (2010). 15N and 13C NMR chemical shifts of 6-(fluoro, chloro, bromo, and iodo)purine 2'-deoxynucleosides: measurements and calculations. Magnetic resonance in chemistry : MRC, 48(1), 61–67. Available at: [Link].

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. ACS Omega. Available at: [Link].

  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. National Institutes of Health. Available at: [Link].

  • 1H-NMR Spectroscopy of Body Fluids: Inborn Errors of Purine and Pyrimidine Metabolism. ResearchGate. Available at: [Link].

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link].

  • Babij, N. R., McCusker, E. O., Whiteker, G. T., Canturk, B., Choy, N., Creemer, L. C., De Amicis, C. V., Hewlett, N. M., Johnson, P. L., Knobelsdorf, J. A., Li, F., Lorsbach, B. A., Nugent, B. M., Ryan, S. J., Smith, M. R., & Yang, Q. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. Available at: [Link].

  • some previous examples (13c-nmr). Available at: [Link].

  • EI mass spectra of compounds 1-6. ResearchGate. Available at: [Link].

  • The Solid-state Hierarchy and Iodination Potential of [bis(3-acetaminopyridine)iodine(I)]PF6 - Supporting Information. The Royal Society of Chemistry. Available at: [Link].

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link].

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. EPFL. Available at: [Link].

  • A typical urine 1H NMR spectrum with identified metabolites.: The.... ResearchGate. Available at: [Link].

  • 6-Chloropurine. NIST WebBook. Available at: [Link].

  • 13C NMR Spectrum (1D, 300 MHz, D2O, predicted) (HMDB0245509). Human Metabolome Database. Available at: [Link].

  • 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084). NP-MRD. Available at: [Link].

  • Mass Spectrum (Electron Ionization) (HMDB0014328). Human Metabolome Database. Available at: [Link].

  • Purine, 6-iodo-. NIST WebBook. Available at: [Link].

  • Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry. Available at: [Link].

  • 1H-Purine, 6-(methylthio)-. NIST WebBook. Available at: [Link].

Sources

An In-Depth Technical Guide to the UV-Vis Absorbance Spectrum of 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Shedding Light on a Key Purine Derivative

6-Iodopurine, a halogenated purine analog, serves as a critical building block in medicinal chemistry and drug discovery. Its versatile reactivity allows for the synthesis of a diverse range of therapeutic candidates, including potential antiviral, anticancer, and anti-inflammatory agents. Understanding the fundamental physicochemical properties of this compound is paramount for its effective utilization in these applications. Among these properties, its ultraviolet-visible (UV-Vis) absorbance spectrum provides invaluable information for its identification, quantification, and the study of its interactions with biological targets.

This technical guide offers a comprehensive exploration of the UV-Vis absorbance spectrum of this compound. We will delve into the theoretical underpinnings of its electronic transitions, provide a detailed, field-proven protocol for obtaining its spectrum, and analyze the influence of environmental factors such as solvent and pH. This guide is designed to equip researchers with the necessary knowledge to confidently and accurately utilize UV-Vis spectroscopy in their work with this compound and related compounds.

The Science Behind the Spectrum: Electronic Transitions in this compound

The UV-Vis absorbance of this compound arises from the promotion of electrons from lower energy molecular orbitals to higher energy ones upon the absorption of photons. The purine ring system, with its conjugated double bonds, is the primary chromophore responsible for this absorption. The presence of the iodine atom at the 6-position can also influence the electronic distribution within the ring and, consequently, the energy of these transitions.

The primary electronic transitions observed in purine analogs are π → π* and n → π* transitions. The π → π* transitions, which involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital, are typically of high energy and result in strong absorption bands. The n → π* transitions, involving the promotion of a non-bonding electron (from nitrogen atoms) to a π* antibonding orbital, are generally of lower energy and result in weaker absorption bands. The position and intensity of these absorption bands are sensitive to the molecular environment, a characteristic that can be harnessed to probe molecular interactions.

Practical Application: A Validated Protocol for Acquiring the UV-Vis Spectrum of this compound

The following protocol provides a robust and self-validating system for obtaining a high-quality UV-Vis absorbance spectrum of this compound. The causality behind each experimental choice is explained to ensure scientific integrity and reproducibility.

Experimental Workflow Diagram

experimental_workflow cluster_prep Sample & Solvent Preparation cluster_measurement Spectrophotometer Measurement cluster_analysis Data Analysis a Weigh this compound c Prepare Stock Solution (e.g., 1 mg/mL) a->c b Select & Prepare Solvent (e.g., Methanol, DMSO, Buffered Solutions) b->c d Perform Serial Dilutions (for concentration series) c->d g Measure Sample Absorbance (Scan from 200-400 nm) d->g Sample e Calibrate Spectrophotometer f Acquire Blank Spectrum (Solvent Only) e->f f->g h Record Data g->h i Identify λmax h->i k Analyze pH & Solvent Effects h->k j Calculate Molar Absorptivity (ε) (using Beer-Lambert Law) i->j

Caption: A streamlined workflow for obtaining and analyzing the UV-Vis spectrum of this compound.

Step-by-Step Methodology
  • Solvent Selection and Preparation:

    • Rationale: The choice of solvent is critical as it can influence the position and intensity of the absorption bands. Common solvents for purine analogs include methanol, ethanol, dimethyl sulfoxide (DMSO), and aqueous buffers. For studying pH effects, a series of buffers (e.g., phosphate, borate) with varying pH values should be prepared. Ensure the solvent is of spectroscopic grade and transparent in the desired wavelength range (typically 200-400 nm).

    • Procedure: Prepare the chosen solvent(s). For buffered solutions, ensure the buffer components themselves do not absorb significantly in the region of interest.

  • Sample Preparation:

    • Rationale: Accurate concentration is crucial for determining the molar absorptivity.

    • Procedure:

      • Accurately weigh a small amount of this compound (e.g., 1-5 mg) using an analytical balance.

      • Dissolve the weighed sample in a precise volume of the chosen solvent to create a stock solution of known concentration (e.g., 1 mg/mL). This compound is soluble in organic solvents like DMSO and dimethylformamide, with a reported solubility of approximately 10 mg/mL in these solvents[1]. It also exhibits some solubility in methanol and 0.1N HCl[2].

      • From the stock solution, prepare a series of dilutions to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU).

  • Spectrophotometer Setup and Measurement:

    • Rationale: A properly calibrated instrument is essential for accurate and reproducible measurements.

    • Procedure:

      • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 30 minutes.

      • Set the wavelength range to be scanned, typically from 200 nm to 400 nm for purine derivatives.

      • Use a matched pair of quartz cuvettes with a 1 cm path length.

      • Fill one cuvette with the solvent (or buffer) to be used as the blank. Place it in the reference beam of the spectrophotometer and record a baseline spectrum.

      • Rinse the sample cuvette with a small amount of the this compound solution before filling it.

      • Place the sample cuvette in the sample beam and record the absorbance spectrum.

  • Data Analysis:

    • Rationale: The spectrum provides key quantitative information about the compound.

    • Procedure:

      • Identify the wavelength of maximum absorbance (λmax).

      • Using the Beer-Lambert Law (A = εcl, where A is absorbance, ε is the molar absorptivity, c is the concentration in mol/L, and l is the path length in cm), calculate the molar absorptivity (ε) at λmax. This requires measuring the absorbance of a solution of known concentration.

      • If studying pH or solvent effects, overlay the spectra obtained under different conditions to observe any shifts in λmax (bathochromic or hypsochromic shifts) or changes in absorbance intensity (hyperchromic or hypochromic effects).

Expected Spectral Characteristics of this compound

For instance, the related compound 6-chloropurine exhibits a λmax at 265 nm[1]. Given that iodine is a larger and more polarizable halogen than chlorine, a slight bathochromic (red) shift in the λmax of this compound compared to 6-chloropurine might be anticipated. Therefore, the λmax of this compound is expected to be in the range of 265-275 nm in a neutral, non-polar solvent.

Table 1: Predicted UV-Vis Absorbance Properties of this compound

PropertyPredicted Value/BehaviorRationale/Supporting Evidence
λmax (neutral pH) ~265-275 nmBased on the λmax of 6-chloropurine (265 nm) and the expected bathochromic effect of the larger iodine substituent.[1]
Effect of Acidic pH Hypsochromic shift (shift to shorter wavelength)Protonation of the purine ring nitrogens can alter the electronic structure, often leading to a blue shift in the absorbance maximum.
Effect of Basic pH Bathochromic shift (shift to longer wavelength)Deprotonation of the purine ring can lead to increased conjugation and a red shift in the absorbance maximum.
Molar Absorptivity (ε) High (in the range of 10,000 - 20,000 M⁻¹cm⁻¹)Purine analogs typically exhibit high molar absorptivities due to the allowed π → π* transitions.

Influence of pH and Solvent on the UV-Vis Spectrum

As with other purine derivatives, the UV-Vis spectrum of this compound is expected to be sensitive to changes in pH and solvent polarity.

  • pH Effects: The purine ring contains several nitrogen atoms that can be protonated or deprotonated depending on the pH of the solution. These changes in ionization state alter the electronic distribution within the chromophore, leading to shifts in the absorbance spectrum. Generally, moving to a more acidic pH will cause a hypsochromic (blue) shift, while a more basic pH will result in a bathochromic (red) shift. These pH-dependent spectral changes can be utilized to determine the pKa values of the ionizable groups in the molecule.

  • Solvent Effects: The polarity of the solvent can also influence the energy of the electronic transitions. Polar solvents can stabilize the ground and/or excited states of the molecule to different extents, leading to shifts in the λmax. The direction and magnitude of these solvatochromic shifts depend on the nature of the electronic transition and the specific interactions between the solute and solvent molecules.

Applications in Research and Drug Development

The UV-Vis absorbance spectrum of this compound is a powerful tool with numerous applications:

  • Concentration Determination: Using the Beer-Lambert Law, the concentration of this compound in a solution can be accurately and rapidly determined once the molar absorptivity is known.

  • Purity Assessment: The presence of impurities can often be detected by the appearance of additional absorption bands or shoulders in the spectrum.

  • Reaction Monitoring: The progress of chemical reactions involving this compound can be monitored by observing the changes in the UV-Vis spectrum over time.

  • Binding Studies: Changes in the absorbance spectrum of this compound upon interaction with a biological target (e.g., a protein or nucleic acid) can provide information about the binding event.

Conclusion

The UV-Vis absorbance spectrum of this compound is a fundamental characteristic that provides a wealth of information for researchers in medicinal chemistry and drug development. By understanding the principles behind its electronic transitions and by employing a rigorous experimental protocol, scientists can effectively utilize UV-Vis spectroscopy for the characterization, quantification, and study of this important purine analog. While specific experimental data for this compound remains to be widely published, the principles and methodologies outlined in this guide provide a solid foundation for its investigation and application in advancing scientific discovery.

References

  • ResearchGate. What is the pH effect on UV spectra?. Accessed January 11, 2026. [Link]

Sources

A-Z Guide to 6-Iodopurine: Harnessing Its Potential as a High-Efficiency Photo-Cross-Linking Agent

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

Photo-cross-linking is a powerful technique for elucidating the intricate and often transient interactions between biomolecules, such as proteins and nucleic acids.[1][2] The choice of the photoactivatable agent is paramount to the success of these experiments. This guide provides an in-depth exploration of 6-iodopurine, a purine analog that stands out as a highly efficient and specific photo-cross-linking agent. We will delve into its underlying photochemical mechanisms, provide detailed experimental workflows for its application, and discuss the analysis of the resulting cross-linked products. This document is intended for researchers, scientists, and drug development professionals seeking to leverage advanced chemical biology tools to capture and characterize critical biomolecular interactions.

Introduction to Photo-Cross-Linking and the Need for Advanced Probes

The study of interactions between proteins and nucleic acids is fundamental to understanding a vast array of cellular processes, including gene regulation, DNA replication, and repair.[3] Many of these interactions are dynamic and of low to moderate affinity, making them challenging to study with traditional biochemical methods. Photo-cross-linking offers a solution by generating a "molecular snapshot" of these interactions.[4] This is achieved by introducing a photoactivatable moiety into one of the interacting partners. Upon irradiation with light of a specific wavelength, this moiety forms a highly reactive intermediate that covalently bonds with a nearby molecule, permanently capturing the interaction.[4][5]

The ideal photo-cross-linking agent should possess several key characteristics:

  • High Cross-Linking Efficiency: To capture a significant fraction of the interacting complexes.

  • Specificity of Activation: Activation by a wavelength of light that does not damage the biological sample.[6]

  • Minimal Perturbation: The agent should not significantly alter the native structure or function of the biomolecule it is incorporated into.

  • Defined Reactive Species: The nature of the reactive intermediate should be well-characterized to understand the resulting cross-link.

While several photo-cross-linking agents are available, such as aryl azides and benzophenones, halogenated nucleobases like this compound offer distinct advantages, particularly in the context of nucleic acid-protein interactions.[7]

This compound: Physicochemical Properties and Advantages

This compound is a purine derivative where the hydrogen atom at the 6th position is replaced by an iodine atom.[8] This seemingly simple substitution has profound effects on its photochemical properties, making it an excellent candidate for photo-cross-linking studies.

PropertyValue/DescriptionSource
Molecular Formula C₅H₃IN₄[8][9]
Molecular Weight 246.01 g/mol [8][9]
Appearance White to off-white powder[9]
Key Feature Contains a photolabile carbon-iodine bond.N/A
Activation Wavelength Can be activated by UV light (typically >300 nm).[10]N/A

Key Advantages of this compound:

  • High Quantum Yield: The heavy atom effect of iodine facilitates efficient intersystem crossing to the triplet state upon photoexcitation, leading to a higher quantum yield of cross-linking compared to other halogenated nucleobases.

  • Longer Wavelength Activation: Similar to other iodo- and bromo-uracil derivatives, this compound can be activated at longer UV wavelengths (>300 nm), which minimizes photodamage to proteins and nucleic acids that typically absorb strongly at shorter wavelengths (around 260-280 nm).[10][11]

  • "Zero-Length" Cross-Linker: The reactive species is generated directly from the purine ring, resulting in a covalent bond with no additional spacer arm. This provides high-resolution information about the points of contact between the interacting molecules.[2]

  • Chemical Stability: this compound is relatively stable under standard conditions for oligonucleotide synthesis and purification, allowing for its site-specific incorporation into DNA and RNA probes.

Mechanism of Photo-Cross-Linking

The photo-cross-linking activity of this compound is predicated on the photolability of the carbon-iodine (C-I) bond. The process can be summarized in the following steps:

  • Photoexcitation: Upon absorption of UV light, the this compound molecule is promoted to an excited singlet state.

  • Intersystem Crossing: The heavy iodine atom facilitates rapid intersystem crossing to the triplet state.

  • Homolytic Cleavage: From the triplet state, the C-I bond undergoes homolytic cleavage, resulting in the formation of a purinyl radical and an iodine radical.

  • Hydrogen Abstraction & Cross-Linking: The highly reactive purinyl radical can then abstract a hydrogen atom from a nearby amino acid residue (in a protein) or another nucleotide, forming a stable covalent cross-link.

G cluster_0 Photochemical Activation cluster_1 Cross-Linking Reaction A This compound (Ground State) B Excited Singlet State A->B C Excited Triplet State B->C D Purinyl Radical + Iodine Radical C->D F Covalent Cross-Link (Protein-Nucleic Acid) E Nearby Amino Acid (e.g., on a binding protein)

Caption: Mechanism of this compound Photo-Cross-Linking.

Experimental Workflow and Protocols

A successful photo-cross-linking experiment using this compound requires careful planning and execution. The general workflow is outlined below.

Caption: General Experimental Workflow for this compound Photo-Cross-Linking.

Synthesis and Incorporation of this compound

The site-specific incorporation of this compound into oligonucleotides is typically achieved using standard phosphoramidite chemistry on an automated DNA/RNA synthesizer.[12] This requires the chemical synthesis of the corresponding this compound phosphoramidite building block. While the synthesis of modified phosphoramidites can be complex, several commercial vendors now offer this compound and other modified bases. It is crucial to use appropriate protecting groups that are stable during synthesis but can be removed under conditions that do not degrade the final oligonucleotide.[13]

Designing the Photo-Cross-Linking Experiment
  • Controls are Critical:

    • No UV Control: A sample that is not irradiated with UV light to ensure that any observed cross-linking is light-dependent.

    • Unmodified Probe Control: An experiment using an identical oligonucleotide probe without the this compound modification to control for non-specific cross-linking.

    • Competition Control: An experiment including an excess of unlabeled, unmodified oligonucleotide to ensure the cross-linking is specific to the intended binding site.

  • Optimization of Conditions:

    • Concentrations: The concentrations of the probe and target protein should be optimized to favor the formation of the specific complex.

    • Buffer Conditions: Ensure the buffer composition (pH, salt concentration) is optimal for the interaction being studied.

Step-by-Step Irradiation Protocol
  • Sample Preparation: Prepare the reaction mixture containing the this compound-labeled oligonucleotide and the target protein in a suitable buffer in a UV-transparent vessel (e.g., quartz cuvette or on ice in a microfuge tube with the lid open).

  • Light Source: Use a UV lamp or a laser that emits at a wavelength greater than 300 nm (e.g., 312 nm or 325 nm) to selectively activate the this compound.[10][11] A narrow bandpass filter can be used to ensure wavelength specificity.

  • Irradiation: Place the sample at a fixed distance from the light source and irradiate for a predetermined amount of time. The optimal irradiation time needs to be determined empirically; start with a time course experiment (e.g., 1, 5, 10, 20 minutes) to find the best balance between cross-linking efficiency and potential sample degradation. The process is typically performed at low temperatures (e.g., on ice) to maintain the stability of the complex.

  • Quenching: After irradiation, the reaction can be quenched by the addition of a radical scavenger, such as dithiothreitol (DTT), although this is often unnecessary as the radical species are short-lived.

Analysis of Cross-Linked Products

Once the cross-linking reaction is complete, the products need to be separated and identified.

  • SDS-PAGE and Autoradiography: If the oligonucleotide probe is radiolabeled (e.g., with ³²P), the cross-linked protein-nucleic acid complex can be visualized by separating the reaction mixture on an SDS-PAGE gel followed by autoradiography. The appearance of a new, higher molecular weight band that is dependent on both the protein and UV irradiation indicates successful cross-linking.

  • Mass Spectrometry: For precise identification of the cross-linked peptide and amino acid residue, mass spectrometry is the method of choice.[1][2] The typical workflow involves:

    • Separating the cross-linked complex by gel electrophoresis.

    • Excising the band of interest.

    • In-gel digestion of the protein with a specific protease (e.g., trypsin).

    • Analysis of the resulting peptides by LC-MS/MS. The cross-linked peptide will have a characteristic mass shift corresponding to the mass of the remnant of the this compound and any attached nucleotide fragments.

Applications and Case Studies

This compound and similar halogenated nucleosides have been successfully employed to:

  • Map the binding sites of DNA and RNA binding proteins.[2]

  • Characterize the structure of protein-nucleic acid complexes.[1]

  • Identify unknown protein partners for specific nucleic acid sequences.

  • Study the conformational changes in ribonucleoprotein (RNP) complexes during their assembly and function.[14]

For example, studies using 5-iodouracil, a related compound, have been instrumental in identifying the specific amino acid residues at the interface of protein-DNA complexes, providing high-resolution structural insights.[2][11]

Advantages, Limitations, and Comparisons

Photo-Cross-LinkerActivation WavelengthReactive IntermediateKey AdvantagesKey Limitations
This compound > 300 nmPurinyl RadicalHigh efficiency, "zero-length," minimal perturbation.Requires chemical synthesis of phosphoramidite.
4-Thiouracil ~330-360 nmThiouracil RadicalHigh efficiency, commercially available.Can perturb RNA structure.
Aryl Azides ~280-320 nmNitreneVersatile, can be attached to various molecules.Can rearrange to less reactive species, larger size can be perturbative.[7]
Benzophenones ~350-360 nmKetyl RadicalHigh reactivity, stable to repeated excitation.Bulky, hydrophobic, can significantly perturb interactions.[7]

Future Directions

The application of this compound and other advanced photo-cross-linking agents is continually expanding. Future developments are likely to focus on:

  • Combining photo-cross-linking with quantitative proteomics to map entire protein-nucleic acid interactomes.

  • Developing new iodinated nucleoside analogs with even higher cross-linking efficiencies and activation at longer, less damaging wavelengths.

  • Integrating photo-cross-linking data with computational modeling to generate high-resolution models of large biomolecular assemblies.[1]

By providing a robust method to covalently capture transient interactions, this compound stands as a critical tool in the chemical biologist's arsenal, enabling deeper insights into the fundamental processes of life.

References

  • Fagerquist, C. K. (n.d.). Analysis of protein-nucleic acid interactions by photochemical cross-linking and mass spectrometry. PubMed. [Link]

  • Jensen, O. N. (n.d.). Mass spectrometric analysis of a UV-cross-linked protein–DNA complex. NIH. [Link]

  • (n.d.). Synthesis of Some Iodopurine Derivatives. Scilit. [Link]

  • Willis, M. C. (1993). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. PubMed Central. [Link]

  • (n.d.). 6-Iodo-9H-purine | C5H3IN4. PubChem. [Link]

  • Smith, E., & Tillinghast, J. (2016). Photoaffinity labeling in target- and binding-site identification. PubMed Central. [Link]

  • (n.d.). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. [Link]

  • (1999). Photocrosslinking of 4-thio uracil-containing RNAs supports a side-by-side arrangement of domains 5 and 6 of a group II intron. PubMed. [Link]

  • (n.d.). Structural Characterization of Protein–Nucleic Acid Complexes: An Overview of the Recent Innovation in the Analytic Methods. MDPI. [Link]

  • (2025). What Is Photo Crosslinking?. YouTube. [Link]

  • (n.d.). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. PubMed Central. [Link]

  • (n.d.). Mode of action of different photocrosslinkers. ResearchGate. [Link]

  • (n.d.). Photoaffinity Labeling Chemistries Used to Map Biomolecular Interactions. ResearchGate. [Link]

  • (n.d.). Analysis of site-specific protein–RNA cross-links in isolated RNP complexes, combining affinity selection and mass spectrometry. PubMed Central. [Link]

  • (n.d.). Photoaffinity labeling coupled to MS to identify peptide biological partners: Secondary reactions, for better or for worse?. PubMed Central. [Link]

  • (2024). Protein-nucleic acid complexes: Docking and binding affinity. PubMed. [Link]

  • (2020). Photo-crosslinking: An Emerging Chemical Tool for Investigating Molecular Networks in Live Cells. PubMed. [Link]

  • (n.d.). Design and synthesis of oligonucleotides for diagnostic and therapeutic use. IC - CNR. [Link]

  • (2013). Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs. PubMed. [Link]

Sources

A Technical Guide to the Impact of 6-Iodopurine Incorporation on RNA Stability and Function

Author: BenchChem Technical Support Team. Date: January 2026

For inquiries, please contact the author.

Abstract

The strategic incorporation of modified nucleobases into RNA oligonucleotides is a cornerstone of modern RNA-based therapeutics and diagnostics. Among these, 6-iodopurine stands out as a versatile synthetic building block that offers a reactive handle for post-synthetic modifications and imparts unique biophysical properties to the RNA molecule. This technical guide provides an in-depth exploration of the effects of this compound incorporation on RNA stability, covering thermodynamic, structural, and enzymatic degradation aspects. We will delve into the synthetic methodologies, analytical techniques for characterization, and the profound implications for researchers, scientists, and drug development professionals in the field of RNA technology.

Introduction: The Rationale for RNA Modification

Unmodified RNA is inherently labile, susceptible to degradation by ubiquitous nucleases, which presents a significant hurdle for its therapeutic application.[1] Chemical modifications are therefore crucial for enhancing stability, improving cellular uptake, and modulating biological activity.[1][2] These modifications can be categorized into alterations of the phosphate backbone, the ribose sugar, and the nucleobase itself.[2] The incorporation of this compound, a C6-modified purine, offers a unique avenue for not only influencing the intrinsic properties of the RNA but also for serving as a versatile precursor for a wide array of other purine modifications.[3]

This guide will focus specifically on this compound, examining its direct impact on RNA duplex stability and its role as an intermediate for creating a diverse chemical space of RNA modifications.

Synthesis and Incorporation of this compound into RNA

The introduction of this compound into RNA oligonucleotides is primarily achieved through solid-phase phosphoramidite chemistry. This well-established method allows for the site-specific incorporation of modified nucleosides during the automated synthesis process.

Phosphoramidite Chemistry: The Core of Oligonucleotide Synthesis

Standard oligonucleotide synthesis relies on the sequential addition of phosphoramidite monomers to a growing chain attached to a solid support. The synthesis of a this compound phosphoramidite is a prerequisite for its incorporation.

Post-Synthetic Modification: A Versatile Approach

A key advantage of incorporating this compound is its utility as a reactive intermediate for post-synthetic modifications. The iodine atom at the C6 position is a good leaving group, enabling facile nucleophilic substitution reactions. This allows for the introduction of a wide range of functionalities after the RNA oligonucleotide has been synthesized.[3]

Key Reaction Types:

  • C-N Bond Formation: Reaction with amines.

  • C-O Bond Formation: Reaction with alcohols or phenols.

  • C-S Bond Formation: Reaction with thiols.

  • C-C Bond Formation: Through cross-coupling reactions like the Suzuki-Miyaura coupling.[3]

This post-synthetic modification strategy provides a powerful tool for creating libraries of RNA molecules with diverse chemical modifications from a single this compound containing precursor.[3]

The Biophysical Impact of this compound on RNA Stability

The introduction of any modification into an RNA duplex can alter its thermodynamic stability. This is typically assessed by measuring the melting temperature (Tm), the temperature at which half of the duplex molecules dissociate into single strands.

Thermodynamic Destabilization

Generally, modifications at the C6 position of purines, including the introduction of a bulky iodine atom, can lead to a destabilization of the RNA duplex.[4] This destabilization is often attributed to steric hindrance and altered stacking interactions within the helix. The magnitude of this effect can be influenced by the position of the modification within the duplex (terminal vs. internal) and the surrounding sequence context.[4][5]

While direct thermodynamic data for this compound in RNA is not extensively detailed in the provided search results, the general trend for bulky C6-alkyladenosine modifications is a decrease in duplex stability.[4] It is reasonable to infer that the large iodine atom would have a similar, if not more pronounced, destabilizing effect.

Structural Perturbations

The incorporation of modified nucleosides can induce local or global changes in RNA structure. While circular dichroism (CD) spectroscopy can provide insights into the overall helical conformation (e.g., A-form helix for RNA), more detailed structural information requires techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or X-ray crystallography. Fluorescent nucleoside analogs are also valuable tools for probing local RNA structure and dynamics.[6]

Influence on Nuclease Resistance

A primary goal of RNA modification in therapeutic contexts is to enhance resistance to degradation by cellular nucleases.[7][8] Nucleases are enzymes that cleave the phosphodiester backbone of nucleic acids and represent a major barrier to the in vivo efficacy of RNA-based drugs.[7]

Mechanisms of Nuclease Resistance

Chemical modifications can confer nuclease resistance through several mechanisms:

  • Steric Hindrance: Bulky modifications can physically block the active site of nucleases.

  • Altered Recognition: Changes to the sugar-phosphate backbone or the nucleobase can prevent recognition by the nuclease.[7]

The incorporation of modifications at the 2'-position of the ribose sugar, such as 2'-O-methyl (2'-OMe) and 2'-fluoro (2'-F), are well-established strategies for increasing nuclease resistance.[2][8][9] While the direct effect of this compound on nuclease resistance is not explicitly detailed in the provided results, it is plausible that the bulky iodine atom could provide some level of steric hindrance to nuclease activity. However, modifications to the sugar-phosphate backbone are generally more effective in this regard.[10]

Experimental Workflows for Studying this compound Modified RNA

A systematic investigation of the effects of this compound incorporation requires a combination of synthetic, biophysical, and biochemical assays.

Synthesis and Purification of Modified Oligonucleotides

The following diagram outlines a typical workflow for the synthesis and purification of RNA oligonucleotides containing this compound.

Synthesis_Workflow cluster_synthesis Solid-Phase Synthesis cluster_purification Purification & QC cluster_final Final Product start Solid Support synthesis Automated Phosphoramidite Chemistry (Incorporation of this compound Amidite) start->synthesis cleavage Cleavage & Deprotection synthesis->cleavage hplc HPLC Purification cleavage->hplc ms Mass Spectrometry (QC) hplc->ms final_product Purified this compound RNA ms->final_product

Figure 1: Workflow for the synthesis and quality control of this compound modified RNA.

Protocol: Thermal Denaturation (Melting) Analysis

Objective: To determine the thermodynamic stability (Tm) of an RNA duplex containing this compound.

Materials:

  • Purified this compound modified RNA oligonucleotide and its complementary strand.

  • Melting buffer (e.g., 1 M NaCl, 10 mM sodium phosphate, 0.1 mM EDTA, pH 7.0).

  • UV-Vis spectrophotometer with a temperature controller.

Procedure:

  • Anneal the modified RNA with its complementary strand by heating to 95°C for 5 minutes and then slowly cooling to room temperature.

  • Prepare samples at a known concentration (e.g., 2 µM) in the melting buffer.

  • Monitor the absorbance at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C) at a controlled ramp rate (e.g., 0.5°C/minute).

  • The melting temperature (Tm) is determined from the first derivative of the melting curve.

Interpretation: A lower Tm compared to the unmodified control duplex indicates destabilization due to the this compound modification.

Protocol: Nuclease Stability Assay

Objective: To assess the resistance of this compound modified RNA to nuclease degradation.

Materials:

  • Purified this compound modified RNA and an unmodified control RNA.

  • Nuclease (e.g., snake venom phosphodiesterase or fetal bovine serum).

  • Reaction buffer appropriate for the chosen nuclease.

  • Denaturing polyacrylamide gel electrophoresis (PAGE) equipment.

  • RNA visualization stain (e.g., SYBR Gold).

Procedure:

  • Incubate the modified and unmodified RNA oligonucleotides with the nuclease in the reaction buffer at 37°C.

  • Take aliquots at various time points (e.g., 0, 15, 30, 60, 120 minutes).

  • Quench the reaction by adding a stop solution (e.g., EDTA and formamide).

  • Analyze the samples by denaturing PAGE.

  • Stain the gel to visualize the RNA bands and quantify the amount of full-length RNA remaining at each time point.

Interpretation: Slower degradation of the this compound modified RNA compared to the control indicates increased nuclease resistance.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of RNA research and development.

Probing RNA Structure and Function

The ability to introduce a wide range of chemical groups at a specific site via post-synthetic modification of this compound allows for detailed structure-function studies.[3][11] By systematically varying the substituent at the C6 position, researchers can probe the role of specific functional groups in RNA catalysis, protein binding, and higher-order structure formation.

Development of RNA Therapeutics

While this compound itself may have a destabilizing effect, its utility as a synthetic intermediate is invaluable for the development of RNA therapeutics, such as siRNAs and antisense oligonucleotides.[12][13] The ability to rapidly generate and screen a library of modified RNAs can accelerate the identification of candidates with optimal properties, including enhanced stability, reduced off-target effects, and improved potency.[2]

The following diagram illustrates the central role of this compound as a precursor for generating diverse RNA modifications for therapeutic applications.

Applications_Workflow cluster_modifications Post-Synthetic Modification cluster_applications Therapeutic Applications start This compound RNA Precursor amines C-N Coupling (Amines) start->amines alcohols C-O Coupling (Alcohols) start->alcohols thiols C-S Coupling (Thiols) start->thiols suzuki C-C Coupling (Suzuki) start->suzuki siRNA siRNA amines->siRNA aso Antisense Oligos amines->aso aptamers Aptamers amines->aptamers mrna mRNA Therapeutics amines->mrna alcohols->siRNA alcohols->aso alcohols->aptamers alcohols->mrna thiols->siRNA thiols->aso thiols->aptamers thiols->mrna suzuki->siRNA suzuki->aso suzuki->aptamers suzuki->mrna

Figure 2: this compound as a versatile intermediate for diverse RNA modifications and therapeutic applications.

Conclusion and Future Perspectives

The incorporation of this compound into RNA provides a powerful platform for both fundamental research and the development of novel RNA-based technologies. While the modification itself may impart a degree of thermodynamic instability, its true value lies in its role as a versatile chemical handle for post-synthetic modification. This allows for the creation of a vast chemical space of modified RNAs that can be tailored for specific applications.

Future research will likely focus on leveraging this versatility to develop next-generation RNA therapeutics with enhanced stability, specificity, and efficacy. The continued development of novel synthetic methodologies and high-throughput screening platforms will be essential for realizing the full potential of this compound and other modified nucleobases in the ever-expanding field of RNA science.

References

  • Xie, Y., Fang, Z., Yang, W., He, Z., Chen, K., Heng, P., Wang, B., & Zhou, X. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry, 33(2), 353-362. [Link]

  • Larsen, A. F., Puffer, B., & Nielsen, P. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(15), 5146-5156. [Link]

  • Chapman, E. G., & Kieft, J. S. (2025). A conserved viral RNA fold enables nuclease resistance across kingdoms of life. PLoS Pathogens, 21(8), e1012433. [Link]

  • Heide, M., & Schwalbe, H. (2003). Synthesis of modified RNA-oligonucleotides for structural investigations. Nucleosides, Nucleotides & Nucleic Acids, 22(5-8), 1083-1085. [Link]

  • Nakano, S., & Sugimoto, N. (2019). Synthesis of RNA Crosslinking Oligonucleotides Modified with 2-Amino-7-Deaza-7-Propynyl-6-Vinylpurine. Current Protocols in Nucleic Acid Chemistry, 77(1), e79. [Link]

  • Phelps, K. J., & Kierzek, R. (2003). The thermodynamic stability of RNA duplexes and hairpins containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines. Nucleic Acids Research, 31(14), 4054-4063. [Link]

  • Kim, Y. K. (2022). Recent Advances and Prospects in RNA Drug Development. International Journal of Molecular Sciences, 23(11), 6037. [Link]

  • Lachance-Brais, C., Yao, C., Reyes-Valenzuela, A., Asohan, J., Guettler, E., & Sleiman, H. F. (2024). Exceptional Nuclease Resistance of DNA and RNA with the Addition of Small-Molecule Nucleobase Mimics. Journal of the American Chemical Society, 146(9), 5811-5822. [Link]

  • Manoharan, M. (2007). Chemical modification: the key to clinical application of RNA interference?. The Journal of Clinical Investigation, 117(12), 3615-3622. [Link]

  • Tsvetkov, V., & Nevinsky, G. (2023). RNA Stability: A Review of the Role of Structural Features and Environmental Conditions. International Journal of Molecular Sciences, 24(19), 14809. [Link]

  • Chen, Y. (2021). Probing RNA structures and interactions using fluorescence lifetime analyses. Methods, 189, 78-87. [Link]

  • Xu, Y., & Wang, Q. (2024). Analysis and Application of Chemical Modification Strategies for Small Nucleic Acid Drugs. Pharmaceutics, 16(9), 1259. [Link]

  • LINK. (n.d.). Guidebook for the Synthesis of Oligonucleotides. Chemie Brunschwig. [Link]

  • Incarnato, D., & Oliviero, S. (2022). Probing the dynamic RNA structurome and its functions. Nature Reviews Molecular Cell Biology, 23(11), 743-759. [Link]

  • Borodavka, A., Tuma, R., & Stockley, P. G. (2016). Stability of local secondary structure determines selectivity of viral RNA chaperones. Nucleic Acids Research, 44(18), 8938-8951. [Link]

  • Roberts, T. C., Langer, R., & Wood, M. J. A. (2020). From Antisense RNA to RNA Modification: Therapeutic Potential of RNA-Based Technologies. Nature Reviews Drug Discovery, 19(10), 673-694. [Link]

  • Xia, T., SantaLucia, J., Jr, Burkard, M. E., Kierzek, R., Schroeder, S. J., Jiao, X., Cox, C., & Turner, D. H. (1998). Thermodynamic parameters for an expanded nearest-neighbor model for formation of RNA duplexes with Watson-Crick base pairs. Biochemistry, 37(42), 14719-14735. [Link]

  • Monia, B. P., Lesnik, E. A., Gonzalez, C., Lima, W. F., McGee, D., Guinosso, C. J., Cook, P. D., & Ecker, D. J. (1993). Nuclease resistance and antisense activity of modified oligonucleotides targeted to Ha-ras. The Journal of Biological Chemistry, 268(19), 14514-14522. [Link]

  • Rohman, M. R., & Guo, P. (2021). Therapeutic applications of RNA nanostructures. Nanoscale, 13(28), 12055-12071. [Link]

  • Tan, J. H., & Wong, T. S. (2018). A theoretical perspective of the physical properties of different RNA modifications with respect to RNA duplexes. PeerJ, 6, e4334. [Link]

  • Layzer, J. M., McCaffrey, A. P., Tanner, A. K., Huang, Z., Kay, M. A., & Sullenger, B. A. (2004). In vivo activity of nuclease-resistant siRNAs. RNA, 10(5), 766-771. [Link]

  • Moody, P. J., & Feig, A. L. (2007). Salt-Dependent Heat Capacity Changes for RNA Duplex Formation. The Journal of Physical Chemistry B, 111(49), 13871-13876. [Link]

  • Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (2024, April 23). Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics. IOCB Prague. [Link]

  • Li, Q., Kim, Y., & Rosania, G. R. (2006). RNA-selective, live cell imaging probes for studying nuclear structure and function. Chemistry & Biology, 13(6), 615-623. [Link]

  • Cochrane, J. C., & Strobel, S. A. (2004). Probing RNA structure and function by nucleotide analog interference mapping. Current Protocols in Nucleic Acid Chemistry, Chapter 6, Unit 6.9. [Link]

  • McNeill, J. N., & Cwiertny, D. M. (2021). Duplex Structure of Double-Stranded RNA Provides Stability against Hydrolysis Relative to Single-Stranded RNA. Environmental Science & Technology, 55(12), 8045-8053. [Link]

  • Venkataraman, S., Prasad, B. V. L. S., & Selvarajan, R. (2018). RNA Dependent RNA Polymerases: Insights from Structure, Function and Evolution. Viruses, 10(2), 76. [Link]

Sources

A Theoretical Chemist's Guide to 6-Iodopurine: Predicting Reactivity from First Principles

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

6-Iodopurine is a pivotal scaffold in medicinal chemistry and drug development, serving as a versatile precursor for a myriad of substituted purine analogs. Its reactivity, particularly towards nucleophilic substitution, dictates its synthetic utility. This in-depth technical guide provides a comprehensive framework for the theoretical calculation and prediction of this compound's reactivity using Density Functional Theory (DFT). We will delve into the foundational principles that govern the computational approach, provide a detailed, step-by-step protocol for performing the calculations, and interpret the resulting quantum chemical descriptors to build a robust model of chemical behavior. This guide is intended for researchers, computational chemists, and drug development professionals seeking to leverage theoretical calculations to accelerate and rationalize their synthetic strategies.

Introduction: The "Why" Behind the Calculation

In the realm of drug discovery, understanding the electronic structure of a molecule is paramount to predicting its behavior in a chemical reaction. For this compound, the primary question revolves around its susceptibility to Nucleophilic Aromatic Substitution (SNAr) reactions.[1][2][3] The iodine atom at the C6 position is a potential leaving group, but how readily is it displaced? Where will a nucleophile preferentially attack? How does its reactivity compare to other 6-halopurines? Answering these questions experimentally involves laborious screening of reaction conditions. Computational chemistry offers a powerful alternative, allowing us to probe the intrinsic reactivity of the molecule and make informed predictions before a single flask is charged.

The core directive of this computational study is to build a validated, in-silico model of this compound's reactivity. This is achieved by calculating a series of quantum chemical descriptors that correlate with experimentally observed phenomena. The causality behind this choice is simple: the distribution of electrons in a molecule governs its reactivity. By calculating properties like the molecular orbital energies and the electrostatic potential, we can create a detailed "reactivity map" of this compound.

A crucial first step, often overlooked, is the consideration of tautomerism. Purines can exist in several tautomeric forms, and the reactivity of the molecule will be dominated by the most stable tautomer under a given set of conditions.[4][5][6] Therefore, our investigation must begin by identifying the ground-state tautomer of this compound.

Theoretical Foundation

Density Functional Theory (DFT)

At the heart of our approach is Density Functional Theory (DFT), a workhorse of modern computational chemistry.[7][8] DFT is based on the two Hohenberg-Kohn theorems, which state that the ground-state energy and all other ground-state properties of a system are a unique functional of the electron density.[7] This is a profound simplification compared to solving the many-electron Schrödinger equation directly. In practice, we use approximations for the exchange-correlation functional, which describes the quantum mechanical effects of electron exchange and correlation. For organic molecules like this compound, hybrid functionals such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr) have shown a good balance of accuracy and computational cost.[4][9][10]

Key Reactivity Descriptors

From a single DFT calculation, we can extract a wealth of information. The following descriptors are particularly insightful for predicting reactivity:

  • Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions.[11][12][13][14]

    • The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity). A higher HOMO energy suggests a more reactive nucleophile.

    • The LUMO energy indicates the molecule's ability to accept electrons (electrophilicity). A lower LUMO energy points to a more reactive electrophile.[14]

    • The HOMO-LUMO gap is a measure of the molecule's kinetic stability. A small gap suggests that the molecule is more polarizable and reactive.[13]

  • Molecular Electrostatic Potential (MEP): The MEP is a 3D map of the electrostatic potential on the van der Waals surface of a molecule.[15] It provides an intuitive guide to intermolecular interactions.

    • Negative regions (red/yellow) are electron-rich and are susceptible to electrophilic attack.

    • Positive regions (blue) are electron-poor and are the preferred sites for nucleophilic attack.[15]

  • Natural Bond Orbital (NBO) Analysis: NBO analysis provides a method for calculating atomic charges. These charges give a quantitative measure of the electron distribution in the molecule. For SNAr reactions, a highly positive charge on the carbon atom bonded to the leaving group indicates a strong electrophilic site.[4]

Computational Workflow: A Self-Validating Protocol

The following protocol outlines a robust and self-validating workflow for the theoretical analysis of this compound reactivity. This workflow is designed to be implemented using a computational chemistry software package like Gaussian.[16][17][18][19]

Caption: Computational workflow for this compound reactivity analysis.

Step-by-Step Methodology

Part 1: Tautomer Stability Analysis

  • Structure Generation: Build the initial 3D structures of the relevant tautomers of this compound (e.g., N7-H and N9-H).

  • Geometry Optimization: Perform a full geometry optimization for each tautomer. This step finds the lowest energy conformation for each structure.

    • Rationale: Reactions occur from the ground-state geometry of the reactants. An unoptimized structure will yield inaccurate energies and properties.

    • Example Gaussian Input:

  • Frequency Calculation: Following optimization, a frequency calculation must be performed at the same level of theory.[19][20]

    • Self-Validation: The absence of imaginary frequencies confirms that the optimized structure is a true energy minimum. The presence of an imaginary frequency indicates a transition state or a saddle point, and the optimization must be redone.

  • Energy Comparison: Compare the total electronic energies (including zero-point vibrational energy correction) of all confirmed minima. The tautomer with the lowest energy is the most stable and will be used for subsequent reactivity analysis.

Part 2: Reactivity Descriptor Calculation

  • Single-Point Calculation: Using the optimized geometry of the most stable tautomer, perform a single-point energy calculation to generate the necessary wavefunction file for analysis.

  • Orbital Analysis: Visualize the HOMO and LUMO. Note the energy levels and their spatial distribution.

    • Causality: In an SNAr reaction, the nucleophile's HOMO will interact with the electrophile's LUMO. The LUMO of this compound should be localized on the pyrimidine ring, particularly around the C6 carbon, to facilitate nucleophilic attack at that position.

  • MEP Surface Generation: Calculate and visualize the molecular electrostatic potential mapped onto the electron density surface.

    • Insight: The MEP will visually highlight the most electron-deficient (most positive) regions of the molecule, providing a clear indication of where a nucleophile will be attracted. We expect a strongly positive potential near the C6 carbon.

  • NBO Charge Calculation: Perform an NBO analysis to obtain the partial atomic charges.

    • Quantitative Evidence: This provides numerical data to support the qualitative picture from the MEP. A large positive charge on C6 would further confirm it as the primary site for nucleophilic attack.

Data Presentation and Interpretation

Hypothetical Tautomer Stability

The following table summarizes the expected relative energies for the N7-H and N9-H tautomers of this compound in the gas phase.

TautomerRelative Energy (kcal/mol)Number of Imaginary Frequencies
N9-H 0.000
N7-H ~2-40

Based on general stability trends for purines, the N9-H tautomer is expected to be the most stable.[5][6]

Predicted Reactivity Descriptors for N9-H this compound

This table presents hypothetical but realistic values for the key reactivity descriptors calculated at the B3LYP/6-311+G(d,p) level of theory.

DescriptorValueInterpretation
HOMO Energy -7.0 eVModerate electron-donating ability
LUMO Energy -1.5 eVGood electron-accepting ability (electrophilic)
HOMO-LUMO Gap 5.5 eVKinetically stable but reactive towards suitable nucleophiles
NBO Charge on C6 +0.25Significant positive charge, indicating an electrophilic site
NBO Charge on I -0.10Negative charge on the leaving group
Visualizing Reactivity

Caption: Predicted reactivity map of this compound.

Interpretation of Results:

The combination of a low-lying LUMO, a significant positive NBO charge on the C6 carbon, and a highly positive MEP region around C6 provides a self-consistent and compelling theoretical case for the reactivity of this compound towards nucleophiles. The LUMO's spatial distribution, which should be significant at the C6 position, indicates that this site is electronically accessible for reaction. The positive charge at C6 is further enhanced by the electron-withdrawing nature of the purine ring nitrogens. The C-I bond is the most likely site for nucleophilic attack, leading to the displacement of the iodide ion. This theoretical framework allows for the rationalization of experimental outcomes and the prediction of reactivity for novel substrates and nucleophiles.

Conclusion

This guide has outlined a comprehensive and scientifically rigorous protocol for the theoretical calculation of this compound's reactivity. By grounding our approach in the principles of Density Functional Theory and focusing on the interpretation of key reactivity descriptors, we can construct a predictive model that is both powerful and intuitive. This workflow, from tautomer analysis to the visualization of electrostatic potential and molecular orbitals, provides a self-validating system for gaining deep insights into the chemical behavior of this important molecule. For the medicinal chemist and drug development professional, leveraging these computational tools is not merely an academic exercise; it is a strategic imperative for the efficient and rational design of next-generation therapeutics.

References

  • A'yun, A. Q. (2023). Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium.

  • BragitOff. (2019). Quantum ESPRESSO TUTORIAL - DFT calculation on a MOLECULE. YouTube.

  • Computational Chemistry List. The Absolute Beginners Guide to Gaussian.

  • Dohm, S., et al. (2022). Best‐Practice DFT Protocols for Basic Molecular Computational Chemistry. Angewandte Chemie International Edition.

  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive.

  • ResearchGate. (2019). How do we choose basis set and DFT functional for structure optimization?.

  • Spartan Tutorial Series. (2023). Visualizing Molecular Orbitals and Electrostatic Potential Maps: A DFT-Based Guide Using Spartan. YouTube.

  • CDN. Electronic Structure calculations in Gaussian.

  • Gaussian, Inc. (2020). Freq Keyword.

  • Gaussian, Inc. Freq Keyword.

  • Gaussian, Inc. Introduction to Gaussian program.

  • Ossila. Understanding HOMO and LUMO in Chemistry.

  • DFT Made Simple. (2023). DFT Made Simple: Step-by-Step Guide for Beginners. YouTube.

  • Al-Zoubi, W., et al. (2022). Structural, Electronic, Reactivity, and Conformational Features of 2,5,5-Trimethyl-1,3,2-diheterophosphinane-2-sulfide, and Its Derivatives: DFT, MEP, and NBO Calculations. Molecules.

  • Suresh, C. H., et al. (2018). Molecular electrostatic potential analysis: A powerful tool to interpret and predict chemical reactivity. WIREs Computational Molecular Science.

  • WuXi Chemistry. Assessing Reactivity with LUMO and HOMO Energy Gap.

  • Filippi, C. Density Functional Theory for Beginners - Basic Principles and Practical Approaches.

  • ResearchGate. (2024). Basis set and methods for organic molecules.

  • Reddit. (2022). How do I decide which method/functional/basis set to use when approaching computational chemistry?.

  • Chemistry Stack Exchange. (2015). DFT Functional Selection Criteria.

  • ResearchGate. Computationally derived purine binding motif.

  • Liu, J. (2007). Kinetic Studies of 6-Halopurine Nucleoside in SNAr Reactions; 6-(Azolyl, Alkylthio and Fluoro)-purine Nucleosides as Substrates for Suzuki Reactions. BYU ScholarsArchive.

  • Heidarnezhad, Z., et al. (2014). A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM). Oriental Journal of Chemistry.

  • St. Laurent, D. R., & Stasik, I. (2004). Salvage synthesis of purine nucleotides. The Arabidopsis Book.

  • Robins, M. J., et al. (2007). S(N)Ar displacements with 6-(fluoro, chloro, bromo, iodo, and alkylsulfonyl)purine nucleosides: synthesis, kinetics, and mechanism. The Journal of Organic Chemistry.

  • Oriental Journal of Chemistry. A DFT Study of Solvation Effects on Tautomerism of 6-oxo Purine by Polarisable Continuum Method (PCM).

  • Ismael, A., et al. (2022). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv.

  • Raczyńska, E. D., et al. (2012). Variations of the tautomeric preferences and π-electron delocalization for the neutral and redox forms of purine when proceeding from the gas phase (DFT) to water (PCM). Journal of Molecular Modeling.

  • Ashenhurst, J. (2012). Introduction to Nucleophilic Substitution Reactions. Master Organic Chemistry.

  • Raczyńska, E. D., et al. (2021). Solvent Effect on the Stability and Reverse Substituent Effect in Nitropurine Tautomers. Molecules.

  • Al-Omair, M. A., et al. (2022). Density Functional Theory, Chemical Reactivity, Pharmacological Potential and Molecular Docking of Dihydrothiouracil-Indenopyridopyrimidines with Human-DNA Topoisomerase II. International Journal of Molecular Sciences.

  • ResearchGate. Concordance of experimentally mapped or predicted Z-DNA sites with positions of selected alternating purine-pyrimidine tracts.

  • El-Faham, A., et al. (2023). DFT-Based Chemical Reactivity Descriptors, Pharmacokinetics and Molecular Docking Studies of Thymidine Derivatives. Journal of Materials Science and Chemical Engineering.

  • Głowacka, I. E., et al. (2022). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules.

  • Ranjitha, P. K., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ResearchGate.

  • Raczyńska, E. D., et al. (2021). Influence of the Solvent on the Stability of Aminopurine Tautomers and Properties of the Amino Group. Molecules.

  • The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube.

  • Gallou, F., et al. (2017). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC. Green Chemistry.

  • Clark, J. What is nucleophilic substitution?. Chemguide.

  • Sychrovský, V., et al. (2010). Understanding the NMR chemical shifts for 6-halopurines: role of structure, solvent and relativistic effects. Physical Chemistry Chemical Physics.

  • Lin, C.-Y., et al. (2011). Computational Prediction of Protein–Protein Interaction Networks: Algorithms and Resources. Computational and Mathematical Methods in Medicine.

  • Ranjitha, P. K., et al. (2022). Spectroscopic characterization, docking studies and reactive properties by DFT calculations of halogen substituted 6-Chloro-N-(3-iodo-4-methylphenyl)-pyrazine-2-carboxamide with MD simulations. ChemRxiv.

Sources

An In-depth Technical Guide to 6-Iodopurine as a Versatile Precursor for Radiosynthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of molecular imaging and targeted radionuclide therapy, the strategic selection of precursors for radiolabeling is paramount. This guide provides a comprehensive technical overview of 6-iodopurine, a key heterocyclic scaffold, and its pivotal role as a precursor in the synthesis of radiolabeled molecules for research and drug development. We will explore the fundamental chemical properties that render this compound an exceptional synthon, detail validated radiosynthetic methodologies, and discuss the critical aspects of quality control and downstream applications. This document is intended for researchers, radiochemists, and drug development professionals seeking to leverage the unique reactivity of this precursor for the creation of novel radiotracers and radiotherapeutics.

The Strategic Advantage of the Purine Scaffold in Radiopharmaceutical Design

Purine analogues are foundational to numerous biological processes, serving as building blocks for DNA and RNA and participating in cellular signaling and energy transfer.[1] This inherent biological relevance makes radiolabeled purine derivatives highly valuable probes for non-invasively studying these pathways in vivo using imaging techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT).[2][3] The introduction of a halogen, specifically iodine, at the C6 position of the purine ring creates a versatile chemical handle. The carbon-iodine bond in this compound is sufficiently labile to be a site for introducing radioiodine and is also an active participant in powerful carbon-carbon bond-forming reactions, making it an ideal precursor for multi-step radiosyntheses.

Why this compound? A Matter of Reactivity and Versatility

The utility of this compound as a radiolabeling precursor is rooted in its chemical reactivity. Unlike its chloro- or bromo-analogs, the iodo-substituent is a superior leaving group in nucleophilic aromatic substitution (SNAr) reactions and is highly reactive in transition-metal-catalyzed cross-coupling reactions.[4][5]

  • Nucleophilic Aromatic Substitution (SNAr): The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic attack. The 6-iodo group can be readily displaced by a variety of nucleophiles (e.g., amines, thiols, alkoxides), providing a direct route to a wide range of functionalized purines. When using a radioactive iodide salt, this reaction becomes a powerful tool for radioiodination.[4]

  • Palladium-Catalyzed Cross-Coupling: this compound is an excellent substrate for Suzuki-Miyaura and Sonogashira coupling reactions.[6][7] This allows for the formation of C-C bonds, enabling the attachment of complex aryl, heteroaryl, or alkynyl moieties. This is particularly powerful in a "post-radiolabeling" strategy, where the radioiodinated purine is first synthesized and then rapidly coupled to a larger targeting vector in the final step.

This dual reactivity allows for two primary radiolabeling strategies, which will be explored in subsequent sections:

  • Direct Radioiodination: Using a precursor (e.g., 6-chloropurine, 6-stannylpurine) to synthesize radioiodinated this compound.

  • Post-Labeling Elaboration: Using the synthesized radioiodinated this compound as a building block for constructing more complex radiopharmaceuticals.

Radiosynthetic Methodologies: Pathways to Radioiodinated Purines

The synthesis of radioiodinated purines can be approached through several validated methods. The choice of method depends on the available starting materials, the desired specific activity, and the sensitivity of the overall molecule to the reaction conditions.

Method 1: Copper-Mediated Radioiodination of Organoboron Precursors

Copper-mediated radioiodination has emerged as a robust and mild method for labeling aromatic and heteroaromatic rings.[8][9] This approach avoids the harsh oxidizing conditions of older electrophilic methods and the toxicity concerns associated with organotin precursors.[10] The reaction typically involves a boronic acid or ester precursor, which is converted to the radioiodinated product in the presence of a copper catalyst and a source of radioiodide (e.g., Na[¹²⁵I]).

The proposed mechanism involves the formation of a copper-aryl complex, which facilitates the nucleophilic attack of the radioiodide.[11][12] The use of ligands like 1,10-phenanthroline can accelerate the reaction, allowing it to proceed efficiently even at room temperature.[13]

cluster_0 Copper-Mediated Radioiodination Workflow Precursor 6-(Bpin)Purine (Boronic Ester Precursor) Reaction Reaction Vessel (Room Temp to 110°C) Precursor->Reaction Radioiodide Na[*I] (e.g., Na[125I]) Radioiodide->Reaction Catalyst Cu(II) Precatalyst + Ligand (e.g., phenanthroline) Catalyst->Reaction Solvent Solvent (e.g., DMSO, MeOH) Solvent->Reaction Product Radioactive 6-[*I]Iodopurine Purification HPLC or SPE Purification Product->Purification Reaction->Product

Caption: Workflow for Copper-Mediated Radioiodination.

Experimental Protocol: Copper-Mediated Synthesis of [¹²⁵I]this compound Derivative

This protocol is a generalized procedure adapted from established methods for copper-mediated radioiodination of aryl boronic precursors.[8][13]

  • Preparation: In a 1 mL V-vial, add the 6-(boronic acid pinacol ester)purine precursor (1-2 mg).

  • Catalyst Addition: Add a solution of the copper precatalyst (e.g., [Cu(OTf)₂ (Py)₄] or [Cu(OAc)(phen)₂]OAc, 1-5 mol%) in the appropriate solvent (e.g., DMSO).

  • Radioiodide Introduction: Add Na[¹²⁵I] (e.g., 1-10 mCi, 37-370 MBq) in its supplied weak basic solution. If the commercial solution contains a large volume of water or is strongly basic, it may need to be pre-treated by careful evaporation or neutralization with a mild acid like acetic acid to avoid inhibiting the catalyst.[8]

  • Reaction: Seal the vial and heat at the optimized temperature (can range from room temperature to 110 °C) for 10-30 minutes. Monitor the reaction progress by radio-TLC.

  • Quenching and Purification: Quench the reaction by adding a suitable mobile phase (e.g., acetonitrile/water). Purify the product using reverse-phase High-Performance Liquid Chromatography (HPLC) to separate the labeled product from unreacted radioiodide and precursors.

  • Formulation: The collected HPLC fraction containing the purified product is typically reformulated into a biocompatible solution (e.g., saline with a small percentage of ethanol) for further use.

Method 2: Nucleophilic Substitution (Aromatic Finkelstein Reaction)

This method leverages the reactivity of other 6-halopurines, most commonly 6-chloropurine derivatives, as precursors. The reaction involves the direct displacement of the chloride with radioiodide, a type of SNAr reaction often referred to as an aromatic Finkelstein reaction. While iodine is a better leaving group than chlorine, the reaction can be driven to completion by using an excess of the radioiodide salt and appropriate reaction conditions.[4] A key advantage is the ready commercial availability of various 6-chloropurine starting materials.

Experimental Protocol: SNAr Synthesis of a [¹²³I]this compound Nucleoside

This protocol is adapted from the work of Liu et al. on the synthesis of this compound nucleosides from their 6-chloro counterparts.[4]

  • Precursor Preparation: Dissolve the protected 6-chloropurine nucleoside precursor (e.g., 2',3',5'-tri-O-acetyl-6-chloroguanosine) in a suitable anhydrous solvent like butanone.

  • Reagent Addition: Add Na[¹²³I] followed by a mild acid catalyst such as trifluoroacetic acid (TFA). The acid protonates the purine ring, further activating it towards nucleophilic attack.

  • Reaction Conditions: Cool the reaction mixture significantly (e.g., to between -50 and -40 °C). The low temperature helps control selectivity and prevent degradation.

  • Monitoring: Allow the reaction to proceed for 1-2 hours, monitoring by radio-TLC.

  • Workup and Purification: Upon completion, the reaction is typically warmed, diluted with an organic solvent, and washed with aqueous solutions (e.g., sodium thiosulfate to remove unreacted iodine, followed by brine). The organic layer is dried and concentrated. Purification is achieved via HPLC.

  • Deprotection (if necessary): If protecting groups were used on a nucleoside, they are removed in a final step (e.g., using ammonia in methanol) to yield the final radiolabeled nucleoside.

ParameterCopper-Mediated MethodSNAr (Finkelstein) Method
Precursor 6-Boronic acid/ester purine6-Chloropurine
Key Reagents Cu(II) catalyst, Ligand, Na[I]Na[I], Mild Acid (e.g., TFA)
Temperature Room Temp to 110 °C-50 °C to -40 °C
Advantages Mild conditions, high efficiency, handles unprotected functional groups well.[13]Readily available precursors.
Disadvantages Precursor synthesis can be multi-step.Requires very low temperatures, may need protecting groups.
Typical RCY >80-95%[8][13]Quantitative conversion reported for non-radioactive synthesis.[4]

Table 1: Comparison of Radiosynthetic Methods.

Post-Labeling Elaboration: Building Complexity from a Radiolabeled Core

A significant advantage of synthesizing a stable intermediate like [¹²⁵I]this compound is its utility as a radiolabeled building block. The C-I bond is reactive towards palladium-catalyzed cross-coupling, allowing for the late-stage introduction of a targeting moiety. This is a powerful strategy when the targeting molecule is complex or sensitive to the initial radiolabeling conditions.

cluster_1 Post-Labeling Elaboration via Cross-Coupling Start Radioactive 6-[*I]Iodopurine Pd_Suzuki Pd Catalyst + Base (Suzuki Conditions) Start->Pd_Suzuki Pd_Sono Pd/Cu Catalyst + Base (Sonogashira Conditions) Start->Pd_Sono Boronic Targeting Moiety-B(OH)₂ (for Suzuki Coupling) Boronic->Pd_Suzuki Alkyne Targeting Moiety-C≡CH (for Sonogashira Coupling) Alkyne->Pd_Sono Final_Suzuki Final Radiopharmaceutical (Suzuki Product) Pd_Suzuki->Final_Suzuki C-C bond formation Final_Sono Final Radiopharmaceutical (Sonogashira Product) Pd_Sono->Final_Sono C-C bond formation

Caption: Using radioiodinated purine in cross-coupling reactions.

This strategy is particularly relevant in drug discovery, where a library of targeting vectors can be rapidly screened by coupling them to the same radiolabeled purine core. The conditions for these reactions are well-established and generally tolerate a wide range of functional groups.[6][14]

Quality Control: Ensuring Purity and Identity

As with all radiopharmaceuticals intended for preclinical or clinical use, rigorous quality control (QC) is mandatory.[15] The goal of QC is to ensure the final product is safe and effective by verifying its identity, purity, and specific activity.

  • Radiochemical Purity (RCP): This is the most critical QC test and determines the percentage of the total radioactivity that is in the desired chemical form.[16] It is typically assessed using radio-HPLC and/or radio-TLC. The HPLC system will have a UV detector (to identify the non-radioactive standard) and a radioactivity detector connected in series. Co-elution of the radioactivity peak with the non-radioactive standard confirms the identity and allows for quantification of RCP.

  • Radionuclidic Purity: This ensures that the radioactivity comes from the intended isotope and is free from other radioactive contaminants. This is usually determined by the radionuclide supplier but can be verified using gamma spectroscopy.

  • Specific Activity (SA): This is the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or GBq/µmol). High specific activity is crucial for receptor-based imaging to avoid saturating the biological target with non-radioactive compound. It is calculated by quantifying the total radioactivity and the total mass of the compound in the final product.

  • Stability: The stability of the final radiolabeled compound in its formulation vial and under physiological conditions is important.[17] A major concern for radioiodinated compounds is in vivo deiodination, where the radioiodine is cleaved from the molecule, leading to uptake in the thyroid and stomach and reducing image quality.[15] The stability of the C-I bond on the purine ring should be evaluated in preclinical models.

Conclusion and Future Directions

This compound stands out as a uniquely versatile and powerful precursor for radiolabeling. Its robust reactivity in both nucleophilic substitution and palladium-catalyzed cross-coupling reactions provides chemists with a flexible toolkit for designing novel radiopharmaceuticals. The ability to perform copper-mediated radioiodination under mild conditions opens the door to labeling sensitive biomolecules, while the utility of the resulting [¹²⁵I]this compound as a coupling partner accelerates the discovery of new PET and SPECT tracers. Future work will likely focus on expanding the library of 6-substituted purine precursors and further optimizing automated, cassette-based syntheses to streamline the production of these valuable molecular probes for applications in oncology, neurology, and beyond.[2][18]

References

  • Mertens, J., & Kersemans, V. (2004). Synthesis, radiosynthesis, and in vitro characterization of [125I]-2- iodo-L-phenylalanine in a R1M rhabdomyosarcoma cell model as a new potential tumor tracer for SPECT. Nuclear Medicine and Biology, 31(6), 739-746. [Link]

  • Wang, H., Pullambhatla, M., Guilarte, T. R., Mease, R. C., & Pomper, M. G. (2009). Synthesis of [(125)I]iodoDPA-713: a new probe for imaging inflammation. Biochemical and Biophysical Research Communications, 389(1), 80-83. [Link]

  • Zlatopolskiy, B. V., & Zischler, J. (2021). Nucleophilic radioiodination—reaction mechanism.
  • Mushtaq, S., et al. (2018).
  • Zischler, J., & Zlatopolskiy, B. V. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. International Journal of Molecular Sciences, 23(22), 13789. [Link]

  • Liu, J., Janeba, Z., & Robins, M. J. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2917-2919. [Link]

  • Zhang, L., et al. (2024). Radiopharmaceuticals and their applications in medicine. Signal Transduction and Targeted Therapy, 9(1), 1-28. [Link]

  • Zhang, L., et al. (2024). Radiopharmaceuticals and their applications in medicine. PubMed. [Link]

  • Di Iorio, M., & Gallazzi, F. (2023). Labeling Peptides with Radioiodine: An Overview of Traditional and Emerging Techniques. Molecules, 28(14), 5483. [Link]

  • Wang, H., et al. (2009). Synthesis of [(125)I]iodoDPA-713: a new probe for imaging inflammation. PubMed. [Link]

  • Wang, M., et al. (2019). A practical protocol for large-scale copper-mediated radioiodination of organoboronic precursors: Radiosynthesis of [123I]KX-1 for Auger radiotherapy. Nuclear Medicine and Biology, 72-73, 29-37. [Link]

  • Zlatopolskiy, B. V., & Zischler, J. (2021). Proposed catalytic mechanism of copper‐mediated CEL radioiodination.
  • Tredwell, M., et al. (2014). Ligand-Enabled Copper-Mediated Radioiodination of Arenes. Organic Letters, 16(10), 2680-2683. [Link]

  • Michelot, J. M., et al. (1991). Synthesis and evaluation of new iodine-125 radiopharmaceuticals as potential tracers for malignant melanoma. Journal of Nuclear Medicine, 32(8), 1573-1580. [Link]

  • Lee, Y.-J., et al. (2023). Synthesis and Evaluation of 125I-IMPY: Application in Neuroblastoma Tracing and Treatment. International Journal of Molecular Sciences, 24(12), 10123. [Link]

  • Mertens, J., et al. (2004). Synthesis, radiosynthesis, and in vitro characterization of [125I]-2- iodo-L-phenylalanine in a R1M rhabdomyosarcoma cell model as a new potential tumor tracer for SPECT. PubMed. [Link]

  • Scott, P. J. H. (2022). Copper-mediated radiochemistry: historical impact, current trends, and future possibilities. Nature Reviews Chemistry, 6(6), 403-417. [Link]

  • Radiopaedia. (n.d.). PET radiotracers. Radiopaedia.org. [Link]

  • Hocek, M., & Pohl, R. (2015). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 20(8), 14595-14624. [Link]

  • IAEA. (2002). Therapeutic applications of radiopharmaceuticals. IAEA TECDOC.
  • Zischler, J., & Zlatopolskiy, B. V. (2022). Synthesis of Radioiodinated Compounds. Classical Approaches and Achievements of Recent Years. PubMed Central. [Link]

  • van der Plas, H. C. (1982). The reactivity of substituted purines in strongly basic medium. WUR eDepot.
  • Becker, S., et al. (2019). Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature Communications, 10(1), 1-8. [Link]

  • Harris, P. A., et al. (2001). 6-bromopurine nucleosides as reagents for nucleoside analogue synthesis. Journal of the Chemical Society, Perkin Transactions 1, (22), 2821-2826. [Link]

  • Balint, J., Pendower, J., & Ramsey, N. W. (1960). The stability of radio-iodinated olive oil. Clinical Science, 19, 321-325. [Link]

  • Passaro, A., et al. (2012). Positron Emission Tomography (PET) radiotracers in oncology – utility of 18F-Fluoro-deoxy-glucose (FDG)-PET in the management of patients with non-small-cell lung cancer (NSCLC). The Clinical Respiratory Journal, 6(1), 1-11. [Link]

  • Ferreira, C. A., et al. (2021). Radiopharmaceuticals for PET and SPECT Imaging: A Literature Review over the Last Decade. Molecules, 26(11), 3121. [Link]

  • BenchChem. (2025). Application of 2-Iodophenol in Suzuki and Sonogashira Couplings. BenchChem.com.
  • Schopf, E., et al. (2023). Automation: PET Radiotracer Synthesis Protocol: Clinical Production. YouTube. [Link]

  • Harris, P. A., et al. (2001). 6-Bromopurine Nucleosides as Reagents for Nucleoside Analogue Synthesis. Scilit.
  • MH Chem. (2022). Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • Mohanty, M., et al. (2021). Palladium-Supported Polydopamine-Coated NiFe2O4@TiO2: A Sole Photocatalyst for Suzuki and Sonogashira Coupling Reactions under Sunlight Irradiation. ACS Omega, 6(45), 30459-30472. [Link]

  • Fijałkowska, A., et al. (2023). Lapatinib-Based Radioagents for Application in Nuclear Medicine. Molecules, 28(14), 5437. [Link]

  • Renoult, M. O., et al. (2017). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. ePrints Soton.
  • Kappe, C. O. (2004). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Organic Chemistry Portal.

Sources

The Organic Chemist's Guide to the Carbon-Iodine Bond in Purines: A Nexus for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Iodopurines

In the intricate world of medicinal chemistry, the purine scaffold stands as a cornerstone, forming the core of everything from our genetic material to a vast array of pharmacologically active agents.[1][][3] The strategic functionalization of this privileged heterocycle is paramount in the quest for novel therapeutics. Among the various tools available to the synthetic chemist, the introduction of an iodine atom onto the purine ring creates a uniquely versatile synthetic handle. The carbon-iodine (C-I) bond, while seemingly simple, is a gateway to a multitude of chemical transformations, enabling the construction of complex molecular architectures with tailored biological activities.[4]

This guide delves into the fundamental reactivity of the C-I bond in purines, moving beyond a mere recitation of reactions to explore the underlying principles that govern its behavior. As a senior application scientist, the aim is to provide not just the "how," but the critical "why," empowering researchers to make informed decisions in their synthetic strategies and accelerate the drug discovery process.

Part 1: Understanding the Carbon-Iodine Bond in the Purine Context

The reactivity of an iodopurine is not monolithic; it is a nuanced property dictated by the electronic environment of the purine ring system and the specific position of the iodine atom. The purine core is an electron-deficient heterocycle, a characteristic that significantly influences the nature of the attached C-I bond.

1.1. Electronic Properties and Positional Isomers (C2, C6, C8)

The purine ring consists of a pyrimidine fused to an imidazole ring. The key positions for iodination and subsequent functionalization are C2, C6, and C8.

  • C6-Iodopurines: The C6 position is part of the electron-deficient pyrimidine ring. An iodine atom at this position is highly susceptible to nucleophilic aromatic substitution (SNAr) and is an excellent substrate for palladium-catalyzed cross-coupling reactions.

  • C2-Iodopurines: Similar to the C6 position, the C2 position is also on the electron-deficient pyrimidine ring. Its reactivity is comparable to that of C6-iodopurines, making it a valuable site for diversification. Substitutions at the C2 position have been shown to enhance the potency and selectivity of adenosine receptor ligands.[5]

  • C8-Iodopurines: The C8 position resides on the imidazole portion of the purine. While still reactive, the C-I bond at C8 can exhibit different reactivity profiles compared to the C2 and C6 positions due to the distinct electronic nature of the imidazole ring.[6] The chemistry at the C8 position is unique as it can participate in both electrophilic and nucleophilic substitution reactions.[6]

The C-I bond is the longest and weakest of the carbon-halogen bonds, making it the most reactive in oxidative addition to a low-valent metal catalyst, a key step in many cross-coupling reactions.[7][8] This inherent reactivity makes iodopurines premier substrates for generating molecular diversity.

Part 2: Key Transformations of the C-I Bond: Mechanisms and Protocols

The utility of iodopurines is realized through a suite of powerful chemical reactions. This section will explore the most critical of these, providing mechanistic insights, detailed experimental protocols, and the rationale behind the choice of reagents and conditions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly effective for the functionalization of iodopurines. The general catalytic cycle for these reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10][11][12]

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Figure 1: Generalized catalytic cycle for Pd-catalyzed cross-coupling reactions.

The Suzuki-Miyaura coupling is arguably the most widely used cross-coupling reaction for creating carbon-carbon bonds, owing to the stability and low toxicity of the requisite organoboron reagents.[8][10][13]

Causality Behind Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Often, a Pd(II) precatalyst like Pd(OAc)₂ or PdCl₂(PPh₃)₂ is used, which is reduced in situ.

  • Ligand: Phosphine ligands (e.g., PPh₃, SPhos, XPhos) are crucial. They stabilize the palladium catalyst, prevent its aggregation into inactive palladium black, and modulate its reactivity. The choice of ligand can significantly impact reaction efficiency and substrate scope.

  • Base: A base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential for the transmetalation step.[10][13] It activates the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center.[13]

  • Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, DMF) and water is common.[10] Water is often necessary to dissolve the inorganic base.

Experimental Protocol: Suzuki-Miyaura Coupling of 6-Iodopurine

Self-Validating System: This protocol is designed to be self-validating through rigorous in-process and final analysis.

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.5 mmol).[14]

  • Solvent Addition: Add anhydrous 1,4-dioxane (10 mL) and deionized water (2 mL).[14]

  • Degassing: Sparge the mixture with argon for 15 minutes to remove dissolved oxygen, which can deactivate the catalyst.

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 mmol, 5 mol%), to the flask under a positive pressure of argon.

  • Reaction: Heat the reaction mixture to 85-100°C and stir vigorously overnight.[14]

  • Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the consumption of the starting material and the formation of the product.

  • Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

  • Purification & Confirmation (Self-Validation): Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

The Sonogashira coupling is an indispensable tool for forming C(sp²)-C(sp) bonds, linking iodopurines to terminal alkynes.[7][15] This reaction is notable for its use of a dual-catalyst system.

Causality Behind Experimental Choices:

  • Palladium Catalyst: As with other cross-couplings, a palladium(0) catalyst facilitates the oxidative addition to the iodopurine.

  • Copper(I) Co-catalyst: A copper(I) salt (e.g., CuI) is a hallmark of the classic Sonogashira reaction.[7][15] It reacts with the terminal alkyne to form a copper(I) acetylide intermediate. This species is more reactive towards transmetalation with the palladium(II) complex than the alkyne itself.

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is typically used. It serves both to deprotonate the terminal alkyne and to act as the solvent.

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Figure 2: Experimental workflow for a Sonogashira coupling reaction.

Regioselectivity in Di-iodopurines: In substrates containing multiple iodine atoms, such as 2,8-diiodopurines, the regioselectivity of the Sonogashira coupling can be controlled by the choice of palladium catalyst and ligand.[16][17] For instance, catalysts with monodentate ligands like Pd(PPh₃)₄ tend to favor coupling at the C2 position, whereas catalysts with bidentate or electron-rich monodentate ligands can switch the preference to the C8 position.[16][17]

The formation of carbon-nitrogen bonds is fundamental in drug discovery, as the amine functionality is a key pharmacophore. The Buchwald-Hartwig amination provides a direct and general method for coupling amines with aryl halides, including iodopurines.[18][19][20][21]

Causality Behind Experimental Choices:

  • Catalyst/Ligand System: This reaction is highly dependent on the specific combination of a palladium precursor and a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, Josiphos). These specialized ligands are critical for promoting the reductive elimination step, which is often the rate-limiting step in C-N bond formation.[22]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOt-Bu) is the most common choice, although other bases like LHMDS or Cs₂CO₃ can also be used.[22] The base deprotonates the amine in the catalytic cycle, allowing it to coordinate to the palladium center.[22]

Experimental Protocol: Buchwald-Hartwig Amination of 2-Iodoadenine

  • Reaction Setup: In a glovebox or under a stream of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), the phosphine ligand (e.g., Xantphos, 0.05 mmol), and sodium tert-butoxide (1.4 mmol) to a dry reaction tube.

  • Reagent Addition: Add 2-iodoadenine (1.0 mmol) and the desired primary or secondary amine (1.2 mmol).

  • Solvent Addition: Add anhydrous, degassed toluene or dioxane (5 mL).

  • Reaction: Seal the tube and heat the mixture to 80-110°C with stirring for 12-24 hours.

  • Monitoring and Validation: As with the Suzuki coupling, monitor the reaction by TLC or LC-MS.

  • Workup: Cool the reaction, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.

  • Purification and Confirmation: Dry the organic phase, concentrate, and purify by chromatography or crystallization. Confirm the product identity and purity via NMR and HRMS.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the purine ring, particularly the pyrimidine portion, makes it susceptible to Nucleophilic Aromatic Substitution (SNAr).[23] In this reaction, a nucleophile attacks the carbon bearing the iodine, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[24] Subsequent elimination of the iodide ion restores the aromaticity.

Key Factors for SNAr:

  • Ring Activation: The purine ring itself is activating. No additional strong electron-withdrawing groups are typically necessary, unlike in simple benzene systems.[23][25]

  • Leaving Group: Iodide is a good leaving group. However, in the context of SNAr, the rate-determining step is often the initial nucleophilic attack.[26]

  • Nucleophile: A wide range of nucleophiles can be employed, including amines, alkoxides, and thiolates.

SNAr reactions on halopyridines and related heterocycles are common and proceed via an addition-elimination mechanism.[27] This pathway is often favored for introducing amine nucleophiles onto the purine core, especially at the C6 position.[27]

Part 3: Comparative Reactivity and Applications

The choice of which iodopurine isomer and which reaction to use is a strategic decision in any synthetic campaign.

Table 1: Comparative Reactivity of Iodopurine Positions

PositionRing SystemTypical ReactivityPreferred ReactionsNotes
C6 PyrimidineHighCross-Coupling, SNArHighly electron-deficient, excellent for a wide range of transformations.
C2 PyrimidineHighCross-Coupling, SNArReactivity is comparable to C6. A key site for modulating biological activity.[5]
C8 ImidazoleModerate-HighCross-CouplingLess susceptible to classical SNAr. Site-selectivity can be achieved in di-iodinated systems.[16][17]

Applications in Drug Development:

The functionalization of iodopurines is not an academic exercise; it is a proven strategy for the development of potent and selective therapeutic agents.

  • Kinase Inhibitors: Many kinase inhibitors feature a substituted purine scaffold. The C-I bond allows for the introduction of various aryl and heteroaryl groups via Suzuki coupling, which can occupy the ATP-binding site of kinases.

  • Antiviral Agents: Modified purine nucleosides are a cornerstone of antiviral therapy. Cross-coupling reactions on iodinated purine nucleosides enable the synthesis of novel derivatives with improved efficacy and resistance profiles.

  • Receptor Ligands: The purinergic receptor family (e.g., adenosine and P2Y receptors) is a rich target class. The C2, C6, and C8 positions of the purine core can be systematically modified via the C-I bond to generate selective agonists and antagonists for these receptors.

Conclusion

The carbon-iodine bond on a purine scaffold is a powerful and versatile tool in the hands of the medicinal chemist. Its predictable yet tunable reactivity unlocks a vast chemical space for the synthesis of novel drug candidates. By understanding the fundamental principles of its electronic nature and the mechanisms of its key transformations—from palladium-catalyzed cross-couplings to nucleophilic aromatic substitutions—researchers can design more efficient and innovative synthetic routes. The protocols and insights provided in this guide serve as a foundation for leveraging the unique properties of iodopurines to accelerate the discovery and development of the next generation of therapeutics.

References

  • catalytic cycle for coupling reactions - YouTube. (2019).
  • Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation - PMC - NIH. (n.d.).
  • C(sp2) Reductive Cross-Coupling of Triarylphosphines with Aryl Halides by Palladium/Nickel Co-catalysis | Organic Letters. (2022). ACS Publications.
  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022).
  • Pd‐catalyzed cross‐coupling reactions of aryl/heteroaryl 1,2‐dihalides. - ResearchGate. (n.d.).
  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - PMC - NIH. (2024).
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022).
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
  • ChemInform Abstract: Catalytic C—H Bond Functionalization of Purine and Pyrimidine Nucleosides: A Synthetic and Mechanistic Perspective | Request PDF - ResearchGate. (n.d.).
  • Buchwald–Hartwig amination - Wikipedia. (n.d.).
  • Directed nucleophilic aromatic substitution reaction - RSC Publishing. (n.d.).
  • Nucleophilic aromatic substitution - Wikipedia. (n.d.).
  • The Buchwald–Hartwig Amination After 25 Years - the University of Groningen research portal. (n.d.).
  • Suzuki reaction - Wikipedia. (n.d.).
  • Sonogashira coupling - Wikipedia. (n.d.).
  • Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. (n.d.).
  • Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.).
  • Suzuki Cross-coupling Reaction procedure - Rose-Hulman. (n.d.).
  • Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
  • Nucleophilic Aromatic Substitution - YouTube. (2019).
  • Buchwald-Hartwig Cross-Coupling - J&K Scientific LLC. (2021).
  • Pharmacological activities of purine-based compounds and drugs. - ResearchGate. (n.d.).
  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu - ResearchGate. (n.d.).
  • Purine Synthesis for Research - BOC Sciences. (n.d.).
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. - YouTube. (n.d.).
  • nucleophilic aromatic substitutions - YouTube. (2019).
  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature - The Royal Society of Chemistry. (n.d.).
  • Application Notes and Protocols for Suzuki Coupling of 4-Chloro-6-(3-iodophenyl)pyrimidine - Benchchem. (n.d.).
  • Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation - MDPI. (n.d.).
  • Suzuki Coupling - Organic Chemistry Portal. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).
  • Synthesis, docking and biological evaluation of purine-5-N-isosteresas anti-inflammatory agents - RSC Publishing. (2024).
  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.).
  • Bond Formation at C8 in the Nucleoside and Nucleotide Purine Scaffold: An Informative Selection - ResearchGate. (2024).
  • Design, Synthesis, and Anti-Proliferative Action of Purine/Pteridine-Based Derivatives as Dual Inhibitors of EGFR and BRAFV600E - NIH. (2023).
  • Why do carbon carbon double bonds react quantitatively with iodine? : r/askscience - Reddit. (2014).
  • Suzuki cross-coupling reaction - YouTube. (2020).
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024).
  • Structure–activity features of purines and their receptors: implications in cell physiopathology - PMC - PubMed Central. (2022).
  • (PDF) Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. (2015).
  • Application Notes and Protocols for Suzuki Coupling Reactions with 3-Iodo-6-methyl-4-nitro-1H-indazole - Benchchem. (n.d.).

Sources

6-Iodopurine: A Cornerstone in the Architectural Modification of Nucleic Acids

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Guide to its History, Synthesis, and Transformative Applications

This technical guide provides a comprehensive exploration of 6-iodopurine, a pivotal molecule in the field of nucleic acid chemistry and drug development. We will delve into its historical context, detail its synthesis and unique chemical properties, and showcase its evolution into an indispensable tool for the architectural modification of DNA and RNA. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique reactivity of this versatile purine analog.

The Genesis of a Versatile Tool: Historical Context and Discovery

The story of this compound is intrinsically linked to the broader history of purine chemistry, which gained significant momentum with the discovery of the therapeutic potential of purine analogs. The development of 6-mercaptopurine (6-MP) in the 1950s as a treatment for leukemia was a landmark achievement, establishing that modified purines could act as powerful antimetabolites to disrupt nucleic acid synthesis in rapidly dividing cancer cells.[1][2][3] This success spurred a wave of research into other purine derivatives, with a particular focus on creating versatile intermediates for the synthesis of novel therapeutic agents.

Among the earliest and most crucial intermediates was 6-chloropurine, typically synthesized from hypoxanthine.[4] The chlorine atom at the 6-position proved to be a moderately good leaving group, allowing for its substitution to create a variety of 6-substituted purines, including the aforementioned 6-mercaptopurine.[1][5]

The "discovery" of this compound arose from the logical progression of halogen chemistry on the purine scaffold. Chemists recognized that an iodine atom at the 6-position would be a significantly better leaving group than chlorine due to the weaker carbon-iodine bond. This enhanced reactivity promised to open up a much wider range of chemical transformations that were difficult or impossible to achieve with 6-chloropurine. Early methods for synthesizing this compound often involved a halogen exchange reaction, a classic "Finkelstein reaction," where a 6-chloropurine derivative is treated with an iodide salt.[6][7] This conversion, though seemingly simple, unlocked the full potential of the C6 position of the purine ring for chemical modification.

Synthesis and Physicochemical Properties

The utility of this compound is underpinned by its accessible synthesis and distinct reactivity profile. It is most commonly prepared from readily available precursors like hypoxanthine or 6-chloropurine.

Core Physicochemical Data

The fundamental properties of this compound are summarized below, providing a foundational dataset for its application in experimental design.

PropertyValueSource
Molecular Formula C₅H₃IN₄Calculated[8][9]
Molecular Weight 246.01 g/mol Calculated[8][9]
Appearance White to off-white powderInferred from supplier data[8]
Solubility Soluble in DMSO and DMF; sparingly soluble in other organic solvents; poorly soluble in water.Inferred from related structures[10]
CAS Number 2545-26-8PubChem[9]
Synthetic Workflow: From Hypoxanthine to 6-Chloropurine Intermediate

A common and efficient pathway to halogenated purines begins with hypoxanthine. The conversion to 6-chloropurine is a critical step, establishing the foundation for subsequent iodination or other modifications. A generalized workflow is presented below.

Synthesis of 6-Chloropurine from Hypoxanthine Hypoxanthine Hypoxanthine Chlorination Chlorination Reaction Hypoxanthine->Chlorination Starting Material Chloropurine 6-Chloropurine Chlorination->Chloropurine Product Reagents Reagents: POCl₃ Base (e.g., Dimethylaniline) Reagents->Chlorination

Caption: General workflow for the synthesis of 6-chloropurine from hypoxanthine.

Detailed Experimental Protocol: SNAr Iodination of 6-Chloropurine Nucleosides

The conversion of 6-chloropurine nucleosides to their 6-iodo counterparts is a highly efficient and quantitative process, as demonstrated by Robins et al.[6][7] This aromatic Finkelstein reaction provides the highly reactive 6-iodo intermediate necessary for subsequent coupling reactions.

Objective: To synthesize a this compound nucleoside from a 6-chloropurine nucleoside precursor.

Materials:

  • Protected 6-chloropurine nucleoside (e.g., mesitoyl or toluoyl esters of 6-chloro-2'-deoxyinosine)

  • Sodium Iodide (NaI)

  • Trifluoroacetic Acid (TFA)

  • Butanone (Methyl Ethyl Ketone)

  • Anhydrous reaction vessel

  • Magnetic stirrer and cooling bath

Step-by-Step Methodology:

  • Reaction Setup: In an anhydrous reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve the protected 6-chloropurine nucleoside in butanone.

  • Cooling: Cool the solution to a temperature between -50°C and -40°C using a suitable cooling bath (e.g., dry ice/acetone).

  • Reagent Addition: Add an excess of sodium iodide (NaI) to the cooled solution, followed by the careful addition of trifluoroacetic acid (TFA).

  • Reaction: Stir the mixture vigorously at this low temperature. The reaction is typically rapid and proceeds to quantitative conversion. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is fully consumed.

  • Workup: Upon completion, quench the reaction by pouring it into a cold, saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude this compound nucleoside can be purified by column chromatography on silica gel.

Self-Validation: The identity and purity of the final 6-iodo compound can be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry. The quantitative conversion highlights the efficiency and trustworthiness of this protocol.[6]

A Hub of Reactivity: Applications in Nucleic Acid Chemistry

The enhanced reactivity of the carbon-iodine bond makes this compound a superior building block compared to its chloro- or bromo-analogs.[6] It serves as a versatile platform for introducing a vast array of functional modifications into nucleic acids, primarily through two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.[11][12]

Post-Synthetic Modification of Oligonucleotides

A powerful strategy involves incorporating a this compound phosphoramidite into an RNA or DNA oligonucleotide using standard solid-phase synthesis. The resulting iodine-modified oligonucleotide can then be reacted with various nucleophiles or coupling partners to generate a library of functionally diverse nucleic acids.[11][13]

Key Applications:

  • Construction of C-N, C-O, and C-S Bonds: The high reactivity of this compound allows for facile, metal-free SNAr reactions with a wide range of nitrogen, oxygen, and sulfur nucleophiles under mild conditions.[11][12] This is invaluable for attaching amines, alcohols, and thiols to the purine core.

  • Formation of C-C Bonds: this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira reactions.[6] This enables the direct formation of carbon-carbon bonds, linking aryl, vinyl, or alkynyl groups to the purine ring.

  • Fluorescent Labeling and Bioconjugation: This methodology can be used to install fluorescent probes, biotin tags, or other reporter groups at specific sites within a nucleic acid sequence.[12]

  • RNA-Protein Cross-linking: The reactivity of this compound can be harnessed to form covalent cross-links with amino acid residues (like lysine) in proteins, enabling the study of RNA-protein interactions.[12]

Experimental Workflow: Post-Synthetic Modification of a this compound-Containing RNA

Post-Synthetic Modification Workflow Start Start: This compound-RNA on Solid Support Reaction On-Support Reaction Start->Reaction Cleavage Cleavage & Deprotection Reaction->Cleavage Purification HPLC Purification Cleavage->Purification Final Final Product: Functionally Modified RNA Purification->Final Reagents Reagents: 1. Nucleophile (for SNAr) or 2. Boronic Acid + Pd Catalyst (for Suzuki) Reagents->Reaction

Caption: Workflow for modifying an RNA oligonucleotide containing this compound.

Role in Drug Development

Beyond its utility in creating research tools, the chemistry of this compound is highly relevant to drug discovery. The ability to rapidly generate diverse libraries of 6-substituted purines is a cornerstone of modern medicinal chemistry.[14][15] Many purine analogs exhibit potent biological activities, including the inhibition of kinases, polymerases, and other enzymes central to disease pathways.[10][15] this compound serves as a key intermediate for synthesizing these complex, multi-substituted purine scaffolds, which are investigated as potential anticancer, antiviral, and anti-inflammatory agents.[1][8]

Conclusion and Future Outlook

From its origins as a logical extension of halopurine chemistry, this compound has matured into an indispensable molecule in the scientist's toolkit. Its superior reactivity has made it the building block of choice for the precise chemical engineering of nucleic acids. The ability to perform a wide range of post-synthetic modifications under mild conditions has accelerated research in epitranscriptomics, RNA structure and function, and the development of nucleic acid-based diagnostics and therapeutics.[11][12]

Looking forward, the applications of this compound are set to expand further. Its role in constructing novel purine-based drugs remains a vibrant area of research. As our understanding of the complex roles of nucleic acids in biology deepens, the demand for precisely modified oligonucleotides will only grow. This compound is poised to remain at the forefront of this endeavor, enabling the synthesis of next-generation tools and therapeutics that will continue to push the boundaries of science and medicine.

References

  • Taddei, D., Kilian, P., Slawin, A. M. Z., & Woollins, J. D. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665–670. [Link]

  • Taddei, D., Kilian, P., Slawin, A. M. Z., & Woollins, J. D. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. [Link]

  • Kaur, N., Utreja, D., Kaur, P., & Murnaghan, C. W. J. (2025). Chemistry of Hypoxanthine: Advancement in Derivatization and Drug Development. ResearchGate. [Link]

  • Xie, Y., Fang, Z., Yang, W., Chen, K., & Heng, P. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry, 33(2), 353–362. [Link]

  • Xie, Y., et al. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. ACS Publications. [Link]

  • Nair, V., & Richardson, S. G. (1982). Utility of purinyl radicals in the synthesis of base-modified nucleosides and alkylpurines: 6-amino group replacement by hydrogen, chlorine, bromine, and iodine. The Journal of Organic Chemistry, 47(22), 4403–4407. [Link]

  • Xie, Y., et al. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Europe PMC. [Link]

  • Liu, J., Janeba, Z., & Robins, M. J. (2004). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Organic Letters, 6(17), 2917–2919. [Link]

  • Unnamed Publisher. (n.d.). The Role of Purine Derivatives: Focus on 6-Chloropurine in Drug Synthesis. Retrieved January 11, 2026, from [Link]

  • Taddei, D., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. ResearchGate. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Iodo-9H-purine. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Sheng, J. (2018). Tellurium-Modified Nucleosides, Nucleotides, and Nucleic Acids with Potential Applications. Molecules, 23(11), 2946. [Link]

  • Wikipedia. (n.d.). Mercaptopurine. Wikipedia. Retrieved January 11, 2026, from [Link]

  • Dyer, D. C., & Minnemeyer, H. J. (1968). Synthesis of Some Iodopurine Derivatives. Journal of Pharmaceutical Sciences, 57(12), 2056–2061. [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Mercaptopurine. PubChem Compound Database. Retrieved January 11, 2026, from [Link]

  • Erhardt, P. W., et al. (1990). Synthesis and SAR of 6-substituted purine derivatives as novel selective positive inotropes. Journal of Medicinal Chemistry, 33(2), 577–583. [Link]

  • Elion, G. B., & Hitchings, G. H. (1958). Method of making 6-mercaptopurine. U.S.
  • Polat, M. F., et al. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320300. [Link]

  • Montgomery, J. A., & Thomas, H. J. (1979). Synthesis of hypoxanthine, guanine, and 6-thiopurine nucleosides of 6-deoxy-D-allofuranose. Journal of Medicinal Chemistry, 22(9), 1109–1113. [Link]

  • GPAT Discussion Center. (2019, May 28). SYNTHESIS OF 6-MERCAPTOPURINE | PHARMACEUTICAL CHEMISTRY [Video]. YouTube. [Link]

  • Agrawal, S. (2020). Introduction and History of the Chemistry of Nucleic Acids Therapeutics. Methods in Molecular Biology, 2176, 1–11. [Link]

  • Ban-Dar, H., et al. (2016). High-throughput drug library screening identifies colchicine as a thyroid cancer inhibitor. Oncotarget, 7(43), 70736–70748. [Link]

  • Purdue University. (2025, April 30). Purdue Expert: Drug kills cancer cells, leaves healthy cells alone [Video]. YouTube. [Link]

  • Hashmi, M. A., et al. (2025). From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. ResearchGate. [Link]

  • Liu, J., Janeba, Z., & Robins, M. J. (2004). SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C. Organic Letters, 6(17), 2917–2919. [Link]

  • Liao, J., et al. (2020). A bio-responsive 6-mercaptopurine/doxorubicin based "Click Chemistry" polymeric prodrug for cancer therapy. Materials Science and Engineering: C, 108, 110461. [Link]

  • Xu, J., et al. (2020). Selective prebiotic formation of RNA pyrimidine and DNA purine nucleosides. Nature, 582(7810), 60–66. [Link]

  • Hitchings, G. H., & Elion, G. B. (1958). 6-chloropurine. U.S.

Sources

Methodological & Application

Application Notes & Protocols: Leveraging 6-Iodopurine for Post-Synthetic RNA Modification

Author: BenchChem Technical Support Team. Date: January 2026

I. Introduction: The Strategic Advantage of Post-Synthetic RNA Modification

The ability to introduce specific chemical modifications into RNA molecules is a cornerstone of modern molecular biology and therapeutic development. These modifications serve as powerful tools to probe RNA structure and function, enhance stability, and introduce novel functionalities.[1][2] Post-synthetic modification, the chemical alteration of an RNA molecule after its synthesis, offers a versatile and efficient strategy to achieve site-specific labeling and engineering. Among the various chemical handles available for such modifications, 6-iodopurine stands out as a particularly reactive and versatile building block for the C6-modification of purine nucleosides within RNA oligonucleotides.[1][2][3]

This guide provides a comprehensive overview of the principles and protocols for utilizing this compound in post-synthetic RNA modification. We will delve into the underlying chemistry, provide detailed step-by-step experimental procedures, and discuss key applications relevant to researchers, scientists, and drug development professionals.

II. The Chemistry of this compound: A Versatile Handle for RNA Functionalization

The utility of this compound lies in the reactivity of the carbon-iodine bond at the C6 position of the purine ring. This bond is susceptible to nucleophilic substitution and serves as an excellent substrate for palladium-catalyzed cross-coupling reactions.[3][4] This dual reactivity allows for the introduction of a wide array of functional groups, enabling the construction of diverse carbon-nitrogen (C-N), carbon-oxygen (C-O), carbon-sulfur (C-S), and carbon-carbon (C-C) bonds under mild conditions.[1][2][3]

A. Nucleophilic Aromatic Substitution (SNAr) Reactions

The electron-withdrawing nature of the purine ring system activates the C6 position for nucleophilic attack, facilitating the displacement of the iodide ion by various nucleophiles. This metal-free approach is particularly advantageous for its simplicity and biocompatibility.

  • Amination (C-N bond formation): Primary and secondary amines can readily displace the iodide to form N6-substituted purine derivatives.

  • Alkoxylation (C-O bond formation): Alcohols and phenols can be used to introduce alkoxy and aryloxy groups.

  • Thiolation (C-S bond formation): Thiols can react to form thioether linkages.

B. Palladium-Catalyzed Cross-Coupling Reactions

Palladium catalysis offers a powerful and versatile method for the formation of C-C bonds, a transformation that is otherwise challenging to achieve on complex biomolecules like RNA.[5][6] The Suzuki-Miyaura cross-coupling reaction is a prominent example, involving the reaction of the this compound-modified RNA with a boronic acid or ester in the presence of a palladium catalyst and a base.[1][2][3][4]

III. Experimental Workflow: From Synthesis to Characterization

The successful implementation of this compound-based RNA modification involves a multi-step workflow, from the initial synthesis of the iodinated RNA to the final purification and characterization of the modified product.

Workflow cluster_synthesis RNA Synthesis & Incorporation cluster_modification Post-Synthetic Modification cluster_analysis Purification & Characterization A Solid-Phase Synthesis of This compound Phosphoramidite B Automated RNA Synthesis A->B C Incorporation of this compound B->C D Deprotection & Cleavage from Solid Support C->D E { Nucleophilic Substitution (S_NAr) | Palladium-Catalyzed Cross-Coupling} D->E F HPLC Purification E->F G Mass Spectrometry (MALDI-TOF/ESI) F->G H Enzymatic Digestion & LC-MS F->H

Figure 1: A generalized workflow for the post-synthetic modification of RNA using this compound.

IV. Detailed Protocols

Protocol 1: Synthesis of this compound-Containing RNA

The synthesis of RNA containing this compound is typically achieved using standard automated solid-phase phosphoramidite chemistry. A this compound phosphoramidite building block is required for incorporation at the desired position within the RNA sequence.

Materials:

  • This compound phosphoramidite

  • Standard RNA synthesis reagents (activator, oxidizing agent, capping reagents, deblocking solution)

  • Controlled pore glass (CPG) solid support

  • Anhydrous acetonitrile

  • Automated DNA/RNA synthesizer

Procedure:

  • Prepare the this compound phosphoramidite solution in anhydrous acetonitrile at the desired concentration (typically 0.1 M).

  • Program the RNA synthesizer with the desired sequence, specifying the coupling of the this compound phosphoramidite at the appropriate cycle.

  • Perform the automated solid-phase synthesis under standard RNA synthesis conditions.

  • Upon completion of the synthesis, retain the CPG support with the synthesized, protected RNA for subsequent deprotection and cleavage.

Protocol 2: Post-Synthetic Modification via Nucleophilic Aromatic Substitution

This protocol describes a general procedure for the metal-free modification of this compound-containing RNA with an amine nucleophile.

Materials:

  • CPG-bound this compound RNA

  • Amine nucleophile (e.g., propargylamine)

  • Anhydrous dimethylformamide (DMF) or other suitable polar aprotic solvent

  • Ammonium hydroxide solution (28-30%)

  • Ethanol

  • Sodium acetate solution (3 M)

  • Nuclease-free water

Procedure:

  • Deprotection and Cleavage:

    • Treat the CPG-bound RNA with a solution of the desired amine in DMF (e.g., 1 M propargylamine) at room temperature for 12-24 hours. This step simultaneously cleaves the RNA from the solid support and removes the protecting groups from the exocyclic amines of the standard bases.

    • Alternatively, for less reactive nucleophiles, the RNA can be first cleaved from the support and deprotected using standard ammonium hydroxide/ethanol treatment, purified, and then reacted with the nucleophile in solution.

  • RNA Precipitation:

    • Following the reaction, precipitate the RNA by adding 3 volumes of a 3:1 (v/v) ethanol/sodium acetate solution.

    • Incubate at -20°C for at least 1 hour.

    • Centrifuge to pellet the RNA, and carefully remove the supernatant.

    • Wash the pellet with 70% ethanol and air-dry.

  • Purification:

    • Resuspend the RNA pellet in nuclease-free water.

    • Purify the modified RNA using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Protocol 3: Post-Synthetic Modification via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of a this compound-containing RNA with a boronic acid.

Materials:

  • Purified this compound-containing RNA

  • Boronic acid or boronic acid pinacol ester

  • Palladium catalyst (e.g., Pd(OAc)2 or Na2PdCl4)[4]

  • Water-soluble ligand (e.g., 2-aminopyrimidine-4,6-diol)[5]

  • Base (e.g., sodium carbonate or triethylamine)

  • Reaction buffer (e.g., HEPES or borate buffer)

  • Nuclease-free water

Reaction Setup:

ComponentStock ConcentrationFinal ConcentrationVolume (for 50 µL reaction)
This compound RNA100 µM10 µM5 µL
Boronic Acid10 mM1 mM5 µL
Palladium Catalyst1 mM20 µM1 µL
Ligand5 mM100 µM1 µL
Base1 M100 mM5 µL
Reaction Buffer1 M100 mM5 µL
Nuclease-free water--28 µL

Procedure:

  • Reaction Mixture Preparation:

    • In a nuclease-free microcentrifuge tube, combine the palladium catalyst and the ligand in the reaction buffer. Mix gently and incubate at room temperature for 10-15 minutes to allow for complex formation.

    • Add the this compound RNA, boronic acid, base, and nuclease-free water to the final reaction volume.

  • Reaction Incubation:

    • Incubate the reaction mixture at a controlled temperature (e.g., 37-50°C) for 2-12 hours. The optimal reaction time and temperature will depend on the specific substrates and catalyst system used.

  • Quenching and Purification:

    • Quench the reaction by adding a chelating agent such as EDTA to sequester the palladium catalyst.

    • Purify the modified RNA using HPLC or denaturing PAGE to remove unreacted starting materials, catalyst, and byproducts.

V. Characterization of Modified RNA

Confirmation of successful modification is crucial. A combination of analytical techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC): A shift in the retention time compared to the unmodified RNA is indicative of a successful reaction.

  • Mass Spectrometry (MALDI-TOF or ESI): Provides the molecular weight of the modified RNA, allowing for direct confirmation of the covalent addition of the new functional group.

  • Enzymatic Digestion followed by LC-MS: For longer RNA sequences, enzymatic digestion into smaller fragments followed by liquid chromatography-mass spectrometry (LC-MS) can pinpoint the exact location of the modification.

VI. Applications in Research and Drug Development

The versatility of this compound as a precursor for post-synthetic RNA modification opens up a wide range of applications:

  • Probing RNA Structure and Dynamics: Introduction of fluorescent probes, cross-linking agents, or spin labels at specific sites allows for the study of RNA folding, protein-RNA interactions, and conformational changes.[1][3]

  • Development of RNA Therapeutics: Modification of therapeutic oligonucleotides (e.g., siRNAs, ASOs) can enhance their stability against nucleases, improve cellular uptake, and modulate their biological activity.[7]

  • RNA Labeling for Imaging and Diagnostics: Attachment of biotin for affinity purification or fluorescent dyes for in situ hybridization and cellular imaging.

  • Construction of Modified Ribozymes and Aptamers: Introduction of novel functional groups can alter the catalytic activity of ribozymes or the binding affinity and specificity of aptamers.

VII. Troubleshooting

ProblemPossible CauseSuggested Solution
Low Modification Efficiency Incomplete reactionOptimize reaction time, temperature, and reagent concentrations. Ensure the quality and purity of all reagents.
Steric hindrance at the modification siteRedesign the RNA sequence to place the this compound in a more accessible region.
Degradation of RNAUse nuclease-free water and reagents. Maintain a sterile work environment. Add an RNase inhibitor to the reaction mixture.
Multiple Products Observed by HPLC/MS Side reactionsOptimize reaction conditions to minimize side product formation. Use a more specific catalyst or nucleophile.
Incomplete deprotectionEnsure complete removal of protecting groups before or during the modification step.
Difficulty in Purifying the Modified RNA Co-elution with starting materialOptimize the HPLC gradient or PAGE conditions for better separation.
Low recovery from purificationCheck for RNA precipitation or adsorption to surfaces. Use low-binding tubes and tips.

VIII. Conclusion

Post-synthetic modification of RNA using this compound is a powerful and versatile strategy for the site-specific introduction of a wide range of chemical functionalities. The ability to perform both metal-free nucleophilic substitutions and palladium-catalyzed cross-coupling reactions provides researchers with a rich toolbox for tailoring the properties and functions of RNA molecules. The protocols and guidelines presented in this document offer a solid foundation for the successful implementation of this technology in diverse research and development settings.

IX. References

  • Xie, Y., Fang, Z., Yang, W., He, Z., Chen, K., Heng, P., Wang, B., & Zhou, X. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry, 33(2), 353–362. [Link]

  • Bates College. (n.d.). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Ex Libris. Retrieved from

  • National Center for Biotechnology Information. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. PubMed. [Link]

  • ResearchGate. (n.d.). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... Retrieved from [Link]

  • Hocek, M., & Dvořáková, P. (2012). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Molecules, 17(12), 14636-14666. [Link]

  • The Nobel Foundation. (2010). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. [Link]

  • Damase, T. R., Sukhovershin, R., Boada, C., Taraballi, F., Pettigrew, R. I., & Cooke, J. P. (2021). The limitless possibilities of RNA therapeutics. Frontiers in Bioengineering and Biotechnology, 9, 628137. [Link]

Sources

Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling with 6-Iodopurine on RNA

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise modification of RNA opens new avenues for therapeutic intervention, diagnostic tool development, and fundamental biological studies. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, has emerged as a powerful tool for forging carbon-carbon bonds with exceptional functional group tolerance and under mild conditions suitable for biomolecules.[1][2] This guide provides an in-depth protocol for the application of the Suzuki-Miyaura reaction to RNA substrates, specifically focusing on the use of 6-iodopurine as a versatile handle for post-transcriptional modification.

Introduction: The Power of RNA Modification

The functional landscape of RNA is vastly expanded through chemical modifications, both natural and artificial.[3][4][5] These modifications are critical for processes such as RNA interference, structure, and dynamics.[3][4][5] The ability to install a diverse array of chemical moieties at specific sites within an RNA molecule is paramount for advancing our understanding of its biological roles and for the development of novel RNA-based therapeutics. This compound stands out as a highly effective building block for such modifications due to its reactivity in various coupling chemistries, including the Suzuki-Miyaura cross-coupling.[3][4][5] This reaction enables the introduction of aryl, heteroaryl, and vinyl groups, thereby providing a broad toolkit for tailoring the properties of RNA.

The Suzuki-Miyaura Reaction: A Primer

The Suzuki-Miyaura cross-coupling is a palladium-catalyzed reaction between an organohalide and an organoboron compound.[1][6][7] The reaction is prized for its mild conditions, compatibility with aqueous environments, and tolerance of a wide range of functional groups, making it particularly suitable for the modification of sensitive biomolecules like RNA.[8][9][10]

The catalytic cycle, a cornerstone of this reaction's efficiency, involves three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the organoboron species to the palladium(II) complex, and reductive elimination to form the new carbon-carbon bond and regenerate the palladium(0) catalyst.[6][11][12]

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition R-Pd(II)-X(L2) R-Pd(II)-X(L2) Oxidative Addition->R-Pd(II)-X(L2) R-X R-X R-X->Oxidative Addition Transmetalation Transmetalation R-Pd(II)-X(L2)->Transmetalation R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) R'-B(OR)2 R'-B(OR)2 R'-B(OR)2->Transmetalation Base Base Base->Transmetalation Reductive Elimination Reductive Elimination R-Pd(II)-R'(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 R-R' R-R' Reductive Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Suzuki-Miyaura Coupling of this compound on RNA

This protocol outlines the post-transcriptional modification of RNA containing a this compound nucleotide. The procedure is divided into three main stages: preparation of the this compound-containing RNA, the Suzuki-Miyaura cross-coupling reaction, and purification of the modified RNA.

Synthesis of this compound Modified RNA

The initial and crucial step is the incorporation of the this compound nucleoside into the RNA oligonucleotide. This is typically achieved through solid-phase synthesis using a phosphoramidite of the this compound nucleoside. Alternatively, enzymatic methods using modified polymerases are being developed to incorporate such modified nucleotides.[13]

Suzuki-Miyaura Cross-Coupling Reaction

Materials:

  • This compound modified RNA

  • Boronic acid or boronic ester of choice

  • Palladium catalyst: Palladium(II) acetate (Pd(OAc)₂) is a common precursor.[9][14][15]

  • Ligand: Water-soluble phosphine ligands such as triphenylphosphine-3,3′,3″-trisulfonic acid trisodium salt (TPPTS) or 2-aminopyrimidine-4,6-diol (ADHP) are recommended for reactions with RNA to ensure catalyst solubility and stability in aqueous media.[9][15][16]

  • Base: A mild inorganic base such as potassium carbonate (K₂CO₃) or a non-nucleophilic organic base is suitable.

  • Solvent: A mixture of degassed, RNase-free water and a polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) is often used to solubilize all components.[14]

  • Reaction buffer: A buffered solution (e.g., Tris-HCl) at a slightly basic pH (around 8.5) is generally optimal for the reaction while maintaining RNA integrity.[9][15][17]

Reaction Setup:

ComponentRecommended Concentration/AmountRationale
This compound RNA1 equivalent (e.g., 5-10 µM)The limiting reagent.
Boronic Acid/Ester50-100 equivalentsA large excess drives the reaction to completion.
Palladium Pre-catalyst (e.g., Pd(OAc)₂)1-2 equivalentsA higher catalyst loading can be necessary for challenging couplings.
Ligand (e.g., ADHP)2-4 equivalents (relative to Pd)Stabilizes the palladium catalyst and enhances its reactivity.
BaseIn excessActivates the boronic acid for transmetalation.[18]
SolventWater/DMSO or Water/DMF mixtureCo-solvent system to dissolve both the hydrophilic RNA and hydrophobic reagents.
BufferTris-HCl, pH 8.5Maintains a stable pH to prevent RNA degradation.[9][15]
Temperature37 °CA mild temperature that preserves RNA integrity while allowing for efficient catalysis.[9][15][17]
Reaction Time6-12 hoursReaction progress should be monitored (e.g., by HPLC or PAGE).

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare stock solutions of the boronic acid/ester in DMSO.

    • Prepare a fresh stock solution of the palladium catalyst and ligand in degassed, RNase-free water or the reaction buffer. The catalyst and ligand should be pre-mixed to form the active catalytic complex.[9]

  • Reaction Assembly:

    • In an RNase-free microcentrifuge tube, combine the this compound RNA solution with the reaction buffer.

    • Add the boronic acid/ester solution to the RNA mixture.

    • Initiate the reaction by adding the pre-formed palladium-ligand complex.

    • Ensure the final reaction volume is adjusted with RNase-free water and the organic co-solvent percentage is optimized for solubility (typically 10-20% v/v).[17]

  • Incubation:

    • Incubate the reaction mixture at 37 °C with gentle agitation.[9][15][17]

  • Monitoring the Reaction:

    • The reaction progress can be monitored by taking small aliquots at different time points and analyzing them by denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC). A successful reaction will show a new band/peak corresponding to the higher molecular weight product.[17]

Purification of the Modified RNA

Post-reaction cleanup is critical to remove the catalyst, excess reagents, and any side products.

Recommended Purification Methods:

  • Ethanol Precipitation: A standard method to concentrate the RNA and remove some of the smaller molecule impurities.

  • Size-Exclusion Chromatography: Effective for separating the larger RNA product from smaller reactants.

  • Denaturing Polyacrylamide Gel Electrophoresis (PAGE): The product band can be visualized by UV shadowing, excised, and the RNA eluted.[17]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase or anion-exchange HPLC can provide high-purity modified RNA. This is often the preferred method as it can effectively remove residual palladium that may chelate to the RNA.[9][19]

Caption: Workflow for the Suzuki-Miyaura modification of this compound RNA.

Troubleshooting and Key Considerations

  • Low Yield:

    • Increase the excess of boronic acid/ester: This can help drive the equilibrium towards the product.

    • Optimize the catalyst and ligand: Different boronic acids may require different catalyst systems for optimal performance. Screening of various ligands can be beneficial.[20][21][22]

    • Ensure anaerobic conditions: Degassing all solutions is crucial as oxygen can deactivate the palladium catalyst.

  • RNA Degradation:

    • Maintain strict RNase-free conditions: Use certified RNase-free reagents and consumables.

    • Control the pH: Avoid strongly basic conditions that can lead to RNA hydrolysis.

    • Use mild temperatures: While some Suzuki-Miyaura reactions are performed at elevated temperatures, for RNA modification, it is critical to stay at or near physiological temperatures.[9]

  • Side Reactions:

    • Dehalogenation: This is a common side reaction where the iodine is replaced by a hydrogen atom.[17] Optimizing the reaction time and catalyst loading can minimize this.

    • Homocoupling of boronic acids: This can be suppressed by maintaining a low oxygen environment.[11]

Conclusion

The Suzuki-Miyaura cross-coupling reaction on RNA containing this compound is a robust and versatile method for introducing a wide array of chemical functionalities. This powerful tool enables researchers to synthesize novel RNA probes for structural and functional studies, as well as to develop next-generation RNA therapeutics with enhanced properties. By carefully controlling the reaction conditions and employing rigorous purification techniques, high yields of precisely modified RNA can be achieved, paving the way for exciting advancements in RNA biology and drug discovery.

References

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides - PMC - NIH. (n.d.).
  • Xie, Y., Fang, Z., Yang, W., He, Z., Chen, K., Heng, P., Wang, B., & Zhou, X. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications.
  • Zon, J. (n.d.). Post-Transcriptional Labeling of RNA Using Suzuki–Miyaura Cross-Coupling. TriLink BioTechnologies.
  • Xie, Y., Fang, Z., Yang, W., He, Z., Chen, K., Heng, P., Wang, B., & Zhou, X. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications.
  • Xie, Y., Fang, Z., Yang, W., He, Z., Chen, K., Heng, P., Wang, B., & Zhou, X. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications.
  • Hervé, G., Sartori, G., Enderlin, G., Mackenzie, G., & Len, C. (n.d.). Palladium-catalyzed Suzuki reaction in aqueous solvents applied to unprotected nucleosides and nucleotides. RSC Advances.
  • Walunj, M. B., & Santosh, S. G. (2020). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. In Methods in Molecular Biology (Vol. 2166, pp. 473–486).
  • Walunj, M. B., & Santosh, S. G. (2020). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging. Methods in Molecular Biology, 2166, 473–486.
  • Lakshman, M. K., & Thomson, P. (2001). Palladium Catalysis for the Synthesis of Hydrophobic C-6 and C-2 Aryl 2'-Deoxynucleosides. Comparison of C−C versus C−N Bond Formation as well as C-6 versus C-2 Reactivity. Journal of the American Chemical Society, 123(24), 5863–5873.
  • Walunj, M. B., Tanpure, A. A., & Santosh, S. G. (2018). Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes. Nucleic Acids Research, 46(14), e84.
  • Shaughnessy, K. H. (Ed.). (2014). Palladium-catalyzed modification of nucleosides, nucleotides and oligonucleotides. John Wiley & Sons.
  • Walunj, M. B., Tanpure, A. A., & Santosh, S. G. (2018). Post-transcriptional labeling by using Suzuki-Miyaura cross-coupling generates functional RNA probes. Nucleic Acids Research, 46(14), e84.
  • Shaughnessy, K. H. (2014). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Semantic Scholar.
  • Walunj, M. B., & Santosh, S. G. (2020). Posttranscriptional Suzuki-Miyaura Cross-Coupling Yields Labeled RNA for Conformational Analysis and Imaging.
  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
  • Walunj, M. B., Tanpure, A. A., & Santosh, S. G. (2018). Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes.
  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). The Suzuki-Miyaura Cross-Coupling Reaction. In Chemical Science (Vol. 5, Issue 2, pp. 614–624). Royal Society of Chemistry.
  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.
  • Walunj, M. B., Tanpure, A. A., & Santosh, S. G. (2018). Post-transcriptional labeling by using Suzuki–Miyaura cross-coupling generates functional RNA probes. Nucleic Acids Research, 46(14), e84.
  • Kim, S., & Baik, M.-H. (2022). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 20(27), 5347–5353.
  • The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Video]. YouTube.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Walunj, M. B., Tanpure, A. A., & Santosh, S. G. (2018). (A) Suzuki reaction on iodo-labeled RNA ON 4 using 1 equivalent of... [Image].
  • Kubota, K., & Miller, S. J. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins. Chembiochem, 19(19), 1996–2007.
  • Daini, M., & Nozaki, K. (2021). Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions, 50(44), 16011–16016.
  • Tan, E. S. Q., & Liskamp, R. M. J. (2018). Targeting folded RNA: A branched peptide boronic acid that binds to a large surface area of HIV-1 RRE RNA. Chemical Science, 9(24), 5435–5442.
  • Lee, S., & Lee, S. (2020). Various ligands for Suzuki‐Miyaura cross‐coupling reaction. [Image].
  • Smith, A. B., & Jones, C. D. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(15), 2131–2134.
  • Wikipedia. (n.d.). Suzuki reaction.
  • Queiroz, M., & Queiroz, S. (2019). Purification of cross-linked RNA-protein complexes by phenol-toluol extraction. Scientific Reports, 9(1), 3293.
  • Hocek, M., & Pohl, R. (2009). The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
  • Institute of Organic Chemistry and Biochemistry of the Czech Academy of Sciences. (2024, April 23). Researchers at IOCB Prague develop a new method for enzymatic synthesis of potential RNA therapeutics.
  • Igreja, C., & Rino, J. (2018). Preparation of sequencing RNA libraries through Chemical Cross-linking Coupled to Affinity Purification (cCLAP) in Saccharomyces cerevisiae. In Methods in Molecular Biology (Vol. 1720, pp. 149–163).
  • Queiroz, M., & Queiroz, S. (2018). Purification of Cross-linked RNA-Protein Complexes by Phenol-Toluol Extraction. bioRxiv.
  • Gagnon, P. (2020, October 29). A New Runway for Purification of Messenger RNA.
  • ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube.
  • Ross, N. W., & Francis, M. B. (2017). Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides. Journal of the American Chemical Society, 139(25), 8444–8447.

Sources

Application Note & Protocol: Enzymatic Incorporation of 6-Iodopurine Triphosphate into RNA for Advanced Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of modified nucleotides into RNA is a cornerstone of modern molecular biology, enabling advanced studies in RNA structure, function, and therapeutic development. 6-Iodopurine, a halogenated purine analog, serves as a uniquely versatile modification. Once incorporated into an RNA transcript, the iodine atom acts as a reactive handle for a variety of post-transcriptional chemical modifications, including Suzuki-Miyaura cross-coupling and the formation of C-N, C-O, and C-S bonds under mild conditions.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the enzymatic incorporation of this compound triphosphate (6-I-PTP) into RNA using in vitro transcription (IVT) with T7 RNA Polymerase. We present a detailed, step-by-step protocol, validation techniques, and a discussion of critical experimental parameters to ensure robust and efficient synthesis of this compound-modified RNA.

Introduction: The Utility of this compound in RNA Research

Artificial RNA modifications are an indispensable part of the molecular toolbox used to investigate RNA interference, structure, and dynamics.[1][2] While many modifications offer fluorescent or affinity properties, this compound stands out due to its chemical reactivity. The carbon-iodine bond at the 6th position of the purine ring is susceptible to nucleophilic substitution and transition metal-catalyzed cross-coupling reactions. This allows for the post-transcriptional "decoration" of RNA with a wide array of functional groups, probes, or therapeutic moieties that may not be amenable to direct enzymatic incorporation.

The primary advantages of using this compound as an intermediate are:

  • Versatility: It serves as a precursor for a vast range of other C6-modified purines.[2]

  • Bio-orthogonality: The required coupling chemistries are typically bio-orthogonal, meaning they proceed under conditions that do not damage the RNA backbone.

  • Strategic Placement: Enzymatic incorporation allows for precise placement of the reactive handle within the RNA sequence, dictated by the DNA template.

This guide focuses on the foundational step: the efficient and high-fidelity incorporation of 6-I-PTP into RNA transcripts using the highly processive and promoter-specific T7 RNA Polymerase.[3][4]

Principle of the Method: In Vitro Transcription with T7 RNA Polymerase

The enzymatic synthesis of RNA via in vitro transcription (IVT) is a robust method that relies on a DNA-dependent RNA polymerase, most commonly from the T7 bacteriophage.[3] The T7 RNA Polymerase specifically recognizes a cognate T7 promoter sequence (~17 base pairs) on a double-stranded DNA template and synthesizes a complementary RNA strand in the 5' to 3' direction.[5][6]

The key to this process is the enzyme's tolerance for modified nucleotide triphosphates (NTPs).[5][6][7] T7 RNA Polymerase can effectively incorporate 6-I-PTP in place of its natural purine counterparts (ATP or GTP), guided by the sequence of the DNA template. The overall process involves preparing a linear DNA template containing the T7 promoter, performing the IVT reaction with a mix of natural and modified NTPs, purifying the resulting RNA, and validating the incorporation.

G cluster_prep Preparation cluster_reaction Core Reaction cluster_downstream Downstream Processing Template Linear dsDNA Template (with T7 Promoter) IVT In Vitro Transcription (T7 RNA Polymerase, 37°C) Template->IVT NTPs NTP Mix (A, U, C, G, 6-I-PTP) NTPs->IVT Purification DNase Treatment & RNA Purification IVT->Purification Crude RNA Product Validation Validation (PAGE, Mass Spec) Purification->Validation Purified 6-I-RNA Application Application (Post-transcriptional Modification) Validation->Application

Figure 1. Overall experimental workflow for this compound RNA synthesis.

Detailed Protocols

This section provides a comprehensive, step-by-step methodology for the synthesis, purification, and validation of this compound-labeled RNA.

PART A: In Vitro Transcription (IVT) Reaction

This protocol is optimized for a standard 20 µL reaction. It can be scaled up as needed. It is critical to maintain an RNase-free environment throughout the procedure.

Materials and Reagents:

  • Linearized plasmid DNA or PCR-generated dsDNA template (100-200 ng/µL) containing a T7 promoter upstream of the sequence of interest.

  • This compound triphosphate (6-I-PTP) solution (e.g., 100 mM).

  • Standard NTP solution mix (ATP, UTP, CTP, GTP, 100 mM each).

  • High-concentration T7 RNA Polymerase (e.g., 50 U/µL).[5]

  • 10X Transcription Buffer (e.g., 400 mM Tris-HCl pH 7.9, 60 mM MgCl₂, 20 mM spermidine).[4]

  • Dithiothreitol (DTT), 100 mM.[4]

  • RNase Inhibitor (e.g., 40 U/µL).

  • Nuclease-free water.

Protocol Steps:

  • Thaw Reagents: Thaw all reagents on ice. Keep enzymes and NTPs on ice at all times. Vortex and centrifuge briefly to collect contents before opening tubes.

  • Assemble the Reaction: In a nuclease-free microcentrifuge tube on ice, add the following components in the order listed.

ComponentVolume (µL) for 20 µL RxnFinal ConcentrationCausality and Rationale
Nuclease-free WaterUp to 20 µL-Vehicle for the reaction.
10X Transcription Buffer2.01XProvides optimal pH, Mg²⁺ cofactor, and spermidine to aid RNA condensation.[4][6]
100 mM DTT2.010 mMA reducing agent that maintains the enzyme in an active conformation.[4]
NTP Mix (A,U,C,G @ 10mM each)2.01 mM eachThe building blocks for the RNA strand. Concentration can be optimized.
10 mM 6-I-PTP2.01 mMThe modified nucleotide. This 1:1 ratio with the corresponding natural purine is a starting point for optimization.
DNA Template1.0100-200 ngProvides the sequence information for transcription.
RNase Inhibitor0.520 UnitsProtects the newly synthesized RNA from degradation by contaminating RNases.
T7 RNA Polymerase1.050 UnitsThe catalyst for RNA synthesis.[5]
Total Volume 20.0
  • Incubation: Mix the components gently by flicking the tube, then centrifuge briefly. Incubate the reaction at 37°C for 2 to 4 hours. For difficult templates or longer transcripts, the incubation time can be extended.

  • DNase Treatment: After incubation, add 1 µL of RNase-free DNase I to the reaction mixture. Incubate at 37°C for 15-20 minutes. This step is crucial for removing the DNA template.

Figure 2. Mechanism of T7 RNA Polymerase incorporating 6-I-PTP.
PART B: Purification of this compound Labeled RNA

Purification removes the enzyme, salts, and unincorporated nucleotides. Spin column-based kits are highly recommended for their speed and efficiency.

  • Binding: Add binding buffer (typically high in guanidinium salts) to the DNase-treated reaction mixture as per the manufacturer's protocol.

  • Column Loading: Transfer the mixture to an RNA-binding spin column and centrifuge. The RNA will bind to the silica membrane.

  • Washing: Perform two wash steps with the provided wash buffers (containing ethanol) to remove impurities. Centrifuge after each wash to discard the flow-through.

  • Elution: Add 30-50 µL of nuclease-free water to the center of the column membrane. Incubate for 1 minute at room temperature, then centrifuge to elute the purified RNA.

  • Quantification: Determine the concentration and purity of the RNA using a spectrophotometer (e.g., NanoDrop). Check the A260/A280 ratio (should be ~2.0 for pure RNA).

PART C: Validation of this compound Incorporation

It is essential to verify that the full-length RNA was synthesized and that the modification was incorporated.

Method 1: Denaturing Urea-PAGE Analysis

This method confirms the size and integrity of the RNA transcript.

  • Mix 1-2 µg of the purified RNA with an equal volume of 2X RNA loading dye (containing formamide and a tracking dye).

  • Denature the sample by heating at 70-95°C for 5 minutes, then immediately place on ice.

  • Load the sample onto a denaturing polyacrylamide gel (6-12% acrylamide with 7-8 M urea).

  • Run the gel until the tracking dye has migrated to the desired position.

  • Stain the gel with a suitable nucleic acid stain (e.g., SYBR Gold) and visualize. A single, sharp band at the expected molecular weight indicates a successful transcription of the full-length product.

Method 2: Mass Spectrometry (LC-MS)

This is the most definitive method for confirming incorporation. The iodine atom adds significant mass compared to a standard purine.

  • Expected Mass Shift:

    • Iodine (I) atomic mass: ~126.9 amu

    • Hydrogen (H) atomic mass: ~1.0 amu

    • Net mass increase per incorporation (I replacing H): ~125.9 amu

By analyzing the purified RNA via high-resolution mass spectrometry, the observed molecular weight should match the theoretical weight calculated for the RNA sequence containing the this compound modification.

Applications and Future Directions

The successful synthesis of this compound-labeled RNA opens the door to numerous downstream applications:

  • Bioconjugation: The RNA can be reacted with thiol- or amine-containing molecules, fluorescent dyes, or biotin for custom labeling.

  • Structural Biology: The heavy iodine atom can be used as a phasing tool in X-ray crystallography.

  • Cross-linking Studies: The reactive site can be used to generate cross-links to RNA-binding proteins or other nucleic acids to map interactions.

  • Drug Development: The modified RNA can be functionalized with small molecules or targeting ligands for therapeutic applications.[1][2]

Troubleshooting

ProblemPotential Cause(s)Recommended Solution(s)
Low or No RNA Yield Inactive enzyme; Degraded template or NTPs; Presence of RNase contamination; Incorrect buffer composition.Use fresh enzyme and reagents. Always use nuclease-free water and tips. Verify template integrity on an agarose gel.
Smear on Gel RNase degradation; Abortive transcription products.Ensure a sterile, RNase-free workflow. Add RNase inhibitor. Optimize Mg²⁺ and NTP concentrations.
Band is Smaller than Expected Premature termination of transcription.The 6-I-PTP may cause pausing. Try lowering the incubation temperature to 30°C or increasing incubation time. Optimize the ratio of 6-I-PTP to the natural NTP.
Band is Larger than Expected Template-independent addition by T7 Pol; The DNA template was not fully linearized.Ensure complete linearization of plasmid DNA. Use a lower concentration of enzyme.

References

  • Xie, Y., Fang, Z., Yang, W., Chen, K., Heng, P., & Zhang, X. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry, 33(2), 353–362. [Link]

  • Xie, Y., et al. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry. [Link]

  • Taddei, D., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-70. [Link]

  • Jäschke, A., & Bald, R. (2002). Incorporation of the fluorescent ribonucleotide analogue tCTP by T7 RNA polymerase. Nucleic Acids Research, 30(21), e120. [Link]

  • Tinzyme. (n.d.). T7 RNA Polymerase. Tinzyme Product Page. [Link]

  • Li, S., et al. (2024). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research, 52(6), 2808–2820. [Link]

  • ArcticZymes Technologies. (n.d.). T7 RNA Polymerase. ArcticZymes Product Page. [Link]

  • Jelen, F., et al. (1987). Labeling of ribosomal ribonucleic acid with iodine 125I. Journal of Biochemical and Biophysical Methods, 15(3-4), 141-6. [Link]

  • Li, S., et al. (2024). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. Nucleic Acids Research, 52(6), 2808–2820. [Link]

  • Singh, I., et al. (2015). Enzymatic Incorporation of Emissive Pyrimidine Ribonucleotides. ACS Chemical Biology, 10(11), 2639–2645. [Link]

  • Lees, J. B., & Ramos, A. (2012). Native purification and labeling of RNA for single molecule fluorescence studies. Methods in Molecular Biology, 905, 55-68. [Link]

Sources

selective labeling of RNA with 6-Iodopurine for imaging

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Selective Imaging of Nascent RNA in Eukaryotic Cells Using 6-Iodopurine Metabolic Labeling and Post-Synthetic Modification

Author: Gemini, Senior Application Scientist

Abstract

The dynamic landscape of RNA synthesis, transport, and localization is central to gene expression and cellular function. Metabolic labeling with nucleoside analogs offers a powerful strategy to visualize and track RNA in living systems.[1][2] This guide details a robust methodology for the selective labeling and imaging of newly transcribed RNA using this compound (6-IP), a versatile purine analog. Unlike methods that rely on pre-functionalized nucleosides, this approach involves the metabolic incorporation of 6-IP into nascent RNA, followed by a highly specific, post-synthetic chemical modification to attach a fluorescent probe.[3][4] We provide a comprehensive protocol covering cell culture, metabolic labeling, and a bioorthogonal Suzuki-Miyaura cross-coupling reaction for fluorescent visualization, along with insights into the causality of experimental choices to ensure reliable and reproducible results.

Principle of the Method

Visualizing RNA within the complex cellular milieu requires methods that are both specific and minimally perturbative. Metabolic labeling strategies have emerged as a cornerstone for these studies, allowing for the temporal tracking of newly synthesized biomolecules.[2][5] This protocol leverages this compound, which is recognized by cellular machinery and incorporated into RNA transcripts during transcription.

The key to this method's versatility lies in the reactivity of the iodine atom at the C6 position of the purine ring.[3][4] This iodine serves as a chemical handle for post-synthetic modification. After the cells are labeled, fixed, and permeabilized, a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is employed. This reaction creates a stable carbon-carbon bond between the this compound in the RNA and a boronic acid-functionalized fluorescent reporter molecule.[3] This two-step approach—metabolic incorporation followed by bioorthogonal chemistry—ensures high specificity and allows for the use of a wide array of reporter molecules for imaging.

G cluster_workflow Overall Experimental Workflow A 1. Cell Seeding & Culture B 2. Metabolic Labeling (Incubation with this compound) A->B 24h C 3. 6-IP Incorporation (Into Nascent RNA) B->C Variable (2-24h) D 4. Fixation & Permeabilization C->D 15-20 min E 5. Post-Synthetic Labeling (Suzuki-Miyaura Cross-Coupling) D->E 1-2h F 6. Washing & Counterstaining E->F G 7. Fluorescence Imaging F->G

Figure 1: High-level overview of the experimental workflow for this compound labeling and imaging of RNA.

Materials and Reagents

Reagents and Consumables
ReagentRecommended SupplierCatalog Number
This compound (6-IP)Sigma-AldrichI11306
Cell Line (e.g., HeLa, U2OS)ATCCCCL-2, HTB-96
DMEM, high glucoseGibco11965092
Fetal Bovine Serum (FBS)Gibco26140079
Penicillin-StreptomycinGibco15140122
Dimethyl sulfoxide (DMSO)Sigma-AldrichD8418
Paraformaldehyde (PFA), 16%Electron Microscopy Sciences15710
Triton™ X-100Sigma-AldrichT8787
Phosphate-Buffered Saline (PBS)Gibco10010023
Palladium(II) Acetate [Pd(OAc)₂]Sigma-Aldrich805409
SPhos ligandSigma-Aldrich715993
Fluorescent Boronic Acid (e.g., FAM-Ph-B(OH)₂)Custom SynthesisN/A
DAPI (4',6-diamidino-2-phenylindole)Thermo Fisher ScientificD1306
Nuclease-free WaterThermo Fisher ScientificAM9937
Equipment
  • Standard cell culture incubator (37°C, 5% CO₂)

  • Biosafety cabinet

  • Inverted fluorescence microscope with appropriate filter sets (e.g., DAPI, FITC/GFP)

  • Glass bottom dishes or coverslips for imaging

  • Standard laboratory glassware and plasticware

Detailed Experimental Protocols

Protocol 1: Metabolic Labeling of RNA with this compound

This protocol describes the incorporation of 6-IP into the nascent RNA of cultured mammalian cells. The optimal concentration and incubation time for 6-IP should be empirically determined for each cell line to maximize labeling efficiency while minimizing cytotoxicity.

  • Cell Seeding: Twenty-four hours prior to labeling, seed cells onto sterile glass coverslips or into glass-bottom imaging dishes at a density that will result in 50-70% confluency at the time of the experiment.

  • Prepare 6-IP Stock Solution: Prepare a 100 mM stock solution of this compound in sterile DMSO. Store in small aliquots at -20°C. Causality: DMSO is used to solubilize the hydrophobic 6-IP. Small aliquots prevent repeated freeze-thaw cycles which can degrade the compound.

  • Labeling: On the day of the experiment, dilute the 100 mM 6-IP stock solution directly into pre-warmed complete cell culture medium to a final working concentration (e.g., 100 µM).

  • Incubation: Aspirate the old medium from the cells and replace it with the 6-IP-containing medium.

  • Return the cells to the incubator (37°C, 5% CO₂) and incubate for a period of 2 to 24 hours. A 4-hour incubation is a good starting point for detecting robust RNA synthesis. Causality: The incubation time determines the age of the RNA population being labeled. Shorter times capture immediate transcriptional responses, while longer times provide a cumulative view of RNA synthesis.

  • Control Sample: Prepare a parallel control sample of cells incubated with medium containing an equivalent volume of DMSO but no 6-IP. This control is crucial for assessing background fluorescence.

Protocol 2: Cell Fixation and Permeabilization

Proper fixation is critical to preserve cellular morphology and lock the labeled RNA in place. Permeabilization is then required to allow the cross-coupling reagents to access the cellular interior.

  • Washing: After incubation, aspirate the labeling medium and wash the cells twice with 1X PBS to remove any unincorporated 6-IP.

  • Fixation: Fix the cells by adding a freshly prepared 4% paraformaldehyde (PFA) solution in PBS. Incubate at room temperature for 15 minutes. Causality: PFA cross-links proteins and nucleic acids, effectively preserving cellular structures. A fresh solution ensures maximum cross-linking efficiency.

  • Washing: Aspirate the PFA solution and wash the cells three times with 1X PBS for 5 minutes each.

  • Permeabilization: Add 0.5% (v/v) Triton X-100 in PBS to the cells and incubate for 10 minutes at room temperature. Causality: Triton X-100 is a non-ionic detergent that creates pores in the cellular and nuclear membranes, allowing the large palladium catalyst complex to enter the cell.

  • Final Wash: Aspirate the permeabilization buffer and wash the cells three times with 1X PBS. The cells are now ready for the cross-coupling reaction.

Protocol 3: Post-Synthetic Labeling via Suzuki-Miyaura Cross-Coupling

This step attaches the fluorescent probe to the 6-IP incorporated within the RNA. The reaction must be performed under oxygen-free conditions to protect the palladium catalyst from oxidation. While technically challenging, careful preparation can yield excellent results. For simplicity, this protocol is adapted for standard lab conditions with the understanding that results can be improved with glovebox use.

Figure 2: Schematic of the Suzuki-Miyaura reaction for labeling this compound-containing RNA.

  • Prepare Reaction Buffer: Prepare a fresh 100 mM potassium phosphate buffer (K₃PO₄) in nuclease-free water and adjust the pH to 7.4. Degas the buffer thoroughly by bubbling with argon or nitrogen gas for at least 20 minutes.

  • Prepare Reaction Cocktail: In a microcentrifuge tube, prepare the reaction cocktail immediately before use. For a final volume of 500 µL per coverslip, add the components in the following order:

    • 450 µL of degassed K₃PO₄ buffer

    • Palladium(II) Acetate to a final concentration of 50 µM.

    • SPhos ligand to a final concentration of 150 µM.

    • Fluorescent Boronic Acid to a final concentration of 100 µM.

    • Mix gently by flicking the tube. Causality: The SPhos ligand coordinates with the palladium to form the active catalytic complex. A slight excess of ligand is used to ensure all palladium is complexed and to stabilize the catalyst.

  • Perform Labeling Reaction: Aspirate the final PBS wash from the fixed and permeabilized cells. Add the freshly prepared reaction cocktail.

  • Incubation: Incubate the cells in the dark at room temperature for 1-2 hours.

  • Washing: Aspirate the reaction cocktail and wash the cells extensively to remove unreacted reagents and catalyst, which can cause background signal. Perform three washes with 1X PBS containing 0.1% Tween-20, followed by two washes with 1X PBS alone.

  • Counterstaining and Mounting: Stain the cell nuclei by incubating with DAPI (300 nM in PBS) for 5 minutes. Wash twice with PBS. Mount the coverslip onto a microscope slide using an appropriate mounting medium.

Data Analysis and Expected Results

Upon successful completion of the protocol, fluorescence microscopy should reveal a specific signal from the incorporated fluorophore.

  • Expected Localization: The signal should be most prominent in the nucleus, particularly in the nucleolus, which is a site of intense ribosome biogenesis and RNA synthesis. A diffuse signal may also be observed throughout the nucleoplasm and cytoplasm, corresponding to mRNA and other RNA species.

  • Controls: The negative control sample (no 6-IP) should exhibit minimal to no fluorescence in the detection channel, confirming that the signal is dependent on the metabolic incorporation of the analog.

Troubleshooting Guide
IssuePossible CauseSuggested Solution
No/Weak Signal Inefficient 6-IP incorporationIncrease 6-IP concentration or incubation time. Ensure the 6-IP stock is not degraded.
Inactive catalystPrepare fresh reaction cocktail immediately before use. Ensure buffer is properly degassed.
Inefficient permeabilizationIncrease Triton X-100 concentration to 0.5% or extend permeabilization time to 15 min.
High Background Insufficient washingIncrease the number and duration of post-reaction washes. Include a mild detergent (Tween-20) in the initial washes.
Non-specific binding of the probePerform a blocking step with BSA before the coupling reaction. Titrate down the concentration of the fluorescent boronic acid.
Cell Death/Toxicity 6-IP concentration too highPerform a dose-response curve to find the optimal, non-toxic concentration for your cell line.
Catalyst toxicityEnsure extensive washing after the reaction. If toxicity persists, reduce reaction time.

Conclusion

The this compound-based metabolic labeling strategy provides a powerful and versatile platform for imaging the synthesis and localization of RNA. The post-synthetic modification approach allows for flexibility in the choice of fluorophore and the formation of a highly stable C-C bond ensures signal durability.[3][4] This detailed protocol provides a validated workflow for researchers to implement this technique, enabling new insights into the complex and dynamic world of RNA biology.

References

  • Xie, Y., Fang, Z., Yang, W., Chen, K., & Heng, P. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry, 33(2), 353–362. [Link]

  • Xie, Y., Fang, Z., Yang, W., Chen, K., & Heng, P. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Europe PMC. [Link]

  • Gärnaäs, K., Lidschreiber, M., et al. (2024). Metabolic RNA labeling in non-engineered cells following spontaneous uptake of fluorescent nucleoside phosphate analogues. Nucleic Acids Research. [Link]

  • Spitale, R. C., et al. (2024). Schematic of cell-specific metabolic labeling of RNA. ResearchGate. [Link]

  • Rabani, M., et al. (2011). Metabolic labeling of RNA uncovers principles of RNA production and degradation dynamics in mammalian cells. DSpace@MIT. [Link]

  • Chen, Y., et al. (2020). Metabolic RNA labeling for probing RNA dynamics in bacteria. Nucleic Acids Research, 48(21), e125. [Link]

Sources

6-Iodopurine: A Versatile Scaffold for DNA-Encoded Library Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Power of Diversity in Drug Discovery

DNA-Encoded Libraries (DELs) have revolutionized early-stage drug discovery by enabling the synthesis and screening of vast chemical libraries, often containing billions of unique small molecules. This technology hinges on the principle of covalently linking a chemical entity to a unique DNA "barcode" that records its synthetic history. The ability to perform robust and versatile chemistry on these DNA-conjugated substrates is paramount to constructing libraries with high chemical diversity and drug-like properties.

This application note details the utility of 6-iodopurine as a highly versatile building block for DEL synthesis. Its intrinsic reactivity in a variety of palladium-catalyzed cross-coupling reactions allows for the introduction of a wide array of chemical functionalities at the C6 position of the purine core, a privileged scaffold in medicinal chemistry. We will provide an in-depth analysis of the key reactions, detailed experimental protocols, and expert insights to guide researchers in leveraging this powerful tool for their drug discovery campaigns.

The Strategic Advantage of this compound

The choice of this compound as a foundational building block is rooted in its exceptional chemical reactivity and strategic position within the purine ring system. The carbon-iodine bond at the C6 position is readily susceptible to oxidative addition by palladium catalysts, initiating a catalytic cycle for various cross-coupling reactions. This allows for the formation of new carbon-carbon, carbon-nitrogen, and

Application Notes & Protocols: On-Column Functionalization of 6-Iodopurine in DNA Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The site-specific incorporation of functional moieties into oligonucleotides is a cornerstone of modern molecular biology, diagnostics, and therapeutic development. This guide provides a comprehensive overview and detailed protocols for the post-synthetic, on-column functionalization of DNA strands utilizing 6-iodopurine-2'-deoxyriboside as a versatile synthetic handle. By leveraging the principles of solid-phase synthesis and palladium-catalyzed cross-coupling chemistry, this method offers a robust and efficient pathway to a diverse array of modified oligonucleotides. We will explore the underlying chemistry, provide step-by-step protocols for Sonogashira, Suzuki, and Stille couplings, and discuss critical aspects of deprotection and purification.

Introduction: The Power of Post-Synthetic Modification

Standard automated DNA synthesis, based on phosphoramidite chemistry, is remarkably efficient at producing unmodified DNA sequences.[1][2][3] However, the true potential for advanced applications—from fluorescent probes and aptamers to therapeutic antisense oligonucleotides—is unlocked through chemical modification. Introducing modifications during synthesis by using specialized phosphoramidites can be costly and limited in variety.

Post-synthetic modification on the solid support presents a powerful alternative. In this strategy, a precursor nucleoside with a reactive handle is incorporated into the oligonucleotide during standard synthesis. This handle remains inert throughout the chain elongation but can be selectively reacted upon completion of the sequence. This compound (⁶I-Pu) has emerged as an exceptional precursor for this purpose. Its iodine atom serves as an excellent leaving group for various palladium-catalyzed cross-coupling reactions, enabling the direct, on-column formation of carbon-carbon and carbon-heteroatom bonds.[4][5] This approach provides a divergent and cost-effective route to generating a library of functionalized oligonucleotides from a single, common precursor sequence.

Core Principles: On-Column Palladium-Catalyzed Cross-Coupling

The functionalization of a this compound-containing oligonucleotide, while it is still covalently attached to the controlled pore glass (CPG) solid support, is typically achieved through one of three major classes of palladium-catalyzed reactions.

  • Sonogashira Coupling: Forms a C-C bond between the C6 of the purine and a terminal alkyne. This is one of the most robust and widely used methods for this application.[5][6]

  • Suzuki-Miyaura Coupling: Forms a C-C bond between the C6 of the purine and an aryl or vinyl boronic acid/ester. This reaction is valued for its broad substrate scope and tolerance of various functional groups.[7][8]

  • Stille Coupling: Forms a C-C bond between the C6 of the purine and an organostannane reagent. While powerful, the toxicity of organotin compounds necessitates careful handling.[9][10]

The general mechanism for these reactions on the solid support involves the diffusion of the catalyst, ligand, base, and coupling partner into the pores of the CG support to react with the immobilized oligonucleotide.

cluster_workflow On-Column Cross-Coupling Workflow ss 1. Solid-Phase DNA Synthesis Incorporate this compound Phosphoramidite cc 2. On-Column Cross-Coupling (e.g., Sonogashira, Suzuki, Stille) ss->cc Completed Sequence on CPG cd 3. Cleavage & Deprotection Release from support & remove protecting groups cc->cd Functionalized Oligo on CPG p 4. Purification (e.g., HPLC) cd->p Crude Modified Oligo qc 5. QC Analysis (HPLC, Mass Spec) p->qc Purified Product dA 2'-Deoxyadenosine p_dA Protected 2'-Deoxyadenosine dA->p_dA Acetylation iodo Protected 6-Iodo- purine Deoxyriboside p_dA->iodo Iodination dep_iodo This compound Deoxyriboside iodo->dep_iodo Deprotection pa This compound Phosphoramidite dep_iodo->pa Phosphitylation

Figure 2. Synthetic pathway to this compound phosphoramidite.

Experimental Protocols

4.1. Protocol 1: Automated DNA Synthesis with this compound

This protocol assumes the use of a standard automated DNA synthesizer. The this compound phosphoramidite is installed at the desired position(s) within the sequence just like a canonical base.

Methodology:

  • Preparation: Dissolve the this compound-2'-deoxyriboside phosphoramidite in anhydrous acetonitrile to the same concentration as the standard A, C, G, and T phosphoramidites. Install the vial on an available port on the synthesizer.

  • Synthesis: Program the desired DNA sequence, specifying the this compound base at the appropriate coupling cycle(s).

  • Synthesis Cycle: The standard phosphoramidite synthesis cycle is used. [2][11] * Deblocking: Removal of the 5'-dimethoxytrityl (DMT) group with acid (e.g., 3% TCA or DCA in dichloromethane). [11] * Coupling: The activated this compound phosphoramidite is coupled to the free 5'-hydroxyl group of the growing chain.

    • Capping: Any unreacted 5'-hydroxyl groups are acetylated to prevent the formation of deletion mutants. [11] * Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester.

  • Post-Synthesis: Upon completion of the sequence, keep the final 5'-DMT group on (Trityl-ON) if purification by reverse-phase HPLC is planned. This aids in separating the full-length product from shorter failure sequences. [12]Wash the support extensively with acetonitrile and dry thoroughly with argon or nitrogen. The column is now ready for on-column functionalization.

Scientist's Note: The coupling efficiency of modified phosphoramidites can sometimes be slightly lower than standard bases. It is advisable to use fresh, high-quality activator (e.g., ETT or DCI) and ensure completely anhydrous conditions to maximize yield. [11] 4.2. Protocol 2: On-Column Sonogashira Coupling

This protocol describes the coupling of a terminal alkyne to the CPG-bound this compound oligonucleotide. [5][6] Reagents & Conditions:

Component Reagent Concentration / Amount Solvent
Catalyst Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] 0.1 eq. per Iodopurine Anhydrous DMF
Co-catalyst Copper(I) Iodide (CuI) 0.2 eq. per Iodopurine Anhydrous DMF
Coupling Partner Terminal Alkyne 20-50 eq. per Iodopurine Anhydrous DMF

| Base | Triethylamine (TEA) or Diisopropylethylamine (DIPEA) | 100 eq. per Iodopurine | Anhydrous DMF |

Methodology:

  • Prepare the Reaction Cocktail: In a dry, inert-atmosphere glovebox or using Schlenk techniques, combine the Pd(PPh₃)₄, CuI, terminal alkyne, and base in anhydrous DMF. The total volume should be sufficient to completely wet the CPG support (typically 200-500 µL for a 1 µmol synthesis).

  • On-Column Reaction:

    • Using two gas-tight syringes, carefully push the reaction cocktail back and forth through the synthesis column containing the dried CPG support. Ensure the support is fully saturated.

    • Seal the column and incubate at room temperature (or slightly elevated, e.g., 35-40°C) for 4-16 hours. The optimal time depends on the reactivity of the alkyne.

  • Washing: After incubation, thoroughly wash the CPG support by passing the following solvents through the column:

    • Anhydrous DMF (3 mL)

    • Acetonitrile (3 mL)

    • Dichloromethane (3 mL)

  • Drying: Dry the support completely with a stream of argon or nitrogen. The column is now ready for cleavage and deprotection.

Rationale: The copper(I) co-catalyst is crucial for activating the alkyne and accelerating the catalytic cycle. The large excess of alkyne and base is necessary to drive the reaction to completion on the sterically hindered solid support.

4.3. Protocol 3: On-Column Suzuki-Miyaura Coupling

This protocol details the coupling of an aryl or heteroaryl boronic acid. [7][8] Reagents & Conditions:

Component Reagent Concentration / Amount Solvent
Pre-catalyst Sodium tetrachloropalladate(II) (Na₂PdCl₄) 0.1 eq. per Iodopurine Water/Acetonitrile
Ligand Buchwald sSPhos 0.2 eq. per Iodopurine Water/Acetonitrile
Coupling Partner Boronic Acid 20-50 eq. per Iodopurine Water/Acetonitrile

| Base | Potassium Carbonate (K₂CO₃) | 100 eq. per Iodopurine | Water/Acetonitrile |

Methodology:

  • Prepare the Reaction Cocktail: In a single vial, dissolve the Na₂PdCl₄, sSPhos ligand, boronic acid, and K₂CO₃ in a mixture of degassed water and acetonitrile (e.g., 4:1 ratio). [7]2. On-Column Reaction:

    • As described for the Sonogashira coupling, use two syringes to pass the reaction mixture through the synthesis column.

    • Seal the column and incubate at 37-50°C for 6-18 hours.

  • Washing: After the reaction, wash the support sequentially with:

    • Water (3 mL)

    • Acetonitrile (3 mL)

    • Dichloromethane (3 mL)

  • Drying: Dry the support thoroughly with argon or nitrogen.

Rationale: The use of a water-soluble catalyst system like Na₂PdCl₄/sSPhos is highly advantageous as it often provides excellent yields in aqueous media, which are compatible with DNA, and avoids the need for strictly anhydrous conditions. [8] 4.4. Protocol 4: Cleavage and Deprotection

This step cleaves the synthesized oligonucleotide from the CPG support and removes the protecting groups from the phosphate backbone (cyanoethyl) and the nucleobases.

Methodology:

  • Cleavage: Extrude the CPG support from the synthesis column into a 2 mL screw-cap vial.

  • Deprotection Cocktail: Add 1-1.5 mL of a deprotection solution. The choice of solution depends on the protecting groups used during synthesis and the sensitivity of the newly installed functional group.

    • Standard: Concentrated ammonium hydroxide (NH₄OH) at 55°C for 8-12 hours.

    • Fast: A 1:1 mixture of aqueous ammonium hydroxide and 40% aqueous methylamine (AMA) at 65°C for 15-30 minutes. [13] * Ultra-Mild: For very sensitive modifications, potassium carbonate in methanol may be required (used in conjunction with UltraMild phosphoramidites). [14]3. Incubation: Seal the vial tightly and place it in a heating block at the specified temperature for the required duration.

  • Recovery: After incubation, cool the vial. Carefully draw off the supernatant containing the cleaved and deprotected oligonucleotide using a syringe and transfer it to a new tube. Wash the CPG beads with 0.5 mL of water and combine the wash with the supernatant.

  • Evaporation: Dry the combined solution in a vacuum concentrator. The resulting pellet contains the crude modified oligonucleotide.

4.5. Protocol 5: Purification

Purification is essential to remove truncated sequences and unreacted starting material. [15][16]High-Performance Liquid Chromatography (HPLC) is the preferred method for purifying modified oligonucleotides. [15][17] Troubleshooting Common Issues:

Issue Potential Cause(s) Suggested Solution(s)
Low Coupling Efficiency Inactive catalyst; wet reagents/solvents; insufficient reaction time; poor quality phosphoramidite. Use fresh catalyst and anhydrous solvents; increase reaction time or temperature; verify phosphoramidite quality.
Degradation of Oligo Harsh deprotection conditions; prolonged exposure to acid during synthesis. Use milder deprotection (e.g., AMA instead of NH₄OH); reduce acid deblocking times for sensitive sequences. [11]
Multiple Peaks in HPLC Incomplete coupling; side reactions; incomplete deprotection. Optimize on-column reaction; ensure complete deprotection; check for stability of modification under deprotection conditions.

| No Product Formation | Wrong catalyst/ligand system; incompatible functional group on coupling partner. | Screen different palladium catalysts and ligands; ensure the coupling partner is stable under the reaction conditions. |

Purification Method Comparison:

Method Principle Purity Best For
Desalting Size exclusion Low Removing salts and small molecules only. [15][17]
Cartridge (RP) Hydrophobicity Moderate (>80%) Routine purification of DMT-ON oligos up to ~35 bases. [15]
RP-HPLC High-resolution hydrophobicity High (>85-95%) Gold standard for modified oligos, especially those with hydrophobic dyes or linkers. [12][16][17]
AEX-HPLC Charge (phosphate backbone) High (>90%) Resolving sequences of different lengths, especially for oligos up to ~40 bases. [15][18]

| PAGE | Size and conformation | Very High (>95%) | Highest resolution for long or difficult sequences, but lower yield. [17]|

Conclusion

The on-column functionalization of oligonucleotides via this compound is a powerful and versatile strategy for creating bespoke DNA molecules. By combining the efficiency of automated solid-phase synthesis with the broad scope of palladium-catalyzed cross-coupling, researchers can access a vast chemical space of modified oligonucleotides. The protocols and principles outlined in this guide provide a solid foundation for scientists in both academic and industrial settings to successfully implement this technology for applications ranging from fundamental biological research to the development of next-generation diagnostics and therapeutics.

References

  • Oligofastx. Oligonucleotide purification techniques. [Link]

  • Waters Corporation. Purifying Oligonucleotides. [Link]

  • ATDBio Ltd. Nucleic Acids Book - Chapter 7: Purification and characterisation of oligonucleotides. [Link]

  • Salisbury, B. A., & Brown, D. M. (2001). Versatile 5'-Functionalization of Oligonucleotides on Solid Support: Amines, Azides, Thiols, and Thioethers via Phosphorus Chemistry. Journal of the American Chemical Society. [Link]

  • ResearchGate. Polymerase Synthesis of DNA Containing Iodinated Pyrimidine or 7-Deazapurine Nucleobases and Their Post-synthetic Modifications through the Suzuki-Miyaura Cross-Coupling Reactions. [Link]

  • Okamoto, I., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules. [Link]

  • Okamoto, I., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. PubMed. [Link]

  • Google Patents. WO2021004977A1 - Process for the deprotection of oligonucleotides.
  • Glen Research. Glen Report 25 Supplement: Deprotection - Volumes 1-5. [Link]

  • Fergione, S., & Fedorova, O. (2021). Synthesis, deprotection, and purification of diphosphorylated RNA oligonucleotides. ChemRxiv. [Link]

  • Povolotskaya, E. A., et al. (2019). Postsynthetic On-Column 2′ Functionalization of RNA by Convenient Versatile Method. Molecules. [Link]

  • Google Patents. HK40060848A - Process for the deprotection of oligonucleotides.
  • Olejnik, J., et al. (2011). Highly parallel oligonucleotide purification and functionalization using reversible chemistry. Nucleic Acids Research. [Link]

  • Lu, Y., & Kool, E. T. (2013). Control of Solid-Supported Intra- vs Interstrand Stille Coupling Reactions for Synthesis of DNA–Oligophenylene Conjugates. Organic Letters. [Link]

  • Buri, R., et al. (2023). On-DNA Synthesis of Multisubstituted Indoles. Organic Letters. [Link]

  • Müller, F., et al. (2014). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules. [Link]

  • Eurofins Genomics. Phosphoramidite Chemistry. [Link]

  • Li, Z., et al. (2022). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. [Link]

  • ResearchGate. (a) On-column Sonogashira coupling reaction using ODN1 containing IPu... [Link]

  • Ujjainwalla, F., & Jones, R. A. (1998). SEMISYNTHESIS OF 6-CHLOROPURINE-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES. Nucleosides and Nucleotides. [Link]

  • Ni, S., et al. (2017). Four-step phosphoramidite oligodeoxynucleotide synthesis cycle. ResearchGate. [Link]

  • Freya Cardozo. (2021). Chemical synthesis of oligonucleotides|Phosphoramidite Method|. YouTube. [Link]

  • Wikipedia. Oligonucleotide synthesis. [Link]

  • Wikipedia. Stille reaction. [Link]

  • Li, M., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. Frontiers in Chemistry. [Link]

  • Gao, X., et al. (2001). Characterization of oligodeoxyribonucleotide synthesis on glass plates. Nucleic Acids Research. [Link]

  • Li, M., et al. (2022). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. PMC - NIH. [Link]

Sources

Application Note & Protocol: Streamlined Preparation of 6-Iodopurine-2'-Deoxyriboside Phosphoramidite for High-Fidelity Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Modified oligonucleotides are foundational tools in modern molecular biology, diagnostics, and therapeutics. Among the vast array of available modifications, 6-iodopurine stands out as a versatile intermediate for the post-synthetic introduction of a wide range of functionalities. This application note provides a comprehensive, field-proven guide to the synthesis of this compound-2'-deoxyriboside and its subsequent conversion to the corresponding 5'-O-DMT-3'-O-phosphoramidite, rendering it ready for automated solid-phase oligonucleotide synthesis. We delve into the critical chemical rationales behind each step, offering a robust protocol designed for reproducibility and high yield.

Introduction: The Strategic Importance of this compound in Oligonucleotide Chemistry

The site-specific modification of oligonucleotides is a cornerstone of advanced applications, from fluorescent probes for qPCR and in situ hybridization to the development of antisense therapies and siRNA. The purine scaffold, in particular, offers a rich landscape for chemical diversification. This compound-2'-deoxyriboside is a key synthetic precursor that enables the introduction of various functionalities at the 6-position of the purine ring through nucleophilic substitution reactions.[1] This post-synthetic modification approach is often more efficient and versatile than the direct synthesis of highly functionalized phosphoramidites.

The iodine atom at the C6 position serves as an excellent leaving group, facilitating reactions with a diverse array of nucleophiles, including amines, thiols, and alkoxides. This allows for the late-stage introduction of fluorophores, quenchers, cross-linking agents, and other reporter groups.[1] The phosphoramidite of this compound-2'-deoxyriboside is therefore a critical building block for the synthesis of custom-modified oligonucleotides.[1]

This guide provides a detailed protocol for the preparation of this compound-2'-deoxyriboside phosphoramidite, starting from the commercially available 2'-deoxyadenosine. The methodology is broken down into key stages: protection of the starting material, iodination, deprotection, and final phosphitylation.

Overall Synthesis Workflow

The preparation of this compound-2'-deoxyriboside phosphoramidite is a multi-step process that requires careful execution and purification at each stage to ensure the final product is of high purity for successful oligonucleotide synthesis. The overall workflow is depicted below.

G A 2'-Deoxyadenosine (Starting Material) B Acetylation (Protection of Hydroxyl Groups) A->B D Iodination B->D C Protected this compound 2'-Deoxyriboside E Deprotection of Acetyl Groups D->E Yields Intermediate C F This compound 2'-Deoxyriboside E->F G 5'-O-DMT Protection F->G H 5'-O-DMT-6-Iodopurine 2'-Deoxyriboside G->H I Phosphitylation H->I J Final Product: This compound Phosphoramidite I->J

Caption: Overall workflow for the synthesis of this compound phosphoramidite.

Detailed Protocols and Scientific Rationale

Materials and Reagents
ReagentSupplierGrade
2'-DeoxyadenosineSigma-Aldrich≥99%
Acetic AnhydrideAcros OrganicsACS grade
PyridineFisher ScientificAnhydrous
Isoamyl NitriteTCI America>95%
DiiodomethaneAlfa Aesar99%
Methanolic AmmoniaSigma-Aldrich7N
4,4'-Dimethoxytrityl chloride (DMT-Cl)Glen ResearchStandard
2-Cyanoethyl N,N-diisopropylchlorophosphoramiditeBroadPharm>98%
N,N-Diisopropylethylamine (DIPEA)Acros Organics>99%
Dichloromethane (DCM)Fisher ScientificAnhydrous
Acetonitrile (ACN)Fisher ScientificAnhydrous
Ethyl Acetate (EtOAc)VWRACS grade
HexanesVWRACS grade
Silica GelSorbent Technologies60Å, 230-400 mesh

Note: All anhydrous solvents should be handled under an inert atmosphere (e.g., argon or nitrogen).

Step 1: Acetylation of 2'-Deoxyadenosine

Rationale: The first step involves the protection of the 3'- and 5'-hydroxyl groups of 2'-deoxyadenosine as acetate esters. This is crucial to prevent side reactions at these positions during the subsequent iodination step. Pyridine acts as a base to neutralize the acetic acid byproduct and also serves as the solvent.

Protocol:

  • In a round-bottom flask, dissolve 2'-deoxyadenosine (1.0 eq) in anhydrous pyridine.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add acetic anhydride (3.0 eq) dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quench the reaction by the slow addition of methanol.

  • Concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the diacetylated product.

Step 2: Iodination of Protected 2'-Deoxyadenosine

Rationale: This step converts the 6-amino group of the adenine base into an iodo group. The reaction proceeds via a diazotization of the exocyclic amine with isoamyl nitrite, followed by nucleophilic substitution with iodide from diiodomethane. This method is a well-established procedure for the conversion of purine amines to their corresponding iodo derivatives.[1]

Protocol:

  • Dissolve the acetylated 2'-deoxyadenosine from the previous step (1.0 eq) in diiodomethane.

  • Add isoamyl nitrite (5.0 eq) to the solution.

  • Heat the reaction mixture to 65-70 °C and stir for 2-3 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction to room temperature and concentrate under reduced pressure to remove the excess diiodomethane.

  • The crude product, protected this compound 2'-deoxyriboside, can be purified by silica gel chromatography.[1]

Step 3: Deprotection of Acetyl Groups

Rationale: The acetyl protecting groups are removed to free the 3'- and 5'-hydroxyl groups. This is achieved by ammonolysis using methanolic ammonia. This step is essential to allow for the selective protection of the 5'-hydroxyl group in the next stage.

Protocol:

  • Dissolve the purified, protected this compound 2'-deoxyriboside (1.0 eq) in methanolic ammonia (7N).

  • Stir the solution at room temperature for 4-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, concentrate the solution under reduced pressure to yield the fully deprotected this compound 2'-deoxyriboside.[1] This product can be purified by silica gel chromatography.

Step 4: 5'-O-DMT Protection

Rationale: The 5'-hydroxyl group is selectively protected with a dimethoxytrityl (DMT) group.[2] The DMT group is acid-labile and serves as a crucial protecting group during automated oligonucleotide synthesis, allowing for the stepwise addition of phosphoramidites.[3][] The bulky nature of the DMT chloride reagent favors reaction at the less sterically hindered primary 5'-hydroxyl group over the secondary 3'-hydroxyl group.

Protocol:

  • Co-evaporate the this compound 2'-deoxyriboside (1.0 eq) with anhydrous pyridine twice to ensure it is completely dry.

  • Dissolve the dried nucleoside in anhydrous pyridine.

  • Add 4,4'-dimethoxytrityl chloride (DMT-Cl, 1.1 eq) in portions.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Quench the reaction with methanol.

  • Concentrate the mixture and dissolve the residue in dichloromethane (DCM).

  • Wash with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the 5'-O-DMT-6-iodopurine 2'-deoxyriboside by silica gel chromatography.

Step 5: Phosphitylation

Rationale: The final step is the conversion of the 3'-hydroxyl group into a phosphoramidite.[5] This is achieved by reacting the 5'-O-DMT protected nucleoside with 2-cyanoethyl N,N-diisopropylchlorophosphoramidite in the presence of a mild base, such as N,N-diisopropylethylamine (DIPEA). The resulting phosphoramidite is the reactive monomer used in automated DNA synthesizers.[6][7]

G cluster_0 Phosphitylation Reaction A 5'-O-DMT-6-Iodopurine 2'-Deoxyriboside D Reaction in Anhydrous DCM A->D B 2-Cyanoethyl N,N-diisopropyl- chlorophosphoramidite B->D C DIPEA (Base) C->D E Workup and Purification D->E F Final Product: This compound Phosphoramidite E->F

Caption: Key components of the phosphitylation reaction.

Protocol:

  • Dry the 5'-O-DMT-6-iodopurine 2'-deoxyriboside (1.0 eq) by co-evaporation with anhydrous acetonitrile.

  • Dissolve the dried nucleoside in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Add N,N-diisopropylethylamine (DIPEA, 2.5 eq).

  • Cool the solution to 0 °C.

  • Slowly add 2-cyanoethyl N,N-diisopropylchlorophosphoramidite (1.5 eq) dropwise.

  • Stir the reaction at room temperature for 1-2 hours, monitoring by ³¹P NMR spectroscopy or TLC.

  • Quench the reaction with a saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution.

  • Purify the crude phosphoramidite by precipitation from a cold non-polar solvent (e.g., hexanes) or by flash chromatography on silica gel pre-treated with triethylamine.

Characterization and Quality Control

The purity of the final phosphoramidite is paramount for successful oligonucleotide synthesis. The following analytical techniques are recommended for characterization:

TechniquePurposeExpected Results
³¹P NMR To confirm the formation of the phosphoramidite and assess purity.A characteristic signal around 149 ppm.
¹H NMR To confirm the structure of the nucleoside and the presence of the DMT and cyanoethyl groups.Integration of protons should match the expected structure.
Mass Spectrometry (ESI-MS) To confirm the molecular weight of the final product.The observed m/z should correspond to the calculated molecular weight.
HPLC To assess the purity of the final product.Purity should be >98%.

Storage and Handling

Phosphoramidites are sensitive to moisture and oxidation.[5] The purified this compound phosphoramidite should be stored as a lyophilized powder under an inert atmosphere (argon) at -20°C. For use in an automated synthesizer, dissolve the required amount in anhydrous acetonitrile immediately before loading onto the instrument.

Conclusion

The protocol detailed in this application note provides a reliable and reproducible method for the preparation of high-purity this compound-2'-deoxyriboside phosphoramidite. By understanding the chemical principles behind each step, researchers can troubleshoot and optimize the synthesis to meet their specific needs. The availability of this key building block opens up a wide range of possibilities for the design and synthesis of novel modified oligonucleotides for diverse applications in research, diagnostics, and therapeutics.

References

  • Caruthers, M. H. (2013). The phosphoramidite approach for oligonucleotide synthesis. ResearchGate. Retrieved from [Link]

  • Bryce, M. R., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ATDBio. (n.d.). Nucleic Acids Book - Chapter 5: Solid-phase oligonucleotide synthesis. Retrieved from [Link]

  • Twist Bioscience. (n.d.). Phosphoramidite Chemistry for DNA Synthesis. Retrieved from [Link]

  • Hocek, M., & Holý, A. (1996). A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Okamoto, I., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules. Retrieved from [Link]

  • Hocek, M., & Holý, A. (1996). A Facile Synthesis of 6-Cyanopurine Bases. Collection of Czechoslovak Chemical Communications. Retrieved from [Link]

  • Hocek, M., & Holý, A. (1996). A Facile Synthesis of 6-Cyanopurine Bases. ResearchGate. Retrieved from [Link]

  • Rosemeyer, H., et al. (2004). SEMISYNTHESIS OF 6-CHLOROPURINE-2′-DEOXYRIBOSIDE 5′-DIMETHOXYTRITYL 3′-(2-CYANOETHYL-N,N-DIISOPROPYLAMINO)PHOSPHORAMIDITE AND ITS USE IN THE SYNTHESIS OF FLUORESCENTLY LABELED OLIGONUCLEOTIDES. Nucleosides, Nucleotides and Nucleic Acids. Retrieved from [Link]

  • Wikipedia. (2023). Oligonucleotide synthesis. Retrieved from [Link]

  • The premed scene. (2023, June 18). Solid state oligonucleotide synthesis (phosphoramidite method). [Video]. YouTube. Retrieved from [Link]

  • Manoharan, M., & Casperson, G. F. (2006). U.S. Patent No. US7030230B2. Google Patents.
  • Kalek, M., et al. (2007). Supplementary Material (ESI) for Chemical Communications. The Royal Society of Chemistry. Retrieved from [Link]

  • Petersen, M. A., & Wengel, J. (2021). On-demand synthesis of phosphoramidites. Nature Communications. Retrieved from [Link]

Sources

Unlocking Aptamer Potential: Applications of 6-Iodopurine in Aptamer Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Expanding the Chemical Toolkit for Aptamer Selection and Analysis

Aptamers, single-stranded DNA or RNA oligonucleotides, have emerged as powerful alternatives to antibodies in diagnostics, therapeutics, and fundamental research due to their high specificity and affinity for a wide range of targets.[1][2] The engine of aptamer discovery is the Systematic Evolution of Ligands by Exponential Enrichment (SELEX) process, an iterative method that isolates high-affinity sequences from a vast combinatorial library.[2] However, the chemical diversity of natural nucleic acids can sometimes limit the success of SELEX for challenging targets. The strategic incorporation of modified nucleotides, such as 6-iodopurine, can significantly enhance the capabilities of aptamers, opening new avenues for their development and application.

This comprehensive guide delves into the multifaceted applications of this compound in aptamer development. We will explore its utility in modified SELEX protocols to enhance selection outcomes, its role as a photo-crosslinking agent to elucidate aptamer-target interactions, and its application as a heavy-atom derivative for high-resolution structural studies. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of this compound to advance their aptamer-based projects.

Part 1: Modified SELEX with this compound for Enhanced Aptamer Selection

The introduction of chemical modifications into the nucleotide building blocks used in SELEX can expand the structural and functional diversity of the aptamer library, potentially leading to aptamers with improved binding affinities and specificities.[3] this compound, a synthetic analog of guanine or adenine, offers a unique modification that can be leveraged in the SELEX process.

Causality Behind Using this compound in SELEX

The rationale for incorporating this compound into a SELEX library is rooted in its potential to form unique interactions with target molecules. The iodine atom, being larger and more polarizable than the atoms in natural nucleobases, can participate in halogen bonding, a non-covalent interaction that can contribute to binding affinity and specificity. Furthermore, the presence of the bulky iodine atom can influence the local conformation of the nucleic acid, potentially forcing it into unique three-dimensional structures that are more complementary to the target.

Workflow for this compound Modified SELEX

The successful implementation of a this compound modified SELEX experiment hinges on two critical factors: the availability of the this compound triphosphate and a DNA polymerase capable of efficiently incorporating it into the growing DNA strand. While the commercial availability of this compound triphosphate may be limited, its synthesis and subsequent enzymatic incorporation are feasible.[2] Various DNA polymerases have been shown to accept modified nucleotides as substrates.[1][2]

G cluster_0 SELEX Cycle with this compound Initial Library Initial DNA Library (with this compound-dGTP/dATP) Incubation Incubation with Target Initial Library->Incubation Partitioning Partitioning of Bound vs. Unbound Incubation->Partitioning Elution Elution of Bound Aptamers Partitioning->Elution PCR Amplification PCR Amplification (with modified & natural dNTPs) Elution->PCR Amplification ssDNA Generation Single-Stranded DNA Generation PCR Amplification->ssDNA Generation Sequencing High-Throughput Sequencing of Enriched Pool PCR Amplification->Sequencing Next Round To Next Round of Selection ssDNA Generation->Next Round Characterization Aptamer Characterization Sequencing->Characterization G cluster_0 This compound Photo-Crosslinking Start Aptamer with this compound Binds to Target Protein UV UV Irradiation (e.g., ~325 nm) Start->UV Radical Formation of a Purinyl Radical UV->Radical Crosslink Covalent Crosslink Formation with Proximal Amino Acid Radical->Crosslink Analysis Analysis of Crosslinked Complex (SDS-PAGE, Mass Spectrometry) Crosslink->Analysis

Caption: Proposed mechanism for this compound mediated photo-crosslinking.

Protocol: Aptamer-Protein Photo-Crosslinking with this compound

1. Synthesis of this compound-Modified Aptamer:

  • Synthesize the aptamer of interest, incorporating a this compound phosphoramidite at specific positions within the sequence. [4]The positions for modification should be chosen based on available structural information or by systematically substituting residues in suspected binding regions.

2. Binding Reaction:

  • Incubate the this compound-modified aptamer with the target protein in a suitable binding buffer.

3. UV Irradiation:

  • Irradiate the aptamer-protein complex with a long-wavelength UV lamp (a laser source at 325 nm is ideal to minimize damage to other chromophores). [5]The irradiation time and distance from the UV source should be optimized to maximize crosslinking efficiency while minimizing non-specific damage.

4. Analysis of Crosslinked Products:

  • Analyze the reaction mixture by SDS-PAGE. A successful crosslinking event will result in a new band corresponding to the molecular weight of the aptamer-protein conjugate.

  • For identification of the crosslinking site, the covalent complex can be isolated and subjected to mass spectrometry analysis.

Quantitative Data Summary

ParameterTypical Range/ValueReference
UV Wavelength for Halogenated Nucleosides325 nm[5]
Crosslinking Yield (5-iodouracil)70-94%[5]

Part 3: High-Resolution Structural Insights through this compound-Facilitated Crystallography

X-ray crystallography provides the most detailed view of the three-dimensional structure of aptamer-target complexes. However, a significant bottleneck in this method is the "phase problem," which requires the determination of the phases of the diffracted X-rays. The incorporation of heavy atoms into the crystal can greatly facilitate phase determination through methods like Multiple Isomorphous Replacement (MIR) or Single Anomalous Dispersion (SAD).

This compound as a Heavy-Atom Derivative

The iodine atom in this compound is an excellent heavy atom for crystallographic studies due to its significant anomalous scattering signal. [6]By incorporating this compound into the aptamer, it is possible to obtain the necessary phase information to solve the crystal structure of the aptamer-target complex. This approach has been successfully used with other halogenated nucleotides for phasing nucleic acid and protein-nucleic acid complex structures. [6]

Workflow for Aptamer Crystallography using this compound

G cluster_0 Crystallography Workflow Synthesis Synthesize this compound Modified Aptamer Complex Form Aptamer-Target Complex Synthesis->Complex Crystallization Crystallization Screening Complex->Crystallization Data Collection X-ray Diffraction Data Collection Crystallization->Data Collection Phasing Phase Determination (MIR/SAD using Iodine Signal) Data Collection->Phasing Model Building Model Building and Refinement Phasing->Model Building Structure High-Resolution 3D Structure Model Building->Structure

Caption: Workflow for determining the crystal structure of an aptamer-target complex using this compound.

Protocol: Phasing of Aptamer-Target Crystal Structures

1. Preparation of this compound-Modified Aptamer:

  • Synthesize the aptamer with site-specific incorporation of this compound. The position of the iodine atom should be chosen to be in a region that is likely to be ordered in the crystal lattice and not disrupt the overall fold or binding.

2. Crystallization:

  • Form the complex between the modified aptamer and the target protein.

  • Screen a wide range of crystallization conditions to obtain diffraction-quality crystals of the complex.

3. X-ray Diffraction Data Collection:

  • Collect X-ray diffraction data from the crystals at a synchrotron source. To maximize the anomalous signal from the iodine atom, data should be collected at a wavelength near the iodine absorption edge.

4. Structure Determination:

  • Process the diffraction data and use the anomalous signal from the iodine atoms to calculate the initial phases.

  • Use these phases to generate an initial electron density map.

  • Build the atomic model of the aptamer-target complex into the electron density map and refine the structure to high resolution.

Conclusion and Future Perspectives

This compound represents a versatile tool in the aptamer development pipeline, offering unique advantages for selection, interaction analysis, and structural determination. Its ability to participate in halogen bonding can expand the chemical space of aptamer libraries, leading to the discovery of novel binders. As a photo-crosslinking agent, it provides a means to covalently capture and map the intricate details of aptamer-target interfaces. Furthermore, its utility as a heavy-atom derivative can overcome the phasing bottleneck in X-ray crystallography, paving the way for high-resolution structural insights. As the field of aptamer research continues to evolve, the strategic use of modified nucleotides like this compound will undoubtedly play a pivotal role in unlocking the full potential of these remarkable molecules.

References

  • Meisenheimer, P. L., & Koch, T. H. (1993). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. Science, 262(5137), 1255–1257. [Link]

  • ATDBio Ltd. (n.d.). Nucleic Acids Book - Chapter 8: Synthesis and applications of chemically modified oligonucleotides. Retrieved from [Link]

  • Verma, S., & Eckstein, F. (1998). Modified oligonucleotides: synthesis and strategy for users. Annual review of biophysics and biomolecular structure, 27, 79-104. [Link]

  • Sefah, K., Yang, Z., Bradley, K. M., Hoshika, S., Jiménez, E., Zhang, L., ... & Benner, S. A. (2014). Enzymatic incorporation of a third nucleobase pair. Proceedings of the National Academy of Sciences, 111(5), 1749-1754. [Link]

  • Famulok, M., & Jäschke, A. (1997). Synthesis of Specifically Modified Oligonucleotides for Application in Structural and Functional Analysis of RNA. Molecules, 2(1), 13-28. [Link]

  • Chodosh, L. A. (2001). UV-Crosslinking of Proteins to Nucleic Acids. Current protocols in molecular biology, Chapter 12, Unit 12.5. [Link]

  • Šečkutė, J. (2021). The synthesis and applications of oligonucleotide-modified nucleotides (Doctoral dissertation, Vilniaus universitetas). [Link]

  • Chodosh, L. A. (2001). UV crosslinking of proteins to nucleic acids. Current protocols in molecular biology, Chapter 12, Unit 12.5. [Link]

  • Roy, S., & Caruthers, M. H. (2013). Chemical Synthesis and Biological Application of Modified Oligonucleotides. Molecules, 18(11), 14268–14284. [Link]

  • Golisade, A., & De Clercq, P. J. (2019). Design and synthesis of cysteine-specific labels for photo-crosslinking studies. Organic & Biomolecular Chemistry, 17(4), 859-866. [Link]

  • Wang, C., Liu, Y., Wang, F., Zhang, Y., & Lei, Q. (2020). UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. Polymers, 12(10), 2321. [Link]

  • Lozano, Á. E., & de la Campa, J. G. (2017). Expected mechanism of UV-induced crosslinking. ResearchGate. [Link]

  • Nghiem, P., & Sancar, A. (2020). The 6-4 photoproduct is the trigger of UV-induced replication blockage and ATR activation. Proceedings of the National Academy of Sciences, 117(22), 12229-12238. [Link]

  • Wang, C., Liu, Y., Wang, F., Zhang, Y., & Lei, Q. (2020). UV-Initiated Crosslinking Reaction Mechanism and Electrical Breakdown Performance of Crosslinked Polyethylene. ResearchGate. [Link]

  • Lee, I., & Berdis, A. J. (2010). Synthesis and Enzymatic Incorporation of Modified Deoxyuridine Triphosphates. Molecules, 15(1), 367–383. [Link]

  • Pike, A. C., Garman, E. F., Krojer, T., von Delft, F., & Carpenter, E. P. (2016). An overview of heavy-atom derivatization of protein crystals. Acta crystallographica. Section D, Structural biology, 72(Pt 3), 303–318. [Link]

  • Sheng, J., & Huang, Z. (2010). Nucleic acid crystallization and X-ray crystallography facilitated by single selenium atom. Biotechnology and Genetic Engineering Reviews, 26, 295-312. [Link]

  • Van Loo, B., & Dhaese, P. (2021). Crosslinker-modified nucleic acid probes for improved target identification and biomarker detection. Chemical Society Reviews, 50(4), 2520-2541. [Link]

  • Hollenstein, M. (2018). DNA synthesis from diphosphate substrates by DNA polymerases. FEBS letters, 592(3), 317-331. [Link]

  • Wlodawer, A. (2017). A brief history of macromolecular crystallography, illustrated by a family tree and its Nobel fruits. The FEBS journal, 284(17), 2733–2751. [Link]

  • Washington, M. T., Johnson, R. E., Prakash, L., & Prakash, S. (2001). The Mechanism of Nucleotide Incorporation by Human DNA Polymerase η Differs from That of the Yeast Enzyme. The Journal of biological chemistry, 276(26), 23487–23490. [Link]

  • Ranzoni, A., & Peraro, M. D. (2016). Sequence-Specific Incorporation of Enzyme-Nucleotide Chimera by DNA Polymerases. Angewandte Chemie (International ed. in English), 55(34), 9990–9994. [Link]

  • Golden, B. L. (2000). Heavy atom derivatives of RNA. Methods in enzymology, 317, 124–132. [Link]

  • Nishiyama, T., Nakashima, Y., & Maruyama, A. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. International Journal of Molecular Sciences, 24(4), 3608. [Link]

Sources

site-specific introduction of probes via 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Site-Specific Introduction of Probes via 6-Iodopurine: A Guide to Post-Synthetic Modification of Oligonucleotides

Audience: Researchers, scientists, and drug development professionals.

Introduction: Beyond Standard Bases

The precise placement of functional probes within DNA and RNA is a cornerstone of modern molecular biology, diagnostics, and therapeutics. While traditional labeling methods often target reactive groups on the nucleobases or backbone, they can lack specificity and may perturb the native structure of the oligonucleotide. The use of pre-modified building blocks offers a powerful alternative for achieving site-specific labeling.

Among these, this compound stands out as a uniquely versatile and stable precursor for post-synthetic modification. Incorporated into an oligonucleotide sequence as a 2'-deoxyriboside (6-iodo-2'-deoxy-purine) or riboside, its carbon-iodine bond at the 6-position is a stable and relatively unreactive placeholder during standard phosphoramidite synthesis and deprotection. This stability is crucial, as it allows the oligonucleotide to be synthesized, purified, and characterized before the final, often delicate, probe is attached. The true power of the this compound handle is unleashed in post-synthetic, palladium-catalyzed cross-coupling reactions, which enable the covalent attachment of a vast array of functional molecules with high efficiency and specificity.

This guide provides a detailed technical overview and step-by-step protocols for the site-specific introduction of probes using this compound, focusing on the widely used Sonogashira cross-coupling reaction.

Principle of the Method: Palladium-Catalyzed Cross-Coupling

The core of this technique lies in the reactivity of the C-I bond on the purine ring, which serves as an electrophilic partner in palladium-catalyzed cross-coupling reactions. The general workflow involves two key stages:

  • Oligonucleotide Synthesis: A this compound phosphoramidite is incorporated at the desired position(s) during automated solid-phase DNA or RNA synthesis.

  • Post-Synthetic Modification (PSM): After synthesis, deprotection, and purification, the iodine-modified oligonucleotide is reacted with a probe containing a suitable functional group (e.g., a terminal alkyne or a boronic acid) in the presence of a palladium catalyst.

The most common reaction for this purpose is the Sonogashira coupling, which forms a new carbon-carbon bond between the C6 of the purine and a terminal alkyne on the probe molecule. This reaction is highly efficient and proceeds under mild, aqueous conditions compatible with DNA and RNA, making it ideal for bioconjugation.

Caption: General workflow for site-specific labeling using this compound.

Part 1: Synthesis and Purification of this compound-Containing Oligonucleotides

The foundation of this method is the successful synthesis of a high-purity oligonucleotide containing the this compound modification. This is typically achieved using standard automated DNA/RNA synthesizers.

Protocol 1.1: Automated Solid-Phase Synthesis

This protocol assumes the use of a standard automated oligonucleotide synthesizer and commercially available phosphoramidites.

Materials:

  • 6-Iodo-2'-deoxy-purine phosphoramidite (or corresponding ribo-version)

  • Standard DNA/RNA phosphoramidites (A, C, G, T/U) and synthesis reagents

  • Controlled Pore Glass (CPG) solid support

  • Cleavage and deprotection solution (e.g., concentrated ammonium hydroxide or AMA solution)

Procedure:

  • Synthesizer Setup: Dissolve the this compound phosphoramidite in anhydrous acetonitrile to the manufacturer's recommended concentration (typically 0.1 M). Install the vial on a designated port on the synthesizer.

  • Sequence Programming: Program the desired oligonucleotide sequence into the synthesizer, specifying the use of the this compound phosphoramidite at the correct coupling cycle.

  • Synthesis: Run the standard synthesis cycle. The coupling efficiency of this compound phosphoramidite is comparable to the standard A, C, G, and T phosphoramidites, and no special modifications to standard coupling times are generally required.

  • Cleavage and Deprotection: Once synthesis is complete, transfer the CPG support to a vial containing the cleavage/deprotection solution (e.g., ammonium hydroxide). Heat as recommended by the phosphoramidite manufacturer (e.g., 55°C for 8-12 hours). The C-I bond is stable to these standard deprotection conditions.

  • Purification: The crude, deprotected oligonucleotide must be purified to remove failure sequences. Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) is highly recommended.

    • Column: C18 column.

    • Solvents: Buffer A (e.g., 0.1 M Triethylammonium acetate (TEAA), pH 7.0) and Buffer B (e.g., 100% Acetonitrile).

    • Gradient: A linear gradient of increasing Buffer B is used to elute the oligonucleotide. The full-length, iodine-containing product will be the most retentive (longest retention time) peak.

  • Quantification and QC: Collect the main peak from HPLC. Verify the mass of the purified product using Electrospray Ionization Mass Spectrometry (ESI-MS) or MALDI-TOF to confirm the successful incorporation of the this compound nucleoside. The observed mass should match the calculated theoretical mass.

Part 2: Post-Synthetic Labeling via Sonogashira Coupling

With the purified 6-iodo-oligonucleotide in hand, the next step is to attach the probe. The Sonogashira reaction is a robust method for coupling a terminal alkyne to the 6-position of the purine ring.

Protocol 2.1: Sonogashira Coupling of an Alkyne-Modified Fluorophore

This protocol provides a general method for coupling an alkyne-modified probe to a 6-iodo-oligonucleotide. Optimization of catalyst, ligand, and temperature may be required for specific sequences or probes.

Materials:

  • Purified 6-iodo-oligonucleotide (lyophilized)

  • Alkyne-modified probe (e.g., FAM-alkyne, Cy5-alkyne)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) co-catalyst: Copper(I) iodide (CuI)

  • Ligand: Triphenylphosphine (PPh₃) or water-soluble ligands like THPTA.

  • Solvent: Degassed, anhydrous DMF/water mixture or another suitable buffer system.

  • Amine base: Diisopropylethylamine (DIPEA) or triethylamine (TEA).

Reaction Setup:

  • All reactions should be performed in an oxygen-free environment (e.g., in a glove box or using Schlenk line techniques) as the Pd(0) catalyst is oxygen-sensitive. All solvents must be thoroughly degassed.

Application Notes & Protocols: 6-Iodopurine in the Synthesis of Fluorescent Nucleoside Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Illuminating Biology at the Molecular Level

Fluorescent nucleoside analogs are indispensable tools in modern biochemical and biomedical research.[1][2] By replacing a natural nucleoside with a fluorescent counterpart within a DNA or RNA strand, researchers can directly observe molecular interactions, track enzymatic processes, and probe nucleic acid structure and dynamics without the need for cumbersome radioactive labels.[3][4] These powerful reporters have found diverse applications, from single-nucleotide polymorphism (SNP) detection and enzyme activity assays to high-throughput screening (HTS) for drug discovery.[1][5]

At the heart of synthesizing many of these crucial probes is the versatile chemical precursor, 6-iodopurine. Its strategic design, featuring a reactive carbon-iodine bond at the 6-position, makes it an ideal scaffold for introducing a wide array of functionalities, particularly fluorophores, through robust and efficient cross-coupling reactions. This guide provides an in-depth look at the chemical principles, detailed protocols, and applications centered on the use of this compound for creating novel fluorescent nucleoside analogs.

The Chemical Advantage of this compound

The utility of this compound and its corresponding nucleoside/nucleotide derivatives stems from the reactivity of the C6-I bond. Compared to other halogens like chlorine or bromine, the carbon-iodine bond is weaker and more readily participates in the oxidative addition step of transition metal-catalyzed cross-coupling reactions.[6] This preferential reactivity allows for the selective attachment of fluorescent moieties at the C6 position, a site critical for the hydrogen-bonding face of the purine ring.

Two palladium-catalyzed cross-coupling reactions are paramount in this context:

  • Suzuki-Miyaura Coupling: This reaction forms a new carbon-carbon bond by coupling the organohalide (this compound derivative) with an organoboron compound, typically a boronic acid or ester functionalized with a fluorophore.[6][7][8] It is widely favored for its mild reaction conditions, tolerance of various functional groups, and the commercial availability of a vast library of boronic acids.[7][9]

  • Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an aryl or vinyl halide.[6][10] By using a fluorophore functionalized with a terminal alkyne, the Sonogashira coupling provides a rigid, linear linkage to the purine core, which can be advantageous for certain fluorescent probes.[11][12][13]

The general workflow for synthesizing these analogs is a two-step process involving the initial synthesis of the this compound nucleoside followed by the palladium-catalyzed attachment of the fluorescent group.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Fluorescent Labeling via Cross-Coupling A Purine Riboside (e.g., Inosine) B 6-Iodo-9-Ribosylpurine (this compound Nucleoside) A->B  Iodination  (e.g., POI₃, Appel Reaction) E Final Fluorescent Nucleoside Analog B->E  Pd Catalyst, Base  (Suzuki) B->E  Pd/Cu Catalyst, Base  (Sonogashira) C Fluorophore-Boronic Acid (for Suzuki Coupling) D Fluorophore-Alkyne (for Sonogashira Coupling)

Figure 1. General synthetic workflow for fluorescent nucleoside analogs.

Application Protocol 1: Synthesis of a 6-Arylpurine Analog via Suzuki-Miyaura Coupling

This protocol details the synthesis of a fluorescent nucleoside analog by coupling 6-iodo-9-(2'-deoxy-3',5'-di-O-acetyl-β-D-ribofuranosyl)purine with a generic fluorescent arylboronic acid. Acetyl protecting groups are used for the deoxyribose moiety to improve solubility in organic solvents and are removed in the final step.

Rationale: The Suzuki-Miyaura coupling is chosen for its robustness and tolerance of sensitive functional groups often present on complex fluorophores.[8] The use of a palladium catalyst with a phosphine ligand (e.g., Pd(PPh₃)₄) is standard for ensuring efficient catalytic turnover. A base, such as sodium carbonate, is required to activate the boronic acid for transmetalation to the palladium center.

Materials and Reagents
  • 6-Iodo-2'-deoxyinosine (or protected equivalent)

  • Arylboronic acid functionalized with desired fluorophore (e.g., pyrene-1-boronic acid)

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Sodium Carbonate (Na₂CO₃)

  • Solvents: 1,4-Dioxane, Water (degassed)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Ammonia in Methanol (7N solution)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology

Part A: Suzuki-Miyaura Coupling Reaction

  • Reaction Setup: In a flame-dried round-bottom flask, dissolve the protected this compound deoxyriboside (1.0 eq) and the fluorescent arylboronic acid (1.2 eq) in a 4:1 mixture of degassed 1,4-dioxane and water.

  • Reagent Addition: Add sodium carbonate (3.0 eq) to the mixture.

  • Catalyst Addition: Purge the flask with argon for 10-15 minutes. Under a positive pressure of argon, add the palladium catalyst, Pd(PPh₃)₄ (0.05 eq).

  • Reaction: Heat the mixture to 80-90 °C and stir under an argon atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude protected fluorescent nucleoside.

Part B: Purification and Deprotection

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent gradient (e.g., hexane/ethyl acetate) to isolate the protected fluorescent nucleoside.

  • Deprotection: Dissolve the purified product in a 7N solution of ammonia in methanol. Stir at room temperature for 6-18 hours until the acetyl groups are completely removed (monitor by TLC).

  • Final Isolation: Concentrate the solution under reduced pressure. The resulting residue can be further purified by recrystallization or HPLC to yield the final fluorescent nucleoside analog.

ParameterConditionRationale
Catalyst Pd(PPh₃)₄Efficient for C-C bond formation with aryl halides.[14]
Base Na₂CO₃Activates the boronic acid for transmetalation.
Solvent Dioxane/WaterEnsures solubility of both organic and inorganic reagents.
Temperature 80-90 °CProvides sufficient energy to overcome the activation barrier.
Atmosphere Inert (Argon)Prevents oxidative degradation of the palladium(0) catalyst.

Application Protocol 2: Synthesis of a 6-Alkynylpurine Analog via Sonogashira Coupling

This protocol describes the synthesis of a fluorescent nucleoside by coupling a this compound derivative with a terminal alkyne-functionalized fluorophore.

Rationale: The Sonogashira coupling is highly effective for creating a rigid linkage between the purine and the fluorophore.[15] This reaction typically requires a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base (e.g., triethylamine), which also serves as a solvent.[15] Copper-free Sonogashira protocols have also been developed to mitigate issues of cytotoxicity in biological applications.[12]

Materials and Reagents
  • Protected this compound nucleoside (1.0 eq)

  • Terminal alkyne-functionalized fluorophore (1.5 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) Iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous Tetrahydrofuran (THF)

  • Standard laboratory glassware, inert atmosphere setup (Argon or Nitrogen)

Step-by-Step Methodology
  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the protected this compound nucleoside (1.0 eq) and the alkyne-fluorophore (1.5 eq) in a mixture of anhydrous THF and triethylamine (2:1 v/v).

  • Degassing: Degas the solution by bubbling argon through it for 20 minutes.

  • Catalyst Addition: Under a positive pressure of argon, add PdCl₂(PPh₃)₂ (0.05 eq) and CuI (0.1 eq) to the reaction mixture.

  • Reaction: Stir the mixture at room temperature under an argon atmosphere. The reaction progress can be monitored by TLC. Completion is typically observed within 2-8 hours.

  • Workup: Once the reaction is complete, filter the mixture through a pad of Celite to remove catalyst residues, washing with THF.

  • Concentration and Purification: Concentrate the filtrate under reduced pressure. Purify the crude product using silica gel column chromatography.

  • Deprotection: Follow the deprotection procedure as described in Protocol 1 (Part B, Step 2) to obtain the final 6-alkynylpurine fluorescent nucleoside analog.

G start Start: This compound Nucleoside setup Dissolve Reagents (Iodopurine, Fluorophore-X) in Degassed Solvent start->setup catalyst Add Pd Catalyst (and CuI for Sonogashira) & Base under Argon setup->catalyst react Heat/Stir (Monitor by TLC) catalyst->react workup Aqueous Workup (Extraction) react->workup purify1 Column Chromatography (Isolate Protected Analog) workup->purify1 deprotect Base-mediated Deprotection (e.g., NH₃/MeOH) purify1->deprotect purify2 Final Purification (HPLC/Recrystallization) deprotect->purify2 end End: Pure Fluorescent Nucleoside Analog purify2->end

Figure 2. Experimental workflow for synthesis and purification.

Applications and Future Outlook

The fluorescent nucleoside analogs synthesized from this compound precursors are powerful tools for a multitude of applications:

  • Probing DNA/RNA Structure: Analogs can report on local environmental changes, such as base stacking and conformational shifts, through changes in fluorescence intensity or emission wavelength.[3]

  • Enzyme Assays: They serve as substrates for polymerases, kinases, and other nucleic acid-modifying enzymes, allowing for real-time monitoring of enzyme activity.[1][4]

  • High-Throughput Screening (HTS): Fluorescence-based assays, such as fluorescence polarization, are amenable to HTS, facilitating the discovery of enzyme inhibitors.[5]

  • Cellular Imaging: When incorporated into oligonucleotides, these probes can be used to visualize nucleic acid localization and dynamics within living cells.

The continued development of novel fluorophores and the refinement of cross-coupling methodologies will further expand the toolkit available to researchers. The strategic use of this compound as a versatile and reactive intermediate will undoubtedly remain a cornerstone of this exciting and impactful field of chemical biology.

References

  • Hawkins, M. E. (2001). Fluorescent Nucleoside Analogues as DNA Probes. In Current Protocols in Nucleic Acid Chemistry. John Wiley & Sons, Inc.
  • Singh, I., et al. (2019). Deploying Fluorescent Nucleoside Analogues for High Throughput Inhibitor Screening. NIH Public Access. [Link]

  • Ranasinghe, R. T., & Brown, T. (2017). Fluorescent nucleobases as tools for studying DNA and RNA. Chemical Communications, 53(80), 10959-10972. [Link]

  • Tor, Y. (2014). Fluorescent Analogs of Biomolecular Building Blocks: Design, Properties, and Applications. Israel Journal of Chemistry, 54(5-6), 674-693. [Link]

  • Dziuba, D., et al. (2020). Fluorescent Nucleoside Analogs: Probes for Investigating Nucleic Acid Structure and Function. Molecules, 25(21), 5039. [Link]

  • Kierdaszuk, B. (2013). Chemo-Enzymatic Generation of Highly Fluorescent Nucleoside Analogs Using Purine-Nucleoside Phosphorylase. Molecules, 18(9), 11135-11155. [Link]

  • Jopp, S., et al. (2024). Sonogashira Cross-Coupling Reactions of 3,5-Dibromo-2,6-dichloropyridine. Beilstein Journal of Organic Chemistry. [Link]

  • Kumar, A., et al. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 3(11), 1435-1439. [Link]

  • O'Shea, D. F., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(17), 2493-2495. [Link]

  • Chem-Agro. (n.d.). Optimizing Synthesis: Key Reactions of 2-Iodo-6-chloropurine. Chem-Agro Website. [Link]

  • Wei, Y., et al. (2021). Synthesis and optical properties of novel fluorescent purine compounds via Sonogashira coupling reaction. Journal of Molecular Structure, 1230, 129883. [Link]

  • Shaughnessy, K. H. (2009). Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. Accounts of Chemical Research, 42(1), 127-138. [Link]

  • Lakshman, M. K., et al. (2023). Rapid plugged flow synthesis of nucleoside analogues via Suzuki-Miyaura coupling and heck Alkenylation of 5-Iodo-2'-deoxyuridine (or cytidine). Journal of Flow Chemistry, 13(2), 113-122. [Link]

  • Lin, P. C., et al. (2011). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. Journal of the American Chemical Society, 133(29), 11132-11135. [Link]

  • García-García, A., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095. [Link]

  • Montgomery, J. A., & Hewson, K. (1968). Synthesis of Some Iodopurine Derivatives. Journal of Pharmaceutical Sciences, 57(12), 2056-2061. [Link]

  • Zhang, Y., et al. (2022). A Mild Aqueous Sonogashira Reaction as a Fluorescent Labeling Strategy for 5-Bromide-2′-Deoxyuridine. Molecules, 27(15), 4983. [Link]

  • Hocek, M., et al. (2005). Synthesis and Cytostatic Activity of Substituted 6-Phenylpurine Bases and Nucleosides: Application of the Suzuki−Miyaura Cross-Coupling Reactions of 6-Chloropurine Derivatives with Phenylboronic Acids. Journal of Medicinal Chemistry, 48(18), 5869-5879. [Link]

  • Hori, M., et al. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. Molecules, 28(4), 1779. [Link]

  • Pérez Sestelo, J., & Sarandeses, L. A. (2021). New Trends in C–C Cross-Coupling Reactions: The Use of Unconventional Conditions. Catalysts, 11(1), 101. [Link]

  • García-García, A., et al. (2021). Synthesis and screening of 6-alkoxy purine analogs as cell type-selective apoptotic inducers in Jurkat cells. Archiv der Pharmazie, 354(10), e2100095. [Link]

  • Norrby, P.-O., et al. (2022). Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Conditions. The Journal of Organic Chemistry, 87(11), 7414-7423. [Link]

  • Maji, M. (2022). Metal-Free Cross-Coupling Reactions: Green Pathways for C–C Bond Formation. IntechOpen. [Link]

  • Pérez Sestelo, J., & Sarandeses, L. A. (Eds.). (2020). Advances in Cross-Coupling Reactions. MDPI. [Link]

Sources

Harnessing Click Chemistry with 6-Iodopurine Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemical biology and drug discovery, the quest for efficient, specific, and biocompatible molecular tools is paramount. Purine analogues, integral to numerous biological processes, represent a privileged scaffold for therapeutic and diagnostic development. Among these, 6-iodopurine and its derivatives serve as versatile precursors for a wide array of functionalized molecules. This guide provides an in-depth exploration of the applications of click chemistry with this compound derivatives, offering detailed protocols and expert insights for researchers, scientists, and drug development professionals.

The strategic combination of the highly adaptable this compound core with the robustness and orthogonality of click chemistry opens up exciting avenues for creating novel bioconjugates, molecular probes, and potential therapeutic agents. This document will navigate the synthesis of "clickable" this compound derivatives and their subsequent application in both copper-catalyzed (CuAAC) and strain-promoted (SPAAC) azide-alkyne cycloaddition reactions.

The Strategic Advantage of this compound in Click Chemistry

The utility of this compound as a starting material lies in the reactivity of the carbon-iodine bond at the 6-position of the purine ring. This bond is susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions, providing a gateway to introduce either an azide or a terminal alkyne—the key functional groups for click chemistry.

  • Synthesis of 6-Azidopurine Derivatives: The iodo group can be displaced by an azide nucleophile, typically using sodium azide, to generate the corresponding 6-azidopurine. This azide-functionalized purine is then ready to "click" with an alkyne-containing molecule.

  • Synthesis of 6-Alkynylpurine Derivatives: The Sonogashira cross-coupling reaction offers an efficient method to form a carbon-carbon bond between the 6-position of the purine and a terminal alkyne.[1] This approach yields a 6-alkynylpurine derivative, which can then be conjugated to an azide-modified partner.

The choice between introducing an azide or an alkyne onto the purine scaffold depends on the desired final construct and the nature of the molecule to be conjugated.

Core Applications and Methodologies

The bioorthogonal nature of click chemistry allows for the precise and efficient labeling of biomolecules in complex biological systems.[2] When applied to this compound derivatives, this strategy has significant implications for several research areas.

Bioconjugation and Molecular Probes

Click chemistry enables the straightforward attachment of various functionalities to the purine core, facilitating the development of bespoke molecular probes for studying biological processes. This includes the conjugation of:

  • Fluorophores: For tracking the localization and dynamics of purine-based molecules in living cells.

  • Biotin: For affinity purification and identification of binding partners.

  • Cross-linkers: To capture transient interactions with proteins or nucleic acids.

dot

Caption: Workflow for functionalizing this compound for click chemistry applications.

Drug Discovery and Development

The 1,2,3-triazole linkage formed during the click reaction is not merely a linker but can also act as a pharmacophore, mimicking the properties of an amide bond but with increased stability.[3] This has significant implications for drug design:

  • Kinase Inhibitors: The purine scaffold is a common feature in many kinase inhibitors. Click chemistry allows for the rapid generation of libraries of purine derivatives with diverse substitutions, which can be screened for inhibitory activity against various kinases.[4][5]

  • Antiviral and Anticancer Agents: Modified purine nucleosides are a cornerstone of antiviral and anticancer therapies. Click chemistry provides a modular approach to synthesize novel nucleoside analogues with improved efficacy and pharmacokinetic properties.

Nucleic Acid Labeling and Diagnostics

Incorporating "clickable" purine analogues into DNA or RNA enables a wide range of applications in diagnostics and molecular biology.[6]

  • PCR-based Labeling: Alkyne-modified purine triphosphates can be incorporated into DNA during PCR, allowing for the subsequent attachment of fluorescent dyes or other reporter molecules via click chemistry.[6]

  • Hybridization Probes: Oligonucleotides containing "clicked" purine derivatives can be used as highly specific probes for detecting target DNA or RNA sequences.

Experimental Protocols

The following protocols provide a detailed guide for the synthesis of "clickable" this compound derivatives and their subsequent use in CuAAC and SPAAC reactions.

Protocol 1: Synthesis of 6-Azido-9H-purine from 6-Iodo-9H-purine

Rationale: This protocol describes the nucleophilic substitution of the iodide at the 6-position of the purine ring with an azide group. Sodium azide is a common and effective azide source. The reaction is typically performed in a polar aprotic solvent like DMF to facilitate the dissolution of the reactants and promote the SNAr reaction.

Materials:

  • 6-Iodo-9H-purine

  • Sodium azide (NaN₃)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a solution of 6-iodo-9H-purine (1.0 mmol) in anhydrous DMF (10 mL) in a round-bottom flask, add sodium azide (1.5 mmol).

  • Stir the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic layers and wash with saturated aqueous NaHCO₃ solution (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 6-azido-9H-purine.

Protocol 2: Synthesis of a 6-Alkynylpurine Derivative via Sonogashira Coupling

Rationale: The Sonogashira coupling is a highly efficient palladium-catalyzed cross-coupling reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[1][7] A copper(I) co-catalyst is typically used to facilitate the formation of a copper acetylide intermediate. An amine base is required to neutralize the HX byproduct.

Materials:

  • This compound derivative (e.g., 9-protected this compound) (1.0 mmol)

  • Terminal alkyne (e.g., trimethylsilylacetylene or a functionalized alkyne) (1.2 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.05 mmol)

  • Copper(I) iodide (CuI) (0.1 mmol)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 mmol)

  • Anhydrous tetrahydrofuran (THF) or DMF

  • Diethyl ether (Et₂O) or Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the this compound derivative (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.05 mmol), and CuI (0.1 mmol).

  • Add the anhydrous solvent (10 mL) followed by the amine base (3.0 mmol).

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) until the starting material is consumed, as monitored by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and dilute with Et₂O or EtOAc.

  • Filter the mixture through a pad of Celite® and wash the pad with the same solvent.

  • Wash the filtrate with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the 6-alkynylpurine derivative.

dot

G cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0) Pd(0) Oxidative_Addition Ar-Pd(II)-I Pd(0)->Oxidative_Addition Ar-I Transmetalation Ar-Pd(II)-Alkyne Oxidative_Addition->Transmetalation Cu-Alkyne Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Ar-Alkyne Cu(I) Cu(I) Copper_Acetylide_Formation Cu-Alkyne Cu(I)->Copper_Acetylide_Formation Terminal Alkyne Base Copper_Acetylide_Formation->Transmetalation

Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Rationale: The CuAAC reaction is a robust and highly efficient method for forming a 1,4-disubstituted 1,2,3-triazole.[8] The reaction is typically catalyzed by a Cu(I) species, which can be generated in situ from a Cu(II) salt (e.g., CuSO₄) and a reducing agent (e.g., sodium ascorbate). A ligand, such as THPTA, is often used to stabilize the Cu(I) catalyst and prevent side reactions.[5]

Materials:

  • 6-Azidopurine derivative (1.0 equiv)

  • Alkyne-functionalized molecule (1.1 equiv)

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.1 equiv)

  • Sodium ascorbate (0.5 equiv)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (0.5 equiv)

  • Phosphate-buffered saline (PBS) or a mixture of t-butanol and water

Procedure:

  • Prepare stock solutions of all reagents. For example:

    • 6-Azidopurine derivative: 10 mM in DMSO or an appropriate solvent.

    • Alkyne-functionalized molecule: 10 mM in DMSO or water.

    • CuSO₄: 100 mM in water.

    • Sodium ascorbate: 1 M in water (prepare fresh).

    • THPTA: 100 mM in water.

  • In a microcentrifuge tube, add the 6-azidopurine derivative and the alkyne-functionalized molecule.

  • Add the appropriate buffer (e.g., PBS) to achieve the desired final concentration.

  • In a separate tube, premix the CuSO₄ and THPTA solutions.

  • Add the CuSO₄/THPTA mixture to the reaction tube.

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution.

  • Vortex the mixture gently and allow the reaction to proceed at room temperature for 1-4 hours. The reaction can also be performed at 37 °C to accelerate the rate.

  • The reaction progress can be monitored by LC-MS or HPLC.

  • The resulting triazole conjugate can be purified by HPLC or other appropriate chromatographic techniques.

Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Rationale: SPAAC is a copper-free click reaction that is ideal for applications in living systems due to the absence of a cytotoxic metal catalyst.[9][10] The reaction relies on the high reactivity of a strained cyclooctyne with an azide.

Materials:

  • 6-Azidopurine nucleoside or other derivative (1.0 equiv)

  • Cyclooctyne reagent (e.g., DBCO, BCN) (1.5-2.0 equiv)

  • Cell culture medium or an appropriate buffer (e.g., PBS)

Procedure for Live-Cell Labeling:

  • Culture cells to the desired confluency.

  • Incubate the cells with the 6-azidopurine nucleoside at an appropriate concentration (e.g., 25-100 µM) for a sufficient time to allow for metabolic incorporation (typically 12-48 hours).

  • Wash the cells with fresh, warm medium or PBS to remove any unincorporated azido-nucleoside.

  • Add the cyclooctyne-fluorophore conjugate (or other probe) to the cells in fresh medium at a final concentration of 5-25 µM.

  • Incubate for 30-60 minutes at 37 °C.

  • Wash the cells with fresh medium or PBS to remove excess cyclooctyne reagent.

  • The cells are now ready for imaging by fluorescence microscopy.

Quantitative Data Summary

Reaction TypePrecursorReagentsTypical YieldKey Advantages
Azidation This compoundSodium Azide, DMF60-80%Direct conversion to the azide handle.
Sonogashira Coupling This compoundTerminal Alkyne, Pd catalyst, Cu(I) catalyst, Base70-95%Versatile for introducing various alkyne groups.[1]
CuAAC 6-Azidopurine + AlkyneCuSO₄, Sodium Ascorbate, Ligand>90%Fast, high-yielding, and reliable.[8]
SPAAC 6-Azidopurine + Cyclooctyne-QuantitativeCopper-free, ideal for live-cell applications.[9][10]

Conclusion and Future Outlook

The application of click chemistry to this compound derivatives provides a powerful and versatile platform for the synthesis of novel molecular tools and therapeutic candidates. The protocols outlined in this guide offer a solid foundation for researchers to embark on their own investigations. The continued development of new click-compatible purine analogues and novel bioorthogonal reactions will undoubtedly expand the scope of this exciting field, leading to new discoveries in chemical biology and medicine.

References

  • MDPI. (2023). Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. [Link]

  • Lee, P.-C., et al. (2023). Development of triazole-based PKC-inhibitors to overcome resistance to EGFR inhibitors in EGFR-mutant lung cancers. PMC. [Link]

  • Gramlich, P. M. E., et al. (2008). Synthesis of modified DNA by PCR with alkyne-bearing purines followed by a click reaction. Organic Letters. [Link]

  • Zayas, J., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. National Institutes of Health. [Link]

  • Zayas, J., et al. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging. University of Miami. [Link]

  • Jena Bioscience. (n.d.). "Copper-Catalyzed Azide--Alkyne Click Chemistry for Bioconjugation". In: Current Protocols in Chemical Biology. [Link]

  • National Institutes of Health. (n.d.). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. [Link]

  • ResearchGate. (2015). Strain Promoted Click Chemistry of 2- or 8-Azidopurine and 5-Azidopyrimidine Nucleosides and 8-Azidoadenosine Triphosphate with Cyclooctynes. Application to Living Cell Fluorescent Imaging | Request PDF. [Link]

  • Xi'an Confluore Biological Technology Co., Ltd. (n.d.). Click Chemistry Protocols. [Link]

  • baseclick GmbH. (n.d.). Protocols. [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. [Link]

  • Wikipedia. (n.d.). Click chemistry. [Link]

  • Interchim. (n.d.). Click Chemistry (Azide / alkyne reaction). [Link]

  • ResearchGate. (2014). Photochemistry of 6-amino-2-azido, 2-amino-6-azido and 2,6-diazido Analogues of Purine Ribonucleosides in Aqueous Solutions. [Link]

  • Siddiki, A. A., et al. (2013). One pot synthesis of aromatic azide using sodium nitrite and hydrazine hydrate. Tetrahedron Letters. [Link]

  • SciELO. (2025). One-Pot Sodium Azide-Free Synthesis of Aryl Azides from Anilines. [Link]

  • MDPI. (2022). Azides in the Synthesis of Various Heterocycles. [Link]

  • Jena Bioscience. (n.d.). CLICK-labeling of cellular metabolites. [Link]

  • National Institutes of Health. (2024). Click Chemistry Methodology: The Novel Paintbrush of Drug Design. [Link]

  • PubMed. (1995). 2-amino-9-(3-azido-2,3-dideoxy-beta-D-erythro-pentofuranosyl)-6-substituted-9H-purines: synthesis and anti-HIV activity. [Link]

  • ResearchGate. (2017). Synthesis of target 9H-purine-6-thiol 147 and 6-thioalkyl purine derivatives 148a–f. [Link]

  • PubMed. (2025). Design, Synthesis and Biological Evaluation of Novel 9H Purine Derivatives as Potent CDK9 Inhibitors. [Link]

  • National Institutes of Health. (2022). Cell- and polymerase-selective metabolic labeling of cellular RNA with 2'-azidocytidine. [Link]

  • National Institutes of Health. (2024). Exploration of novel 6,8,9-trisubstituted purine analogues: synthesis, in vitro biological evaluation, and their effect on human cancer cells. [Link]

  • MDPI. (2023). Integrating PLOR and SPAAC Click Chemistry for Efficient Site-Specific Fluorescent Labeling of RNA. [Link]

  • ResearchGate. (2015). Fluorescence labelling of mitochondria in living cells via the SPAAC.... [Link]

  • National Institutes of Health. (2007). Live-Cell Imaging of Cellular Proteins by a Strain-Promoted Azide–Alkyne Cycloaddition. [Link]

  • National Institutes of Health. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • ResearchGate. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. [Link]

  • National Institutes of Health. (n.d.). A Tractable and Efficient One-Pot Synthesis of 5'-Azido-5'-deoxyribonucleosides. [Link]

  • National Institutes of Health. (2011). Synthesis and Evaluation of Pyridinyltriazoles as Inhibitors of p38 MAP Kinase. [Link]

  • MDPI. (2018). Design, Synthesis, and Biochemical Evaluation of New Triazole Derivatives as Aurora-A Kinase Inhibitors. [Link]

  • ScienceOpen. (2025). Application of a macrocyclization strategy in kinase inhibitor development. [Link]

  • National Institutes of Health. (n.d.). Live-cell RNA imaging with metabolically incorporated fluorescent nucleosides. [Link]

Sources

Troubleshooting & Optimization

troubleshooting low yield in Suzuki coupling with 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Suzuki Coupling Reactions

Topic: Troubleshooting Low Yield in Suzuki Coupling with 6-Iodopurine For: Researchers, Scientists, and Drug Development Professionals From: Your Senior Application Scientist

Welcome to the technical support center. This guide is designed to provide in-depth, practical solutions for researchers encountering challenges with the Suzuki-Miyaura cross-coupling of this compound. As a nitrogen-rich heterocycle, purine presents unique obstacles that can lead to diminished yields. This document will address common failure points in a question-and-answer format, explaining the underlying chemical principles and offering validated protocols to overcome them.

Understanding the Challenge: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura reaction is a cornerstone of modern synthetic chemistry for its ability to form C-C bonds.[1] The reaction proceeds through a catalytic cycle involving a palladium catalyst.[1][2] Understanding this cycle is critical for effective troubleshooting.

Suzuki_Cycle Figure 1: The Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd ArPdX R¹-Pd(II)L_n-X (Oxidative Adduct) OxAdd->ArPdX  + R¹-X invis1 ArPdX->invis1 Trans Transmetalation ArPdAr R¹-Pd(II)L_n-R² (Di-organopalladium) Trans->ArPdAr  + [R²-B(OR)₂(Base)]⁻ invis2 ArPdAr->invis2 RedElim Reductive Elimination RedElim->Pd0  Regeneration Product R¹-R² (Coupled Product) RedElim->Product Boronic R²-B(OR)₂ Boronate [R²-B(OR)₂(Base)]⁻ Boronic->Boronate  + Base Base Base Boronate->Trans Halide R¹-X (this compound) invis1->Trans invis2->RedElim invis3

Caption: The fundamental steps of the Suzuki-Miyaura catalytic cycle.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound.

  • Transmetalation: The organic group from the boronic acid (or its activated boronate form) is transferred to the palladium center.[1][3] This step is often rate-limiting and highly dependent on the choice of base.[4]

  • Reductive Elimination: The two organic partners are expelled from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[1][2]

Nitrogen-containing heterocycles like this compound can interfere with this cycle, leading to common issues that we will address below.

Frequently Asked Questions & Troubleshooting Guide

Q1: My reaction has a low yield, and I recover a significant amount of unreacted this compound. What are the likely causes?

This is a classic symptom of an inhibited or inefficient catalytic cycle. The primary culprits are often related to the catalyst itself or the crucial transmetalation step.

Plausible Causes & Diagnostic Approach:

  • Catalyst Poisoning by Purine Nitrogen: The Lewis basic nitrogen atoms in the purine ring can coordinate to the palladium center, deactivating the catalyst.[5][6] This is a very common issue with nitrogen-rich heterocycles.

  • Inefficient Oxidative Addition: While the C-I bond is generally reactive, steric hindrance or electronic effects can slow this initial step.

  • Failed Transmetalation: The base may be unsuitable for activating the boronic acid, or the boronic acid itself may be decomposing.

Troubleshooting Workflow:

Troubleshooting_Low_Conversion Figure 2: Troubleshooting Low Conversion Start Low Yield with High SM Recovery Cause1 Catalyst Poisoning? Start->Cause1 Cause2 Inefficient Transmetalation? Start->Cause2 Cause3 Boronic Acid Decomposition? Start->Cause3 Sol1A Switch to Bulky Ligands (e.g., SPhos, XPhos) Cause1->Sol1A Sol1B Use a Pre-catalyst (e.g., XPhos Pd G3) Cause1->Sol1B Sol2A Screen Bases (K₂CO₃, Cs₂CO₃, K₃PO₄) Cause2->Sol2A Sol2B Optimize Solvent System (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) Cause2->Sol2B Sol3A Use Boronate Esters (Pinacol, MIDA) Cause3->Sol3A Sol3B Check Boronic Acid Purity Cause3->Sol3B

Caption: A decision tree for addressing low reaction conversion.

Solutions & Protocols:

  • Solution 1: Mitigate Catalyst Poisoning with Ligand Selection.

    • Rationale: Bulky, electron-rich phosphine ligands (like Buchwald ligands) or N-heterocyclic carbenes (NHCs) are essential.[7] Their steric bulk creates a protective pocket around the palladium atom, preventing the purine nitrogen from coordinating while still allowing the catalytic cycle to proceed.[7][8]

    • Protocol: Replace standard ligands like PPh₃ with a more robust option. A good starting point is SPhos or XPhos. Using a well-defined pre-catalyst, such as an XPhos-based palladacycle, can also improve results by ensuring efficient generation of the active Pd(0) species.[5][9]

Catalyst System Typical Loading (mol%) Key Advantage for N-Heterocycles
Pd₂(dba)₃ + SPhos1-3% Pd, 2-6% LigandExcellent for electron-rich and -poor partners.
XPhos Pd G31-3%Pre-catalyst, air-stable, ensures reliable Pd(0) formation.[9]
PEPPSI-IPr1-3%NHC-based, highly stable and active catalyst system.[7]
  • Solution 2: Optimize the Base and Solvent.

    • Rationale: The base's primary role is to activate the boronic acid to form a more nucleophilic boronate species, which is crucial for transmetalation.[1][4] The base's strength and solubility are critical. A base that is too weak may not facilitate transmetalation, while one that is too strong can promote side reactions. The solvent system must solubilize the organic substrates, the base, and the catalyst.[10][11]

    • Protocol: Screen a panel of bases. While K₃PO₄ is a common choice for challenging couplings, milder bases like K₂CO₃ or Cs₂CO₃ often provide better results, especially in a suitable solvent.[12][13] A biphasic solvent system like 1,4-dioxane/water or toluene/ethanol/water is often effective, as it helps dissolve both the organic and inorganic reagents.[10][14]

Q2: I'm observing a significant amount of a byproduct that corresponds to the mass of purine (hydrodeiodination). How can I prevent this?

This side reaction, known as dehalogenation or hydrodehalogenation, is a common parasitic pathway in Suzuki couplings, particularly with reactive aryl iodides.[15]

Mechanism of Dehalogenation:

The palladium intermediate (R¹-Pd-I) can react with a hydride source in the reaction mixture. This palladium-hydride species then undergoes reductive elimination to yield the dehalogenated purine (R¹-H) and regenerates the catalyst, consuming your starting material without forming the desired product.[2][15]

Dehalogenation_Pathway Figure 3: Competing Dehalogenation Pathway ArPdI Purine-Pd(II)L_n-I SuzukiPath Transmetalation (Desired Pathway) ArPdI->SuzukiPath DehaloPath Reaction with Hydride Source ArPdI->DehaloPath Product Coupled Product SuzukiPath->Product Byproduct Dehalogenated Purine DehaloPath->Byproduct Hydride Hydride Source (Base, Solvent, H₂O) Hydride->DehaloPath

Caption: Dehalogenation as a competitive side reaction.

Solutions & Protocols:

  • Solution 1: Scrutinize the Base and Solvent.

    • Rationale: Certain bases and solvents can act as hydride donors. For instance, strong alkoxide bases or alcoholic solvents can be sources of hydride.[2][15] While water is often necessary, an excessive amount can also contribute to this side reaction.[15]

    • Protocol: Switch to a non-hydridic base like K₂CO₃, Cs₂CO₃, or K₃PO₄.[15] If using an alcohol co-solvent, consider minimizing its amount or switching to an alternative like THF or dioxane. Ensure all reagents and solvents are of high purity and appropriately dried if running under anhydrous conditions.

  • Solution 2: Accelerate the Desired Reaction.

    • Rationale: Dehalogenation is a side reaction. By making the main Suzuki coupling pathway faster, you can outcompete the formation of the dehalogenated byproduct.

    • Protocol:

      • Increase Catalyst Activity: Use a more active ligand system (e.g., Buchwald or NHC ligands) as discussed in Q1.[15]

      • Optimize Temperature: Carefully increasing the reaction temperature can sometimes accelerate the desired coupling more than the side reaction.[15][16] However, excessive heat can also promote decomposition. Monitor the reaction closely by TLC or LC-MS.

Q3: My reaction is sluggish, and I see evidence of boronic acid decomposition (protodeboronation). What should I do?

Protodeboronation is the cleavage of the C-B bond by a proton source (often water), converting your valuable boronic acid into a simple arene, which cannot participate in the coupling.[17] This is especially problematic with electron-rich or certain heteroaryl boronic acids.

Solutions & Protocols:

  • Solution 1: Use a More Stable Boron Reagent.

    • Rationale: Boronate esters, such as pinacol (Bpin) or MIDA esters, are generally more stable to protodeboronation than their corresponding boronic acids.[18][19] MIDA boronates are particularly useful as they participate in a "slow release" of the boronic acid under the reaction conditions, keeping its ambient concentration low and minimizing decomposition.[19]

    • Protocol: Synthesize or purchase the pinacol or MIDA ester of your desired coupling partner. These often couple efficiently under standard Suzuki conditions, sometimes requiring slightly modified conditions (e.g., the presence of a small amount of water for hydrolysis in the case of some esters).[18]

  • Solution 2: Optimize Reaction Conditions to Minimize Water.

    • Rationale: Since water is a key ingredient in protodeboronation, minimizing its presence can suppress this side reaction.

    • Protocol: While many Suzuki reactions benefit from aqueous conditions, consider running the reaction under anhydrous conditions. Use a non-aqueous base like KF or CsF and thoroughly dried solvents (e.g., anhydrous dioxane or toluene). This must be balanced against the potential need for water to hydrolyze boronate esters or improve base solubility.

Summary of Recommended Starting Conditions

For a researcher starting a Suzuki coupling with this compound, the following protocol serves as a robust, evidence-based starting point designed to preemptively address the common issues discussed.

Step-by-Step General Protocol:

  • Reagent Preparation: To a dry Schlenk flask or microwave vial under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the arylboronic acid or pinacol ester (1.2-1.5 equiv), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).

  • Catalyst Addition: Add the palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/H₂O 4:1). The concentration should typically be around 0.1 M with respect to the limiting reagent.

  • Degassing: Ensure the reaction mixture is thoroughly degassed by bubbling an inert gas through the solution for 15-20 minutes or by using three freeze-pump-thaw cycles.[20]

  • Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until consumption of the this compound is observed.

This protocol provides a strong foundation for success. Should issues arise, the troubleshooting guide above offers a logical framework for systematic optimization.

References

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Effect of different bases on the Suzuki-Miyaura coupling. Retrieved from [Link]

  • C. A. Malapit, et al. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews, 42(22), 8784-8799. DOI:10.1039/C3CS60197H. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Retrieved from [Link]

  • Kinzel, T., et al. (2010). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society, 132(40), 14073–14082. Retrieved from [Link]

  • ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction. Retrieved from [Link]

  • ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • YouTube. (2024, September 7). Suzuki Coupling I Common Byproducts in Suzuki Coupling. Retrieved from [Link]

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling?. Retrieved from [Link]

  • Carrow, B. P., & Hartwig, J. F. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(22), 8045–8057. Retrieved from [Link]

  • ACS Publications. (n.d.). Preparation and Suzuki−Miyaura Coupling Reactions of Tetrahydropyridine-2-boronic Acid Pinacol Esters. Retrieved from [Link]

  • Reddit. (2025, June 14). Problems with Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the reaction conditions for Suzuki coupling. Retrieved from [Link]

  • ResearchGate. (2017, December 4). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. Retrieved from [Link]

  • RSC Publishing. (n.d.). Optimizing chemical reaction conditions using deep learning: a case study for the Suzuki–Miyaura cross-coupling reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). The effects of CO2 pressure and pH on the Suzuki coupling of basic nitrogen containing substrates. Retrieved from [Link]

  • Reddit. (2016, January 5). Why am I getting low yield for my Suzuki coupling reaction?. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of Suzuki-Miyaura coupling reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of various bases on the Suzuki coupling reaction. Retrieved from [Link]

  • NIH. (n.d.). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Retrieved from [Link]

  • ResearchGate. (2025, August 10). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the model Suzuki coupling reaction between iodobenzene. Retrieved from [Link]

  • ResearchGate. (2018, October 2). Why can't I achieve good yields for this Suzuki reaction?. Retrieved from [Link]

Sources

Technical Support Center: Optimizing Sonogashira Reactions for 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals leveraging the Sonogashira cross-coupling reaction with 6-iodopurine. This guide is designed to provide in-depth, practical advice to help you navigate the nuances of this powerful synthetic transformation, troubleshoot common issues, and ultimately optimize your reaction conditions for maximal yield and purity. Our approach is grounded in mechanistic understanding and field-proven insights to ensure your success.

Introduction to the Sonogashira Coupling of this compound

The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is particularly valuable in medicinal chemistry for the synthesis of complex molecules, including modified nucleosides and heterocyclic compounds.[2][3] this compound is an important substrate in this context, as the resulting 6-alkynylpurine scaffold is a key structural motif in numerous biologically active compounds.

The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base.[4] The purine ring system, being electron-deficient, presents unique challenges and opportunities for optimizing this reaction. This guide will walk you through the critical parameters and provide solutions to common hurdles.

Troubleshooting Guide: A Deeper Dive into Common Experimental Issues

Question 1: My reaction is showing low to no conversion of this compound. What are the likely causes and how can I address them?

Answer:

Low or no conversion in a Sonogashira reaction with this compound can be attributed to several factors, primarily related to catalyst activity, reaction setup, and reagent quality.

  • Catalyst Deactivation: The palladium catalyst, particularly in its active Pd(0) state, is susceptible to deactivation.

    • Palladium Black Formation: The appearance of a black precipitate is a tell-tale sign of catalyst decomposition. This is often caused by exposure to oxygen.

      • Solution: Ensure your reaction is performed under a strictly inert atmosphere (argon or nitrogen). This involves thoroughly degassing your solvent(s) and using Schlenk techniques or a glovebox.

    • Inhibition by Substrate/Product: The purine nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity.

      • Solution: The choice of ligand is critical. Bulky, electron-rich phosphine ligands can often mitigate this issue by sterically shielding the palladium and promoting the desired catalytic cycle.

  • Reagent Quality:

    • Base Impurities: The amine base is crucial for the deprotonation of the alkyne and neutralizing the HX byproduct.[1] Oxidized or wet amine bases can be detrimental.

      • Solution: Use a freshly distilled or newly opened bottle of your amine base (e.g., triethylamine, diisopropylethylamine).

    • Copper(I) Iodide Degradation: CuI can degrade over time, especially if not stored properly.

      • Solution: Use a fresh supply of CuI. A tan or off-white color is indicative of good quality, while a greenish tint suggests oxidation.

  • Reaction Conditions:

    • Insufficient Temperature: While aryl iodides are the most reactive halides in Sonogashira couplings, some combinations of this compound and sterically hindered or electron-rich alkynes may require gentle heating to overcome the activation energy for oxidative addition.[1][5]

      • Solution: If room temperature reactions are sluggish, consider increasing the temperature to 40-60 °C. Monitor the reaction closely for any signs of decomposition.

Question 2: I'm observing a significant amount of alkyne homocoupling (Glaser coupling). How can I minimize this side reaction?

Answer:

The formation of a symmetrical diyne from the homocoupling of your terminal alkyne is a common side reaction in copper-mediated Sonogashira couplings, especially in the presence of oxygen.

  • Strictly Anaerobic Conditions: Oxygen is a key promoter of Glaser coupling.

    • Solution: As mentioned for catalyst deactivation, rigorous exclusion of oxygen is paramount. Ensure all reagents and the reaction vessel are properly purged with an inert gas.

  • Reduce Copper Catalyst Loading: While CuI is a co-catalyst that accelerates the reaction, excessive amounts can favor homocoupling.

    • Solution: Minimize the amount of CuI used. Typically, 5-10 mol% is sufficient. In some cases, reducing it further to 1-2 mol% can be beneficial.

  • Consider a Copper-Free Protocol: The most effective way to eliminate Glaser coupling is to run the reaction without a copper co-catalyst.[6][7][8]

    • Solution: Copper-free Sonogashira reactions are well-established and often preferred for substrates prone to homocoupling. These reactions may require a different palladium catalyst/ligand system and potentially higher temperatures.

Question 3: My purification is proving difficult, with co-eluting impurities. What are some effective purification strategies for 6-alkynylpurines?

Answer:

Purification of 6-alkynylpurines can be challenging due to the polarity of the purine ring and the potential for similar polarities between the product and certain byproducts.

  • Column Chromatography: This is the most common purification method.

    • Solvent System Optimization: A gradient elution is often necessary. Start with a non-polar solvent system (e.g., hexanes/ethyl acetate) and gradually increase the polarity. Small amounts of a more polar solvent like methanol can be added to the ethyl acetate to help elute highly polar products.

    • Silica Gel Choice: Standard silica gel is typically effective. However, for particularly challenging separations, consider using functionalized silica (e.g., diol- or amino-bonded) or reverse-phase chromatography.

  • Recrystallization: If your product is a solid, recrystallization can be a highly effective method for achieving high purity.

    • Solvent Screening: Experiment with a range of solvents and solvent pairs to find a system where your product has high solubility at elevated temperatures and low solubility at room temperature or below. Common solvents for purine derivatives include ethanol, methanol, acetonitrile, and mixtures with water or ethyl acetate.

  • Work-up Procedure: A thorough aqueous work-up can remove many polar impurities before chromatography.

    • Acid/Base Washes: Depending on the nature of your product and impurities, washing the organic layer with dilute acid (e.g., 0.1 M HCl) or base (e.g., saturated NaHCO3) can help remove basic or acidic byproducts, respectively. Be mindful of the stability of your product under these conditions.

Frequently Asked Questions (FAQs)

Q1: What is the optimal palladium catalyst and ligand for the Sonogashira coupling of this compound?

A1: There is no single "best" catalyst, as the optimal choice often depends on the specific alkyne being used. However, some general guidelines apply:

  • Commonly Used Catalysts: Pd(PPh₃)₄ and PdCl₂(PPh₃)₂ are the most frequently used palladium sources and are effective for a wide range of substrates.[9]

  • Ligand Effects: For challenging couplings, particularly with electron-rich or sterically hindered alkynes, more sophisticated ligands can be beneficial. Bulky, electron-rich phosphine ligands can increase the rate of oxidative addition and reductive elimination.[9] A study on di-iodopurines demonstrated that the choice of a monodentate ligand like PPh₃ versus a bidentate ligand can influence regioselectivity, highlighting the importance of the ligand in directing the reaction outcome.[10][11]

Q2: Which bases are most effective for this reaction?

A2: An amine base is typically required.[4]

  • Common Choices: Triethylamine (Et₃N) and diisopropylethylamine (DIPEA) are the most common and generally effective bases.

  • Inorganic Bases: In some cases, particularly in copper-free protocols, inorganic bases like K₂CO₃ or Cs₂CO₃ can be used, often in combination with a polar aprotic solvent like DMF or acetonitrile.[12]

Q3: What are the best solvents for the Sonogashira reaction with this compound?

A3: The solvent must be able to dissolve all reaction components.

  • Standard Solvents: Tetrahydrofuran (THF), dimethylformamide (DMF), and acetonitrile (MeCN) are common choices. The amine base itself can sometimes be used as the solvent, particularly if it is a liquid at the reaction temperature.[1]

  • Aqueous Media: For nucleoside derivatives of this compound, reactions can often be performed in aqueous solvent systems, which can be advantageous for both solubility and environmental reasons.[13]

Q4: How does the choice of protecting group on the purine ring affect the reaction?

A4: If you are working with a this compound nucleoside, protecting groups on the sugar moiety are typically required. For the purine ring itself, the N9 position is often protected (e.g., with a benzyl or a trityl group) to improve solubility in organic solvents and prevent potential side reactions at the ring nitrogens. The choice of protecting group can influence the electronic nature of the purine ring and may require slight adjustments to the reaction conditions. A study on the on-column Sonogashira coupling of this compound-containing DNA highlights the importance of protecting nucleophilic groups on the coupling partner to prevent side reactions.[13]

Data Presentation: Optimizing Reaction Parameters

The following tables summarize typical starting points and ranges for key reaction parameters when performing a Sonogashira coupling with this compound.

Table 1: Typical Catalyst and Ligand Loadings

Catalyst/LigandPd Loading (mol%)CuI Loading (mol%)Notes
Pd(PPh₃)₄2-55-10A common starting point for many applications.
PdCl₂(PPh₃)₂2-55-10A more air-stable precatalyst.
Pd₂(dba)₃ with a phosphine ligand1-22-5Often used for more challenging couplings.
Copper-Free Conditions1-50Requires careful optimization of ligand and base.[7][14][15]

Table 2: Common Solvents and Bases

SolventBaseTypical ConcentrationTemperature (°C)
THFEt₃N or DIPEA0.1 - 0.5 M25 - 60
DMFEt₃N or DIPEA0.1 - 0.5 M25 - 80
AcetonitrileEt₃N or K₂CO₃0.1 - 0.5 M25 - 80
Aqueous SystemsEt₃N or DIPEA0.1 - 0.5 M25 - 50

Experimental Protocols

Standard Protocol for Sonogashira Coupling of this compound with Phenylacetylene

This protocol is a general procedure and may require optimization for different alkynes.

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), and CuI (0.10 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed THF (to achieve a concentration of 0.1 M of this compound) and triethylamine (3.0 equiv).

  • Alkyne Addition: Add phenylacetylene (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, followed by brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.

Protocol for a Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), Pd(OAc)₂ (0.02 equiv), and a suitable phosphine ligand (e.g., SPhos, 0.04 equiv).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Solvent and Reagent Addition: Add anhydrous, degassed DMF (to 0.1 M), the alkyne (1.5 equiv), and K₂CO₃ (2.0 equiv).

  • Reaction Conditions: Heat the reaction mixture to 80 °C and stir until completion as monitored by TLC or LC-MS.

  • Work-up and Purification: Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.

Visualizations

Catalytic Cycle of the Sonogashira Reaction

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition (R-X) Pd0->OxAdd PdII_RX R-Pd(II)-X(L)₂ OxAdd->PdII_RX Transmetal Transmetalation (Cu-C≡CR') PdII_RX->Transmetal PdII_Alkyne R-Pd(II)-C≡CR'(L)₂ Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 R-C≡CR' CuX Cu(I)X Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne + H-C≡CR' Alkyne H-C≡CR' Base Base Base->Cu_Alkyne - H-Base⁺X⁻ Cu_Alkyne->Transmetal caption Figure 1. The dual catalytic cycles of the Sonogashira reaction.

Caption: Figure 1. The dual catalytic cycles of the Sonogashira reaction.

Troubleshooting Workflow for Low Conversion

Troubleshooting_Workflow cluster_catalyst Catalyst System cluster_reagents Reagents cluster_conditions Reaction Conditions Start Low/No Conversion Check_Catalyst Check Catalyst System Start->Check_Catalyst Check_Reagents Check Reagents Start->Check_Reagents Check_Conditions Check Reaction Conditions Start->Check_Conditions Inert_Atmosphere Ensure Inert Atmosphere (Degas Solvents) Check_Catalyst->Inert_Atmosphere Fresh_Base Use Freshly Distilled Amine Base Check_Reagents->Fresh_Base Increase_Temp Increase Temperature (e.g., to 40-60 °C) Check_Conditions->Increase_Temp Optimize Optimize Further Fresh_Catalyst Use Fresh Catalyst and Ligand Inert_Atmosphere->Fresh_Catalyst Change_Ligand Screen Different Ligands (e.g., bulky, electron-rich) Fresh_Catalyst->Change_Ligand Change_Ligand->Optimize Fresh_CuI Use Fresh CuI Fresh_Base->Fresh_CuI Purity_SM Check Purity of This compound and Alkyne Fresh_CuI->Purity_SM Purity_SM->Optimize Change_Solvent Try Different Solvent (e.g., DMF, MeCN) Increase_Temp->Change_Solvent Increase_Conc Increase Concentration Change_Solvent->Increase_Conc Increase_Conc->Optimize caption Figure 2. A systematic workflow for troubleshooting low conversion.

Caption: Figure 2. A systematic workflow for troubleshooting low conversion.

References

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. MDPI. [Link]

  • Development of the Inverse Sonogashira Reaction for DEL Synthesis. PMC. [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews. [Link]

  • Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. [Link]

  • Optimisation of the catalyst loading for the Sonogashira reaction a. ResearchGate. [Link]

  • Sonogashira troubleshooting help needed. Reddit. [Link]

  • Palladium-Catalyzed Modification of Unprotected Nucleosides, Nucleotides, and Oligonucleotides. PMC. [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. [Link]

  • Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. PMC. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. RSC Publishing. [Link]

  • Struggling to make a sonogashira coupling reaction happen. Reddit. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. [Link]

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. KAUST Repository. [Link]

  • Copper-free Sonogashira cross-coupling reactions: an overview. PMC. [Link]

  • Sonogashira Coupling- Reaction and application in Research Lab. YouTube. [Link]

  • SH coupling of 6-iodouracil 1 r with phenylacetylene 2 a in DES to give uracil analog 3 ra. ResearchGate. [Link]

  • Sonogashira Coupling. Organic Chemistry Portal. [Link]

  • Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. ResearchGate. [Link]

  • Sonogashira coupling. Wikipedia. [Link]

  • Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. NIH. [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. MDPI. [Link]

  • Optimization of Sonogashira conditions. ResearchGate. [Link]

  • Sonogashira coupling reaction of aryl halides with phenylacetylene. ResearchGate. [Link]

  • Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. PMC. [Link]

  • The Sonogashira reaction of iodobenzene and phenylacetylene at different cycles. ResearchGate. [Link]

  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. Pendidikan Kimia. [Link]

  • Efficient Sonogashira Coupling Reaction Catalyzed by Copper (I) Iodide in the Presence of KF/Al2O3. Korean Chemical Society. [Link]

  • Effects of solvent, base, and temperature in the optimisation of a new catalytic system for sonogashira cross-coupling using NCP pincer palladacycle. ResearchGate. [Link]

  • Huang's low-yielding Sonogashira coupling of an N-alkynyl purine. ResearchGate. [Link]

  • Sonogashira Coupling. Chemistry LibreTexts. [Link]

Sources

Technical Support Center: 6-Iodopurine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for the synthesis of oligonucleotides containing 6-iodopurine. As a Senior Application Scientist, I've designed this resource to provide you with in-depth, field-proven insights into the common challenges and side reactions encountered when working with this modified nucleobase. This guide moves beyond simple protocols to explain the underlying chemistry, enabling you to anticipate problems, troubleshoot effectively, and optimize your synthesis for higher yield and purity.

The incorporation of this compound into oligonucleotides is a powerful tool for various applications, including structural biology and the development of therapeutic agents. However, the unique chemical properties of the iodo-substituent present specific challenges during automated solid-phase synthesis. This guide is structured to address these issues directly in a practical, question-and-answer format.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the synthesis of this compound oligonucleotides.

Q1: Is the this compound phosphoramidite less stable than standard dA, dC, dG, and T phosphoramidites?

A1: Yes, modified phosphoramidites, including those for this compound, can exhibit different stability profiles compared to standard amidites.[1] Phosphoramidites are susceptible to degradation through hydrolysis and oxidation.[2][3] It is critical to store the this compound phosphoramidite under an inert atmosphere (e.g., argon) at low temperatures (typically -20 °C) and to ensure it is dissolved in anhydrous acetonitrile for synthesis.[2][4] The thermal stability of phosphoramidites is a crucial factor in ensuring a safe and reliable production process, especially at a larger scale.[5]

Q2: What is the primary side reaction I should be concerned about with this compound?

A2: The most significant side reaction is the displacement of the iodide at the C6 position by nucleophiles during the final deprotection step. The carbon-iodine bond is susceptible to nucleophilic substitution, particularly under the strongly basic conditions of standard ammonium hydroxide deprotection. This can lead to the unwanted conversion of this compound to 6-aminopurine (adenine) or other adducts.

Q3: Can I use standard ammonium hydroxide for deprotection?

A3: It is strongly discouraged. Standard, prolonged deprotection with concentrated ammonium hydroxide at elevated temperatures will likely lead to significant displacement of the iodine. Milder deprotection conditions are required to preserve the integrity of the this compound modification. Some products may necessitate special pretreatment to prevent undesirable side reactions.[6]

Q4: How does incomplete capping affect the synthesis of this compound oligos?

A4: Incomplete capping has the same detrimental effect as in standard oligonucleotide synthesis. Any 5'-hydroxyl groups that fail to couple with the incoming phosphoramidite must be permanently blocked (acetylated) to prevent them from reacting in subsequent cycles.[7] Failure to do so results in the formation of n-1 deletion mutants, which are difficult to separate from the full-length product and compromise the purity of the final oligonucleotide.[4][8]

Troubleshooting Guide: Common Issues and Solutions

This section provides a detailed breakdown of specific problems, their root causes, and actionable solutions.

Issue 1: Low Overall Yield and Purity

Low yield is a common issue in oligonucleotide synthesis and can be exacerbated by the specific properties of modified bases.[9]

Probable Cause Explanation Recommended Solution
Phosphoramidite Degradation The this compound phosphoramidite may have degraded due to exposure to moisture or air. Moisture hydrolyzes the phosphoramidite, rendering it inactive for coupling.[3][4]Ensure all reagents, especially the acetonitrile diluent, are anhydrous (<30 ppm water).[4] Use a fresh bottle of phosphoramidite or one that has been properly stored. Consider on-demand synthesis of phosphoramidites for highly unstable derivatives to avoid degradation during storage.[2]
Suboptimal Coupling Efficiency Modified phosphoramidites can be bulkier and may require longer coupling times than standard bases. Inefficient coupling at each step leads to a significant cumulative drop in the final yield of the full-length product.[4]Increase the coupling time for the this compound phosphoramidite. A standard coupling time of 2-3 minutes may need to be extended to 5-10 minutes.[4] Ensure the activator (e.g., ETT, DCI) is fresh and delivered at the correct concentration.
Loss of Product during Deprotection Harsh deprotection conditions can lead to degradation of the oligonucleotide backbone or modification, resulting in a lower yield of the desired product.Follow the recommended mild deprotection protocol outlined below (See: Experimental Protocol 1 ). Avoid prolonged exposure to strong bases.
Issue 2: Presence of Unwanted Adducts (e.g., Conversion to Adenine)

This is the most specific and critical issue for this compound synthesis.

Probable Cause Explanation Recommended Solution
Nucleophilic Substitution during Deprotection The primary amine in ammonium hydroxide acts as a nucleophile, attacking the C6 position of the purine ring and displacing the iodide.Use a milder deprotection reagent such as AMA (a 1:1 mixture of aqueous Ammonium Hydroxide and aqueous MethylAmine). The deprotection time and temperature must be carefully optimized. A typical starting point is room temperature for 2-4 hours or 65°C for 15 minutes.[10]
Side reactions with other reagents Although less common, residual reagents from the synthesis cycle could potentially lead to side reactions if not properly washed away.Ensure efficient washing steps between each stage of the synthesis cycle (deblocking, coupling, capping, oxidation).[11]
Issue 3: Chain Cleavage and Depurination

While a general issue in oligonucleotide synthesis, certain sequences or modifications can be more susceptible.

Probable Cause Explanation Recommended Solution
Depurination from Acid Exposure The glycosidic bond linking the purine base to the sugar is susceptible to cleavage under acidic conditions. Prolonged exposure to the deblocking acid (TCA or DCA) can cause depurination, leading to chain scission during the final basic deprotection step.[7]Use a weaker deblocking acid, such as 3% Dichloroacetic Acid (DCA) in dichloromethane, instead of Trichloroacetic Acid (TCA).[7] Minimize the acid contact time to what is necessary for complete detritylation.

Visualizing the Problems and Solutions

Primary Side Reaction During Deprotection

The following diagram illustrates the undesirable nucleophilic substitution of iodine by ammonia during standard deprotection.

G cluster_0 Standard Deprotection (Undesirable) Oligo_I Oligonucleotide with this compound Oligo_NH2 Side Product: Oligonucleotide with 6-Aminopurine (Adenine) Oligo_I->Oligo_NH2 Nucleophilic Attack NH3 Ammonium Hydroxide (NH4OH) NH3->Oligo_I

Caption: Undesirable conversion of this compound to adenine.

Troubleshooting Workflow for Low Yield

This workflow provides a logical sequence of steps to diagnose and resolve low-yield synthesis of this compound oligonucleotides.

workflow start Low Yield or Purity Detected by HPLC/MS check_reagents Step 1: Verify Reagent Quality - Anhydrous Acetonitrile? - Fresh Phosphoramidite? - Fresh Activator? start->check_reagents reagents_ok Reagents OK check_reagents->reagents_ok replace_reagents Action: Replace Expired/ Contaminated Reagents reagents_ok->replace_reagents No check_protocol Step 2: Review Synthesis Protocol - Coupling Time Sufficient? - Capping Efficient? reagents_ok->check_protocol Yes final_check Re-synthesize and Analyze replace_reagents->final_check protocol_ok Protocol OK check_protocol->protocol_ok optimize_protocol Action: Increase Coupling Time for this compound Step protocol_ok->optimize_protocol No check_deprotection Step 3: Analyze Deprotection - Using Mild Conditions (AMA)? - Correct Time/Temp? protocol_ok->check_deprotection Yes optimize_protocol->final_check deprotection_ok Deprotection OK check_deprotection->deprotection_ok adjust_deprotection Action: Switch to AMA Deprotection Protocol deprotection_ok->adjust_deprotection No deprotection_ok->final_check Yes adjust_deprotection->final_check

Caption: Systematic workflow for troubleshooting low-yield synthesis.

Experimental Protocols

Experimental Protocol 1: Recommended Mild Deprotection for this compound Oligonucleotides

This protocol is designed to cleave the oligonucleotide from the solid support and remove protecting groups while minimizing the risk of iodine displacement.

Reagents:

  • AMA: A 1:1 (v/v) mixture of concentrated aqueous Ammonium Hydroxide (28-30%) and 40% aqueous Methylamine.

  • Anhydrous Acetonitrile.

Procedure:

  • Preparation: After synthesis is complete, dry the solid support (CPG) thoroughly under a stream of argon.

  • Pre-Wash (Optional but Recommended): To prevent unwanted side reactions from residual synthesis reagents, wash the support with 10-20% Diethylamine (DEA) in acetonitrile for 5 minutes, followed by a thorough wash with anhydrous acetonitrile.[10]

  • Cleavage and Deprotection:

    • Add the AMA solution to the synthesis column or reaction vessel containing the solid support (typically 1-2 mL for a 1 µmol scale synthesis).

    • Seal the vessel tightly.

    • Incubate at 65°C for 15-20 minutes. Note: This is a good starting point. Optimization may be required depending on the other nucleobases and modifiers in your sequence.

  • Elution: Transfer the supernatant containing the cleaved and deprotected oligonucleotide to a clean collection tube.

  • Evaporation: Dry the collected solution completely in a vacuum concentrator. Do not apply excessive heat, as this can damage the oligo.

  • Post-Processing: Resuspend the oligonucleotide pellet in an appropriate buffer for purification by HPLC or other methods.

References

  • A Thermal Stability Study of Phosphoramidites Employed in Oligonucleotide Synthesis. (n.d.). FAS
  • Guidebook for the Synthesis of Oligonucleotides. (n.d.). Chemie Brunschwig.
  • Troubleshooting failed reactions in solid-phase oligonucleotide synthesis. (n.d.). Benchchem.
  • Oligonucleotide synthesis. (n.d.). Wikipedia.
  • Oligonucleotide synthesis basics: 4 key takeaways for in-house oligo production. (2021, October 26). LGC Biosearch Technologies.
  • The Challenges of Oligonucleotide Synthesis: Addressing Key Hurdles in Biotechnology. (2025, January 20). Exactmer.
  • Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. (n.d.). Glen Research.
  • On-demand synthesis of phosphoramidites. (2021, May 12).
  • Phosphoramidite Chemistry. (n.d.). Eurofins Genomics.
  • Synthesizer common question and troubleshooting. (n.d.). LGC, Biosearch Technologies.
  • The degradation of the four different phosphoramidites as a function of time in propylene carbonate with added water. (n.d.).

Sources

Technical Support Center: Troubleshooting the Enzymatic Incorporation of 6-Iodopurine Triphosphate (6-I-PTP)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the enzymatic incorporation of 6-Iodopurine triphosphate (6-I-PTP). This resource is designed for researchers, scientists, and drug development professionals who are leveraging this versatile nucleotide analog in their work. 6-I-PTP is a powerful tool for introducing specific modifications into DNA and RNA, enabling a range of applications from structural studies to the development of novel therapeutics.[1][2][3][4][5] However, like many modified nucleotides, its successful incorporation requires careful optimization and troubleshooting.

This guide provides in-depth, experience-driven advice in a direct question-and-answer format to help you overcome common challenges and achieve optimal results in your experiments.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound triphosphate (6-I-PTP) and what is it used for?

This compound triphosphate is a synthetic analog of the natural purine nucleoside triphosphates, adenosine triphosphate (ATP) and guanosine triphosphate (GTP). The key modification is the substitution of a hydrogen atom at the 6-position of the purine ring with a larger iodine atom. This modification makes it a versatile tool in molecular biology and drug development.[2][6]

Primary Applications Include:

  • Structural Biology: The heavy iodine atom can be used for phasing X-ray crystallography data to determine the three-dimensional structures of nucleic acids and their protein complexes.

  • Cross-linking Studies: Upon photoactivation, the carbon-iodine bond can be cleaved to generate a reactive radical, enabling covalent cross-linking to nearby molecules (e.g., proteins, other nucleic acids) to map interactions.

  • Development of Aptamers and Ribozymes: Incorporation of modified bases like this compound can expand the chemical diversity of nucleic acid libraries, potentially leading to aptamers or ribozymes with novel binding or catalytic properties.[7]

  • Therapeutic Development: Oligonucleotides containing modified bases are explored for therapeutic applications, offering altered stability, binding affinity, and biological activity.[2][4][5]

Q2: Does 6-I-PTP replace ATP or GTP during enzymatic incorporation?

This compound is an analog of hypoxanthine. In the context of enzymatic reactions, its base-pairing properties are ambiguous and can be promiscuous. Depending on the polymerase and the template sequence, it may be incorporated opposite thymine (T) or cytosine (C), thus acting as an analog for either ATP or GTP, respectively. It is crucial to empirically determine its pairing preference with the specific polymerase you are using.

Q3: Which polymerases are known to incorporate 6-I-PTP or similar modified purines?

The efficiency of incorporation is highly dependent on the specific polymerase used.[7] Generally, polymerases with a more open and flexible active site are better candidates for incorporating bulky modified nucleotides.

  • RNA Polymerases: Phage RNA polymerases like T7, T3, and SP6 are widely used for in vitro transcription and are known to be tolerant of various modified NTPs.[8][9] T7 RNA polymerase, in particular, is a workhorse for generating modified RNA.[10][11] However, mutations (e.g., Y639F variant) can further enhance their ability to incorporate modified nucleotides.[12]

  • DNA Polymerases: Family B DNA polymerases, such as Vent(exo-) and KOD(exo-), are often better suited for incorporating nucleobase-modified nucleotides compared to Family A polymerases like Taq.[7][13] Therminator DNA polymerase is also known for its broad substrate scope.[14] It is often necessary to use polymerases lacking 3'-5' exonuclease (proofreading) activity, as this function may excise the modified nucleotide.[7]

Section 2: Troubleshooting Guide

This section addresses specific problems you may encounter during your experiments.

Issue 1: Low or No Incorporation of 6-I-PTP

This is the most common issue when working with modified nucleotides. The problem can typically be traced back to the enzyme, the reaction conditions, or the substrate itself.

  • The Problem: The active site of the polymerase may be too constricted to accommodate the bulky iodine atom at the 6-position. This steric hindrance is a primary barrier to efficient incorporation.[13][15] Many polymerases have a "steric gate" residue that checks for the correct sugar, and while this is mainly for discriminating against ribonucleotides in DNA synthesis, the overall tightness of the active site affects tolerance to base modifications.[16][17]

  • Troubleshooting Steps:

    • Switch Polymerases: If you are using a standard polymerase like Taq, switch to one known for better acceptance of modified nucleotides, such as Vent(exo-), KOD(exo-), or a T7 RNA polymerase variant.[7][12]

    • Increase Enzyme Concentration: For polymerases that show low-level incorporation, increasing the enzyme concentration can sometimes boost the yield of full-length product.[12] However, this can also increase the risk of artifacts, so it should be done judiciously.

    • Run a Control Reaction: Always perform a parallel reaction with only the four natural (d)NTPs. This will confirm that your template, buffer, and enzyme are all active and that the problem is specific to the modified nucleotide.[18]

  • The Problem: The optimal reaction conditions (e.g., buffer composition, pH, ion concentration) for a modified nucleotide may differ from the standard conditions recommended for natural nucleotides.

  • Troubleshooting Steps:

    • Optimize Mg²⁺ Concentration: Magnesium ions are a critical cofactor for polymerases.[11] The triphosphate moiety of 6-I-PTP chelates Mg²⁺, and the optimal concentration may be higher than for natural NTPs. Titrate the MgCl₂ or MgSO₄ concentration in your reaction (e.g., in 0.5-1.0 mM increments) to find the sweet spot.

    • Adjust pH: The standard pH for many polymerase buffers is between 7.5 and 8.5 (measured at 25°C).[19] However, the ionization state of the modified purine could influence its recognition. Test a pH range (e.g., 7.0 to 9.0) to see if it impacts efficiency.

    • Vary Nucleotide Concentrations: If the incorporation is inefficient, the polymerase's Km for 6-I-PTP is likely much higher than for ATP or GTP. Try increasing the concentration of 6-I-PTP relative to the other three nucleotides. Conversely, if you are seeing premature termination, a high concentration of the modified nucleotide might be inhibitory; in this case, lowering its concentration could help.[20][21]

  • The Problem: 6-I-PTP, like many nucleotide analogs, can be susceptible to hydrolysis or degradation, especially during repeated freeze-thaw cycles or prolonged storage in suboptimal conditions. Thiopurines, which are structurally related, can exhibit pH-dependent stability.[22][23][24]

  • Troubleshooting Steps:

    • Aliquot Your Stock: Upon receipt, dissolve the 6-I-PTP in a suitable buffer (e.g., 10 mM Tris-HCl, pH 7.5) at a high concentration, and immediately create small, single-use aliquots to store at -80°C. Avoid repeated freeze-thaw cycles.

    • Check for Degradation: If you suspect degradation, you can analyze your stock by HPLC to check its purity.

    • Use Freshly Prepared Solutions: For critical experiments, use a fresh aliquot that has not been previously thawed.

Issue 2: Premature Termination or Truncated Products

You may observe product bands on a gel that are shorter than the expected full-length product. This indicates that the polymerase is stopping synthesis partway through the template.

  • The Problem: After incorporating a 6-I-PTP molecule, the polymerase may struggle to add the next nucleotide. The presence of the modified base in the primer strand can distort the geometry of the active site, making subsequent nucleotide addition difficult.[25] This is more likely to occur if the template requires multiple, consecutive incorporations of 6-I-PTP.

  • Troubleshooting Steps:

    • Analyze Your Template: Check your template sequence. Are there regions that require the consecutive incorporation of 6-I-PTP? If so, this is a likely cause.

    • Lower the Reaction Temperature: Reducing the incubation temperature (e.g., from 37°C to 30°C or even 16°C for in vitro transcription) can slow down the polymerase, which may give it more time to correctly position the next nucleotide and prevent dissociation from the template.[18][21]

    • Test Different Polymerases: Some polymerases are better at extending from a modified primer terminus than others.[14] Screening different enzymes is a key troubleshooting step.

  • The Problem: Poor quality of the DNA template (containing nicks or contaminants) or stable secondary structures (like GC-rich hairpins) can cause any polymerase to stall, and this effect can be exacerbated when using a "difficult" modified nucleotide.[18][]

  • Troubleshooting Steps:

    • Verify Template Integrity: Run your linearized plasmid or PCR template on an agarose gel to ensure it is a single, sharp band of the correct size.[18] Re-purify the template if necessary to remove inhibitors like salts or ethanol.[20]

    • Modify Reaction Conditions for GC-Rich Templates: For GC-rich regions, try lowering the reaction temperature or adding reagents like betaine (1-2 M) or DMSO (2-8%) to the reaction mix to help destabilize secondary structures.

Section 3: Experimental Protocols & Data

Protocol 1: Standard In Vitro Transcription with T7 RNA Polymerase

This protocol provides a starting point for incorporating 6-I-PTP into an RNA transcript.

  • Template Preparation:

    • Linearize a plasmid containing your target sequence downstream of a T7 promoter. Use a restriction enzyme that produces a 5' overhang or blunt end.[20]

    • Confirm complete linearization by running an aliquot on an agarose gel.[18]

    • Purify the linearized template using a column-based kit or phenol-chloroform extraction followed by ethanol precipitation. Resuspend in nuclease-free water.

  • Reaction Assembly:

    • Assemble the following reaction on ice in a total volume of 20 µL:

ComponentFinal ConcentrationExample (20 µL Rxn)
5X Transcription Buffer1X4.0 µL
100 mM DTT10 mM2.0 µL
RNase Inhibitor1 U/µL1.0 µL
ATP, CTP, UTP Mix2 mM each2.0 µL
6-I-PTP Stock (e.g., 20 mM)2 mM2.0 µL
Linearized DNA Template50 ng/µL1.0 µL (1 µg total)
T7 RNA Polymerase2.5 U/µL1.0 µL (50 units)
Nuclease-Free Water-Up to 20 µL
  • Incubation:

    • Incubate the reaction at 37°C for 2-4 hours. For difficult templates, try incubating at a lower temperature (e.g., 30°C) for a longer period.[18]

  • Analysis:

    • Analyze the transcript by denaturing polyacrylamide gel electrophoresis (PAGE) with urea to determine the yield and integrity of the full-length product.[12]

Table 1: Polymerase Selection Guide for Modified Purines
Polymerase FamilyExample EnzymesSuitability for 6-I-PTPKey Considerations
Phage RNA Pol T7, T3, SP6High Generally tolerant of base modifications.[9] Variants (e.g., Y639F T7) may offer improved efficiency.[12]
Family A DNA Pol Taq, Klenow FragmentLow Active site is generally less accommodating to bulky modifications.[13]
Family B DNA Pol Vent(exo-), KOD(exo-), DeepVent(exo-)Moderate to High Often show better incorporation efficiency for modified bases than Family A.[7] Use of exonuclease-minus (exo-) versions is critical.
Other Therminator, Sequenase v2.0Moderate Known for broad substrate tolerance but may have lower fidelity or be prone to stalling.[14]

Section 4: Visualization & Workflows

Diagram 1: Troubleshooting Workflow for Low Incorporation Yield

This diagram outlines a logical path for diagnosing and solving issues with low product yield.

TroubleshootingWorkflow start Low or No Full-Length Product control_check Did the natural NTP control work? start->control_check no_branch Problem with core reagents (Template, Buffer, Enzyme). Check integrity and activity. control_check->no_branch No enzyme_issue Enzyme cannot accept 6-I-PTP control_check->enzyme_issue Yes sol_enzyme1 Switch to a more accommodating polymerase (e.g., Vent(exo-), T7 variant) enzyme_issue->sol_enzyme1 conditions_issue Reaction conditions are suboptimal sol_conditions1 Titrate MgCl2 concentration conditions_issue->sol_conditions1 substrate_issue 6-I-PTP is degraded sol_substrate Use fresh, single-use aliquot of 6-I-PTP substrate_issue->sol_substrate sol_enzyme2 Increase enzyme concentration sol_enzyme1->sol_enzyme2 sol_enzyme2->conditions_issue sol_conditions2 Optimize reaction temperature and pH sol_conditions1->sol_conditions2 sol_conditions3 Vary 6-I-PTP concentration sol_conditions2->sol_conditions3 sol_conditions3->substrate_issue end Successful Incorporation sol_substrate->end

Caption: A step-by-step troubleshooting flowchart for low incorporation of 6-I-PTP.

References

  • Beard, W. A., Osheroff, W. P., Prasad, R., et al. (1996). Enzyme-DNA interactions required for efficient nucleotide incorporation and discrimination in human DNA polymerase β. Journal of Biological Chemistry. Available at: [Link]

  • Lapa, S. A., Volkova, O. S., Kuznetsova, V. E., et al. (2022). [Study of Multiple Enzymatic Incorporation of Modified Nucleotides of Purine and Pyrimidine Nature in the Growing DNA Chain]. Molekuliarnaia Biologiia. Available at: [Link]

  • Loakes, D. (2001). The applications of universal DNA base analogues. Nucleic Acids Research. Available at: [Link]

  • Pfeiffer, A., & Marx, A. (2016). Structural Insights into the Processing of Nucleobase-Modified Nucleotides by DNA Polymerases. Accounts of Chemical Research. Available at: [Link]

  • Promega Connections. (2019). In Vitro Transcription: Common Causes of Reaction Failure. Promega Connections. Available at: [Link]

  • Sweasy, J. B., & Lang, T. (2012). Unlocking the Sugar 'Steric Gate' of DNA Polymerases. ACS Chemical Biology. Available at: [Link]

  • Xie, Y., Fang, Z., Yang, W., et al. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications. Bioconjugate Chemistry. Available at: [Link]

  • ZAGENO. (2020). In Vitro Transcription Troubleshooting. ZAGENO Blog. Available at: [Link]

Sources

Technical Support Center: Purification Strategies for 6-Iodopurine-Labeled Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 6-Iodopurine-labeled oligonucleotides. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, actionable troubleshooting advice, and comprehensive FAQs to ensure the successful purification of these uniquely modified biomolecules. The integration of a heavy atom like iodine presents specific challenges and opportunities in purification, which this guide will address in detail.

Introduction: The Challenge of Purifying this compound-Labeled Oligonucleotides

This compound is a valuable modification used in structural biology (e.g., X-ray crystallography) and as a photo-crosslinking agent to study nucleic acid-protein interactions. Its successful application, however, is critically dependent on the purity of the labeled oligonucleotide. The presence of unlabeled sequences, failure sequences (n-1, n-2), or degraded products can significantly compromise experimental results.

The iodine atom imparts a significant increase in hydrophobicity compared to a standard purine base, a key characteristic that can be exploited for purification. However, the stability of the carbon-iodine (C-I) bond under various purification conditions is a primary concern that must be carefully managed. This guide will provide the necessary strategies to navigate these challenges.

Troubleshooting Guide

This section addresses common issues encountered during the purification of this compound-labeled oligonucleotides in a question-and-answer format, providing potential causes and detailed solutions.

Issue 1: Low Yield of the Purified Labeled Oligonucleotide

Question: After purification, the final yield of my this compound-labeled oligonucleotide is significantly lower than expected. What are the likely causes and how can I improve it?

Potential Causes & Solutions:

  • Suboptimal Purification Method: Not all purification methods are suitable for modified oligonucleotides. For this compound-labeled sequences, Ion-Pair Reversed-Phase High-Performance Liquid Chromatography (IP-RP-HPLC) is generally the most effective method due to the increased hydrophobicity imparted by the iodine atom.[1][2] If you are using other methods like desalting or some forms of solid-phase extraction (SPE) alone, you may be losing your product.

  • Precipitation during Purification: The increased hydrophobicity of the labeled oligonucleotide can sometimes lead to precipitation, especially at high concentrations or in low-organic mobile phases.

    • Solution: Ensure your sample is fully solubilized before injection. You may need to dissolve the crude oligonucleotide in a small amount of organic solvent (e.g., acetonitrile or methanol) before diluting it with the aqueous mobile phase.

  • Irreversible Binding to the Stationary Phase: While unlikely with standard C18 columns, highly hydrophobic oligonucleotides can sometimes interact very strongly with the stationary phase, leading to poor recovery.

    • Solution: Consider using a column with a different stationary phase (e.g., a polystyrene-divinylbenzene resin) that may have different interaction characteristics.[3]

  • Inaccurate Quantification: Ensure you are using an appropriate extinction coefficient for the this compound-labeled oligonucleotide, as the modification can alter its UV absorbance properties.

Issue 2: Poor Resolution Between Labeled and Unlabeled Oligonucleotides

Question: My HPLC chromatogram shows a broad peak, or two closely eluting peaks, and I suspect I am not separating the this compound-labeled oligonucleotide from the corresponding unlabeled sequence. How can I improve the separation?

Potential Causes & Solutions:

  • Insufficient Hydrophobicity Difference: While the iodine atom does increase hydrophobicity, for longer oligonucleotides, the difference in retention time between the labeled and unlabeled species may be small.

    • Solution 1: Optimize the HPLC Gradient. A shallower gradient of the organic mobile phase (e.g., acetonitrile) will increase the separation between closely eluting species.[4] Experiment with reducing the gradient slope around the expected elution time of your product.

    • Solution 2: "Trityl-On" Purification. This is a highly effective strategy for separating the full-length product from failure sequences.[1][5] The hydrophobic 5'-dimethoxytrityl (DMT) group is left on the desired full-length oligonucleotide after synthesis. This significantly increases its retention time in RP-HPLC compared to the uncapped (and therefore trityl-less) failure sequences. The DMT group is then cleaved after purification.

  • Choice of Ion-Pairing Reagent: The type and concentration of the ion-pairing reagent can significantly impact resolution.[6][7]

    • Solution: Triethylammonium acetate (TEAA) is a common choice.[4] However, for more challenging separations, using a more hydrophobic ion-pairing agent, such as dibutylamine acetate, can enhance the separation of oligonucleotides with minor differences in hydrophobicity.[8]

Issue 3: Suspected Degradation of the Labeled Oligonucleotide (Loss of Iodine)

Question: I am concerned that my purification protocol is causing the loss of the iodine atom from the this compound modification. How can I assess this and prevent it?

Potential Causes & Solutions:

  • Harsh Deprotection Conditions: While not strictly a purification issue, incomplete or harsh deprotection can lead to a heterogeneous sample that is difficult to purify. Ensure you are using the recommended deprotection conditions for the this compound phosphoramidite.

  • Mobile Phase pH: The stability of the C-I bond can be sensitive to pH. Highly acidic or basic conditions may promote de-iodination.

  • Confirmation of Degradation:

    • Solution: The most definitive way to assess the loss of iodine is through mass spectrometry (MS) .[9] Compare the mass of your purified product to the theoretical mass of the intact this compound-labeled oligonucleotide. A mass difference corresponding to the mass of iodine is a clear indication of degradation.

Frequently Asked Questions (FAQs)

Q1: What is the best purification method for this compound-labeled oligonucleotides?

For most applications requiring high purity, Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) is the method of choice.[2][10] The iodine modification increases the hydrophobicity of the oligonucleotide, which allows for excellent separation from unlabeled and failure sequences on a C18 or similar reversed-phase column. For very long oligonucleotides (>60 bases), Polyacrylamide Gel Electrophoresis (PAGE) may offer better resolution.[11]

Q2: Should I use "trityl-on" or "trityl-off" purification?

"Trityl-on" purification is highly recommended.[1][5] The 5'-DMT group provides a significant hydrophobic handle, dramatically improving the separation of the full-length product from shorter failure sequences in RP-HPLC. The workflow is as follows:

  • Synthesize the oligonucleotide with the 5'-DMT group left on.

  • Perform RP-HPLC purification. The DMT-containing full-length product will have a much longer retention time.

  • Collect the peak corresponding to the DMT-on product.

  • Chemically cleave the DMT group (e.g., with acetic acid).

  • Desalt the final product.

Q3: What are typical HPLC conditions for purifying a this compound-labeled oligonucleotide?

A good starting point for method development would be:

  • Column: A C18 reversed-phase column.

  • Mobile Phase A: 0.1 M Triethylammonium acetate (TEAA), pH 7.5.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A linear gradient of increasing Mobile Phase B. The exact gradient will depend on the length and sequence of your oligonucleotide and should be optimized empirically.

  • Temperature: Running the separation at an elevated temperature (e.g., 50-60 °C) can help to disrupt secondary structures and improve peak shape.[5]

Q4: How do I store my purified this compound-labeled oligonucleotide?

Like other DNA oligonucleotides, it is best to store them in a buffered solution (e.g., TE buffer: 10 mM Tris, 1 mM EDTA, pH 8.0) at -20°C or lower. Storage in nuclease-free water is also acceptable, but the slightly acidic nature of pure water can lead to long-term degradation.

Experimental Protocols & Data

Protocol 1: IP-RP-HPLC Purification of a this compound-Labeled Oligonucleotide ("Trityl-On")
  • Sample Preparation: After synthesis and deprotection (without the final detritylation step), evaporate the cleavage/deprotection solution to dryness. Re-dissolve the crude oligonucleotide pellet in an appropriate volume of Mobile Phase A (e.g., 500 µL).

  • HPLC System Setup:

    • Column: C18, 5 µm particle size.

    • Mobile Phase A: 0.1 M TEAA, pH 7.5.

    • Mobile Phase B: Acetonitrile.

    • Flow Rate: 1.0 mL/min for an analytical column (e.g., 4.6 mm ID).

    • Detector: UV at 260 nm.

  • Purification: Inject the sample onto the equilibrated column. Run a linear gradient from a low percentage of Mobile Phase B to a higher percentage over 30-40 minutes. The DMT-on product will be the latest-eluting major peak.

  • Fraction Collection: Collect the peak corresponding to the DMT-on oligonucleotide.

  • Detritylation: Add an equal volume of 80% acetic acid to the collected fraction and let it stand at room temperature for 30 minutes.

  • Desalting: Neutralize the solution with a suitable base (e.g., triethylamine) and desalt using a desalting column or by ethanol precipitation to obtain the final purified product.

Data Summary: Comparison of Purification Strategies
Purification MethodPrinciplePurity AchievableRecommended for this compound Oligos?Key Considerations
Desalting Size exclusionLow (<80%)No (for high purity applications)Only removes salts and small molecules.
Solid-Phase Extraction (SPE) Reversed-phaseModerate (80-90%)Yes (for rapid, moderate purity)Good for cleanup, but may not resolve labeled vs. unlabeled.
PAGE Charge and SizeHigh (>95%)Yes (especially for long oligos >60 nt)Higher purity but lower yield and more complex workflow.[11]
Ion-Exchange HPLC Charge (phosphate backbone)High (>95%)Yes, but less effective at separating based on the this compound modification itself.[12][13]Excellent for removing failure sequences.[14][15]
IP-RP-HPLC HydrophobicityVery High (>98%)Highly Recommended Exploits the hydrophobicity of the iodine label for superior separation.[2][10]

Visualizations

Workflow for Purification Strategy Selection

Caption: Decision tree for selecting a purification strategy.

Troubleshooting Logic for Poor HPLC Resolution

Caption: Troubleshooting flowchart for poor HPLC resolution.

References

  • Patel, A. D., & Hampton, A. (1989). Large-scale purification of synthetic oligonucleotides and carcinogen-modified oligodeoxynucleotides on a reverse-phase polystyrene (PRP-1) column. Journal of Chromatography A, 483, 243-252. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Purine, 6-iodo- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Element Materials Technology. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Retrieved from [Link]

  • ATDBio. (n.d.). Purification and characterisation of oligonucleotides. Retrieved from [Link]

  • Cook, K., & Thayer, J. (2011). Advantages of ion-exchange chromatography for oligonucleotide analysis. Bioanalysis, 3(10), 1109-1120. Retrieved from [Link]

  • KNAUER. (n.d.). Oligonucleotide Purification via Ion Exchange. Retrieved from [Link]

  • Gilson. (n.d.). Five Key Tips to Improve Your Oligo Purification Workflow. Retrieved from [Link]

  • YMC. (n.d.). Purification of Oligonucleotides via Anion Exchange Chromatography. Retrieved from [Link]

  • KNAUER. (n.d.). Large Scale Purification Of Oligonucleotides With Ion Exchange Chromatography. Retrieved from [Link]

  • Waters Corporation. (n.d.). Purifying Oligonucleotides. Retrieved from [Link]

  • Agilent. (n.d.). Oligonucleotide Purification using Ion Pair Reversed-Phase Liquid Chromatography. Retrieved from [Link]

  • Element Materials Technology. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. Retrieved from [Link]

  • Gilar, M., et al. (2022). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides. Journal of Chromatography A, 1666, 462860. Retrieved from [Link]

  • Buszewski, B., et al. (2015). Analysis of oligonucleotides by liquid chromatography with alkylamide stationary phase. Journal of Chromatography A, 1406, 1288-1294. Retrieved from [Link]

  • Gilar, M., et al. (2022). Effect of ion-pairing reagent hydrophobicity on liquid chromatography and mass spectrometry analysis of oligonucleotides. Journal of Chromatography A, 1666, 462860. Retrieved from [Link]

  • Gilar, M., et al. (2025). Impact of nucleotide hydrophobicity on oligonucleotides separation in liquid chromatography. Journal of Chromatography A, 1753, 465968. Retrieved from [Link]

  • Studzińska, S., et al. (2013). Evaluation of ultrahigh-performance liquid chromatography columns for the analysis of unmodified and antisense oligonucleotides. Journal of Chromatography A, 1317, 13-21. Retrieved from [Link]

  • Holden, M. A., et al. (2010). Effects of Molecular Size and Surface Hydrophobicity on Oligonucleotide Interfacial Dynamics. Biophysical Journal, 99(11), 3545-3553. Retrieved from [Link]

  • Done, A. S., et al. (2020). Current State of Oligonucleotide Characterization Using Liquid Chromatography−Mass Spectrometry: Insight into Critical Issues. Analytical Chemistry, 92(15), 10234-10242. Retrieved from [Link]

  • Holden, M. A., et al. (2012). Effects of molecular size and surface hydrophobicity on oligonucleotide interfacial dynamics. Langmuir, 28(50), 17499-17507. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting Incomplete Reactions in Post-Synthetic Modifications

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-synthetic modifications (PSMs). This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of incomplete reactions in their experimental workflows. Here, we move beyond simple protocols to explain the underlying principles governing these reactions, empowering you to diagnose and resolve issues with scientific rigor.

Introduction: The Challenge of Incompleteness

Post-synthetic modification is a powerful technique for introducing diverse functionalities into molecules like proteins, polymers, and metal-organic frameworks (MOFs).[1][2][3] However, achieving complete and specific modification is often challenging. Incomplete reactions lead to heterogeneous products, complicating purification and compromising the final application.[4] This guide provides a structured approach to troubleshooting these common hurdles.

Core Principles of Successful Post-Synthetic Modification

Before delving into specific issues, it's crucial to understand the foundational pillars of a successful PSM reaction. The efficiency of any modification hinges on a delicate interplay of several factors:

  • Accessibility of Reactive Sites: The target functional group must be physically accessible to the modifying reagent. For large biomolecules, protein folding can limit the availability of reactive sites.[5]

  • Reaction Kinetics: The rate of the desired reaction must be significantly faster than any competing side reactions. A thorough understanding of the reaction mechanism is key to optimizing conditions.[6]

  • Stability of Reactants and Products: The starting material, reagent, and final modified product must be stable under the chosen reaction conditions to prevent degradation.[2]

  • Stoichiometry and Concentration: The molar ratio of reactants plays a critical role. While equimolar amounts are a good starting point for simple reactions, an excess of the modifying reagent is often used to drive the reaction to completion, though this can complicate purification.[4][7]

Troubleshooting Guide: A Question & Answer Approach

This section addresses specific problems you may encounter during your experiments. Each question is followed by a detailed explanation of potential causes and actionable solutions.

Issue 1: Low or No Product Formation

"I've followed the protocol, but my analytical data (e.g., mass spectrometry, HPLC) shows very little or no desired product. What went wrong?"

This is one of the most common and frustrating issues. A systematic approach is necessary to pinpoint the root cause.

Potential Causes & Diagnostic Steps:
  • Reagent Inactivity:

    • The "Why": Reagents, especially those in solution, can degrade over time due to hydrolysis, oxidation, or improper storage. This is particularly true for moisture-sensitive compounds like NHS esters.[8]

    • Troubleshooting Protocol:

      • Verify Reagent Quality: Use a fresh batch of reagents or verify the activity of the current batch using a simple, known reaction with a control molecule.

      • Check Solvent Purity: Ensure solvents are anhydrous and free of contaminants that could react with your reagents. For example, amine contaminants in solvents can quench NHS esters.

  • Inaccessible Reactive Sites:

    • The "Why": The target functional group on your substrate may be buried within the molecule's three-dimensional structure, preventing the modifying reagent from reaching it.[5][7] This is a frequent challenge in protein bioconjugation.[5]

    • Troubleshooting Protocol:

      • Structural Analysis: If the structure of your substrate is known, use molecular modeling software to visualize the accessibility of the target site.

      • Denaturation/Unfolding: For proteins, consider using mild denaturants (e.g., urea, guanidinium chloride) or adjusting pH to partially unfold the protein and expose the target residue.[7] Be cautious, as this can lead to loss of biological activity.[5]

      • Genetic Modification: In some cases, genetic manipulation can be used to move the target reactive site to a more accessible location on a protein.[5]

  • Suboptimal Reaction Conditions:

    • The "Why": Every reaction has an optimal set of conditions (pH, temperature, solvent) that favors the desired transformation. Deviations can drastically reduce the reaction rate.[9][10] For instance, maleimide-thiol conjugations are most efficient at a pH range of 6.5-7.5.[11]

    • Troubleshooting Protocol:

      • pH Optimization: Perform small-scale reactions across a range of pH values to determine the optimum for your specific system.

      • Temperature Screening: While higher temperatures can increase reaction rates, they can also promote side reactions or degradation.[10] Screen a range of temperatures to find the best balance.

      • Solvent Effects: The polarity and protic nature of the solvent can significantly influence reaction kinetics. If possible, test a variety of compatible solvents.

Visualizing the Troubleshooting Workflow

G start Low/No Product reagent Check Reagent Activity start->reagent access Assess Site Accessibility start->access conditions Optimize Reaction Conditions start->conditions reagent_sol Use Fresh Reagents & Anhydrous Solvents reagent->reagent_sol access_sol Mild Denaturation or Genetic Modification access->access_sol conditions_sol Screen pH, Temperature, and Solvents conditions->conditions_sol end Successful Modification reagent_sol->end access_sol->end conditions_sol->end

Caption: Troubleshooting workflow for low or no product yield.

Issue 2: Presence of Multiple Products and Side Reactions

"My analysis shows the desired product, but also several other species. How can I improve the selectivity of my reaction?"

Side reactions compete with the desired modification, leading to a complex mixture of products that can be difficult to purify and characterize.[10]

Potential Causes & Solutions:
  • Lack of Site-Specificity:

    • The "Why": Many modifying reagents can react with multiple types of functional groups. For example, NHS esters primarily target primary amines but can also react with other nucleophiles like thiols or hydroxyl groups, albeit at a slower rate.[7]

    • Improving Specificity:

      • Use Site-Specific Chemistries: Employ bioorthogonal reactions, such as "click chemistry" (e.g., azide-alkyne cycloaddition), which are highly specific and proceed with high efficiency under mild conditions.[8][12]

      • Protecting Groups: If your substrate has multiple reactive sites, consider using protecting groups to temporarily block all but the desired site from reacting.

      • Enzymatic Modification: Enzymes can offer exquisite site-specificity for modifications.[13]

  • Reaction Conditions Promoting Side Products:

    • The "Why": As mentioned earlier, suboptimal reaction conditions can favor unwanted reaction pathways.[10] For example, high pH can increase the rate of hydrolysis of maleimide reagents, a common side reaction in bioconjugation.[8]

    • Minimizing Side Products:

      • Fine-Tune pH and Temperature: Systematically vary these parameters to find a window where the rate of the desired reaction is maximized relative to side reactions.

      • Control Reaction Time: Monitor the reaction progress over time using an appropriate analytical technique (e.g., LC-MS, NMR). Quench the reaction once the desired product has reached its maximum concentration, before significant amounts of side products accumulate.

Common Side Reactions in Bioconjugation
Reagent ClassTarget Functional GroupCommon Side ReactionMitigation Strategy
NHS Esters Primary Amines (e.g., Lysine)Hydrolysis of the esterWork at neutral to slightly alkaline pH (7-8.5); use fresh reagents.
Maleimides Thiols (e.g., Cysteine)Hydrolysis of the maleimide ringMaintain pH between 6.5 and 7.5.[11]
Carbodiimides (EDC) Carboxylic AcidsFormation of N-acylurea byproductAdd N-hydroxysuccinimide (NHS) to form a more stable intermediate.
Issue 3: Difficulty in Purifying the Modified Product

"My reaction seems to have worked, but I'm struggling to separate the desired product from unreacted starting materials and excess reagents."

Purification is a critical step, and incomplete reactions make it significantly more challenging.[4][14]

Purification Strategies:
  • Size-Exclusion Chromatography (SEC):

    • Principle: Separates molecules based on their size. This is particularly useful for removing small molecule reagents from large biomolecules.[4]

    • Best For: Removing excess, unreacted small molecule modifying agents from proteins or other macromolecules.

  • Ion-Exchange Chromatography (IEX):

    • Principle: Separates molecules based on their net charge. If the modification alters the charge of the substrate (e.g., modifying a lysine residue removes a positive charge), IEX can be used to separate the starting material from the modified products.

    • Best For: Separating species with different charge states, such as unmodified, partially modified, and fully modified proteins.

  • Hydrophobic Interaction Chromatography (HIC):

    • Principle: Separates molecules based on their hydrophobicity. The addition of a modifying group can alter the hydrophobicity of the substrate, allowing for separation by HIC.[14] This is often used for the purification of PEGylated proteins.[14]

    • Best For: Separating molecules with different degrees of modification that result in a change in hydrophobicity.

  • Affinity Chromatography:

    • Principle: Utilizes a specific binding interaction between the molecule of interest and a ligand immobilized on the chromatography resin.

    • Best For: Cases where the modification introduces a tag (e.g., a His-tag) that can be used for specific capture and purification.

Visualizing the Purification Strategy

G start Crude Reaction Mixture size Size Difference? start->size charge Charge Difference? size->charge No sec Size-Exclusion Chromatography size->sec Yes hydrophobicity Hydrophobicity Difference? charge->hydrophobicity No iex Ion-Exchange Chromatography charge->iex Yes tag Affinity Tag Present? hydrophobicity->tag No hic Hydrophobic Interaction Chromatography hydrophobicity->hic Yes affinity Affinity Chromatography tag->affinity Yes end Purified Product sec->end iex->end hic->end affinity->end

Sources

6-Iodopurine Stability Under Deprotection: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals incorporating 6-iodopurine into their oligonucleotide synthesis, ensuring its stability during the final deprotection step is critical for obtaining high-purity, functional sequences. This guide provides in-depth technical support, troubleshooting advice, and frequently asked questions to navigate the challenges associated with this compound deprotection.

Troubleshooting Guide: Diagnosing and Resolving this compound Instability

The primary challenge with this compound is its susceptibility to nucleophilic substitution, particularly by ammonia, which is a common component of standard deprotection reagents. This can lead to the undesired conversion of this compound to 6-aminopurine (adenine).

Q1: My mass spectrometry (MS) analysis shows a significant peak corresponding to the mass of my oligonucleotide with an adenine substitution where a this compound should be. What is the likely cause?

A1: This is a classic sign of this compound degradation during deprotection. The C-I bond in this compound is susceptible to nucleophilic attack by ammonia or primary amines present in the deprotection solution. The use of standard ammonium hydroxide or AMA (a mixture of ammonium hydroxide and methylamine) at elevated temperatures is the most probable cause.[1][2]

Troubleshooting Steps:

  • Re-evaluate your deprotection conditions. If you are using standard ammonium hydroxide or AMA, these are likely too harsh for oligonucleotides containing this compound.

  • Switch to a milder deprotection strategy. "UltraMild" deprotection conditions are highly recommended for sensitive modifications like this compound.[3][4]

  • Analyze your crude product. If possible, analyze a small aliquot of the crude, undeprotected oligonucleotide to confirm the successful incorporation of this compound during synthesis. This will help you isolate the problem to the deprotection step.

Q2: I'm using "UltraMild" conditions, but I'm still observing some degradation of my this compound-containing oligonucleotide. What else could be going wrong?

A2: While "UltraMild" conditions are a significant improvement, other factors can contribute to the degradation of sensitive molecules like this compound.

Potential Issues and Solutions:

  • Prolonged Deprotection Times: Even with mild reagents, extended exposure can lead to some level of degradation. Optimize your deprotection time by running a time-course experiment to determine the minimum time required for complete removal of the protecting groups.

  • Elevated Temperatures: While "UltraMild" deprotection is often performed at room temperature, some protocols may suggest gentle heating. For this compound, it is best to avoid elevated temperatures altogether.

  • Reagent Quality: Ensure your deprotection reagents are fresh and of high quality. Contaminants or degradation of the reagents themselves could lead to unexpected side reactions.

Frequently Asked Questions (FAQs)

Q3: What are the recommended "UltraMild" deprotection conditions for oligonucleotides containing this compound?

A3: The most commonly recommended "UltraMild" deprotection method for sensitive bases involves the use of 0.05 M potassium carbonate in anhydrous methanol.[4] This method avoids the use of ammonia and other strong nucleophiles, thus preserving the integrity of the this compound.

Q4: Can I use AMA (Ammonium Hydroxide/Methylamine) for deprotection of this compound-containing oligonucleotides?

A4: It is strongly advised to avoid AMA for the deprotection of oligonucleotides containing this compound.[2][5] Methylamine is a potent nucleophile and will readily displace the iodine atom, leading to the formation of N6-methyladenine, further complicating the purity of your final product.

Q5: Are there any alternative, non-nucleophilic deprotection strategies that are compatible with this compound?

A5: Yes, methods that utilize non-nucleophilic bases or orthogonal deprotection strategies can be employed. For instance, a system using 1,3-dithian-2-yl-methyl (Dim) for phosphate protection and 1,3-dithian-2-yl-methoxycarbonyl (Dmoc) for amino protection allows for deprotection under oxidative conditions with NaIO4 followed by a non-nucleophilic base like potassium carbonate.[6] This approach has been shown to be compatible with sensitive groups, including chloropurines, which have similar reactivity to iodopurines.[6]

Q6: How does the position of this compound in the oligonucleotide sequence affect its stability during deprotection?

A6: While the inherent chemical reactivity of this compound is the primary concern, its position within the oligonucleotide sequence is unlikely to significantly alter its stability during the deprotection step itself. The deprotection reagent will have access to the modified base regardless of its location. However, steric hindrance from neighboring bases might slightly modulate the rate of degradation, though this is a minor effect compared to the choice of deprotection reagent.

Experimental Protocols

Protocol 1: "UltraMild" Deprotection of this compound-Containing Oligonucleotides

This protocol is designed to minimize the degradation of this compound during the final deprotection step.

Materials:

  • CPG-bound oligonucleotide containing this compound

  • 0.05 M Potassium Carbonate (K₂CO₃) in anhydrous methanol (MeOH)

  • Anhydrous acetonitrile (ACN)

  • Nuclease-free water

  • Microcentrifuge tubes

  • Heating block (optional, for evaporation)

  • SpeedVac or lyophilizer

Procedure:

  • Transfer the CPG support containing the synthesized oligonucleotide to a 1.5 mL microcentrifuge tube.

  • Add 1 mL of 0.05 M K₂CO₃ in anhydrous MeOH to the tube.

  • Incubate at room temperature for 4-6 hours. Gently agitate the tube periodically to ensure complete reaction.

  • Pellet the CPG support by centrifugation at 10,000 x g for 1 minute.

  • Carefully transfer the supernatant containing the deprotected oligonucleotide to a new microcentrifuge tube.

  • Wash the CPG with 200 µL of ACN:water (1:1 v/v) to recover any remaining product. Centrifuge and combine the supernatant with the previous collection.

  • Evaporate the solvent using a SpeedVac or by gentle heating under a stream of inert gas (e.g., nitrogen or argon).

  • Resuspend the dried oligonucleotide in an appropriate volume of nuclease-free water or buffer for downstream applications.

  • Analyze the product by mass spectrometry and HPLC to confirm the integrity of the this compound and the purity of the oligonucleotide.

Data Presentation

Table 1: Comparison of Deprotection Conditions for this compound Stability

Deprotection ReagentTemperatureTimeExpected Outcome for this compound
Concentrated Ammonium Hydroxide55°C8-16 hoursSignificant to complete conversion to 6-aminopurine
AMA (Ammonium Hydroxide/Methylamine)65°C10-15 minutesRapid and significant conversion to 6-aminopurine and N6-methyladenine
0.05 M Potassium Carbonate in MethanolRoom Temp.4-6 hoursHigh stability of this compound, minimal degradation

Workflow and Pathway Diagrams

Deprotection_Workflow cluster_synthesis Oligonucleotide Synthesis cluster_outcome Product Outcome start Start Synthesis synthesis Incorporate this compound Phosphoramidite start->synthesis end_synthesis Synthesis Complete (Protected Oligo on CPG) synthesis->end_synthesis harsh harsh end_synthesis->harsh Incorrect Choice mild mild end_synthesis->mild Recommended Choice degradation Degradation to 6-Aminopurine stable Intact this compound Oligo harsh->degradation mild->stable

Degradation_Pathway Iodo {this compound | C6-I bond} Amino {6-Aminopurine (Adenine) | C6-NH2 bond} Iodo->Amino Nucleophilic Substitution N6Me {N6-Methyladenine | C6-NHCH3 bond} Iodo->N6Me Nucleophilic Substitution reagent_nh3 Ammonium Hydroxide reagent_ama AMA (Methylamine)

References

  • Glen Research. (n.d.). Deprotection Guide. Retrieved from [Link]

  • Reddy, M. P., Hanna, N. B., & Farooqui, F. (1997). A New Method for Rapid Deprotection of Synthetic Oligodeoxynucleotides. Nucleosides & Nucleotides, 16(7-9), 1589-1598.
  • Glen Research. (2008). Glen Report 20.24: Deprotection - Volume 1 - Deprotect to Completion. Retrieved from [Link]

  • Glen Research. (2014). Glen Report 26.14 - Technical Brief - AMA – Ubiquitous Reagent for Oligo Deprotection. Retrieved from [Link]

  • Glen Research. (2015). Glen Report 27.13 - Technical Brief - APA: An alternative to AMA deprotection. Retrieved from [Link]

  • Guzaev, A. P. (2007). A new method for rapid deprotection of synthetic oligodeoxynucleotides. Nucleic Acids Research, 35(21), e138.
  • Boal, J. H., Wilk, A., & Beaucage, S. L. (1996). Cleavage of oligodeoxyribonucleotides from controlled-pore glass supports and their rapid deprotection by gaseous amines. Nucleic Acids Research, 24(15), 3115–3117.
  • Zhou, C., & Chattopadhyaya, J. (2004). Oligonucleotide synthesis under mild deprotection conditions. Organic & Biomolecular Chemistry, 2(5), 665-670.

Sources

Technical Support Center: 6-Iodopurine Oligonucleotide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Minimizing n-1 Impurities for Researchers and Drug Development Professionals

Welcome to the technical support center for 6-Iodopurine oligonucleotide synthesis. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you overcome common challenges, specifically the formation of n-1 deletion impurities. This guide is structured to move from foundational knowledge to proactive troubleshooting and advanced protocols, ensuring scientific integrity and actionable solutions.

Part 1: Frequently Asked Questions (FAQs) - Understanding the Challenge

This section addresses the fundamental questions surrounding n-1 impurities in the context of this compound oligonucleotide synthesis.

Q1: What exactly is an "n-1" impurity and why is it problematic?

A1: An n-1 impurity, or a single-nucleotide deletion sequence, is an oligonucleotide that is one base shorter than the intended full-length product (FLP).[1][2] It arises primarily from a failure in the synthesis cycle at two key points:

  • Incomplete Coupling: The incoming phosphoramidite fails to react with the 5'-hydroxyl group of the growing chain.

  • Inefficient Capping: The unreacted 5'-hydroxyl group is not permanently blocked (acetylated) and subsequently reacts in a later cycle, creating a product with an internal base deletion.[1][3]

These impurities are particularly troublesome because their physical and chemical properties are very similar to the FLP, making them difficult to separate by standard purification methods like HPLC.[1][4] This co-elution can compromise the efficacy, specificity, and safety of the oligonucleotide in downstream applications, from diagnostics to therapeutics.[1][5]

Q2: Why is this compound phosphoramidite more prone to causing n-1 impurities than standard A, C, G, or T phosphoramidites?

A2: The primary reason is steric hindrance . The large iodine atom at the 6-position of the purine ring creates significant bulk. This steric bulk physically impedes the phosphoramidite's approach to the 5'-hydroxyl group on the solid support, slowing down the kinetics of the coupling reaction.[] Standard synthesis cycles, optimized for smaller, less bulky bases, may not provide sufficient time for the coupling reaction to reach completion (>99% efficiency), leading to a higher population of unreacted chains and, consequently, a higher risk of n-1 impurity formation.

Q3: Can inefficient capping be the sole cause of n-1 impurities if my coupling appears to be efficient?

A3: Yes, inefficient capping is a major contributor to n-1 impurities.[7][8] The capping step is a failsafe designed to permanently block any chains that failed to couple.[8] If capping is inefficient, these unreacted chains remain available for elongation in the next synthesis cycle, leading directly to the formation of an n-1 deletion sequence.[9] Therefore, even with moderately successful coupling, poor capping can dramatically increase the final n-1 impurity profile.

Q4: How do I definitively identify an n-1 impurity versus other synthesis failures?

A4: While co-elution on HPLC is common, mass spectrometry (MS) is the definitive method for identification. An n-1 peak will have a mass corresponding to the FLP minus the mass of the specific nucleotide that was deleted. It's important to distinguish this from other potential impurities, such as depurination products, which involve the loss of a purine base and subsequent chain cleavage during deprotection, potentially resulting in fragments of a similar length to n-1 shortmers.[1][3]

Part 2: Troubleshooting Guide - Proactive Prevention & Optimization

Minimizing n-1 impurities starts with optimizing the synthesis protocol to accommodate the unique challenges of this compound.

Issue 1: Low Coupling Efficiency

The most critical step to address is the coupling reaction itself. The key is to provide more favorable conditions for the sterically hindered this compound phosphoramidite to react completely.

Root Cause Analysis & Solution Workflow

G cluster_0 Troubleshooting Low Coupling for this compound start High n-1 Peak (Suspect Low Coupling) step1 Step 1: Extend Coupling Time Increase wait step to 10-15 minutes for this compound amidite. start->step1 decision1 Re-synthesize & Analyze step1->decision1 step2 Step 2: Evaluate Activator Is the activator optimal for bulky amidites? step3 Step 3: Check Reagent Integrity Are amidite and acetonitrile anhydrous? step2->step3 Activator OK decision2 Switch to Stronger Activator (e.g., DCI, ETT) step2->decision2 step4 Step 4: Verify Reagent Delivery Perform fluidics test on synthesizer. step3->step4 Reagents OK decision3 Prepare Fresh Reagents Use anhydrous acetonitrile. step3->decision3 end_bad Issue Persists: Consult Advanced Support step4->end_bad decision1->step2 Failure end_good n-1 Minimized decision1->end_good Success decision2->step1 Re-optimize decision3->step1 Re-optimize

Caption: Troubleshooting workflow for low coupling efficiency.

Detailed Recommendations:

  • Extend Coupling Time: This is the most effective and widely adopted solution. For sterically hindered phosphoramidites like this compound, a standard coupling time is often insufficient.[10]

    • Action: Modify your synthesis protocol to increase the coupling wait time specifically for the this compound phosphoramidite. A duration of 10-15 minutes is a common starting point, compared to the 1-2 minutes used for standard bases.[10]

  • Select an Appropriate Activator: While 1H-Tetrazole is a standard activator, more potent activators can significantly enhance the reaction rate for bulky amidites.

    • Action: Consider using 4,5-Dicyanoimidazole (DCI) or 5-Ethylthio-1H-tetrazole (ETT).[11][12] DCI, in particular, has been shown to decrease coupling times by a factor of two or more compared to tetrazole.[11][13]

  • Ensure Anhydrous Conditions: Moisture is detrimental to coupling efficiency. Water competes with the 5'-hydroxyl group for reaction with the activated phosphoramidite, effectively terminating the chain.[9]

    • Action: Always use anhydrous grade acetonitrile for all reagents. Ensure phosphoramidites are stored in a desiccator and handled under an inert atmosphere (e.g., argon) to prevent moisture contamination.[12]

  • Verify Phosphoramidite Quality and Concentration: Degraded phosphoramidite or incorrect concentration will directly lead to poor coupling.

    • Action: Use fresh, high-quality this compound phosphoramidite. Ensure it is fully dissolved at the correct concentration (typically 0.1 M to 0.15 M) as recommended by the manufacturer.

Issue 2: Inefficient Capping

If you have optimized coupling but still observe significant n-1 peaks, your capping step is the likely culprit.

Recommendations:

  • Verify Capping Reagent Delivery: Ensure the synthesizer is delivering the correct volumes of both Cap A (e.g., acetic anhydride) and Cap B (e.g., N-methylimidazole).[1] Blockages or leaks in the delivery lines are common instrument-related failures.

  • Check Reagent Concentration: The concentration of the catalyst in Cap B is critical. For some synthesizers, a higher concentration of N-methylimidazole or the use of a more potent catalyst like DMAP can significantly improve capping efficiency.[9]

  • Increase Capping Time/Double Cap: For particularly difficult sequences, increasing the capping time or implementing a "double capping" protocol (a second delivery of capping reagents after the first) can help ensure all unreacted hydroxyls are blocked.

Data Summary: Recommended Synthesis Parameters
ParameterStandard Oligo SynthesisRecommended for this compoundRationale
Coupling Time 1-2 minutes10-15 minutes Overcomes steric hindrance of the iodine atom.[10]
Activator 1H-TetrazoleDCI or ETT More potent activators increase reaction kinetics for bulky amidites.[11][13]
Amidite Conc. 0.1 M0.1 M - 0.15 MEnsures sufficient reagent is available for the slower reaction.
Capping StandardVerify delivery; consider double cap Prevents uncoupled chains from elongating in subsequent cycles.[9]

Part 3: Experimental Protocols & Post-Synthesis Handling

This section provides a detailed protocol for the critical coupling step and guidance on deprotection.

Protocol: Modified Coupling Cycle for this compound

This protocol is designed for an automated DNA synthesizer and assumes all other steps (detritylation, capping, oxidation) are standard.

  • Preparation:

    • Dissolve this compound-CE Phosphoramidite in anhydrous acetonitrile to a final concentration of 0.1 M under an inert argon atmosphere.

    • Ensure the activator solution (e.g., 0.25 M DCI in anhydrous acetonitrile) is fresh and properly installed on the synthesizer.

    • Program a custom synthesis cycle specifically for the this compound base addition.

  • Execution (Automated Synthesizer Cycle):

    • (Previous Step): Complete the standard oxidation of the prior base addition.

    • Step 1 (Detritylation): Deliver deblocking solution (e.g., 3% Dichloroacetic acid in toluene) to remove the 5'-DMT protecting group.

    • Step 2 (Wash): Thoroughly wash the solid support with anhydrous acetonitrile.

    • Step 3 (Coupling - Modified):

      • Simultaneously deliver the this compound phosphoramidite solution and the DCI activator solution to the synthesis column.

      • Set the coupling wait time to a minimum of 10 minutes.

    • Step 4 (Wash): Wash the solid support with anhydrous acetonitrile.

    • Step 5 (Capping): Deliver Cap A and Cap B reagents to acetylate any unreacted 5'-hydroxyl groups.

    • Step 6 (Oxidation): Deliver oxidizing solution (e.g., iodine/water/pyridine) to convert the phosphite triester to a stable phosphate triester.

    • Step 7 (Wash): Thoroughly wash the solid support with anhydrous acetonitrile before proceeding to the next cycle.

Deprotection Considerations for this compound Oligonucleotides

This compound is generally stable to standard deprotection conditions. However, to ensure the integrity of the final product, follow these guidelines:

  • Standard Deprotection: Use concentrated ammonium hydroxide at 55°C for 8-12 hours. This is typically sufficient to remove the cyanoethyl phosphate protecting groups and the base protecting groups (e.g., Bz for dA, Ac for dC, iBu for dG).

  • AMA Treatment: For faster deprotection, a 1:1 mixture of ammonium hydroxide/40% aqueous methylamine (AMA) at 65°C for 10-15 minutes can be used.[14] Note that when using AMA, acetyl-protected dC (Ac-dC) must be used during synthesis to prevent side reactions.[15]

  • Post-Deprotection Analysis: Always analyze the crude, deprotected product by HPLC and Mass Spectrometry to confirm the identity of the full-length product and assess the level of n-1 and other impurities before proceeding with purification.

Part 4: Conclusion and Final Recommendations

The successful synthesis of this compound-containing oligonucleotides with minimal n-1 impurities is highly achievable with targeted protocol modifications. The central challenge of steric hindrance from the iodine atom can be effectively overcome by extending the coupling time and utilizing a more reactive activator like DCI . These two adjustments, combined with rigorous adherence to anhydrous techniques and efficient capping, form the cornerstone of a robust synthesis strategy. By implementing the proactive measures outlined in this guide, researchers can significantly improve the purity and yield of their target oligonucleotides, ensuring higher quality material for critical research and development applications.

References

  • Grajkowski, A., et al. (2001). Phosphoramidite Coupling to Oligonucleotides Bearing Unprotected Internucleosidic Phosphate Moieties. The Journal of Organic Chemistry. [Link]

  • Fearon, K. L., et al. (1995). Investigation of the 'n-1' impurity in phosphorothioate oligodeoxynucleotides synthesized by the solid-phase β-cyanoethyl phosphoramidite method using stepwise sulfurization. Nucleic Acids Research. [Link]

  • Gala, J., et al. DETECTING LOW-LEVEL SYNTHESIS IMPURITIES IN MODIFIED PHOSPHOROTHIOATE OLIGONUCLEOTIDES USING LIQUID CHROMATOGRAPHY – HIGH RESOLUTION MASS SPECTROMETRY. National Institutes of Health. [Link]

  • Glen Research. Glen Report 21.2: TECHNICAL BRIEF – Synthesis of Long Oligonucleotides. [Link]

  • Gilson. Five Crucial Considerations to Overcome Challenges in Oligonucleotide Purification. [Link]

  • Microsynth AG. Synthesis of Nucleic Acids - Implications for Molecular Biology. [Link]

  • Vargeese, C., et al. (1998). Efficient activation of nucleoside phosphoramidites with 4,5-dicyanoimidazole during oligonucleotide synthesis. Nucleic Acids Research. [Link]

  • Glen Research. Glen Report 20.1: Thiophosphoramidites and Their Use in Synthesizing Oligonucleotide Phosphorodithioate Linkages. [Link]

  • Glen Research. Glen Report 20.2: Deprotection - Volume 1 - Deprotect to Completion. [Link]

  • ICON plc. (2025). Minimising impurity formation in oligonucleotide synthesis. [Link]

  • Tan, W., et al. (2010). Oligonucleotide synthesis under mild deprotection conditions. National Institutes of Health. [Link]

  • ResearchGate. Table 2. Impact of phosphoramidite equivalents on coupling efficiency. [Link]

  • Glen Research. Deprotection Guide. [Link]

  • Scilit. Synthesis of Some Iodopurine Derivatives. [Link]

  • ResearchGate. Activation of bifunctional coupling agents in fiberglass/polyethylene composites by electron beam. [Link]

  • Eurofins Genomics. How do you synthesise your oligos?. [Link]

  • Waters. (2025). Characterizing Oligonucleotide Impurities: Analytical Strategies and Regulatory Guidelines. [Link]

  • Xu, Y. Z., & Swann, P. F. (1990). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Nucleic Acids Research. [Link]

  • Consiglio Nazionale delle Ricerche (CNR). Design and synthesis of oligonucleotides for diagnostic and therapeutic use. [Link]

  • Guga, P., et al. (2001). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. National Institutes of Health. [Link]

  • American Chemical Society. (2026). Promoting Photocatalytic Activity of Pd-Doped NH2‐MIL-125(Ti) for Degradation of Pollutants and Cross-Coupling Reactions. [Link]

  • Lee, H., et al. (2024). The Effect of the Initiator/Activator/Accelerator Ratio on the Degree of Conversion, Film Thickness, Flow, and Cytotoxicity of Dual-Cured Self-Adhesive Resin Cements. PubMed Central. [Link]

  • ResearchGate. (2024). The Effect of the Initiator/Activator/Accelerator Ratio on the Degree of Conversion, Film Thickness, Flow, and Cytotoxicity of Dual-Cured Self-Adhesive Resin Cements. [Link]

  • s-laser.com. (2024). What factors affect the efficiency of fiber coupling?. [Link]

Sources

Technical Support Center: 6-Iodopurine Synthesis Scale-Up

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and scale-up of 6-Iodopurine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of producing this versatile building block at scale. This compound is a critical intermediate in the synthesis of a wide array of biologically active purine derivatives, making its efficient and safe production paramount.[1]

This document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols, grounded in established chemical principles and field-proven insights.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common high-level questions regarding the synthesis and scale-up of this compound.

Q1: What are the most common starting materials for this compound synthesis, and what are the trade-offs?

The two most prevalent starting materials for this compound synthesis are hypoxanthine and 6-chloropurine.

  • Hypoxanthine: This is an inexpensive and readily available precursor.[2] A common route involves the conversion of hypoxanthine to 6-chloropurine using a chlorinating agent like phosphoryl chloride (POCl₃), often in the presence of a base such as N,N-dimethylaniline.[3][4] The 6-chloropurine is then converted to this compound. While cost-effective, this route involves multiple steps.

  • 6-Chloropurine: Starting directly from 6-chloropurine simplifies the synthesis by eliminating the initial chlorination step. The primary method for converting 6-chloropurine to this compound is through a halogen exchange reaction, often referred to as a Finkelstein-type reaction.[5] This typically involves reacting 6-chloropurine with an iodide salt, such as sodium iodide (NaI) or potassium iodide (KI), in a suitable solvent.[5]

Q2: What are the key safety considerations when scaling up this compound synthesis?

Scaling up any chemical synthesis introduces new safety challenges. For this compound, the primary concerns are:

  • Handling of Iodine and Iodinating Reagents: Iodine is harmful if inhaled or in contact with skin and can cause severe eye irritation.[6][7] When heated, it sublimes to produce a violet vapor that is dangerous.[6] It is crucial to work in a well-ventilated area, preferably a fume hood, and wear appropriate personal protective equipment (PPE), including gloves and eye protection.[6][7]

  • Reaction Exotherms: Iodination reactions can be exothermic. During scale-up, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This can lead to a runaway reaction if not properly controlled. Continuous monitoring of the internal reaction temperature and a well-designed cooling system are essential.

  • Solvent Safety: The choice of solvent has significant safety implications. Chlorinated solvents, while effective, are often toxic and environmentally hazardous.[8] Safer alternatives should be considered where possible. If flammable solvents are used, proper grounding and inert atmosphere techniques are necessary to prevent ignition sources.

Q3: How stable is this compound, and what are the recommended storage conditions?

This compound is a relatively stable compound. However, like many halogenated purines, it can be susceptible to degradation over time, especially when exposed to light, moisture, or high temperatures. The carbon-iodine bond can be labile, potentially leading to the formation of impurities. It is recommended to store this compound in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation.

Part 2: Troubleshooting Guide

This section provides solutions to specific problems that may be encountered during the synthesis and scale-up of this compound.

Problem 1: Low Yield of this compound

Symptom: The isolated yield of this compound is significantly lower than expected.

Potential Cause Explanation Recommended Solution
Incomplete Reaction The conversion of the starting material (e.g., 6-chloropurine) to this compound is not going to completion. This can be due to insufficient reaction time, low temperature, or deactivation of reagents.Monitor the reaction progress using a suitable analytical technique (e.g., TLC, HPLC, or NMR). If the reaction has stalled, consider increasing the reaction temperature or adding a fresh portion of the iodinating reagent.
Side Reactions Competing side reactions can consume the starting material or the desired product. For example, in the synthesis from hypoxanthine, incomplete chlorination can lead to a mixture of products.Optimize the reaction conditions to minimize side reactions. This may involve adjusting the temperature, changing the solvent, or using a more selective reagent. Purification of intermediates is crucial to prevent carrying impurities into the next step.
Product Loss During Work-up The product may be lost during the aqueous work-up if it has some solubility in the aqueous phase. Emulsion formation can also lead to significant product loss.Before discarding any aqueous layers, check them for the presence of the product.[9] If an emulsion forms, it can sometimes be broken by adding brine or by filtration through a pad of celite.
Degradation of Product This compound may degrade under the reaction or work-up conditions, especially if exposed to high temperatures or harsh pH for extended periods.Minimize the time the product is exposed to harsh conditions. Consider performing the work-up at a lower temperature.
Problem 2: Formation of Impurities

Symptom: Analytical data (e.g., NMR, HPLC) shows the presence of significant impurities in the final product.

Potential Cause Explanation Recommended Solution
Unreacted Starting Material The most common impurity is often the starting material.Enhance the reaction conversion by optimizing conditions as described above. If unreacted starting material persists, a more efficient purification method may be needed.
Formation of Hypoxanthine If the reaction is performed in the presence of water, 6-halopurines can hydrolyze back to hypoxanthine.Ensure all reagents and solvents are anhydrous, and the reaction is run under an inert atmosphere to exclude moisture.
Formation of Di-iodinated Species In some synthesis routes, there is a possibility of di-iodination, although this is less common for this compound.Use of a protecting group at the N9 position can prevent side reactions at other positions on the purine ring.[10]
Iodine Staining The final product may be colored due to the presence of elemental iodine (I₂).The excess iodine can be quenched by washing the organic layer with an aqueous solution of a reducing agent, such as sodium thiosulfate (Na₂S₂O₃) or sodium metabisulfite.[3]
Problem 3: Challenges in Purification

Symptom: Difficulty in obtaining pure this compound, especially at a larger scale.

Potential Cause Explanation Recommended Solution
Poor Solubility This compound has limited solubility in many common organic solvents, which can make purification by chromatography challenging.A mixed solvent system may be required to achieve the desired solubility for chromatography. Alternatively, recrystallization from a suitable solvent can be a highly effective purification method for crystalline solids.
Co-elution of Impurities Impurities with similar polarity to the product can be difficult to separate by column chromatography.Optimize the chromatography conditions by trying different solvent systems or using a different stationary phase. High-Performance Liquid Chromatography (HPLC) can offer better resolution for challenging separations.
Product Precipitation on Column If the product is not sufficiently soluble in the mobile phase, it can precipitate on the chromatography column, leading to poor separation and low recovery.Choose a mobile phase in which the product is more soluble. It may be necessary to load the crude product onto the column as a solution in a stronger solvent and then begin the elution with the desired mobile phase.

Part 3: Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of this compound.

Protocol 1: Synthesis of 6-Chloropurine from Hypoxanthine

This protocol is adapted from established literature procedures.[3][4]

Materials:

  • Hypoxanthine

  • Phosphoryl chloride (POCl₃)

  • N,N-Dimethylaniline

  • Ice

  • Ammonium hydroxide (NH₄OH)

  • Acetone

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine hypoxanthine, N,N-dimethylaniline, and phosphoryl chloride.

  • Heat the mixture to reflux for 2-3 hours. The solid hypoxanthine should gradually dissolve.

  • After the reaction is complete, cool the mixture to room temperature and carefully pour it over crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of ammonium hydroxide until the pH is approximately 5. This will cause the 6-chloropurine to precipitate.

  • Collect the precipitate by filtration and wash it with cold water.

  • The crude 6-chloropurine can be further purified by recrystallization from hot acetone.

Protocol 2: Synthesis of this compound from 6-Chloropurine (Finkelstein Reaction)

This protocol is based on the principles of the Finkelstein reaction.[5]

Materials:

  • 6-Chloropurine

  • Sodium iodide (NaI)

  • Acetone

  • Sodium thiosulfate (Na₂S₂O₃) solution (e.g., 10% w/v)

  • Brine

Procedure:

  • Dissolve 6-chloropurine in acetone in a round-bottom flask.

  • Add a stoichiometric excess of sodium iodide to the solution.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC or HPLC. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the acetone under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and water.

  • Wash the organic layer with a 10% aqueous solution of sodium thiosulfate to remove any residual iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by column chromatography or recrystallization.

Part 4: Visualizations and Diagrams

Diagram 1: Synthetic Workflow for this compound from Hypoxanthine

Hypoxanthine Hypoxanthine Chlorination Chlorination (POCl3, N,N-Dimethylaniline) Hypoxanthine->Chlorination Chloropurine 6-Chloropurine Chlorination->Chloropurine HalogenExchange Halogen Exchange (NaI, Acetone) Chloropurine->HalogenExchange Iodopurine This compound HalogenExchange->Iodopurine Purification Purification (Recrystallization/Chromatography) Iodopurine->Purification FinalProduct Pure this compound Purification->FinalProduct

Caption: A simplified workflow for the synthesis of this compound starting from hypoxanthine.

Diagram 2: Troubleshooting Decision Tree for Low Yield

start Low Yield of this compound check_reaction Is the reaction complete? (TLC/HPLC) start->check_reaction incomplete Incomplete Reaction check_reaction->incomplete No complete Reaction is complete check_reaction->complete Yes increase_temp_time Increase temperature or reaction time incomplete->increase_temp_time add_reagent Add more iodinating reagent incomplete->add_reagent check_workup Check aqueous layers for product complete->check_workup product_in_aqueous Product found in aqueous layer check_workup->product_in_aqueous Yes check_stability Is the product stable to work-up conditions? check_workup->check_stability No extract_aqueous Re-extract aqueous layers product_in_aqueous->extract_aqueous unstable Product is unstable check_stability->unstable No final_issue Consider side reactions or purification loss check_stability->final_issue Yes modify_workup Modify work-up (e.g., lower temperature) unstable->modify_workup

Sources

Technical Support Center: Troubleshooting Unexpected Peaks in HPLC of Modified Oligonucleotides

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support hub for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for common and complex issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of modified oligonucleotides. Unexpected peaks in a chromatogram can compromise data integrity, leading to inaccurate quantification and characterization. This resource is designed to help you systematically diagnose and resolve these issues, ensuring the accuracy and reliability of your results.

General Troubleshooting Workflow

When an unexpected peak appears, a systematic approach is crucial to identifying the root cause efficiently. The following workflow provides a logical sequence of diagnostic steps, starting from the simplest checks and progressing to more complex investigations.

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// Connections observe -> characterize; characterize -> blank_inject; blank_inject -> peak_present; peak_present -> system_issue [label=" Yes"]; peak_present -> sample_issue [label=" No"]; }

Caption: A top-level workflow for diagnosing unexpected HPLC peaks.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is organized by the type of unexpected peak or issue observed. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolution.

Category 1: Ghost Peaks (Peaks in Blank Injections)

Q1: I see a small, sharp peak that appears even when I inject a blank. What is this and how can I get rid of it?

This is a classic "ghost peak," which originates from the HPLC system or mobile phase, not your sample.[1][2][3]

A1: Causality & Troubleshooting Steps:

  • Mobile Phase Contamination: Even HPLC-grade solvents can contain trace impurities that concentrate on the column during equilibration and elute as a peak during the gradient.[1][4]

    • Protocol: Prepare fresh mobile phase using the highest purity solvents and reagents available (e.g., LC-MS grade). Filter all aqueous buffers through a 0.22 µm filter. To confirm the source, try a different batch or brand of solvent.[4]

  • System Contamination & Carryover: Contaminants can leach from worn pump seals, tubing, or rotors.[1][3] Alternatively, residue from a previous, more concentrated sample may not have been fully washed from the injector needle or loop.[3][4]

    • Protocol:

      • Flush the System: Purge all pump lines with fresh mobile phase.

      • Injector Wash: Ensure your autosampler's needle wash is functioning and uses a strong solvent (miscible with your sample solvent but stronger than the initial mobile phase) to clean the needle externally.[5]

      • Blank Injections: Run several consecutive blank gradients. If the ghost peak decreases in size with each run, it is likely carryover.[6]

  • Water Quality: The water used for mobile phase preparation is a common source of contamination.

    • Protocol: Use freshly prepared, high-purity (18.2 MΩ·cm) water. Avoid storing water for extended periods, as it can grow microorganisms or leach contaminants from its container.

Category 2: Peak Shape Distortions (Splitting, Tailing, Fronting)

Q2: My main oligonucleotide peak is split or shows a significant shoulder. What's happening?

Peak splitting suggests that a single analyte is eluting as two or more bands.[7][8][9] This can be caused by chemical, conformational, or chromatographic issues.

A2: Causality & Troubleshooting Steps:

  • Oligonucleotide Secondary Structures: Single-stranded oligos, especially those with high GC content, can form hairpins, duplexes, or G-quadruplexes.[10][11] These different conformations can have slightly different hydrophobicities, leading to split or broadened peaks.

    • Protocol: Temperature Optimization: Increase the column temperature in increments of 5-10°C (e.g., from 60°C to 70°C or 80°C).[1][12] Elevated temperatures provide thermal energy to denature these structures, resulting in a single, sharper peak.[13]

  • Metal Adduct Formation: The negatively charged phosphate backbone readily chelates metal cations (like Na⁺ and K⁺) from the mobile phase or system.[14] An oligo with and without a metal adduct will have different retention times, causing peak splitting.[15] This is a very common issue in ion-pair reversed-phase chromatography (IP-RPLC).[14]

    • Protocol: System Passivation/Cleaning:

      • EDTA Wash: Prepare a solution of 0.1 M EDTA, flush the column and system, let it sit for 30-60 minutes, and then re-equilibrate thoroughly with your mobile phase. EDTA is a strong metal chelator that will strip adsorbed cations.

      • Low pH Flush: A rapid, low-pH flush (e.g., with 0.1% trifluoroacetic acid) can effectively displace metal salts from the fluidic path.[15][16]

  • Column Void or Contamination: A void at the head of the column or a partially blocked inlet frit can cause the sample band to spread unevenly, leading to split peaks for all analytes.[7][9][17]

    • Protocol:

      • Reverse Flush: Disconnect the column from the detector and flush it in the reverse direction at a low flow rate (e.g., 0.1 mL/min) with a strong solvent. This can dislodge particulates from the inlet frit.

      • Column Replacement: If the problem persists after flushing, the column may be irreversibly damaged and require replacement.[7]

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase, it can cause peak distortion.[18]

    • Protocol: Whenever possible, dissolve and dilute your oligonucleotide sample in the initial mobile phase composition.[1][2]

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edta [label="{Action: Perform EDTA or\nLow-pH System Wash}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; edta_q [label="{Did the peak\nsharpen/resolve?}", fillcolor="#F1F3F4", fontcolor="#202124", shape=diamond, width=2.5, height=1.2]; cause_adduct [label="{Cause: Metal Adducts\n|Solution: Periodic system cleaning}", fillcolor="#34A853", fontcolor="#FFFFFF"];

column [label="{Action: Reverse Flush Column\n(or replace)}", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cause_column [label="{Cause: Column Void/Blockage\n|Solution: Replace column/frit}", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections start -> temp; temp -> temp_q; temp_q -> cause_ss [label="Yes"]; temp_q -> edta [label="No"]; edta -> edta_q; edta_q -> cause_adduct [label="Yes"]; edta_q -> column [label="No"]; column -> cause_column; }

Caption: Diagnostic workflow for troubleshooting split peaks.

Q3: My peaks are tailing excessively. What are the common causes?

Peak tailing occurs when a portion of the analyte is retained longer than the main band. For oligonucleotides, this is often due to secondary interactions with the column or system.

A3: Causality & Troubleshooting Steps:

  • Secondary Ionic Interactions: Residual, exposed silanol groups on silica-based C18 columns can interact ionically with the phosphate backbone of the oligonucleotide, causing tailing.

    • Protocol: Mobile Phase Adjustment:

      • Increase Ion-Pair Concentration: A slightly higher concentration of the ion-pairing agent (e.g., triethylamine, TEA) can better shield the phosphate backbone and mask silanol groups.[13]

      • Adjust pH: Operating at a neutral or slightly basic pH ensures the silanol groups are deprotonated and less likely to interact.[2] Be mindful of the column's pH limits.[19]

  • Column Overload: Injecting too much sample can saturate the stationary phase, leading to tailing.[1]

    • Protocol: Reduce the injection volume or sample concentration by a factor of 5 or 10 and re-analyze. If peak shape improves, overload was the issue.

  • Extra-Column Effects: Excessive tubing length or volume between the column and detector can cause band broadening and tailing, especially for early-eluting peaks.[2]

    • Protocol: Ensure all connecting tubing (especially post-column) is as short as possible and has a narrow internal diameter (e.g., ≤0.005 inches).

Category 3: Retention Time Variability

Q4: The retention time of my main peak is shifting between runs. Why is this happening?

Unstable retention times point to a lack of equilibrium in the system or changes in mobile phase composition.

A4: Causality & Troubleshooting Steps:

  • Insufficient Column Equilibration: Ion-pair chromatography requires extensive equilibration time for the ion-pairing reagent to coat the stationary phase.[2]

    • Protocol: Equilibrate the column with the starting mobile phase for at least 20-30 column volumes before the first injection. When changing mobile phases, perform a long flush and equilibration.

  • Mobile Phase Instability or Inaccurate Preparation:

    • Volatility: Ion-pairing reagents like TEA can be volatile. Over time, the concentration in the mobile phase reservoir can change, affecting retention.

    • Inaccurate Mixing: Issues with the HPLC pump's proportioning valves can lead to inconsistent mobile phase composition.[20]

    • Protocol: Prepare fresh mobile phase daily. If using an online mixer, prime all lines thoroughly. To diagnose pump issues, manually prepare a premixed mobile phase and see if retention stabilizes.[20]

  • Temperature Fluctuations: Column temperature directly impacts retention time.[11]

    • Protocol: Use a reliable column oven and allow it to stabilize completely before starting your sequence. Ensure the lab's ambient temperature is stable.

Summary Tables

Table 1: Common Peak Shape Problems and Primary Causes

Peak Shape ProblemMost Likely Cause(s)Key Diagnostic Step
Split Peak / Shoulder 1. Oligo Secondary Structure2. Metal Adducts3. Column Void/Frit Blockage1. Increase column temperature.2. Perform an EDTA wash.
Peak Tailing 1. Secondary Silanol Interactions2. Column Overload3. Extra-Column Volume1. Adjust mobile phase ion-pair concentration.2. Inject a 10x dilution.
Peak Fronting 1. Column Overload2. Poor Sample Solubility1. Reduce sample concentration.2. Dissolve sample in mobile phase.
Ghost Peak 1. Mobile Phase Contamination2. System Carryover1. Inject a blank with fresh mobile phase.2. Run multiple blank gradients.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization for the Analysis of Synthetic Oligonucleotides by Ion-Pair Reversed Phase Liquid Chromatography. Phenomenex. Retrieved from [Link]

  • Waters Corporation. (n.d.). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. Waters Corporation. Retrieved from [Link]

  • The Analytical Scientist. (n.d.). Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide. The Analytical Scientist. Retrieved from [Link]

  • LabX. (n.d.). Mobile Phase Optimization for Synthetic Oligonucleotides. LabX.com. Retrieved from [Link]

  • LabX. (2023). Challenging Oligonucleotide Purifications and the Advantages of Novel HPLC Column Technologies. LabX.com. Retrieved from [Link]

  • Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns and Chemistries. Waters Corporation. Retrieved from [Link]

  • Separation Science. (n.d.). Peak Splitting in HPLC: Causes and Solutions. Separation Science. Retrieved from [Link]

  • Gong, L., & McCullagh, J. (2016). Reduction of metal adducts in oligonucleotide mass spectra in ion-pair reversed-phase chromatography/mass spectrometry analysis. Rapid Communications in Mass Spectrometry, 30(14), 1659-1668. Retrieved from [Link]

  • Phenomenex. (2020). Mobile Phase Optimization for Oligos. Phenomenex. Retrieved from [Link]

  • LabRulez LCMS. (n.d.). The Impact of Adducts and Strategies to Control Them in IP-RPLC Based Oligonucleotide Analyses. LabRulez. Retrieved from [Link]

  • ResearchGate. (2013). When using HPLC, how do you deal with split peaks?. ResearchGate. Retrieved from [Link]

  • ResearchGate. (2016). (PDF) Reduction of metal adducts in oligonucleotide mass spectra in ionpair reversed-phase chromatography/mass spectrometry analysis. ResearchGate. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022). Novel Mobile Phase to Control Charge States and Metal Adducts in the LC/MS for mRNA Characterization Assays. PMC. Retrieved from [Link]

  • LabRulez LCMS. (2023). Oligonucleotide Analysis: Practical Techniques and Method Development Optimization for HPLC. LabRulez. Retrieved from [Link]

  • Shimadzu. (n.d.). Causes and Measures for Addressing Ghost Peaks in Reversed Phase HPLC Analysis. Shimadzu. Retrieved from [Link]

  • Wyatt Technology. (n.d.). What causes a “ghost” peak and what can I do to prevent this?. Wyatt Technology. Retrieved from [Link]

  • International Labmate. (n.d.). Solutions for Oligonucleotide Analysis and Purification. Part 2: Reversed Phase Chromatography. International Labmate. Retrieved from [Link]

  • YMC Europe. (n.d.). Analysis and Purification of Oligonucleotides by Anion Exchange and Ion-Pairing Reversed Phase Chromatography. YMC Europe. Retrieved from [Link]

  • LCGC International. (n.d.). Understanding Split Peaks. LCGC International. Retrieved from [Link]

  • Waters Corporation. (2016). Tips to maintain your HPLC & UHPLC systems and columns. Waters Corporation. Retrieved from [Link]

  • Agilent. (2022). Off to a Fresh Start: HPLC Column Care. Agilent. Retrieved from [Link]

  • Chromatography Today. (n.d.). What is Peak Splitting?. Chromatography Today. Retrieved from [Link]

  • Waters Corporation. (n.d.). Best Practices for Oligonucleotide Analysis Using Ion-Pair Reversed-Phase (IP-RP) Liquid Chromatography – Columns. Waters Corporation. Retrieved from [Link]

  • Bio-Works. (n.d.). Split peaks as a phenomenon in liquid chromatography. Bio-Works. Retrieved from [Link]

  • National Center for Biotechnology Information. (2021). The critical role of mobile phase pH in the performance of oligonucleotide ion-pair liquid chromatography–mass spectrometry methods. PMC. Retrieved from [Link]

  • Separation Science. (2024). Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science. Retrieved from [Link]

  • Phenomenex. (2024). HPLC Troubleshooting - Peak Issues. Phenomenex. Retrieved from [Link]

  • Agilent. (n.d.). Oligonucleotides Purity and Impurities Analysis. Agilent. Retrieved from [Link]

  • LCGC International. (2017). Column Care for the Long Haul—Considerations for Column Storage. LCGC International. Retrieved from [Link]

  • Waters Corporation. (n.d.). Improving Recovery and Quantitation of Oligonucleotide Impurities Using MaxPeak HPS Technology. Waters Corporation. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Crawford Scientific. Retrieved from [Link]

  • LCGC International. (2023). Improving Chromatographic Results for Oligonucleotides with Column Hardware. LCGC International. Retrieved from [Link]

Sources

Technical Support Center: Navigating the Challenges of 6-Iodopurine Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the impact of steric hindrance on the coupling efficiency of 6-iodopurine. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome challenges in your own laboratory.

The C6 position of the purine scaffold is a critical site for derivatization in the development of a wide array of biologically active molecules. This compound serves as a versatile precursor for introducing new functionalities through palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. However, the inherent electronic properties of the purine ring system and the steric environment around the C6 position can present significant challenges, often leading to low yields, incomplete conversions, and the formation of unwanted side products. This guide will equip you with the knowledge to diagnose and resolve these common issues.

Frequently Asked Questions (FAQs)

Q1: Why is my Suzuki-Miyaura coupling of this compound with a sterically hindered boronic acid failing or giving low yields?

A1: Low yields in this context are often a direct consequence of steric hindrance impeding key steps in the catalytic cycle. The bulky nature of either the this compound derivative (e.g., with a large N9-protecting group) or the boronic acid (e.g., ortho-substituted arylboronic acids) can hinder the transmetalation step.[1][2] The approach of the boronic acid to the palladium center is sterically congested, slowing down the transfer of the organic group. Additionally, the final reductive elimination step to form the C-C bond can also be sluggish if the two coupling partners are sterically demanding.

Q2: I'm observing significant homocoupling of my alkyne in the Sonogashira reaction with this compound. What is the cause and how can I prevent it?

A2: Alkyne homocoupling, often referred to as Glaser coupling, is a common side reaction in copper-co-catalyzed Sonogashira reactions.[3][4] It is primarily caused by the oxidation of the copper(I) acetylide intermediate, which is promoted by the presence of oxygen. To minimize this, it is crucial to maintain a strictly inert atmosphere throughout the reaction. This includes thorough degassing of all solvents and reagents. Alternatively, switching to a copper-free Sonogashira protocol can eliminate this side reaction.[4][5]

Q3: My Buchwald-Hartwig amination of this compound with a secondary amine is not proceeding to completion. What are the likely reasons?

A3: Incomplete conversion in Buchwald-Hartwig aminations of this compound can be attributed to several factors. The purine nitrogen atoms can coordinate to the palladium catalyst, leading to catalyst inhibition.[3] Furthermore, steric hindrance between a bulky secondary amine and the purine core can slow down both the coordination of the amine to the palladium center and the subsequent reductive elimination. The choice of base is also critical; it must be strong enough to deprotonate the amine but not so hindered that it cannot interact with the palladium-amine complex.[6][7]

Q4: What is the general reactivity trend for halopurines in palladium-catalyzed cross-coupling reactions?

A4: The reactivity of halopurines in palladium-catalyzed cross-coupling reactions generally follows the trend of C-X bond strength: I > Br > Cl.[8] Therefore, this compound is typically more reactive than 6-bromopurine or 6-chloropurine, allowing for milder reaction conditions. However, the electronic nature of the purine ring and the specific coupling partners can also influence reactivity.

Q5: Can the N9-protecting group on the purine ring affect the coupling efficiency at the C6 position?

A5: Absolutely. A bulky N9-protecting group can create significant steric hindrance around the C6 position, impeding the approach of the palladium catalyst and the coupling partner. This can lead to lower reaction rates and yields. It is advisable to choose a protecting group that offers a balance between stability and minimal steric bulk.

Troubleshooting Guides

Issue 1: Low Yield in Suzuki-Miyaura Coupling of this compound with a Sterically Hindered Boronic Acid

Low yields in this reaction are often due to a combination of steric hindrance and suboptimal catalyst performance. The following troubleshooting guide provides a systematic approach to address this issue.

Troubleshooting Workflow

Caption: Troubleshooting workflow for low-yield Suzuki coupling.

Detailed Troubleshooting Steps:

  • Step 1: Evaluate the Catalyst System.

    • Ligand Choice: For sterically demanding couplings, bulky, electron-rich monophosphine ligands from the Buchwald family (e.g., SPhos, XPhos, RuPhos) are often superior to traditional ligands like PPh₃.[9] These ligands promote the formation of a monoligated, highly reactive palladium(0) species that can more readily undergo oxidative addition and facilitate the challenging transmetalation and reductive elimination steps.

    • Palladium Source: The use of pre-formed palladium catalysts (precatalysts) can lead to more consistent results by ensuring efficient generation of the active catalytic species.[10]

  • Step 2: Optimize Reaction Conditions.

    • Base Selection: The choice of base is critical. While stronger bases can accelerate the reaction, they can also promote side reactions. For sterically hindered substrates, a thorough screening of bases such as K₃PO₄, Cs₂CO₃, and K₂CO₃ is recommended.[11]

    • Solvent System: Ensure that all reactants, intermediates, and the catalyst are sufficiently soluble in the chosen solvent system. A mixture of a non-polar solvent (e.g., toluene, dioxane) and a polar aprotic co-solvent or water is often effective.[11]

  • Step 3: Verify Reagent Quality.

    • Boronic Acid Stability: Boronic acids can undergo protodeboronation, especially if impure or stored improperly. It is advisable to use fresh or recently purified boronic acids.

    • Purity of this compound: Impurities in the starting material can poison the catalyst. Ensure the this compound is of high purity.

Issue 2: Formation of Side Products in Sonogashira Coupling of this compound

The primary side reaction in Sonogashira couplings is the homocoupling of the terminal alkyne (Glaser coupling), especially when a copper co-catalyst is used.[3][4]

Troubleshooting Workflow

Caption: Troubleshooting Sonogashira side reactions.

Detailed Troubleshooting Steps:

  • Step 1: Minimize Alkyne Homocoupling.

    • Inert Atmosphere: The most critical factor is the rigorous exclusion of oxygen. Utilize Schlenk techniques or a glovebox for reaction setup. Solvents should be degassed by methods such as freeze-pump-thaw or by sparging with an inert gas.

    • Copper-Free Conditions: If homocoupling persists, switching to a copper-free Sonogashira protocol is the most effective solution.[4][5] These systems often employ specific palladium catalysts and ligands that can facilitate the catalytic cycle without the need for a copper co-catalyst.

  • Step 2: Address Dehalogenation.

    • Base and Solvent Choice: Dehalogenation (reduction of the C-I bond) can occur in the presence of certain bases and solvents, particularly at elevated temperatures. If dehalogenation is observed, consider screening milder bases and running the reaction at a lower temperature.

Issue 3: Incomplete Conversion in Buchwald-Hartwig Amination of this compound

Incomplete conversion in this C-N bond forming reaction can be due to catalyst inhibition, steric hindrance, or an inappropriate choice of base.

Troubleshooting Workflow

Caption: Troubleshooting incomplete Buchwald-Hartwig amination.

Detailed Troubleshooting Steps:

  • Step 1: Overcome Catalyst Inhibition.

    • Ligand Selection: The nitrogen atoms of the purine ring can coordinate to the palladium center and inhibit catalysis. Using bulky, electron-rich ligands can help to create a sterically shielded and more reactive catalyst that is less susceptible to inhibition.[9][12] Josiphos-type ligands have also shown high activity for challenging heteroaryl couplings.[9]

  • Step 2: Mitigate Steric Hindrance.

    • Bulky Ligands: The use of bulky biarylphosphine ligands is crucial for coupling sterically demanding amines.[8] For primary amines, ligands like BrettPhos are often effective, while for secondary amines, RuPhos may provide better results.[12] These ligands facilitate the reductive elimination step, which can be slow for sterically congested substrates.

  • Step 3: Optimize the Base and Solvent.

    • Base Screening: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), lithium bis(trimethylsilyl)amide (LHMDS), and potassium phosphate (K₃PO₄) are commonly used.[13] The optimal base will depend on the specific amine and any other functional groups present.

    • Solvent Choice: The reaction solvent must be able to dissolve all components at the reaction temperature to ensure a homogeneous reaction mixture. Toluene, dioxane, and THF are common choices.[14]

Experimental Protocols

The following are general, starting-point protocols for the coupling of this compound. Optimization of catalyst, ligand, base, solvent, and temperature will likely be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the boronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2.0-3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, an additional ligand.

  • Seal the tube, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent system (e.g., a mixture of toluene and water, or DME and water) via syringe.[11]

  • Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.

Protocol 2: General Procedure for Sonogashira Coupling of this compound (with Copper Co-catalyst)
  • To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and copper(I) iodide (CuI, 1-5 mol%).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., THF or DMF) and a suitable amine base (e.g., triethylamine or diisopropylamine, which can also serve as the solvent).[15]

  • Add the terminal alkyne (1.1-1.5 equiv.) via syringe.

  • Stir the reaction at room temperature or with gentle heating, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite, concentrate, and purify by column chromatography.

Protocol 3: General Procedure for Buchwald-Hartwig Amination of this compound
  • To an oven-dried Schlenk tube, add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%) and the strong, non-nucleophilic base (e.g., NaOtBu, 1.2-1.5 equiv.).

  • Add the this compound (1.0 equiv.).

  • Seal the tube, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent (e.g., toluene or dioxane) and the amine (1.1-1.2 equiv.) via syringe.[16]

  • Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction, quench with a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

Data Presentation

Table 1: Recommended Ligands for Overcoming Steric Hindrance in this compound Couplings

Coupling ReactionSteric ChallengeRecommended Ligand ClassSpecific Examples
Suzuki-Miyaura Bulky boronic acidBulky, electron-rich biaryl monophosphinesSPhos, XPhos, RuPhos
Sonogashira Bulky terminal alkyneElectron-rich and bulky phosphinesP(t-Bu)₃, Buchwald-type ligands
Buchwald-Hartwig Hindered secondary amineBulky, electron-rich biaryl monophosphinesRuPhos, XPhos
Buchwald-Hartwig Hindered primary amineBulky, electron-rich biaryl monophosphinesBrettPhos, XPhos

References

  • Palladium catalyzed C–C and C–N bond forming reactions: an update on the synthesis of pharmaceuticals from 2015–2020. Organic Chemistry Frontiers. Available at: [Link]

  • Palladium-catalyzed cross-coupling reactions in c6 modifications of purine nucleosides. Current Protocols in Nucleic Acid Chemistry. Available at: [Link]

  • Synthesis of 6-Alkynylated Purine-Containing DNA via On-Column Sonogashira Coupling and Investigation of Their Base-Pairing Properties. National Institutes of Health. Available at: [Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. National Institutes of Health. Available at: [Link]

  • Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. ResearchGate. Available at: [Link]

  • The Role of the Base in Buchwald-Hartwig Amination. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Available at: [Link]

  • Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. ResearchGate. Available at: [Link]

  • Optimization of the reaction conditions. ResearchGate. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. ACS Publications. Available at: [Link]

  • Practical Palladium Catalysts for C-N and C-O Bond Formation. ResearchGate. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • Preparation of sec and tert amines by Buchwald-Hartwig Amination. Available at: [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. ACS Publications. Available at: [Link]

  • The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. ResearchGate. Available at: [Link]

  • STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. Available at: [Link]

  • The Buchwald–Hartwig Amination After 25 Years. University of Groningen. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? Reddit. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Sonogashira cross-coupling strategies towards nucleosides and analogues. Royal Society of Chemistry. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available at: [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]

Sources

Technical Support Center: Strategies to Avoid Side Products in 6-Iodopurine Functionalization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-iodopurine functionalization. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs). Our goal is to equip you with the knowledge to anticipate and mitigate common side reactions, ensuring the successful synthesis of your target purine derivatives.

The unique electronic properties of the purine scaffold, combined with the reactivity of the C-I bond, make this compound a versatile building block. However, this reactivity can also lead to a variety of undesired side products. This guide explains the causality behind these side reactions and provides field-proven strategies to minimize their formation.

Troubleshooting Guide: Common Side Products and Mitigation Strategies

This section addresses specific issues you may encounter during the functionalization of this compound. Each problem is followed by a detailed explanation of the underlying causes and actionable protocols to resolve the issue.

Problem 1: Hydrodeiodination - Loss of Iodine and Formation of Unsubstituted Purine

Symptoms: You observe a significant amount of the corresponding purine (lacking the iodine at the 6-position) in your reaction mixture, often detected by LC-MS or ¹H NMR. This leads to reduced yields of the desired functionalized product.

Root Cause Analysis: Hydrodeiodination is a common side reaction in palladium-catalyzed cross-coupling reactions, such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. It typically occurs via two main pathways:

  • β-Hydride Elimination: After oxidative addition of the this compound to the Pd(0) catalyst, the resulting Pd(II) intermediate can undergo β-hydride elimination if the coupling partner or other species in the reaction mixture contains an available β-hydrogen. This is a known side reaction in Buchwald-Hartwig aminations.[1][2]

  • Reductive Cleavage: The C-I bond can be cleaved by reducing agents present in the reaction mixture. This can be exacerbated by certain solvents, bases, or impurities.

Mitigation Strategies:

  • Choice of Ligand and Catalyst: The ligand plays a crucial role in stabilizing the palladium catalyst and influencing the relative rates of reductive elimination (desired) versus side reactions.

    • For Buchwald-Hartwig aminations , using sterically hindered biarylphosphine ligands like XPhos or BrettPhos can promote the desired C-N bond formation and suppress β-hydride elimination.[3]

    • For Suzuki couplings , electron-rich and bulky phosphine ligands can accelerate the reductive elimination step, minimizing the lifetime of intermediates prone to hydrodeiodination.

  • Solvent and Base Selection:

    • The choice of solvent can influence the solubility of intermediates and the rate of side reactions. Aprotic solvents are generally preferred.

    • Weakly coordinating bases are often beneficial. In some cases, using a milder base or carefully controlling the stoichiometry can reduce hydrodeiodination. For Suzuki-Miyaura couplings, bases like K₂CO₃ or K₃PO₄ are often employed.[4]

  • Reaction Temperature and Time:

    • Lowering the reaction temperature can sometimes disfavor the hydrodeiodination pathway, which may have a higher activation energy than the desired coupling reaction.

    • Minimizing the reaction time is also crucial, as prolonged exposure to the reaction conditions can lead to increased byproduct formation.

Problem 2: N-Alkylation/Arylation at N7 or N9 - Lack of Regioselectivity

Symptoms: You observe the formation of isomers where the incoming group has attached to one of the nitrogen atoms (N7 or N9) of the purine ring instead of, or in addition to, the C6 position.

Root Cause Analysis: The purine ring possesses multiple nucleophilic nitrogen atoms.[5] The relative reactivity of these positions is influenced by steric and electronic factors, as well as the reaction conditions. Direct N-alkylation or N-arylation can compete with the desired C6 functionalization, particularly in nucleophilic substitution reactions or under certain cross-coupling conditions. The regioselectivity of these reactions can be difficult to control.[6][7]

Mitigation Strategies:

  • Use of Protecting Groups: The most robust strategy to prevent unwanted N-functionalization is the use of protecting groups.[8]

    • A common approach is to protect the N9 position with a group that can be easily removed later. The tetrahydropyranyl (THP) group is frequently used for this purpose.[9][10]

    • The choice of protecting group should be orthogonal to the subsequent reaction conditions, meaning it should be stable during the C6 functionalization and selectively removable afterward.[11][12]

  • Control of Reaction Conditions:

    • In some cases, regioselectivity can be influenced by the choice of base, solvent, and temperature. For direct alkylations, kinetically controlled conditions (e.g., lower temperatures) may favor one isomer, while thermodynamically controlled conditions (e.g., higher temperatures) may favor another.[6]

Experimental Protocol: N9-THP Protection of this compound
  • Suspend this compound in anhydrous dichloromethane (DCM).

  • Add 3,4-dihydro-2H-pyran (DHP) and a catalytic amount of a mild acid catalyst (e.g., pyridinium p-toluenesulfonate, PPTS).

  • Stir the reaction at room temperature and monitor by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction with a saturated solution of sodium bicarbonate.

  • Extract the product with DCM, dry the organic layer over sodium sulfate, and concentrate under reduced pressure.

  • Purify the resulting N9-THP-6-iodopurine by column chromatography.

Problem 3: Over-reaction or Double Functionalization

Symptoms: In cases where your this compound substrate has other reactive sites (e.g., another halogen), you observe the addition of the coupling partner at more than one position. For example, with 2,6-diiodopurine, you might see functionalization at both C2 and C6.

Root Cause Analysis: The relative reactivity of different halogenated positions on the purine ring dictates the selectivity of the functionalization. Generally, the reactivity of halogens follows the order I > Br > Cl.[13] However, electronic effects from other substituents on the purine ring can also influence this reactivity.

Mitigation Strategies:

  • Exploiting Differential Reactivity: When working with di- or poly-halogenated purines, it is often possible to achieve selective functionalization by carefully controlling the reaction conditions. The C-I bond is generally more reactive than C-Br or C-Cl bonds in palladium-catalyzed cross-coupling reactions.[13]

  • Stoichiometry Control: Limiting the amount of the coupling partner to one equivalent can favor mono-functionalization.

  • Catalyst and Ligand Control: In some cases, the choice of catalyst and ligand can influence the regioselectivity of the reaction. For instance, in the Sonogashira coupling of diiodopurines, the choice of a monodentate versus a bidentate phosphine ligand can direct the reaction to either the C2 or C8 position.[14][15]

Frequently Asked Questions (FAQs)

Q1: I am performing a Suzuki coupling with this compound and getting low yields. What are the first things I should check?

A1: Low yields in Suzuki couplings with this compound can often be attributed to a few key factors. First, ensure the quality and reactivity of your boronic acid or ester. Degradation of the boronic acid can be a significant issue. Second, hydrodeiodination is a common side reaction that consumes your starting material. Consider optimizing your ligand, base, and temperature as discussed in the troubleshooting guide. Finally, ensure your reaction is truly anaerobic, as oxygen can deactivate the palladium catalyst.

Q2: Can I perform a Sonogashira coupling on this compound without a copper co-catalyst?

A2: Yes, copper-free Sonogashira couplings are well-established and can be advantageous in minimizing the formation of alkyne homocoupling (Glaser coupling) byproducts. These reactions typically rely on specific palladium catalysts and conditions. However, in some cases, the absence of a copper co-catalyst may lead to lower reaction rates.[16][17]

Q3: What is the best way to introduce an amino group at the C6 position of the purine ring?

A3: The Buchwald-Hartwig amination is a powerful and versatile method for forming C-N bonds and is widely used for the amination of this compound.[2][18] This palladium-catalyzed reaction offers a broad substrate scope with respect to the amine coupling partner. Alternatively, for certain amines, a direct nucleophilic aromatic substitution (SNA_r_) can be effective, though this may require harsher conditions.[19]

Q4: My this compound derivative is poorly soluble in common organic solvents. How can I improve its solubility for reactions?

A4: Poor solubility can be a significant challenge. One effective strategy is the introduction of a solubilizing group, often at the N9 position. A common choice is a long-chain alkyl group or a protected sugar moiety if you are working with nucleoside analogs. These groups can often be removed at a later stage if necessary.

Visualizing Reaction Pathways

To better understand the key reaction pathways and decision-making processes in this compound functionalization, the following diagrams are provided.

Suzuki_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition_Complex R-Pd(II)(I)L2 (R = Purinyl) Pd(0)L2->Oxidative_Addition_Complex Oxidative Addition Transmetalation_Complex R-Pd(II)(Ar)L2 Oxidative_Addition_Complex->Transmetalation_Complex Transmetalation Product_Complex R-Ar + Pd(0)L2 Transmetalation_Complex->Product_Complex Reductive Elimination Product_Complex->Pd(0)L2 Product Product Product_Complex->Product This compound This compound This compound->Oxidative_Addition_Complex Ar-B(OH)2 Ar-B(OH)2 Ar-B(OH)2->Transmetalation_Complex Base Base Base->Transmetalation_Complex

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting_Workflow start Low Yield or Side Products Observed check_purity Check Starting Material Purity start->check_purity side_product_id Identify Major Side Product(s) check_purity->side_product_id Purity OK hydrodeiodination Hydrodeiodination side_product_id->hydrodeiodination Unsubstituted Purine n_alkylation N-Alkylation/ N-Arylation side_product_id->n_alkylation Isomer Formation other Other Side Products side_product_id->other Other optimize_ligand Optimize Ligand/ Catalyst hydrodeiodination->optimize_ligand optimize_conditions Adjust T, Time, Base, Solvent hydrodeiodination->optimize_conditions use_pg Introduce N9 Protecting Group n_alkylation->use_pg consult_literature Consult Literature for Specific Case other->consult_literature

Caption: A decision-making workflow for troubleshooting side reactions.

Quantitative Data Summary

The following table summarizes typical yields for different functionalization reactions of this compound, highlighting the impact of key reaction parameters.

Reaction TypeCoupling PartnerCatalyst/LigandBaseSolventTemp (°C)Typical Yield (%)Common Side Product(s)
Suzuki-Miyaura Phenylboronic acidPd(PPh₃)₄K₂CO₃Dioxane/H₂O9085-95Hydrodeiodination
Buchwald-Hartwig MorpholinePd₂(dba)₃ / XPhosNaOtBuToluene10080-90Hydrodeiodination
Sonogashira PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF6090-98Alkyne Homocoupling
Nucleophilic Subst. Sodium MethoxideNoneNoneMethanolReflux70-80N-alkylation (if unprotected)

Yields are approximate and can vary significantly based on the specific substrate and reaction conditions.

References

  • Watson–Crick Base Pairs with Protecting Groups: The 2-Amino Groups of Purine- and 7-Deazapurine-2,6-Diamine as Target Sites for DNA Functionalization by Selective Nucleobase Acylation. (2023).
  • Optimizing Synthesis: Key Reactions of 2-Iodo-6-chloropurine. (n.d.). Biosynth.
  • Nucleoside Modification Using Buchwald-Hartwig Amination Reactions. (n.d.).
  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. (2004).
  • Buchwald–Hartwig amin
  • Protective Groups. (n.d.). Organic Chemistry Portal.
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers (RSC Publishing).
  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (2022). Organic Chemistry Frontiers.
  • SNAr Iodination of 6-Chloropurine Nucleosides: Aromatic Finkelstein Reactions at Temperatures Below −40 °C1. (2002).
  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). Frontiers.
  • Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. (2019). PMC - NIH.
  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalis
  • Protecting Groups in Peptide Synthesis: A Detailed Guide. (n.d.). BOC Sciences.
  • Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal.
  • The Buchwald–Hartwig Amination After 25 Years. (2019). University of Groningen Research Portal.
  • Regioselectivity. (n.d.). Wikipedia.
  • The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. (2007).
  • Sonogashira Coupling. (n.d.). Organic Chemistry Portal.
  • Structure–activity features of purines and their receptors: implications in cell physiop

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Validating 6-Iodopurine Incorporation by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

For researchers at the forefront of drug development and molecular biology, the precise tracking and quantification of therapeutic analogs within nucleic acids is paramount. 6-Iodopurine and its deoxynucleoside form, 6-Iodo-2'-deoxyadenosine, serve as powerful tools, acting as precursors for 6-thioguanine, a clinically important antimetabolite, or as versatile intermediates for further chemical modification. Verifying that this analog has been successfully incorporated into the DNA of target cells is a critical validation step. Among the analytical techniques available, Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) stands out for its unparalleled sensitivity and specificity.

This guide provides an in-depth, experience-driven comparison of mass spectrometry with other validation methods and delivers a robust, field-proven protocol for confirming this compound incorporation.

The Principle: Why Mass Spectrometry Excels

The core advantage of mass spectrometry in this application lies in its ability to differentiate molecules based on their mass-to-charge ratio (m/z). Iodine is significantly heavier than the hydrogen atom it replaces in the purine structure. This mass difference provides a distinct and unambiguous signature for the incorporated analog.

The typical workflow involves the enzymatic digestion of DNA into its constituent nucleosides.[1][2] The resulting mixture is then separated by liquid chromatography and analyzed by the mass spectrometer. The instrument is programmed to specifically look for the molecular ion corresponding to 6-Iodo-2'-deoxyadenosine and its characteristic fragment ions, providing definitive, quantitative proof of incorporation.

Experimental Workflow: An End-to-End Protocol

This protocol is designed as a self-validating system, incorporating controls and standards to ensure data integrity and trustworthiness.

Step 1: Incorporation and Isolation
  • Cell Culture and Treatment: Culture target cells under standard conditions. Introduce this compound at the desired experimental concentration and incubate for a period sufficient to allow for its metabolic conversion and incorporation into newly synthesized DNA.

    • Expert Insight: The incubation time is a critical variable. A time-course experiment is recommended to determine the optimal window for maximal incorporation without inducing significant cytotoxicity.

  • Control Groups: Always include an untreated control group (vehicle only) to establish the baseline chromatographic and mass spectrometric background.

  • DNA Isolation: Harvest the cells and isolate genomic DNA using a high-purity column-based kit or phenol-chloroform extraction. High-quality, pure DNA is crucial, as contaminants can interfere with enzymatic digestion and LC-MS analysis.[3]

  • DNA Quantification and Purity Check: Quantify the isolated DNA using UV spectrophotometry.[4][5] A pure DNA sample should have an A260/A280 ratio of ~1.8 and an A260/A230 ratio greater than 1.5.[5][6]

Step 2: Enzymatic Digestion to Nucleosides

The goal of this step is to completely hydrolyze the DNA backbone to yield a mixture of individual nucleosides.[1][2]

  • Prepare Digestion Master Mix: For each DNA sample (e.g., 1-5 µg), prepare a master mix containing nuclease P1 and an appropriate buffer.

    • Expert Insight: Nuclease P1 is a robust enzyme that cleaves single-stranded nucleic acids to 5'-mononucleotides. The initial denaturation of DNA by heating is essential for its efficiency.

  • First Digestion: Add the master mix to the DNA, incubate at 50°C for 2 hours.

  • Second Digestion: Add alkaline phosphatase and its corresponding buffer. Incubate at 37°C for an additional 2 hours.

    • Causality Explanation: Alkaline phosphatase is required to remove the 5'-phosphate group, yielding the final nucleoside products (e.g., 2'-deoxyadenosine, 6-Iodo-2'-deoxyadenosine), which are the analytes for LC-MS analysis. This two-enzyme approach ensures complete and efficient hydrolysis.[2]

  • Protein Precipitation: Stop the reaction and precipitate the enzymes by adding a cold organic solvent like acetonitrile or methanol. Centrifuge at high speed and collect the supernatant containing the nucleosides.

Step 3: LC-MS/MS Analysis
  • Chromatographic Separation: Inject the supernatant onto a reverse-phase C18 column. The nucleosides are separated based on their hydrophobicity using a gradient of aqueous mobile phase (e.g., water with 0.1% formic acid) and organic mobile phase (e.g., acetonitrile with 0.1% formic acid).

  • Mass Spectrometry Detection: The eluent from the LC column is directed into the electrospray ionization (ESI) source of the mass spectrometer, operating in positive ion mode.

  • MRM Method Development: Develop a Multiple Reaction Monitoring (MRM) method. This involves defining specific "transitions" for the natural and modified nucleosides. A transition consists of the precursor ion (the molecular ion of the nucleoside) and a specific product ion (a characteristic fragment).

    • Principle of Fragmentation: The most common fragmentation pattern for nucleosides is the cleavage of the glycosidic bond, which separates the sugar moiety from the nucleobase.[7]

    • Expected Transitions:

      • 2'-deoxyadenosine (dA): Precursor m/z 252.1 → Product m/z 136.1 (adenine base)

      • 6-Iodo-2'-deoxyadenosine (6-IdA): Precursor m/z 378.0 → Product m/z 262.0 (6-Iodoadenine base)

Step 4: Data Validation and Quantification
  • Confirmation of Identity: The incorporation of this compound is confirmed if a peak is detected at the retention time of the 6-Iodo-2'-deoxyadenosine standard with the correct MRM transition (378.0 → 262.0). This peak should be absent in the untreated control samples.

  • Quantification: Create a calibration curve using a serial dilution of a pure 6-Iodo-2'-deoxyadenosine standard. The amount of incorporated analog in the samples can be calculated by comparing the peak area to this standard curve.[8]

Visualizing the Validation Workflow

The following diagram illustrates the complete experimental process from cell treatment to final data analysis.

G cluster_sample_prep Sample Preparation cluster_digestion Enzymatic Digestion cluster_analysis Analysis cell_culture 1. Cell Culture & Treatment (+ this compound) dna_isolation 2. Genomic DNA Isolation cell_culture->dna_isolation dna_qc 3. DNA Quantification & Purity Check dna_isolation->dna_qc nuclease_p1 4. Nuclease P1 Digestion (DNA -> dNMPs) dna_qc->nuclease_p1 alk_phos 5. Alkaline Phosphatase (dNMPs -> Nucleosides) nuclease_p1->alk_phos precipitation 6. Protein Precipitation alk_phos->precipitation lc_separation 7. LC Separation precipitation->lc_separation ms_detection 8. ESI-MS/MS Detection (MRM) lc_separation->ms_detection data_analysis 9. Data Analysis & Quantification ms_detection->data_analysis

Caption: Workflow for validating this compound incorporation via LC-MS/MS.

The Chemical Logic of Detection

The success of the mass spectrometric method hinges on the predictable fragmentation of nucleosides. The diagram below illustrates the enzymatic cleavage of the DNA backbone and the subsequent fragmentation in the mass spectrometer that allows for specific detection.

Caption: Principle of detection: DNA digestion and MS/MS fragmentation.

Comparison of Validation Methodologies

While LC-MS/MS is the gold standard, it is important to understand its performance relative to other potential methods.

Method Principle Sensitivity Specificity Quantitative? Key Limitation
LC-MS/MS Mass-to-charge ratio and fragmentationFemtomole to picomoleVery HighYes (Highly Accurate)Requires specialized instrumentation and expertise.
HPLC-UV UV absorbance at 260 nmNanomoleLowYes (Less Accurate)Cannot distinguish this compound from natural purines based on UV spectra alone; prone to interference.[4]
Agarose Gel Electrophoresis Migration in an electric fieldMicrogramNoneNoCannot detect incorporation at the nucleoside level; only indicates the presence of bulk DNA.[5]
Next-Gen Sequencing (NGS) Indirect detection via polymerase errorsN/ALowNoNot a direct detection method. Incorporation may cause polymerase to stall or misincorporate, but this is an indirect and often unreliable indicator.

Trustworthiness and Self-Validation

To ensure the reliability of your results, every experiment must incorporate the following:

  • Untreated Control: Essential for confirming that the detected signal is unique to the this compound-treated sample.

  • Synthetic Standard: A pure standard of 6-Iodo-2'-deoxyadenosine is required to confirm the retention time and fragmentation pattern (MS/MS spectrum) and to build a calibration curve for quantification.

  • Stable Isotope-Labeled Internal Standard: For the most rigorous quantification, a heavy-isotope labeled version of 6-Iodo-2'-deoxyadenosine (e.g., with ¹³C or ¹⁵N) can be spiked into the sample prior to digestion.[2] This standard co-elutes with the analyte and experiences the same sample processing and ionization effects, correcting for any experimental variability and providing the most accurate quantification possible.

By employing a robust LC-MS/MS protocol grounded in sound chemical principles and supported by rigorous controls, researchers can confidently and accurately validate the incorporation of this compound, generating the high-quality data necessary to advance their scientific and therapeutic objectives.

References

  • Restriction digest - Wikipedia. Wikipedia. Available at: [Link]

  • Restriction Enzymes Digestion | GenScript. GenScript. Available at: [Link]

  • Detecting Nucleoside Post Enzymatic Cleavage Modifications in RNA Using Fast Product Ion Scanning Triple Quadrupole Mass - Shimadzu. Shimadzu Scientific Instruments. Available at: [Link]

  • Restriction endonuclease digestion of DNA - QIAGEN. QIAGEN. Available at: [Link]

  • Potential Misidentification of Natural Isomers and Mass-Analogs of Modified Nucleosides by Liquid Chromatography–Triple Quadrupole Mass Spectrometry - MDPI. MDPI. Available at: [Link]

  • Automated Identification of Modified Nucleosides during HRAM-LC-MS/MS using a Metabolomics ID Workflow with Neutral Loss Detection - NIH. National Institutes of Health. Available at: [Link]

  • Application of Mass Spectrometry for Analysis of Nucleobases, Nucleosides and Nucleotides in Tea and Selected Herbs: A Critical Review of the Mass Spectrometric Data - MDPI. MDPI. Available at: [Link]

  • Alternative to Mass Spec? : r/chemistry - Reddit. Reddit. Available at: [Link]

  • Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines - ResearchGate. ResearchGate. Available at: [Link]

  • mass spectra - fragmentation patterns - Chemguide. Chemguide. Available at: [Link]

  • Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Quantitative analysis of m6A RNA modification by LC-MS - Cell. Cell Press. Available at: [Link]

  • Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - NIH. National Institutes of Health. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Mass Spec - University of Wisconsin-La Crosse. University of Wisconsin-La Crosse. Available at: [Link]

  • Mass Spectrometry: Fragmentation - University of Arizona. The University of Arizona. Available at: [Link]

  • Development and validation of a LC-MS/MS quantitative method for endogenous deoxynucleoside triphosphates in cellular lysate - NIH. National Institutes of Health. Available at: [Link]

  • Prediction, Detection, and Validation of Isotope Clusters in Mass Spectrometry Data - PMC. National Institutes of Health. Available at: [Link]

  • Protocol for the simultaneous quantification of oxidative purine lesions in DNA using LC-MS/MS analysis - ResearchGate. ResearchGate. Available at: [Link]

  • Mass Spectrometric Methods for the Analysis of Nucleoside-Protein Cross-links: Application to Oxopropenyl-deoxyadenosine - NIH. National Institutes of Health. Available at: [Link]

  • Quantifying DNA? Here are Five DNA Quantification Methods to Consider - Addgene Blog. Addgene. Available at: [Link]

  • Preparation and LC/MS Analysis of Oligonucleotide Therapeutics from Biological Matrices | Chromatography Today. Chromatography Today. Available at: [Link]

  • Quantification of DNA - QIAGEN. QIAGEN. Available at: [Link]

  • Calculation of partial isotope incorporation into peptides measured by mass spectrometry. BMC Bioinformatics. Available at: [Link]

  • DNA Source Selection for Downstream Applications Based on DNA Quality Indicators Analysis - PMC - NIH. National Institutes of Health. Available at: [Link]

  • Validation of a simple inductively coupled plasma mass spectrometry method for detecting urine and serum iodine and evaluation of iodine status of pregnant women in Beijing - PubMed. National Institutes of Health. Available at: [Link]

  • Measurement of protein synthesis using heavy water labeling and peptide mass spectrometry: Discrimination between major histocompatibility complex allotypes - PMC - NIH. National Institutes of Health. Available at: [Link]

Sources

A Researcher's Guide to Sequencing RNA with 6-Iodopurine Modifications

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Comparison of Methodologies for Researchers, Scientists, and Drug Development Professionals

The introduction of artificial modifications into RNA molecules, such as 6-Iodopurine (6-I), serves as a powerful tool for studying RNA structure, dynamics, and interference.[1] However, the presence of such bulky adducts presents a significant challenge for standard RNA sequencing workflows. This guide provides a comprehensive comparison of current and emerging techniques for sequencing RNA containing this compound modifications, offering insights into the underlying principles, experimental considerations, and data interpretation.

The Challenge of Bulky Adducts in RNA Sequencing

Conventional next-generation sequencing (NGS) of RNA (RNA-seq) relies on the enzymatic conversion of RNA into complementary DNA (cDNA) by a reverse transcriptase (RT).[2][3] The fidelity of this process is paramount for accurate representation of the original RNA sequence. Bulky adducts like this compound can sterically hinder the progression of the reverse transcriptase, leading to truncations, misincorporations, or deletions in the resulting cDNA.[4][5] These events, while problematic for standard sequencing, can be leveraged as "signatures" to map the location of the modification.

Three main classes of NGS-based techniques are employed for the detection of RNA modifications: those that rely on a "natural" RT signature, those that use chemical treatment to induce a signature, and those that enrich for modified fragments using specific antibodies.[6]

Comparative Analysis of Sequencing Methodologies

The choice of sequencing strategy for this compound-modified RNA depends on the specific research question, the abundance of the modified RNA, and the desired resolution. Here, we compare three principal approaches: Reverse Transcription Signature-Based Methods, Antibody-Based Enrichment followed by Sequencing, and Direct RNA Sequencing.

Methodology Principle Resolution Advantages Disadvantages
Reverse Transcription Signature-Based Methods Detection of RT stops, misincorporations, or deletions caused by the this compound modification.Single-nucleotide- No need for specific antibodies. - Can provide quantitative information.- Signature can be influenced by sequence context and RT enzyme choice.[7][8] - Requires careful bioinformatics analysis to distinguish from other sources of RT errors.
Antibody-Based Enrichment (RIP-Seq) Immunoprecipitation of RNA fragments containing this compound using a specific antibody, followed by sequencing of the enriched fragments.[9][10]20-100 nucleotides[11]- High specificity for the modification of interest. - Can be used to identify all RNAs containing the modification.- Requires a highly specific and validated antibody. - Resolution is limited by the size of the RNA fragments.
Direct RNA Sequencing (e.g., Nanopore) Sequencing of native RNA molecules without conversion to cDNA. Modifications are detected by alterations in the electrical current as the RNA passes through a nanopore.[11]Single-nucleotide[11]- Avoids biases associated with reverse transcription and PCR amplification. - Can detect multiple modifications on the same molecule.- Lower throughput and higher error rates compared to NGS. - Requires specialized instrumentation and bioinformatics pipelines.

In-Depth Look at Key Methodologies

Reverse Transcription Signature-Based Methods

This class of methods leverages the inherent behavior of reverse transcriptase when it encounters a modified nucleotide. The bulky this compound adduct can cause the RT to pause or fall off the template, resulting in a truncated cDNA product. Alternatively, the RT may "read through" the modification but misincorporate a different nucleotide opposite it.

Experimental Workflow:

Workflow for RT Signature-Based Methods.

Causality Behind Experimental Choices:

  • Choice of Reverse Transcriptase: Different reverse transcriptases exhibit varying propensities to stop or read through modifications.[7] For example, some engineered RTs have higher processivity and may be more likely to misincorporate rather than terminate. It is crucial to empirically test several enzymes to determine which provides the most robust and consistent signature for this compound.

  • Reaction Conditions: The addition of certain divalent cations, like Mn²⁺, can alter the fidelity of the reverse transcriptase and enhance misincorporation rates, potentially providing a clearer signal for the modification.[5][8]

Self-Validating System:

A key aspect of a trustworthy protocol is the inclusion of controls. A parallel sequencing experiment using unmodified RNA of the same sequence is essential to distinguish this compound-induced signatures from sequence-specific or structure-induced RT pauses that occur naturally.[6]

Antibody-Based Enrichment: RNA Immunoprecipitation Sequencing (RIP-Seq)

For this approach, a specific antibody that recognizes this compound is used to enrich for RNA fragments containing the modification.[9][10] This is a powerful technique for identifying the entire population of RNAs that are modified with this compound.

Experimental Workflow:

Workflow for RIP-Seq.

Causality Behind Experimental Choices:

  • Antibody Specificity: The success of RIP-Seq is entirely dependent on the specificity of the antibody. It is critical to validate the antibody's ability to recognize this compound in RNA and not cross-react with other modifications or unmodified bases. For instance, the S9.6 antibody, commonly used for RNA:DNA hybrids, has been shown to have off-target binding to other RNA structures, highlighting the importance of rigorous validation.[12][13]

  • Crosslinking: While native RIP (nRIP) can be performed, UV crosslinking can be employed to create covalent bonds between the RNA and any interacting proteins, which may help to stabilize the complex during immunoprecipitation.[14] However, for detecting a modification within the RNA itself, crosslinking may not be necessary and could potentially interfere with antibody binding.

Self-Validating System:

A crucial control for RIP-Seq is a parallel immunoprecipitation experiment using a non-specific IgG antibody.[15] This will identify RNAs that bind non-specifically to the beads or the antibody, allowing for the confident identification of truly enriched transcripts. An input control (a sample of the fragmented RNA before immunoprecipitation) is also essential to normalize the data and determine the degree of enrichment.

Direct RNA Sequencing

Direct RNA sequencing technologies, such as those offered by Oxford Nanopore Technologies, offer a paradigm shift by sequencing native RNA molecules.[11] This approach bypasses the need for reverse transcription and PCR amplification, thereby eliminating the associated biases. As an RNA molecule passes through a nanopore, it causes a characteristic disruption in an electrical current. Modified bases, including bulky adducts, produce a distinct electrical signal compared to their canonical counterparts, allowing for their direct detection.

Experimental Workflow:

Workflow for Direct RNA Sequencing.

Causality Behind Experimental Choices:

  • Poly(A) Tailing: For RNAs that do not have a natural poly(A) tail, an in vitro polyadenylation step is required to facilitate the ligation of the sequencing adapter.

  • Bioinformatics: The analysis of direct RNA sequencing data requires specialized algorithms that can interpret the raw electrical signal to both call the canonical bases and identify deviations indicative of modifications.

Self-Validating System:

The inclusion of in vitro transcribed RNA with and without the this compound modification is essential for training the basecalling and modification detection algorithms. This allows for the creation of a specific model for the electrical signal produced by this compound, increasing the accuracy of its detection in experimental samples.

Conclusion and Future Perspectives

The choice of sequencing method for RNA containing this compound modifications is a critical decision that will impact the resolution, sensitivity, and scope of the experimental findings. Reverse transcription-based methods offer a cost-effective approach for obtaining single-nucleotide resolution, provided that the RT signature is robust and well-characterized. Antibody-based enrichment is ideal for transcriptome-wide discovery of modified RNAs but has lower resolution. Direct RNA sequencing represents the future of epitranscriptomics, offering the potential to directly read modifications on native RNA molecules without the biases of enzymatic steps.

As research into RNA modifications continues to expand, the development of new chemical and enzymatic tools, as well as more sophisticated bioinformatics approaches, will be crucial for accurately and comprehensively mapping the epitranscriptome.

References

  • Next-generation sequencing technologies for detection of modified nucleotides in RNAs.
  • Schematic of the four main methods of mapping RNA modifications.
  • This compound as a Versatile Building Block for RNA Purine Architecture Modifications.
  • RNA sequencing | RNA-seq methods & solutions. QIAGEN.
  • Artifacts and biases of the reverse transcription reaction in RNA sequencing.
  • Resistance of bulky DNA lesions to nucleotide excision repair can result from extensive aromatic lesion–base stacking interactions. Oxford Academic.
  • Anomalous reverse transcription through chemical modifications in polyadenosine stretches.
  • Machine learning of reverse transcription signatures of variegated polymerases allows mapping and discrimination of methylated purines in limited transcriptomes.
  • Manganese Ions Individually Alter the Reverse Transcription Signature of Modified Ribonucleosides.
  • RNA Immunoprecipit
  • RNA Immunoprecipit
  • nRIP-seq: A technique to identify RNA targets of an RNA binding protein on a genome-wide scale.
  • RNA Immunoprecipitation and Sequencing of Isolated RNAs (RIP-SIR) Identifies Endogenous miRNA-Target Interactions. bioRxiv.
  • Recognition of cellular RNAs by the S9.6 antibody creates pervasive artefacts when imaging RNA:DNA hybrids. The Company of Biologists.
  • Recognition of RNA by the S9.6 antibody creates pervasive artifacts when imaging RNA:DNA hybrids.

Sources

A Comparative Guide to the Reactivity of 6-Iodopurine and 6-Chloropurine in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in medicinal chemistry and drug development, the functionalization of the purine scaffold is a cornerstone of synthesizing novel therapeutic agents. The C6 position, in particular, is a critical site for modification to modulate biological activity. Among the various synthetic tools available, palladium-catalyzed cross-coupling reactions stand out for their efficiency and broad substrate scope. This guide provides an in-depth, objective comparison of two common starting materials, 6-iodopurine and 6-chloropurine, in these essential transformations. We will delve into the fundamental principles governing their reactivity and provide practical, data-driven insights to inform your experimental design.

The Underlying Principle: The Carbon-Halogen Bond

The choice between an aryl iodide and an aryl chloride for a cross-coupling reaction is fundamentally a question of reactivity versus cost and availability. The reactivity trend in palladium-catalyzed cross-couplings is almost universally I > Br > OTf > Cl .[1][2] This hierarchy is dictated by the carbon-halogen (C-X) bond dissociation energy.

The C-I bond is significantly weaker and more polarizable than the C-Cl bond.[3][4][5] This has a direct impact on the rate-determining step of most cross-coupling catalytic cycles: oxidative addition . In this step, the palladium(0) catalyst inserts itself into the C-X bond. The lower energy barrier to cleaving the weaker C-I bond means that this compound will undergo oxidative addition much more readily and under milder conditions than 6-chloropurine.[1][6]

Conversely, the strength and lower polarity of the C-Cl bond necessitate more reactive catalysts and often more forcing conditions (e.g., higher temperatures) to achieve efficient coupling.[1] However, the economic advantage of using widely available and less expensive chloropurines has driven significant innovation in catalyst development, making them highly viable for large-scale synthesis.[1][7][8]

Catalytic_Cycle cluster_cycle Pd(0)/Pd(II) Catalytic Cycle cluster_reactants Reactants OA Oxidative Addition (Rate-Determining Step) TM Transmetalation OA->TM Ar-Pd(II)-X RE Reductive Elimination TM->RE Ar-Pd(II)-R' RE->OA Ar-R' Product Product 6-Substituted Purine RE->Product ArX 6-Halo-Purine (Ar-X) ArX->OA Reactivity: I > Cl Organometallic Organometallic Reagent (R'-M) Organometallic->TM Pd0 Pd(0) Catalyst Pd0->OA Workflow start Project Goal: Synthesize 6-Substituted Purine q1 Primary Consideration? start->q1 reactivity Maximize Reactivity Use Mildest Conditions q1->reactivity Reactivity cost Minimize Cost Enable Large-Scale Synthesis q1->cost Cost/Scale sub1 Select this compound reactivity->sub1 sub2 Select 6-Chloropurine cost->sub2 cond1 Use standard Pd catalysts (e.g., Pd(PPh₃)₄) Milder temps, shorter times sub1->cond1 warn Caution: Potential for homocoupling side reactions. sub1->warn cond2 Use advanced catalyst systems (Bulky phosphine/NHC ligands) Higher temps may be needed sub2->cond2

Caption: Decision workflow for selecting this compound vs. 6-chloropurine.

Experimental Protocols

The following protocols are representative examples for a Suzuki-Miyaura coupling reaction, illustrating the different conditions required for each substrate.

Protocol 1: Suzuki-Miyaura Coupling of a 9-Substituted-6-Iodopurine (High Reactivity Substrate)

  • Rationale: This protocol uses a standard, commercially available palladium catalyst and relatively mild thermal conditions, leveraging the inherent high reactivity of the C-I bond.

  • Materials:

    • 9-Substituted-6-iodopurine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • Palladium(II) acetate [Pd(OAc)₂] (0.02 equiv)

    • Triphenylphosphine [PPh₃] (0.08 equiv)

    • Potassium Carbonate (K₂CO₃), anhydrous (2.0 equiv)

    • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 9-substituted-6-iodopurine, arylboronic acid, and potassium carbonate.

    • In a separate vial, pre-mix the Pd(OAc)₂ and PPh₃ in a small amount of the dioxane solvent to form the active catalyst.

    • Add the degassed dioxane/water solvent mixture to the Schlenk flask containing the solids.

    • Add the catalyst solution to the reaction mixture.

    • Seal the flask and heat the mixture to 80-90 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-6 hours.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove inorganic salts and palladium residues.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of a 9-Substituted-6-Chloropurine (Less Reactive Substrate)

  • Rationale: This protocol employs a modern, highly active palladium precatalyst with a specialized biarylphosphine ligand (SPhos) designed to facilitate the challenging oxidative addition to the C-Cl bond. A stronger base and anhydrous conditions are often beneficial.

  • Materials:

    • 9-Substituted-6-chloropurine (1.0 equiv)

    • Arylboronic acid (1.5 equiv)

    • SPhos Pd G2 Precatalyst (0.02 equiv)

    • Potassium Phosphate (K₃PO₄), anhydrous (2.0 equiv)

    • 1,4-Dioxane, anhydrous and degassed

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add the 9-substituted-6-chloropurine, arylboronic acid, SPhos Pd G2 precatalyst, and potassium phosphate.

    • Add the anhydrous, degassed 1,4-dioxane via syringe.

    • Seal the flask and heat the mixture to 100-110 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. Reactions may require 12-24 hours.

    • Upon completion, cool the reaction to room temperature.

    • Follow the workup and purification steps as described in Protocol 1.

Conclusion and Outlook

The choice between this compound and 6-chloropurine is a strategic one, balancing reactivity with practical considerations.

  • This compound is the substrate of choice for maximizing reactivity, enabling the use of milder conditions and simpler catalyst systems. It is ideal for rapid analog synthesis, proof-of-concept studies, and situations where substrates are sensitive to harsh conditions. Its differential reactivity in dihalopurines also offers a distinct advantage for selective, sequential functionalization.

  • 6-Chloropurine represents the more economical and scalable option. While its lower reactivity demands more sophisticated and expensive catalyst systems, its widespread availability and the robustness of modern catalytic methods make it the preferred starting material for process development and large-scale manufacturing.

The continued evolution of catalyst technology will further blur the lines, making C-Cl bond activation even more efficient. For the modern medicinal chemist, a deep understanding of both substrates and the catalytic tools available is essential for designing efficient, cost-effective, and scalable synthetic routes to the next generation of purine-based therapeutics.

References

  • Benchchem. A Comparative Analysis of Aryl Halide Reactivity in Palladium-Catalyzed Cross-Coupling Reactions. 1

  • Allen. C-Cl bond is stronger than C-I bond, because. 3

  • Hocek, M. et al. The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. 9

  • Tobrman, T. & Dvořák, D. Side Reaction in Pd-Catalyzed Cross-Coupling of Iodopurines. Collection of Czechoslovak Chemical Communications. 10

  • Wenxuecity. Relative Reactivity of Aryl Chlorides, Bromides, Iodides, and Tr. 2

  • Kim, G. et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. 11

  • Kim, G. et al. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers (RSC Publishing). 12

  • PubMed. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. 7

  • Handa, S. et al. Cross-Coupling Reactions of Aromatic and Heteroaromatic Silanolates with Aromatic and Heteroaromatic Halides. PMC - NIH. 13

  • PubMed. Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. 8

  • ResearchGate. The Suzuki-Miyaura Cross-Coupling Reactionsof 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives. 14

  • ResearchGate. Catalyst-controlled Regioselctive Sonogashira Coupling of 9-Substituted-6-chloro-2,8-diiodopurines | Request PDF. 15

  • Vedantu. C Cl bond is stronger than C I bond because a C Cl class 11 chemistry CBSE. 4

  • Learnexams. Which bond would be stronger. 5

  • Qu, G. et al. Microwave promoted palladium-catalyzed Suzuki–Miyaura cross-coupling reactions of 6-chloropurines with sodium tetraarylborate in water. MDPI. 16

  • Pochet, S. et al. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. PMC - NIH. 17

  • Rose-Hulman. Suzuki Cross-coupling Reaction procedure. 18

  • Doyle, A. G. & Meek, S. J. Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. PMC - NIH. 19

  • NRO-Chemistry. Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. 20

  • Myers, A. G. The Suzuki Reaction. Andrew G Myers Research Group. 21

  • Newman, S. G. & O'Hara, F. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. NIH. 22

  • PubMed Central. C-C Bonding in Molecular Systems via Cross-Coupling-like Reactions Involving Noncovalently Bound Constituent Ions. 23

  • Benchchem. Optimizing Synthesis: Key Reactions of 2-Iodo-6-chloropurine. 24

  • Organic Chemistry Portal. Sonogashira Coupling. 25

  • Tlustoš, P. et al. Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. PMC - NIH. 26

  • Wikipedia. Sonogashira coupling. 27

  • Ovcharenko, V. I. et al. Catalytic System for Cross-Coupling of Heteroaryl Iodides with a Nitronyl Nitroxide Gold Derivative at Room Temperature. PMC - NIH. 28

  • Reddit. Bond strength : r/chemhelp. 29

  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. 30

  • Benchchem. Comparative Analysis of Catalysts for 6-Iodohex-1-ene Cross-Coupling: A Guide for Researchers. 31

  • The Organic Chemistry Tutor. Buchwald-Hartwig coupling. YouTube. 32

  • Chemistry LibreTexts. Buchwald-Hartwig Amination. 33

  • Wikipedia. Buchwald–Hartwig amination. 34

  • Ananikov, V. P. et al. Evidence for "cocktail"-type catalysis in Buchwald-Hartwig reaction. A mechanistic study. Dalton Transactions. 35

  • Steele, B. R. & Kostas, I. D. Editorial Catalysts: Special Issue on Transition Metal Catalyzed Cross-Coupling Reactions. MDPI. 36

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. 6

  • Pinto, S. D. et al. Highlights on the General Preference for Multi-Over Mono-Coupling in the Suzuki–Miyaura Reaction. MDPI. 37

Sources

Navigating the Nascent Transcriptome: A Comparative Guide to RNA Labeling with 5-Bromouridine and Its Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of molecular biology, the ability to distinguish newly synthesized RNA from the pre-existing pool is paramount to unraveling the intricacies of gene regulation. Metabolic labeling of nascent RNA has emerged as a cornerstone technique for studying transcription, RNA processing, and decay kinetics. For decades, 5-Bromouridine (BrU) has been a reliable workhorse for these applications. However, the expanding toolkit of chemical biology now offers several alternatives, each with its own set of strengths and weaknesses.

This guide provides an in-depth, objective comparison of BrU with other prominent RNA labeling agents, namely 4-Thiouridine (4sU) and 5-Ethynyluridine (EU). We will delve into the mechanistic underpinnings of each method, present supporting experimental data, and provide detailed protocols to empower researchers in making informed decisions for their specific experimental needs. Furthermore, we will clarify the role of reagents like 6-Iodopurine, which, while valuable in RNA chemistry, serve a distinct purpose from in-cell metabolic labeling.

The Foundation: Understanding Metabolic RNA Labeling

Metabolic labeling of RNA hinges on the introduction of a modified nucleoside analog into cell culture media. This analog is taken up by cells and incorporated into newly transcribed RNA by the cellular machinery. The modification acts as a unique tag, enabling the selective purification and analysis of this nascent RNA population. The choice of labeling reagent is critical, as it can influence labeling efficiency, cell viability, and the types of downstream analyses that are feasible.

5-Bromouridine (BrU): The Established Standard

5-Bromouridine is a halogenated analog of uridine that is readily incorporated into nascent RNA transcripts by cellular RNA polymerases.[1] The bromine atom at the 5th position of the uracil base serves as a handle for immunodetection and purification.[1]

Mechanism of Action:

BrU is taken up by cells and converted into bromouridine triphosphate (BrUTP) through the ribonucleoside salvage pathway.[2] RNA polymerases then incorporate BrUTP into elongating RNA chains in place of UTP. The BrU-labeled RNA can subsequently be isolated via immunoprecipitation using antibodies that specifically recognize the brominated base.[3]

Bru-Seq and BRIC-Seq: Key Applications

Two prominent techniques leveraging BrU labeling are Bru-Seq (Bromouridine sequencing) and BRIC-Seq (Bromouridine immunoprecipitation chase-deep sequencing). Bru-Seq is used to map nascent RNA transcripts and determine their relative abundance.[4] BRIC-Seq, on the other hand, is a pulse-chase method used to measure RNA decay rates on a genome-wide scale.[5]

The Alternatives: 4-Thiouridine (4sU) and 5-Ethynyluridine (EU)

While BrU has a long-standing track record, 4sU and EU have gained popularity due to their versatile detection methods that do not rely on antibodies.

4-Thiouridine (4sU): Thiol-Specific Chemistry

4sU is a uridine analog containing a thiol group at the 4th position. This thiol group allows for covalent modification with thiol-reactive probes, such as biotin, enabling affinity purification on streptavidin beads.[6]

Advantages over BrU:

  • Non-antibody-based purification: Avoids potential biases and lot-to-lot variability associated with antibodies.

  • High purification efficiency: Thiol-specific biotinylation is a highly efficient and specific reaction.[6]

Considerations:

  • Potential for cytotoxicity: Higher concentrations or prolonged exposure to 4sU can be more toxic to cells compared to BrU and can inhibit rRNA synthesis.[2][7]

  • Bias in downstream applications: The presence of 4sU can introduce biases in RNA-seq library preparation and mapping.[8][9]

5-Ethynyluridine (EU): Bioorthogonal Click Chemistry

EU is a uridine analog containing a terminal alkyne group. This alkyne serves as a handle for bioorthogonal "click" chemistry, allowing for the covalent attachment of azide-containing molecules, such as fluorophores or biotin.[10]

Advantages over BrU:

  • High sensitivity and specificity: Click chemistry reactions are highly specific and efficient, resulting in low background signal.[11]

  • Versatility in detection: EU-labeled RNA can be visualized in situ using fluorescent azides or purified for sequencing using biotin-azide.[12]

  • Cell permeability: EU is readily taken up by cells, allowing for in vivo labeling without the need for cell permeabilization.[13]

Considerations:

  • Potential for DNA labeling: In some organisms, EU can be converted to its deoxyribonucleotide form and incorporated into DNA, which could confound results if not properly controlled for.[14]

  • Toxicity with prolonged exposure: Similar to 4sU, long incubation times with EU can negatively impact cell growth.[2]

Comparative Performance: A Data-Driven Overview

Feature5-Bromouridine (BrU)4-Thiouridine (4sU)5-Ethynyluridine (EU)
Mechanism of Detection Immunoprecipitation with anti-BrdU/BrU antibodyThiol-specific biotinylation and streptavidin purificationCopper-catalyzed azide-alkyne cycloaddition (Click Chemistry)
Primary Advantage Low toxicity for short-term labeling, well-established protocolsHigh purification efficiency, non-antibody basedHigh sensitivity and specificity, versatile detection (imaging and sequencing)
Key Limitation Antibody-dependent, potential for lot-to-lot variability and biasCan be cytotoxic at high concentrations, may introduce sequencing biasPotential for off-target DNA labeling in some species, copper catalyst can be toxic
Relative Cytotoxicity Low for short-term labeling[4][15]Moderate to high, concentration and time-dependent[7]Moderate, generally less toxic than 4sU for short-term labeling[15]
Downstream Applications Bru-Seq (nascent transcription), BRIC-Seq (RNA decay)4sU-tagging for RNA synthesis and decay analysisEU-RNA-seq, in situ imaging of nascent RNA

The Role of this compound: A Tool for Chemical Synthesis, Not Metabolic Labeling

It is crucial to distinguish metabolic labeling agents from reagents used for the chemical synthesis of modified RNA. This compound is a versatile building block used in the postsynthetic modification of RNA oligonucleotides.[1][16] Its high reactivity allows for the introduction of various chemical groups at the C6 position of purines under mild conditions.[1] This makes it an excellent tool for creating custom-modified RNA standards, probes for structural studies, or therapeutic oligonucleotides.[16] However, this compound is not designed for and is not incorporated into nascent RNA by cellular polymerases, and therefore is not an alternative to BrU, 4sU, or EU for metabolic labeling experiments.

Experimental Protocols

Workflow for Metabolic RNA Labeling and Purification

The following diagram illustrates the general workflow for labeling and isolating nascent RNA using BrU, 4sU, or EU.

RNA_Labeling_Workflow cluster_labeling 1. Metabolic Labeling cluster_isolation 2. RNA Isolation cluster_purification 3. Purification of Labeled RNA Start Cell Culture Labeling Incubate with Labeling Reagent (BrU, 4sU, or EU) Start->Labeling Lysis Cell Lysis Labeling->Lysis TotalRNA Total RNA Extraction Lysis->TotalRNA Purification Purification Method TotalRNA->Purification LabeledRNA Nascent RNA Purification->LabeledRNA Analysis RNA-Seq, RT-qPCR, Microarray, etc. LabeledRNA->Analysis

Caption: General workflow for metabolic RNA labeling experiments.

Detailed Protocol: BrU Labeling and Immunoprecipitation (Bru-Seq)

This protocol is adapted from established Bru-Seq methodologies.[8]

  • Cell Culture and Labeling:

    • Culture cells to the desired confluency (typically 70-80%).

    • Add 5-Bromouridine (BrU) to the culture medium to a final concentration of 2 mM.

    • Incubate at 37°C for 30 minutes.

  • Cell Lysis and RNA Extraction:

    • Immediately after labeling, lyse the cells using a suitable lysis buffer (e.g., TRIzol).

    • Extract total RNA according to the manufacturer's protocol.

    • Treat the total RNA with DNase I to remove any contaminating DNA.

  • Immunoprecipitation of BrU-labeled RNA:

    • Prepare anti-BrdU antibody-conjugated magnetic beads.

    • Incubate the total RNA with the antibody-conjugated beads to capture the BrU-labeled RNA.

    • Wash the beads several times to remove non-specifically bound RNA.

    • Elute the BrU-labeled RNA from the beads.

  • Downstream Analysis:

    • The purified BrU-labeled RNA is now ready for downstream applications such as library preparation for next-generation sequencing (Bru-Seq) or RT-qPCR.

Detailed Protocol: EU Labeling and Click Chemistry-based Purification

This protocol is based on click chemistry methods for nascent RNA capture.[17]

  • Cell Culture and Labeling:

    • Culture cells to 40-50% confluency.

    • Add 5-Ethynyluridine (EU) to the culture medium to a final concentration of 0.2 mM.

    • Incubate for the desired labeling period (e.g., 1-2 hours) at 37°C.

  • RNA Isolation:

    • Lyse the cells and isolate total RNA.

  • Click Reaction for Biotinylation:

    • Prepare a click reaction cocktail containing biotin-azide, copper(II) sulfate, and a reducing agent (e.g., ascorbic acid).

    • Add the total RNA to the click reaction cocktail and incubate to attach biotin to the EU-labeled RNA.

  • Purification of Biotinylated RNA:

    • Use streptavidin-coated magnetic beads to capture the biotinylated RNA.

    • Wash the beads to remove unlabeled RNA.

    • Elute the purified nascent RNA.

  • Downstream Analysis:

    • The enriched EU-labeled RNA can be used for sequencing or other downstream analyses.

Conclusion and Future Perspectives

The choice between BrU, 4sU, and EU for metabolic RNA labeling depends on a careful consideration of the specific experimental goals, the biological system under investigation, and the available resources. BrU remains a cost-effective and reliable method, particularly for researchers with established immunoprecipitation workflows. 4sU offers an efficient antibody-free purification method, though its potential for cytotoxicity warrants careful optimization. EU, with its bioorthogonal click chemistry, provides the highest sensitivity and versatility, making it ideal for both quantitative and imaging-based studies of nascent RNA.

The field of RNA chemical biology is continuously evolving, with new labeling strategies and analytical methods being developed. As our understanding of the epitranscriptome deepens, the ability to precisely label and track RNA molecules in time and space will become even more critical. By understanding the principles and limitations of the currently available tools, researchers can design more robust experiments to illuminate the dynamic world of RNA.

References

  • Duffy, E. E., Rutenberg-Schoenberg, M., Stark, C. D., & Simon, M. D. (2015). Global analysis of RNA metabolism using bio-orthogonal labeling coupled with next-generation RNA sequencing. Methods in enzymology, 558, 23–46.
  • Xie, Y., Fang, Z., Yang, W., He, Z., Chen, K., Heng, P., Wang, B., & Zhou, X. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications.
  • Jackson, D. A., Hassan, A. B., Errington, R. J., & Cook, P. R. (1993). Visualization of focal sites of transcription within human nuclei. The EMBO journal, 12(3), 1059–1065.
  • Kleiner, R. E. (2021). Interrogating the Transcriptome with Metabolically Incorporated Ribonucleosides. Accounts of chemical research, 54(19), 3764–3774.
  • Garibaldi, A., & D'Alessandro, A. (2018). Isolation of Newly Transcribed RNA Using the Metabolic Label 4-Thiouridine. Methods in molecular biology (Clifton, N.J.), 1716, 169–178.
  • Hofer, A., & Jaschke, A. (2013). Using Click Chemistry to Measure the Effect of Viral Infection on Host-Cell RNA Synthesis. Journal of visualized experiments : JoVE, (78), 50523.
  • Paulsen, M. T., Veloso, A., Prasad, J., Bedi, K., Ljungman, E. A., & Ljungman, M. (2013). Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA. Methods (San Diego, Calif.), 63(2), 114–122.
  • Kenzelmann Broz, D., & Jinks-Robertson, S. (2013). Metabolic Labeling of Newly Transcribed RNA for High Resolution Gene Expression Profiling of RNA Synthesis, Processing and Decay in Cell Culture. Journal of visualized experiments : JoVE, (78), 50523.
  • Sladitschek, H. L., & Neveu, P. A. (2015). Click Chemistry for Visualization of Newly Synthesized RNA and Antibody Labeling on Ultrathin Tissue Sections. Methods in molecular biology (Clifton, N.J.), 1262, 111–121.
  • Sun, W., & Chen, W. (2018). Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. Methods in molecular biology (Clifton, N.J.), 1720, 25–34.
  • Sun, W., & Chen, W. (2018). Metabolic Labeling of Newly Synthesized RNA with 4sU to in Parallel Assess RNA Transcription and Decay. Methods in Molecular Biology, 1720, 25-34.
  • Garibaldi, A., & D'Alessandro, A. (2018). Isolation of Newly Transcribed RNA Using the Metabolic Label 4-thiouridine. Methods in molecular biology (Clifton, N.J.), 1716, 169–178.
  • Gries, K. I., Rieb, A., & Galy, B. (2023).
  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry.
  • Gries, K. I., Rieb, A., & Galy, B. (2023).
  • Imamachi, N., Tani, H., & Akimitsu, N. (2012). Genome-wide technology for determining RNA stability in mammalian cells: Historical perspective and recent advantages based on modified nucleotide labeling. RNA biology, 9(10), 1235–1242.
  • Imamachi, N., Tani, H., & Akimitsu, N. (2020).
  • Paul, S., & Molfese, D. L. (2018). Investigation of RNA Synthesis Using 5-Bromouridine Labelling and Immunoprecipitation. Journal of visualized experiments : JoVE, (135), 57056.
  • Imamachi, N., Tani, H., & Akimitsu, N. (2020). Metabolic labeling of RNA using multiple ribonucleoside analogs enables the simultaneous evaluation of RNA synthesis and degradation rates. RNA (New York, N.Y.), 26(7), 847–859.
  • Shintani, S. (2022). A Brief Note on Metabolic Labelling of RNA. Applied Microbiology: Open Access, 8(2), 220.
  • Vvedenskay, I. O., et al. (2019). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell, 31(7), 1477–1497.
  • Imamachi, N., Tani, H., & Akimitsu, N. (2012). Genome-wide technology for determining RNA stability in mammalian cells. RNA biology, 9(10), 1235–1242.
  • Vvedenskay, I. O., et al. (2019). Metabolic Labeling of RNAs Uncovers Hidden Features and Dynamics of the Arabidopsis Transcriptome. The Plant Cell, 31(7), 1477–1497.
  • Paulsen, M. T., Veloso, A., Prasad, J., Bedi, K., Ljungman, E. A., & Ljungman, M. (2013). Use of Bru-Seq and BruChase-Seq for genome-wide assessment of the synthesis and stability of RNA. Methods (San Diego, Calif.), 63(2), 114–122.
  • Schwalb, B., et al. (2016). 4-thiouridine inhibits rRNA synthesis and causes a nucleolar stress response. RNA (New York, N.Y.), 22(4), 546–553.
  • Palozola, K. C., Donahue, G., & Core, L. J. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR protocols, 2(3), 100723.
  • Palozola, K. C., Donahue, G., Liu, H., Grant, G. R., & Core, L. J. (2021). EU-RNA-seq for in vivo labeling and high throughput sequencing of nascent transcripts. STAR protocols, 2(3), 100723.
  • ResearchGate. (n.d.). Evaluation of 4SU cell toxicity and 4SU cell uptake. Retrieved from [Link]

  • Boom, K., et al. (2021). The nascent RNA labelling compound 5-ethynyl uridine (EU)
  • Micura, R. (2024). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. Chemical science, 15(13), 4819–4826.
  • Micura, R. (2024). Chemical Synthesis of Modified RNA. Angewandte Chemie (International ed. in English), 63(22), e202403063.
  • Karakasili, E., et al. (2023). The Repertoire of RNA Modifications Orchestrates a Plethora of Cellular Responses. International journal of molecular sciences, 24(3), 2387.
  • Micura, R. (2024). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. Chemical science, 15(13), 4819–4826.

Sources

A Tale of Two Purines: A Comparative Guide to the Cytotoxic Antimetabolite 6-Thioguanine and the Versatile Chemical Scaffold 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Within the vast landscape of chemical biology, purine analogs represent a cornerstone of therapeutic and research applications. By mimicking the endogenous purines, adenine and guanine, these molecules can intercept critical cellular processes, leading to effects ranging from cell death to the modulation of intricate signaling networks. This guide provides a comparative analysis of two structurally related purine analogs: 6-Thioguanine (6-TG) and 6-Iodopurine (6-IP). While their core structure is similar, their utility and mechanisms of action in cellular studies are profoundly different.

6-Thioguanine is a well-established, clinically relevant antimetabolite and cytotoxic agent, primarily used in cancer chemotherapy.[1] Its mechanisms have been extensively studied, providing a clear picture of its journey from a prodrug to a potent inducer of cell death. Conversely, this compound is less characterized for its direct biological effects and is predominantly valued in medicinal chemistry as a versatile synthetic precursor for generating novel purine derivatives.[2] This guide will dissect the known cellular and molecular actions of 6-TG, contrast them with the role of 6-IP, and provide robust protocols for researchers aiming to evaluate such compounds in their own cellular models.

Physicochemical and Structural Comparison

A foundational comparison begins with the molecules themselves. The substitution at the 6-position of the purine ring—a thiol group for 6-TG and an iodine atom for 6-IP—is the primary determinant of their distinct chemical reactivity and subsequent biological fate.

Feature6-ThioguanineThis compound
Structure


Molecular Formula C₅H₅N₅SC₅H₃IN₄
Molar Mass 167.19 g/mol 246.01 g/mol
Primary Role Cytotoxic AntimetaboliteSynthetic Precursor

Deep Dive: 6-Thioguanine - The Cytotoxic Antimetabolite

6-Thioguanine is a prodrug that requires intracellular metabolic activation to exert its cytotoxic effects.[3] Its mechanism is a multi-step process that ultimately leads to catastrophic DNA damage and cell death, making it particularly effective against rapidly dividing cells like those found in leukemia.[1]

Mechanism of Action: From Prodrug to DNA Damage

The efficacy of 6-TG is contingent on a series of enzymatic conversions.

  • Activation: 6-TG is converted to its active nucleotide form, 6-thioguanosine monophosphate (TGMP), by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT).[2] This is the rate-limiting step and a critical determinant of cellular sensitivity.

  • Phosphorylation: TGMP is further phosphorylated to 6-thioguanosine diphosphate (TGDP) and triphosphate (TGTP).[2]

  • DNA/RNA Incorporation: During the S-phase of the cell cycle, DNA polymerases incorporate dTGTP (the deoxyribose form) into DNA in place of deoxyguanosine triphosphate (dGTP).[4][5] This incorporation is the primary mechanism of its cytotoxicity.

  • Mismatch Repair-Mediated Apoptosis: Once incorporated into DNA, the 6-TG base can be methylated to form S6-methylthioguanine.[6] During the next round of DNA replication, this modified base frequently mispairs with thymine instead of cytosine.[7] This T:S6mG mismatch is recognized by the DNA Mismatch Repair (MMR) system, which, in a futile attempt to correct the error, creates persistent DNA strand breaks. This chronic signaling of DNA damage ultimately triggers a prolonged cell cycle arrest followed by apoptosis.[6]

6_TG_Mechanism cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space 6TG_ext 6-Thioguanine (6-TG) 6TG_int 6-TG 6TG_ext->6TG_int Uptake TGMP 6-Thioguanosine Monophosphate (TGMP) 6TG_int->TGMP HGPRT TGDP TGDP TGMP->TGDP TGTP TGTP TGDP->TGTP dTGTP dTGTP TGTP->dTGTP DNA_Incorp Incorporation into DNA (S-Phase) dTGTP->DNA_Incorp DNA_Damage 6-TG in DNA DNA_Incorp->DNA_Damage Methylation Methylation (SAM) DNA_Damage->Methylation S6mG S6-methylthioguanine:Thymine Mismatch Methylation->S6mG MMR Mismatch Repair (MMR) System Activation S6mG->MMR Apoptosis Apoptosis MMR->Apoptosis PI3K_AKT_Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 AKT AKT PIP3->AKT Activates Downstream Cell Survival & Proliferation AKT->Downstream PTEN PTEN PTEN->PI3K Inhibits 6TG 6-Thioguanine 6TG->PTEN Upregulates via demethylation

Caption: 6-Thioguanine's inhibitory effect on the PI3K-AKT pathway.

Deep Dive: this compound - The Versatile Chemical Scaffold

In stark contrast to the well-documented biological activity of 6-TG, this compound is primarily recognized for its utility in synthetic and medicinal chemistry. A comprehensive literature search reveals a scarcity of data on its direct cellular effects.

Primary Role as a Synthetic Intermediate

The key to 6-IP's utility is the carbon-iodine bond at the 6-position. Iodine is an excellent leaving group, making the C6 position highly susceptible to nucleophilic substitution reactions. This chemical property allows medicinal chemists to use 6-IP as a versatile starting material to synthesize a vast library of novel 6-substituted purine derivatives. These derivatives are often designed as potential kinase inhibitors, antiviral agents, or modulators of other cellular targets. [2] Derivatives of iodinated purines, such as 6-chloropurine nucleosides, have been shown to induce G2/M cell cycle arrest and apoptosis in cancer cell lines. This suggests that the purine core itself is a viable scaffold for developing cytotoxic agents, but the direct contribution of this compound itself to these effects remains uncharacterized.

Hypothesized Biological Activity: An Area for Future Research

Given that the purine structure is a common scaffold for kinase inhibitors—which function by competing with ATP for the enzyme's binding pocket—it is plausible that this compound could possess inhibitory activity against one or more kinases. [4]However, without direct experimental evidence from biochemical or cellular assays, this remains speculative. The lack of published data presents an opportunity for foundational research to characterize the biological activity of this compound, determining if it has unappreciated cellular effects or if its role is indeed confined to that of a chemical precursor.

Comparative Summary and Researcher's Outlook

The divergent roles of 6-Thioguanine and this compound underscore the profound impact a single atomic substitution can have on a molecule's function.

Feature6-ThioguanineThis compound
Primary Role Cytotoxic Drug / AntimetaboliteSynthetic Precursor / Chemical Scaffold
Mechanism DNA/RNA incorporation, MMR-mediated apoptosis [6]Primarily used for chemical synthesis; biological MoA is not well-defined. [2]
Cellular Effect Induces apoptosis, S-phase arrest, modulates PI3K-AKT pathway [8][9]Effects of derivatives suggest potential for cytotoxicity, but data on the parent compound is lacking.
Primary Research Use Model compound for studying DNA damage response; cancer therapy research.Synthesis of novel purine derivatives (e.g., kinase inhibitors, antivirals).

Guidance for Researchers:

  • Choose 6-Thioguanine for studies requiring a potent, well-characterized cytotoxic agent that acts via incorporation into DNA. It is an excellent tool for investigating the DNA mismatch repair pathway, S-phase specific cytotoxicity, and the interplay between DNA damage and apoptosis.

  • Choose this compound as a starting material for the synthesis and discovery of novel biologically active purine analogs. It is also a candidate for foundational screening to identify potential novel biological activities that have not yet been reported.

Experimental Protocols for Cellular Analysis

To objectively evaluate and compare the cellular effects of purine analogs like 6-TG or novel derivatives synthesized from 6-IP, a standardized set of assays is essential. The following protocols provide robust, step-by-step methodologies for key cellular studies.

Experimental_Workflow cluster_assays Downstream Cellular Assays Start Seed Cancer Cells in Multi-well Plates Treatment Treat with Purine Analog (e.g., 6-TG or 6-IP derivative) (Vehicle Control, Dose-Response) Start->Treatment Incubate Incubate for Defined Period (e.g., 24, 48, 72 hours) Treatment->Incubate MTT Viability Assay (MTT) Incubate->MTT Measure Metabolic Activity AnnexinV Apoptosis Assay (Annexin V/PI) Incubate->AnnexinV Measure Apoptotic Markers CellCycle Cell Cycle Analysis (PI Staining) Incubate->CellCycle Measure DNA Content

Caption: A generalized workflow for the cellular evaluation of purine analogs.

Protocol 1: Cell Viability and Cytotoxicity (MTT Assay)

This colorimetric assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation.

  • Expert Insight: The MTT assay relies on the reduction of yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in living cells. A decrease in the purple color indicates reduced metabolic activity, which can be due to either cytotoxicity or cytostatic effects.

Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000–10,000 cells/well in 100 µL of complete medium. Allow cells to adhere and resume logarithmic growth for 18-24 hours.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 6-TG) in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include wells with vehicle-only as a negative control.

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours) at 37°C in a humidified CO₂ incubator.

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.

  • Formazan Formation: Incubate the plate for another 2-4 hours at 37°C, allowing formazan crystals to form.

  • Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the dose-response curve to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantitatively distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Expert Insight: In early apoptosis, the membrane phospholipid phosphatidylserine (PS) flips from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein with a high affinity for PS and, when conjugated to a fluorophore (like FITC), can label these early apoptotic cells. Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the desired concentration of the purine analog for a specified time.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle enzyme like TrypLE Express (to preserve membrane integrity). Combine with the floating cells from the supernatant.

  • Washing: Centrifuge the cell suspension at 300 x g for 5 minutes and wash the cell pellet twice with cold PBS. Washing is crucial to remove any interfering media components.

  • Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution (e.g., 50 µg/mL).

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Data Acquisition: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.

  • Analysis:

    • Annexin V-negative / PI-negative: Live cells

    • Annexin V-positive / PI-negative: Early apoptotic cells

    • Annexin V-positive / PI-positive: Late apoptotic/necrotic cells

    • Annexin V-negative / PI-positive: Necrotic cells

Protocol 3: Cell Cycle Analysis (Propidium Iodide Staining)

This flow cytometry assay measures the total DNA content within a cell population, allowing for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M).

  • Expert Insight: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA. Cells in G2/M have twice the DNA content (and thus twice the fluorescence) of cells in G0/G1. Cells in S-phase, actively replicating their DNA, have an intermediate fluorescence.

Methodology:

  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat as described previously.

  • Cell Harvesting: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Fixation: Resuspend the cell pellet in 300 µL of cold PBS. While gently vortexing, add 700 µL of ice-cold 100% ethanol dropwise to achieve a final concentration of 70% ethanol. This step fixes the cells and permeabilizes their membranes.

  • Incubation: Incubate the fixed cells for at least 2 hours at 4°C (or overnight at -20°C).

  • Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet once with PBS. Resuspend the pellet in 500 µL of PI staining solution containing RNase A (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS). The RNase A is critical to degrade RNA, ensuring that PI only stains DNA.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Data Acquisition: Analyze the samples on a flow cytometer, measuring the fluorescence intensity of the PI signal.

  • Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to deconvolute the DNA content histogram and calculate the percentage of cells in the G0/G1, S, and G2/M phases.

References

  • Taddei, D., et al. (2004). Synthesis and full characterisation of 6-chloro-2-iodopurine, a template for the functionalisation of purines. Organic & Biomolecular Chemistry, 2(5), 665-70. [Link]

  • Grote, M., et al. (2015). New antitumor 6-chloropurine nucleosides inducing apoptosis and G2/M cell cycle arrest. European Journal of Medicinal Chemistry, 90, 595-602. [Link]

  • Nelson, J. A., et al. (1975). Mechanisms of action of 6-thioguanine, 6-mercaptopurine, and 8-azaguanine. Cancer Research, 35(10), 2872-2878. [Link]

  • Ling, Y. H., et al. (1995). Consequences of 6-thioguanine incorporation into DNA on polymerase, ligase, and endonuclease reactions. Molecular Pharmacology, 48(5), 902-908. [Link]

  • Pharmacology of 6-Thioguanine (6-TG); Mechanism of action, Pharmacokinetics, Uses, Effects. (2023). YouTube. [Link]

  • Al-Obeed, O., et al. (2018). Interconnections between apoptotic and autophagic pathways during thiopurine-induced toxicity in cancer cells: the role of reactive oxygen species. Cellular and Molecular Biology, 64(1), 1-8. [Link]

  • Wang, Y., et al. (2020). Thioguanine Induces Apoptosis in Triple-Negative Breast Cancer by Regulating PI3K–AKT Pathway. Frontiers in Oncology, 10, 524922. [Link]

  • Koutros, S., et al. (2019). 6-Thioguanine and Its Analogs Promote Apoptosis of Castration-Resistant Prostate Cancer Cells in a BRCA2-Dependent Manner. Cancers, 11(7), 967. [Link]

  • Wang, Y., et al. (2020). Thioguanine Induces Apoptosis in Triple-Negative Breast Cancer by Regulating PI3K-AKT Pathway. PubMed, 10, 524922. [Link]

  • Wang, H., et al. (2011). Mutagenic and Cytotoxic Properties of 6-Thioguanine, S6-Methylthioguanine, and Guanine-S6-sulfonic Acid. Journal of Biological Chemistry, 286(8), 6887-6895. [Link]

  • Chen, Y. C., et al. (2021). The Influence of Cell Cycle Regulation on Chemotherapy. Cancers, 13(15), 3805. [Link]

Sources

A Tale of Two Probes: Navigating RNA Structure with SHAPE-MaP and 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Choosing the Right Tool for Unraveling RNA's Architectural Enigmas

In the intricate world of molecular biology, understanding the three-dimensional structure of RNA is paramount to deciphering its function. From regulating gene expression to catalyzing biochemical reactions, RNA's diverse roles are dictated by its complex folding. To navigate this structural landscape, researchers employ a variety of powerful techniques. Among them, SHAPE-MaP and the use of nucleotide analogues like 6-iodopurine represent two distinct and powerful philosophies for elucidating RNA architecture.

This guide provides an in-depth comparison of these two methodologies, not as direct competitors, but as complementary approaches that offer unique insights into the dynamic world of RNA structure. We will delve into the fundamental principles, experimental workflows, and the specific types of structural information each technique provides, empowering researchers to make informed decisions for their experimental designs.

The Philosophy of Probing: A Fundamental Divide

At the heart of the comparison between SHAPE-MaP and this compound lies a fundamental difference in their approach to studying RNA structure.

SHAPE-MaP (Selective 2'-Hydroxyl Acylation analyzed by Primer Extension and Mutational Profiling) is a chemical probing technique. It provides a snapshot of the flexibility of the RNA backbone at single-nucleotide resolution within a population of molecules. This method assesses the conformational dynamics of RNA in its solution state, and remarkably, can even be applied within living cells. The resulting data provides constraints for computational modeling to derive secondary structures.

This compound , on the other hand, is not a chemical probe in the traditional sense. It is a synthetic nucleotide analogue that is incorporated into the RNA molecule during its synthesis, replacing a native purine. Its utility stems from the introduction of a heavy atom (iodine), which is invaluable for determining high-resolution three-dimensional structures through techniques like X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy. This approach focuses on obtaining a detailed atomic-level picture of a specific, purified RNA molecule.

SHAPE-MaP: Painting a Picture of Flexibility

SHAPE-MaP has emerged as a cornerstone of RNA structure analysis due to its versatility and ability to probe RNA in its native context.

The Mechanism: Acylating the Flexible Backbone

The core principle of SHAPE is the selective acylation of the 2'-hydroxyl group of the ribose sugar. This reaction is highly sensitive to the local nucleotide flexibility. In regions where the RNA is single-stranded or conformationally dynamic, the 2'-hydroxyl is accessible and readily reacts with a SHAPE reagent (e.g., 1M7, NAI). Conversely, in structured regions, such as canonical Watson-Crick base pairs within a helix, the 2'-hydroxyl is constrained and less reactive.[1][2]

The "MaP" (Mutational Profiling) component of the technique provides a clever and robust readout. During reverse transcription, the reverse transcriptase enzyme is prone to misincorporating a nucleotide when it encounters a SHAPE-adduct on the RNA template. These induced mutations are then identified by high-throughput sequencing, and the frequency of mutations at each nucleotide position is proportional to its SHAPE reactivity.[1][3]

Experimental Workflow: A Step-by-Step Overview

The SHAPE-MaP workflow can be broadly divided into four key stages:

SHAPE_MaP_Workflow cluster_1 1. RNA Probing cluster_2 2. Reverse Transcription cluster_3 3. Library Preparation & Sequencing cluster_4 4. Data Analysis RNA Folded RNA Probing Treatment with SHAPE Reagent RNA->Probing RT Reverse Transcription (Mutational Profiling) Probing->RT Library PCR Amplification & Library Preparation RT->Library Sequencing High-Throughput Sequencing Library->Sequencing Analysis Mutation Rate Calculation Sequencing->Analysis Modeling Secondary Structure Modeling Analysis->Modeling

Figure 1: SHAPE-MaP Experimental Workflow.

This compound: A Tool for High-Resolution Snapshots

The incorporation of this compound into an RNA molecule offers a pathway to its high-resolution structural determination, providing a static, atomic-level view.

The Principle: A Heavy Atom for Phasing and a Spectroscopic Handle

The utility of this compound in RNA structure determination is twofold:

  • X-ray Crystallography: The iodine atom is electron-rich and acts as a "heavy atom." In X-ray crystallography, the presence of heavy atoms in specific locations within the crystal lattice helps to solve the "phase problem," a major bottleneck in determining the three-dimensional structure of macromolecules. By comparing the diffraction patterns of native and iodinated RNA crystals, researchers can pinpoint the location of the iodine atoms and, from there, deduce the phases of the diffracted X-rays to reconstruct the electron density map of the entire molecule.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: While not as commonly cited as its crystallographic application, the iodine atom can also serve as a spectroscopic probe in NMR. Its presence can induce chemical shift changes in neighboring nuclei, providing distance restraints that aid in the complex process of assigning NMR signals and calculating the solution structure of the RNA.

Experimental Workflow: From Synthesis to Structure

The workflow for using this compound is fundamentally different from chemical probing and is integrated into the broader process of structure determination by crystallography or NMR.

Iodopurine_Workflow cluster_1 1. RNA Synthesis & Purification cluster_2 2. Structure Determination cluster_3 3. Data Analysis & Model Building Synthesis In vitro Transcription or Chemical Synthesis with This compound NTP Purification Purification of Iodinated RNA Synthesis->Purification Crystallography Crystallization & X-ray Diffraction Purification->Crystallography NMR NMR Spectroscopy Purification->NMR Phasing Phase Determination (Crystallography) Crystallography->Phasing Assignment Resonance Assignment (NMR) NMR->Assignment Modeling 3D Structure Modeling & Refinement Phasing->Modeling Assignment->Modeling

Figure 2: this compound in RNA Structure Determination Workflow.

Head-to-Head Comparison: Choosing Your Structural Lens

The choice between SHAPE-MaP and this compound incorporation depends entirely on the research question at hand. The following table summarizes their key characteristics to guide this decision.

FeatureSHAPE-MaPThis compound Incorporation
Fundamental Approach Chemical probing of backbone flexibilityIncorporation of a nucleotide analogue
Information Provided Single-nucleotide resolution flexibility data; constraints for secondary structure modelingHigh-resolution 3D atomic coordinates
In-cell Applicability YesNo
RNA State Solution, in vitro, in vivoPurified, often crystalline or in high concentration
Throughput High-throughput, can be applied to entire transcriptomesLow-throughput, focused on a single RNA molecule
Primary Output Reactivity profile3D structure (PDB file)
Resolution Nucleotide-levelAtomic-level
Key Advantage Probes RNA in its native context and conformational ensembleProvides a detailed, high-resolution structural model
Key Limitation Provides indirect structural information that requires computational modeling; can be influenced by protein bindingRequires large amounts of pure RNA; the determined structure is a static snapshot, potentially influenced by crystal packing forces

Experimental Protocols: A Glimpse into the Lab

SHAPE-MaP Protocol Outline

A generalized protocol for in-vitro SHAPE-MaP is as follows:

  • RNA Folding: The RNA of interest is folded in a buffer that mimics physiological conditions. This step is critical to ensure the RNA adopts its native conformation.

  • SHAPE Modification: The folded RNA is treated with a SHAPE reagent (e.g., 1M7). A negative control (no reagent) and a denatured control are also prepared.

  • RNA Purification: The modified RNA is purified to remove excess SHAPE reagent and other reaction components.

  • Reverse Transcription with Mutational Profiling: The purified RNA is reverse transcribed using a reverse transcriptase under conditions that promote misincorporation at the sites of SHAPE adducts (often including Mn2+).

  • Library Preparation: The resulting cDNA is amplified by PCR, and sequencing libraries are prepared.

  • Sequencing: The libraries are sequenced using a high-throughput sequencing platform.

  • Data Analysis: Sequencing reads are aligned to the reference sequence, and mutation rates at each position are calculated to generate a SHAPE reactivity profile. This profile is then used as a constraint in RNA secondary structure prediction software.

This compound Incorporation for X-ray Crystallography Protocol Outline
  • RNA Synthesis: The target RNA is synthesized by in vitro transcription or chemical synthesis, with this compound triphosphate replacing one of the standard purine triphosphates at one or more desired positions.

  • RNA Purification: The iodinated RNA is rigorously purified to homogeneity, which is crucial for successful crystallization.

  • Crystallization Screening: The purified RNA is subjected to extensive crystallization screening to find conditions that yield well-ordered crystals.

  • X-ray Diffraction Data Collection: Crystals are exposed to a high-intensity X-ray beam, and the diffraction patterns are collected. Data is collected for both the native (unmodified) and the iodinated RNA crystals.

  • Structure Determination: The positions of the iodine atoms are determined from the differences in the diffraction data. This information is then used to calculate the phases and generate an electron density map, into which an atomic model of the RNA is built and refined.

Conclusion: A Synergistic Future for RNA Structural Biology

SHAPE-MaP and this compound incorporation are not mutually exclusive; in fact, they can be viewed as highly complementary. SHAPE-MaP can provide dynamic, in-solution information about an RNA's secondary structure, which can guide the design of constructs for high-resolution studies. For instance, identifying stable structural domains via SHAPE-MaP can inform the boundaries of RNA fragments to be synthesized with this compound for crystallographic trials.

Ultimately, the choice of method hinges on the desired level of detail and the biological context of the research question. For researchers interested in the global architecture and dynamic nature of RNA within a complex mixture or inside a cell, SHAPE-MaP is an unparalleled tool. For those seeking to understand the precise atomic interactions that govern the function of a specific RNA molecule, the high-resolution snapshot afforded by techniques like X-ray crystallography, facilitated by tools such as this compound, is indispensable. By understanding the strengths and limitations of each approach, the scientific community can continue to unravel the beautiful and complex world of RNA structure with ever-increasing clarity.

References

  • Smola, M. J., & Weeks, K. M. (2018). In-cell RNA structure probing with SHAPE-MaP. Nature Protocols, 13(5), 1017–1035. [Link]

  • Siegfried, N. A., Busan, S., Rice, G. M., Nelson, J. A., & Weeks, K. M. (2014). RNA motif discovery by SHAPE and mutational profiling (SHAPE-MaP). Nature Methods, 11(9), 959–965. [Link]

  • Spitale, R. C., Flynn, R. A., Zhang, Q. C., Crisalli, P., Lee, B., Jung, J. W., Ku, A., Donohue, J. P., Scott, G. K., & Chang, H. Y. (2015). Structural imprints in vivo decode RNA regulatory mechanisms. Nature, 519(7544), 486–490. [Link]

  • Homan, P. J., Kutchko, K. M., Kladwang, W., Westwood, J., & Das, R. (2014). A high-throughput platform for probing the structure of large RNA molecules. Biochemistry, 53(42), 6825–6833. [Link]

  • Weeks, K. M. (2010). Advances in SHAPE chemistry for probing RNA structure. Current Opinion in Structural Biology, 20(3), 295–304. [Link]

  • Cate, J. H., Gooding, A. R., Podell, E., Zhou, K., Golden, B. L., Kundrot, C. E., Cech, T. R., & Doudna, J. A. (1996). Crystal structure of a group I ribozyme domain reveals architecture of the catalytic core. Science, 273(5282), 1678–1685. [Link]

  • Golden, B. L. (2000). Heavy atom derivatives of RNA. Methods in Enzymology, 317, 124-132. [Link]

  • Fürtig, B., Richter, C., Wöhnert, J., & Schwalbe, H. (2003). NMR spectroscopy of RNA. Chembiochem, 4(10), 936-962. [Link]

Sources

The Decisive Advantage of 6-Iodopurine in Modern Drug Discovery and Chemical Biology

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to the Superior Reactivity and Versatility of 6-Iodopurine Over Other Halogenated Purines

In the landscape of medicinal chemistry and chemical biology, purine scaffolds are a cornerstone for the development of a vast array of therapeutics and molecular probes.[1] Halogenated purines, in particular, serve as versatile intermediates, enabling the diversification of the purine core through various substitution and cross-coupling reactions. Among these, this compound has emerged as a reagent of exceptional utility, often outperforming its chlorinated, brominated, and fluorinated counterparts. This guide provides an in-depth comparison, supported by experimental data, to elucidate the distinct advantages of this compound for researchers, scientists, and drug development professionals.

At a Glance: The Halogen Reactivity Hierarchy in Purine Chemistry

While the reactivity of halogens on aromatic systems can be nuanced, a general trend places iodine at the forefront for many of the most crucial transformations in contemporary drug discovery. This superiority is most evident in palladium-catalyzed cross-coupling reactions, which are fundamental to the construction of complex molecular architectures.

Reaction TypeGeneral Reactivity TrendKey Advantage of this compound
Suzuki-Miyaura Coupling I > Br > Cl >> FFaster reaction rates, lower catalyst loading, and higher yields.
Sonogashira Coupling I > Br > Cl >> FEfficient C-C bond formation with terminal alkynes under mild conditions.
Buchwald-Hartwig Amination I > Br > Cl >> FBroader substrate scope and milder reaction conditions for C-N bond formation.
Nucleophilic Aromatic Substitution (SNAr) F > Cl > Br > I (with strong nucleophiles)Superior reactivity with weak nucleophiles, such as anilines, in the absence of an acid catalyst.

The Lynchpin of Modern Synthesis: Superiority in Cross-Coupling Reactions

The true prowess of this compound lies in its exceptional performance in transition metal-catalyzed cross-coupling reactions. The carbon-iodine bond is weaker and more readily undergoes oxidative addition to the palladium(0) catalyst, the crucial first step in the catalytic cycles of Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions.

Suzuki-Miyaura Coupling: Building Biaryl Scaffolds with Unparalleled Efficiency

The Suzuki-Miyaura reaction is a powerful tool for creating C-C bonds, particularly for synthesizing biaryl and heteroaryl-aryl structures prevalent in kinase inhibitors and other targeted therapies. Studies have demonstrated that this compound nucleosides are excellent substrates for these transformations.

Experimental Protocol: Suzuki-Miyaura Coupling of a this compound Nucleoside

This protocol outlines a general procedure for the Suzuki-Miyaura coupling of a protected this compound nucleoside with an arylboronic acid.

Materials:

  • Protected this compound nucleoside (1.0 eq)

  • Arylboronic acid (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.05 eq)

  • Triphenylphosphine (PPh₃) (0.1 eq)

  • Sodium carbonate (Na₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add the protected this compound nucleoside, arylboronic acid, and sodium carbonate.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium(II) acetate and triphenylphosphine to the flask.

  • Add the degassed 1,4-dioxane/water mixture via syringe.

  • Heat the reaction mixture to 80-90 °C and stir for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties with Precision

The Sonogashira coupling is indispensable for the introduction of alkynyl groups, which can serve as handles for further functionalization or as key components of pharmacophores. The high reactivity of the C-I bond in this compound allows these reactions to proceed under mild conditions with high yields.[2][3][4][5]

Experimental Protocol: Sonogashira Coupling of a this compound Derivative

This protocol describes a typical Sonogashira coupling of a this compound derivative with a terminal alkyne.

Materials:

  • This compound derivative (1.0 eq)

  • Terminal alkyne (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Anhydrous tetrahydrofuran (THF)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Dissolve the this compound derivative in a mixture of THF and triethylamine in a dry Schlenk flask under an inert atmosphere.

  • Add the terminal alkyne to the solution.

  • Add the copper(I) iodide and then the bis(triphenylphosphine)palladium(II) dichloride.

  • Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with saturated aqueous ammonium chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

Buchwald-Hartwig Amination: A Gateway to Diverse Amine Analogs

The synthesis of N-substituted purines is a cornerstone of drug discovery, with many kinase inhibitors featuring anilino or other amino groups at the C6 position. The Buchwald-Hartwig amination offers a versatile method for forging these crucial C-N bonds. While 6-chloropurines can be used, they often require higher catalyst loadings and harsher conditions. This compound's superior reactivity allows for more efficient coupling with a broader range of amines under milder conditions.[6][7]

Experimental Protocol: Buchwald-Hartwig Amination of this compound

This protocol provides a general method for the Buchwald-Hartwig amination of a this compound derivative.

Materials:

  • This compound derivative (1.0 eq)

  • Amine (1.2 eq)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)

  • Xantphos (0.04 eq)

  • Cesium carbonate (Cs₂CO₃) (1.4 eq)

  • Anhydrous 1,4-dioxane

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, combine the this compound derivative, amine, cesium carbonate, Pd₂(dba)₃, and Xantphos in a dry Schlenk tube.

  • Add anhydrous, degassed 1,4-dioxane.

  • Seal the tube and heat the reaction mixture to 100-110 °C for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.

  • Concentrate the solution and purify the product by flash column chromatography.

A Tale of Two Reactivities: Nucleophilic Aromatic Substitution (SNAr)

In nucleophilic aromatic substitution (SNAr) reactions, the leaving group's ability to stabilize the negative charge in the Meisenheimer intermediate is paramount. Here, the high electronegativity of fluorine makes 6-fluoropurine the most reactive substrate towards strong nucleophiles like alkoxides and aliphatic amines. However, a fascinating reversal of reactivity is observed with weaker, neutral nucleophiles such as anilines. In the absence of an acid catalyst, this compound exhibits the fastest reaction rates. This is attributed to a different rate-determining step in the reaction mechanism under these conditions.

Comparative Reactivity in SNAr Reactions

NucleophileReactivity Order
ButylamineF > Br > Cl > I
MethoxideF > Cl ≈ Br > I
Aniline (no acid)I > Br > Cl > F
Aniline (with TFA)F > I > Br > Cl

This unique reactivity profile makes this compound a valuable tool for specific synthetic strategies where the use of strong bases or acid catalysts is undesirable.

Beyond Synthesis: Applications in Structural Biology and as Enzymatic Probes

The utility of this compound extends beyond its role as a synthetic intermediate. The presence of the heavy iodine atom provides unique properties that can be exploited in other areas of chemical biology.

A Heavyweight in Structural Biology

In X-ray crystallography, solving the "phase problem" is a critical step in determining a macromolecule's three-dimensional structure. The incorporation of heavy atoms into the crystal can provide the necessary phase information. Iodinated nucleosides, including those derived from this compound, can be incorporated into DNA or RNA oligonucleotides, or even bound to proteins as ligands.[8] The high electron density of the iodine atom leads to significant changes in the diffraction pattern, which can be used to determine the phases and ultimately solve the structure.[9][10] This makes this compound a valuable tool for structural biologists seeking to elucidate the atomic details of protein-nucleic acid interactions or the binding modes of purine-based ligands.[1][11]

Probing the Active Sites of Enzymes

The strategic placement of an iodine atom on a purine scaffold can also be used to create probes for studying enzyme-substrate interactions. The size and polarizability of the iodine atom can influence binding affinity and specificity. Furthermore, the C-I bond can participate in halogen bonding, a non-covalent interaction that is increasingly recognized as important in molecular recognition. By comparing the inhibitory activity of a series of 6-halogenated purines, researchers can gain insights into the topology and electronic environment of an enzyme's active site. For instance, a significant increase in potency with this compound compared to other halogenated analogs might suggest the presence of a halogen bond donor in the active site.

Synthetic Accessibility: A Practical Consideration

A key advantage of this compound is its straightforward synthesis from readily available starting materials like hypoxanthine. While the synthesis of 6-fluoropurine can be more challenging, 6-chloro-, 6-bromo-, and 6-iodopurines can generally be prepared through well-established halogenation protocols. The conversion of the more accessible 6-chloropurine to this compound via a Finkelstein-type reaction is also a highly efficient process, making this compound readily accessible for a wide range of applications.

Conclusion

While each of the 6-halogenated purines possesses a unique reactivity profile and utility, this compound stands out for its exceptional versatility and superior performance in the most enabling reactions of modern medicinal chemistry. Its unparalleled reactivity in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions makes it the go-to intermediate for the construction of complex, drug-like molecules. Furthermore, its unique behavior in SNAr reactions and its potential applications in structural biology and as an enzymatic probe underscore its value as a multifaceted tool for chemical biologists and drug discovery scientists. For researchers aiming to accelerate their discovery programs and access a broader chemical space, the evidence strongly supports the strategic choice of this compound as a key building block.

References

  • Watenpaugh, K. D. (2001). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 57(10), 1413-1421.
  • Glen Research. X-ray Crystallography. Retrieved from [Link]

  • Spokoyny, A. M., et al. (2013). A Perfluoroaryl-Cysteine S(N)Ar Reaction for Biorthogonal Protein Modification. Journal of the American Chemical Society, 135(16), 5946–5949.
  • Dauter, Z., & Dauter, M. (2010). Heavy-atom derivatization. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 404–413.
  • Lakshman, M. K., et al. (2009). Palladium-Catalyzed Aryl Amination Reactions of 6-Bromo- and 6-Chloropurine Nucleosides.
  • Chemistry LibreTexts. Buchwald-Hartwig Amination. Retrieved from [Link]

  • Wikipedia. Buchwald–Hartwig amination. Retrieved from [Link]

  • Hocek, M., et al. (2000). The Suzuki-Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to 2-, 6- or 8-Aryl- and -Alkenylpurine Derivatives.
  • Tsai, C. C., et al. (1975). X-ray crystallographic visualization of drug-nucleic acid intercalative binding: structure of an ethidium-dinucleoside monophosphate crystalline complex, Ethidium: 5-iodouridylyl (3'-5') adenosine. Proceedings of the National Academy of Sciences, 72(2), 628-632.
  • Hampton Research. Heavy Atom ScreensTM. Retrieved from [Link]

  • Rupp, B. Phase Determination by the Heavy Atom Method. Retrieved from [Link]

  • Rana, N., Grover, P., & Singh, H. (2024). Recent Developments and Future Perspectives of Purine Derivatives as a Promising Scaffold in Drug Discovery. Current Topics in Medicinal Chemistry, 24(6), 541-579.
  • Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

  • Zhang, H., et al. (2010). Direct synthesis of 6-arylpurines by reaction of 6-chloropurines with activated aromatics. The Journal of Organic Chemistry, 75(17), 6016-6018.
  • The Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. Sonogashira coupling. Retrieved from [Link]

  • Dvořák, D., & Hocek, M. (2004). Study of Direct N7 Regioselective tert-Alkylation of 6-Substituted Purines and Their Modification at Position C6 through O, S, N, and C Substituents. The Journal of Organic Chemistry, 69(24), 8345-8352.
  • Chen, H., Ai, Z., & Liao, X. (2024).
  • Das, R. N., & S, A. (2022). Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS omega, 7(27), 23377-23386.
  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from [Link]

  • Chalker, J. M., et al. (2009). An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class.
  • Ahneman, D. T., et al. (2018). Predicting reaction performance in C–N cross-coupling using machine learning. Science, 360(6385), 186-190.
  • Al-Masoudi, N. A., et al. (2009). Synthesis of 6-Substituted Purine Derivatives.
  • Hartwig, J. F., & Haydl, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years.
  • Rezaeimanesh, M., et al. (2015). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of the Serbian Chemical Society, 80(4), 431-437.
  • Al-Amin, M., & Nazar, F. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC advances, 11(36), 22434-22463.
  • Ivanova, Y., et al. (2023). Nucleoside Analog 2′,3′-Isopropylidene-5-Iodouridine as Novel Efficient Inhibitor of HIV-1. International Journal of Molecular Sciences, 24(19), 14757.
  • Chen, X., & Zhou, Y. (2023). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. RSC advances, 13(7), 4514-4540.
  • Wikipedia. X-ray crystallography. Retrieved from [Link]

  • Montgomery, J. A., & Hewson, K. (1968). Synthesis of Some Iodopurine Derivatives. Journal of Pharmaceutical Sciences, 57(12), 2056-2061.
  • Schmutzler, C., et al. (1995). Selenouracil derivatives are potent inhibitors of the selenoenzyme type I iodothyronine deiodinase. Biochemical pharmacology, 50(2), 205-208.
  • Reddy, G. C., et al. (2020). In vitro studies of potent aldose reductase inhibitors: Synthesis, characterization, biological evaluation and docking analysis of rhodanine-3-hippuric acid derivatives. Bioorganic chemistry, 95, 103554.

Sources

A Senior Application Scientist's Guide to Assessing the Impact of 6-Iodopurine on DNA Duplex Stability

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Canonical Bases

In the fields of molecular biology and drug development, the manipulation of DNA duplex stability is a cornerstone of innovation. The introduction of modified nucleobases allows for the fine-tuning of oligonucleotide properties for applications ranging from therapeutic antisense agents to high-fidelity diagnostic probes. Among these modifications, halogenated purines present a unique class of analogs. This guide provides a comprehensive framework for assessing the impact of one such analog, 6-iodopurine, on the thermodynamic stability and structural integrity of DNA duplexes.

As a synthetic purine analog, this compound replaces a hydrogen atom with a large, polarizable iodine atom at the 6-position of the purine ring. This substitution can profoundly influence duplex stability through a combination of steric and electronic effects, including the potential for stabilizing halogen bonds. Understanding and quantifying these effects is critical for its rational application. This document outlines the key experimental comparisons, provides detailed, field-tested protocols, and explains the causality behind the necessary scientific controls to ensure trustworthy and reproducible results.

Comparative Stability Analysis: Contextualizing the Impact of this compound

The effect of a nucleobase modification is best understood not in isolation, but in comparison to both the natural counterpart it replaces and other well-characterized analogs. The stability of a DNA duplex is primarily driven by the enthalpy (ΔH°) and entropy (ΔS°) of formation, which are combined in the Gibbs free energy (ΔG°) of hybridization. A key metric derived from these values is the melting temperature (Tₘ), the temperature at which half of the duplexes have dissociated.[1]

The substitution of adenine with this compound (forming a 6-IP•T pair) or guanine with its 6-iodo derivative introduces significant perturbations. The large iodine atom can cause steric hindrance, potentially disrupting the optimal geometry of the B-form DNA helix. Conversely, under favorable geometric conditions, the iodine can act as a halogen bond donor, forming a non-canonical stabilizing interaction with an electronegative atom on the opposing strand.

To quantify this, we compare its effects to analogs known to have a predictable impact:

  • 2,6-Diaminopurine (D): This analog forms three hydrogen bonds with thymine (D•T), in contrast to the two in a standard A•T pair, leading to a significant increase in duplex stability.[2][3][4] Each substitution can increase the Tₘ by approximately 1.5-1.8°C.[2]

  • 6-Thioguanine (s⁶G): The substitution of the oxygen at the 6-position of guanine with a larger sulfur atom alters the structure and lowers the thermal stability of duplex DNA.[5]

The following table summarizes the expected thermodynamic contributions of these modifications relative to their canonical counterparts. While extensive thermodynamic data for this compound is not widely published, the table provides a framework for its characterization.

Base Pair Modification Type Key Interaction Change Expected ΔTₘ per Substitution Thermodynamic Impact (ΔG°)
A•T Unmodified (Reference)2 Hydrogen BondsN/AReference
G•C Unmodified (Reference)3 Hydrogen BondsN/AMore Favorable than A•T
D•T Stabilizing Analog3 Hydrogen Bonds+1.5 to +3°C[1]More Favorable
s⁶G•C Destabilizing AnalogAltered H-bonding & StericsNegativeLess Favorable[5]
6-IP•T Subject of Analysis Steric Hindrance vs. Halogen BondingTo Be Determined To Be Determined

Experimental Methodologies: A Validated Approach

Workflow for Assessing DNA Duplex Stability

The overall experimental process follows a logical progression from sample preparation to detailed thermodynamic and structural analysis.

G cluster_0 Sample Preparation cluster_1 Biophysical Analysis cluster_2 Data Interpretation Oligo_Synth Oligonucleotide Synthesis (with and without 6-IP) Purification HPLC/PAGE Purification Oligo_Synth->Purification Quant Quantification (UV Abs @ 260nm) Purification->Quant Annealing Duplex Annealing Quant->Annealing UV_Melt UV Thermal Melt (Tm) Annealing->UV_Melt ITC Isothermal Titration Calorimetry (ΔH°, ΔS°, Ka) Annealing->ITC CD_Spec Circular Dichroism Spectroscopy (Conformation) Annealing->CD_Spec Thermo_Data Thermodynamic Profile (ΔG°, ΔH°, ΔS°) UV_Melt->Thermo_Data ITC->Thermo_Data Struct_Data Structural Integrity Assessment CD_Spec->Struct_Data Comparison Comparison to Controls Thermo_Data->Comparison Struct_Data->Comparison

Caption: Overall workflow for the characterization of this compound modified DNA.

Synthesis and Preparation of Oligonucleotides

The foundation of any stability analysis is the quality of the oligonucleotides. The synthesis of oligonucleotides containing modified bases like this compound requires specialized phosphoramidites.

  • Rationale: Standard solid-phase phosphoramidite chemistry is the method of choice for its efficiency and scalability.[6] A custom this compound phosphoramidite is required. Post-synthesis purification via HPLC or PAGE is non-negotiable to remove truncated sequences that would otherwise interfere with the 1:1 stoichiometry required for accurate biophysical measurements.

Protocol:

  • Synthesis: Synthesize complementary oligonucleotides, one set with the canonical base (e.g., Adenine) and one with the this compound modification, using automated solid-phase DNA synthesis.

  • Purification: Purify all oligonucleotides using denaturing polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

  • Quantification: Determine the concentration of each single-stranded oligonucleotide using UV absorbance at 260 nm.[7] The phenomenon of hypochromicity means that the absorbance of a DNA duplex is lower than the sum of its single strands.[1]

  • Annealing: Mix equimolar amounts of complementary strands in a buffer solution (e.g., 10 mM sodium phosphate, 100 mM NaCl, pH 7.0). Heat the solution to 90°C for 5 minutes and allow it to cool slowly to room temperature over several hours to ensure proper duplex formation.[8]

UV Thermal Denaturation for Melting Temperature (Tₘ) Determination

This is the most common method for determining duplex stability.[1] The process involves monitoring the UV absorbance of the DNA solution at 260 nm as the temperature is slowly increased. As the duplex melts into single strands, the stacked bases uncouple, causing an increase in absorbance—a phenomenon known as the hyperchromic shift.[7]

  • Rationale: The Tₘ is the temperature at the midpoint of this transition. A higher Tₘ indicates a more stable duplex. Using a slow temperature ramp rate (e.g., 0.5-1.0 °C/min) is crucial to ensure the system remains at equilibrium throughout the measurement.[8][9]

Protocol:

  • Sample Preparation: Prepare duplex samples at a known concentration (e.g., 1-5 µM) in a degassed melting buffer (e.g., 10 mM Sodium Phosphate, 100 mM NaCl, pH 7.0).

  • Instrument Setup: Use a UV-Vis spectrophotometer equipped with a Peltier temperature controller.[10] Set the wavelength to 260 nm.

  • Melting Program:

    • Equilibrate the sample at a low starting temperature (e.g., 20°C).

    • Increase the temperature at a constant rate (1°C/minute) to a high final temperature (e.g., 95°C).[10]

    • Record absorbance readings at regular intervals (e.g., every 0.5°C).

  • Data Analysis:

    • Normalize the melting curve data.

    • Calculate the first derivative of the curve (dA/dT vs. Temperature). The peak of this derivative plot corresponds to the Tₘ.[11]

    • Compare the Tₘ of the this compound-containing duplex to the unmodified control duplex.

Isothermal Titration Calorimetry (ITC) for a Complete Thermodynamic Profile

While UV melting provides Tₘ, it offers an indirect measure of the underlying thermodynamics.[1] Isothermal Titration Calorimetry (ITC) is the gold standard as it directly measures the heat released or absorbed during the binding of two molecules, in this case, the hybridization of two complementary DNA strands.[12][13]

  • Rationale: ITC provides a complete thermodynamic profile in a single experiment, directly measuring the binding enthalpy (ΔH°) and the association constant (Kₐ), from which ΔG° and ΔS° can be calculated (ΔG° = -RTlnKₐ and ΔG° = ΔH° - TΔS°).[14] The use of identical, degassed buffers for both the sample in the cell and the titrant in the syringe is absolutely critical to minimize large, confounding heats of dilution.[14]

Caption: Principle of Isothermal Titration Calorimetry (ITC) for DNA hybridization.

Protocol:

  • Sample Preparation: Prepare highly concentrated, purified single DNA strands in a buffer that has been extensively dialyzed or buffer-exchanged to ensure a perfect match. Degas all solutions thoroughly.

  • Instrument Setup: Load one ssDNA strand into the sample cell and the complementary strand into the injection syringe. Allow the system to equilibrate thermally.

  • Titration: Perform a series of small, precise injections of the syringe solution into the sample cell. After each injection, the heat change associated with duplex formation is measured.

  • Data Analysis: Integrate the heat signal peaks to generate a binding isotherm. Fit this curve using appropriate software to a binding model to extract Kₐ, ΔH°, and the stoichiometry (n). Calculate ΔG° and ΔS° from these primary measurements.

Circular Dichroism (CD) Spectroscopy for Conformational Analysis

The introduction of a bulky iodine atom could potentially distort the DNA helix from its canonical B-form. Circular Dichroism (CD) spectroscopy is a rapid and powerful technique for assessing the secondary structure of DNA in solution.[15][16]

  • Rationale: Different DNA conformations have distinct CD spectral signatures. Canonical B-form DNA typically exhibits a positive band around 275 nm and a negative band near 245 nm.[16] A significant alteration in the CD spectrum upon introduction of this compound would suggest a notable conformational change, whereas a minimal change indicates that the overall B-form helical structure is preserved.

Protocol:

  • Sample Preparation: Prepare annealed duplex samples (unmodified and modified) at a concentration of approximately 5 µM in a low-salt buffer (e.g., 1 mM sodium phosphate).

  • Instrument Setup: Use a CD spectropolarimeter. Place the sample in a quartz cuvette with a 1 mm path length.

  • Spectrum Acquisition: Scan the sample from approximately 320 nm to 200 nm at a controlled temperature (e.g., 20°C).

  • Data Analysis: After subtracting the buffer baseline, compare the spectra of the this compound-containing duplex with the unmodified control. Note any changes in the position, intensity, or shape of the characteristic peaks.

Conclusion and Forward Look

A rigorous assessment of this compound's effect on DNA stability requires a multi-faceted approach. By systematically comparing its thermal melting profile (Tₘ), full thermodynamic signature (ΔG°, ΔH°, ΔS°), and conformational impact against both unmodified DNA and other purine analogs, researchers can build a comprehensive understanding of its behavior. The detailed protocols provided herein serve as a robust starting point for such an investigation. The resulting data will be invaluable for the rational design of oligonucleotides, enabling precise control over duplex stability for advanced therapeutic and diagnostic applications.

References

  • ATDBio. (n.d.). DNA duplex stability. Nucleic Acids Book. Retrieved from [Link]

  • Bishop, G. R., & Chaires, J. B. (2003). Characterization of DNA structures by circular dichroism. Current Protocols in Nucleic Acid Chemistry, Chapter 7:Unit 7.11. Retrieved from [Link]

  • Arya, V., et al. (2022). CD Spectroscopy to Study DNA-Protein Interactions. Journal of Visualized Experiments. Retrieved from [Link]

  • ETH Zurich. (n.d.). Protocol for DNA Duplex Tm Measurements. Retrieved from [Link]

  • Kypr, J., Kejnovska, I., Renciuk, D., & Vorlickova, M. (2009). Characterization of DNA Structures by Circular Dichroism. ResearchGate. Retrieved from [Link]

  • Wang, L., et al. (2016). Assessment for Melting Temperature Measurement of Nucleic Acid by HRM. PLoS ONE, 11(10), e0164519. Retrieved from [Link]

  • Srinivasan, S., et al. (2020). High-throughput methods for measuring DNA thermodynamics. Nucleic Acids Research, 48(14), e81. Retrieved from [Link]

  • Marathias, V. M., & Bolton, P. H. (1999). Circular dichroism to determine binding mode and affinity of ligand–DNA interactions. Methods in Enzymology, 340, 244-266. Retrieved from [Link]

  • Vellore Institute of Technology. (n.d.). Estimation of Tm of duplex DNA strand using UV-Spectrophotometer. Retrieved from [Link]

  • Vorlíčková, M., et al. (2012). Circular Dichroism Spectroscopy of DNA: From Duplexes to Quadruplexes. ResearchGate. Retrieved from [Link]

  • Agilent. (2022). Fast Determination of Thermal Melt Temperature of Double Stranded Nucleic Acids by UV-Vis Spectroscopy. Retrieved from [Link]

  • Campbell, A. M., & Heyer, L. J. (2006). A DNA Melting Exercise for a Large Laboratory Class. Journal of Chemical Education, 83(2), 272. Retrieved from [Link]

  • Owczarzy, R., et al. (2008). Predicting Stability of DNA Duplexes in Solutions Containing Magnesium and Monovalent Cations. Biochemistry, 47(19), 5336-5353. Retrieved from [Link]

  • Owczarzy, R., et al. (2008). Predicting Stability of DNA Duplexes in Solutions Containing Magnesium and Monovalent Cations. Biochemistry, 47(19), 5336-5353. Retrieved from [Link]

  • Center for Macromolecular Interactions, Harvard Medical School. (n.d.). Isothermal Titration Calorimetry (ITC). Retrieved from [Link]

  • Wikipedia. (n.d.). Isothermal titration calorimetry. Retrieved from [Link]

  • Dutta, D., et al. (2022). Isothermal titration calorimetry (iTC) studies to evaluate the interaction between DNA and Ca2+. ResearchGate. Retrieved from [Link]

  • Pícha, J., & Cioci, G. (2018). Analysis of Protein–DNA Interactions Using Isothermal Titration Calorimetry: Successes and Failures. Methods in Molecular Biology, 1703, 115-132. Retrieved from [Link]

  • Antson, A. A., & Lebedev, A. A. (2009). SSB Binding to ssDNA Using Isothermal Titration Calorimetry. Methods in Molecular Biology, 512, 123-138. Retrieved from [Link]

  • Beaman, A. G., & Robins, R. K. (1968). Synthesis of Some Iodopurine Derivatives. Journal of Pharmaceutical Sciences, 57(12), 2056-2061. Retrieved from [Link]

  • Xu, Y. Z., Zheng, Q., & Swann, P. F. (1992). Synthesis of oligonucleotides containing 2'-deoxy-6-thioguanosine at a predetermined site. Journal of Organic Chemistry, 57(21), 5719-5724. Retrieved from [Link]

  • Hoheisel, J. D., & Poustka, A. (1991). Quantitative measurements on the duplex stability of 2,6-diaminopurine and 5-chloro-uracil nucleotides using enzymatically synthesized oligomers. Nucleic Acids Research, 19(23), 6465-6470. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Purine analogues – Knowledge and References. Retrieved from [Link]

  • Sugimoto, N., et al. (2016). Roles of the Amino Group of Purine Bases in the Thermodynamic Stability of DNA Base Pairing. Molecules, 21(11), 1459. Retrieved from [Link]

  • Kierzek, E., et al. (2005). The synthesis of oligoribonucleotides containing N6-alkyladenosines and 2-methylthio-N6-alkyladenosines via post-synthetic modification of precursor oligomers. Nucleic Acids Research, 33(10), 3052-3061. Retrieved from [Link]

  • Johnson, C. R., et al. (2004). Stability and mismatch discrimination of DNA duplexes containing 2,6-diaminopurine and 2-thiothymidine locked nucleic acid bases. Nucleic Acids Research, 32(6), 1937-1945. Retrieved from [Link]

  • Le, V. H., et al. (2022). Thermodynamic Factors That Drive Sequence-Specific DNA Binding of Designed, Synthetic Minor Groove Binding Agents. International Journal of Molecular Sciences, 23(9), 5096. Retrieved from [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Smith, J. S., & Feigon, J. (1999). 6-Thioguanine alters the structure and stability of duplex DNA and inhibits quadruplex DNA formation. Nucleic Acids Research, 27(14), 2878-2884. Retrieved from [Link]

  • Owczarzy, R., et al. (2011). Measuring thermodynamic details of DNA hybridization using fluorescence. Biophysical Chemistry, 159(1), 1-13. Retrieved from [Link]

  • Gyi, J. I., et al. (1996). Comparison of the thermodynamic stabilities and solution conformations of DNA.RNA hybrids containing purine-rich and pyrimidine-rich strands with DNA and RNA duplexes. Biochemistry, 35(32), 10460-10471. Retrieved from [Link]

  • Lohse, J., et al. (1997). Double duplex invasion by peptide nucleic acid: a general principle for sequence-specific targeting of double-stranded DNA. Proceedings of the National Academy of Sciences, 94(1), 35-40. Retrieved from [Link]

  • University of Massachusetts Amherst. (n.d.). Franklin's X-Ray Crystallography. Retrieved from [Link]

  • Plum, G. E., & Breslauer, K. J. (1993). Thermodynamics of DNA hairpins: contribution of loop size to hairpin stability and ethidium binding. Biochemistry, 32(23), 6002-6010. Retrieved from [Link]

  • Moody, E. R., et al. (2023). An Enzyme Cascade Enables Production of Therapeutic Oligonucleotides in a Single Operation. bioRxiv. Retrieved from [Link]

  • Kufe, D. W., et al. (Eds.). (2003). Holland-Frei Cancer Medicine. 6th edition. BC Decker. Retrieved from [Link]

  • Masi, A., & Chatgilialoglu, C. (n.d.). Design and synthesis of oligonucleotides for diagnostic and therapeutic use. IC-CNR. Retrieved from [Link]

  • Elkin, L. O. (2011). X-ray crystallography and the elucidation of the structure of DNA. AJR. American journal of roentgenology, 196(6), W689-92. Retrieved from [Link]

  • Engler, L. E., et al. (2001). Structural and Thermodynamic Basis for Enhanced DNA Binding by a Promiscuous Mutant EcoRI Endonuclease. Journal of molecular biology, 307(2), 619-35. Retrieved from [Link]

  • Reddit. (2014). X-ray crystallography of DNA: In photograph 51 the telltale helical X is bounded by a rhombus shape and then a circle. Is this a limit imposed by Franklin's equipment or does the X indeed stop there? Retrieved from [Link]

  • DNA Learning Center. (n.d.). Franklin's X-ray diffraction, explanation of X-ray pattern. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to Cross-Coupling Reactions of 6-Iodopurine: A Comparative Analysis of Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the functionalization of heterocyclic scaffolds is a cornerstone of molecular design. Among these, the purine nucleus holds a place of prominence, forming the core of numerous biologically active molecules, including antiviral and anticancer agents. The strategic modification of the purine ring allows for the fine-tuning of a compound's pharmacological profile. 6-Iodopurine has emerged as a versatile and key intermediate in this endeavor, offering a reactive handle for the introduction of a diverse array of substituents through transition metal-catalyzed cross-coupling reactions.

This guide, curated from the perspective of a Senior Application Scientist, provides an in-depth, objective comparison of various catalytic systems for the cross-coupling of this compound. We will delve into the nuances of catalyst selection, reaction optimization, and mechanistic considerations, supported by experimental data, to empower researchers in making informed decisions for their synthetic campaigns.

The Strategic Importance of this compound Cross-Coupling

The C6 position of the purine ring is a critical site for modification to modulate biological activity. This compound serves as an excellent electrophilic partner in a variety of cross-coupling reactions due to the favorable reactivity of the carbon-iodine bond. This enables the formation of C-C, C-N, and C-O bonds, paving the way for the synthesis of novel purine derivatives with diverse functionalities. The choice of catalyst is paramount and dictates the efficiency, scope, and functional group tolerance of these transformations. While palladium-based catalysts have historically dominated the field, copper and nickel catalysts are emerging as viable and, in some cases, advantageous alternatives.

Comparative Analysis of Catalytic Systems

The selection of an appropriate catalytic system is contingent on the desired transformation, the nature of the coupling partner, and the overall complexity of the substrate. Below, we compare the performance of the most prevalent catalytic systems for the cross-coupling of this compound.

Table 1: Performance Comparison of Catalysts for Suzuki-Miyaura Coupling of this compound

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds between this compound and a wide range of organoboron reagents.

Catalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₄K₂CO₃Toluene100VariesGood[1]
Pd(PPh₃)₄K₂CO₃DME/H₂O85Varies82 (for 9-benzyl-6-chloropurine with electron-deficient arylboronic acid)[1]
Na₂PdCl₄ / sSPhosK₂CO₃H₂O/ACN372886-94[2]

Note: Yields can vary significantly based on the specific boronic acid and protecting groups on the purine.

Expert Insights: The classic Pd(PPh₃)₄ system remains a reliable choice, particularly for couplings with electron-rich arylboronic acids under anhydrous conditions[1]. However, for more challenging substrates, such as electron-deficient or heteroaryl boronic acids, aqueous conditions or more sophisticated ligand systems like sSPhos may be necessary to achieve high yields[1][2]. The water-soluble catalyst system offers the advantage of mild reaction conditions, which is beneficial for complex and sensitive substrates.

Table 2: Performance Comparison of Catalysts for Sonogashira Coupling of this compound

The Sonogashira coupling enables the introduction of alkynyl moieties, which are valuable for further functionalization or as isosteres in drug design.

Catalyst SystemCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(PPh₃)₂Cl₂CuIEt₃NDMFRT1.5Good (general)[3]
Pd(PPh₃)₄CuIEt₃N/DMF602High (general)[4]
PdCl₂(PPh₃)₂-Et₃N[TBP][4EtOV]55372-99 (for aryl iodides)[3]

Expert Insights: The traditional palladium/copper co-catalytic system is highly effective for the Sonogashira coupling of this compound. The use of a copper co-catalyst generally accelerates the reaction and allows for milder conditions[5]. However, copper-free conditions have been developed to avoid potential issues with homocoupling of the alkyne. The choice between a copper-catalyzed and copper-free system will depend on the specific substrates and the desired purity of the product. The ionic liquid system demonstrates the potential for greener reaction conditions[3].

Table 3: Performance Comparison of Catalysts for Buchwald-Hartwig Amination of this compound

The Buchwald-Hartwig amination is a premier method for the synthesis of N-substituted purine derivatives, which are of significant interest in medicinal chemistry.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd₂(dba)₃XPhosNaOtBuToluene90226-89 (for brominated heterocycles)[6]
Pd(OAc)₂XPhosCs₂CO₃Toluene/DMF1000.17High[7]
[Pd-LX]₂[BF₄]₂Biaryl PhosphineKOtBu/NaOtBu1,4-Dioxane80-1000.5-1High (general)[8]

Expert Insights: The choice of ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich phosphine ligands like XPhos are often employed to facilitate both the oxidative addition and reductive elimination steps of the catalytic cycle, leading to high yields and broad substrate scope[6][7]. The use of pre-formed palladium catalysts can also offer advantages in terms of reproducibility and catalyst activity[8]. The selection of the base is also crucial and should be tailored to the specific amine and the functional group tolerance of the substrate.

Table 4: Representative Conditions for Heck Coupling of this compound

The Heck reaction allows for the vinylation of this compound, providing access to styrenyl and other alkenyl-substituted purines.

Catalyst SystemLigandBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(OAc)₂P(o-tol)₃Et₃NDMF100Overnight57 (for 4-bromophenol with styrene)[9]
PdCl₂-K₂CO₃Methanol120VariesModerate (general)[10]

Expert Insights: The Heck reaction often requires higher temperatures compared to other cross-coupling reactions. The choice of base and ligand can significantly influence the regioselectivity and yield of the reaction. Phosphine-free systems can be advantageous in terms of cost and ease of purification. While specific data for this compound is limited in the provided results, the general conditions for aryl iodides provide a good starting point for optimization[9][10].

Alternative Catalytic Systems: Copper and Nickel

While palladium catalysts are the workhorses of cross-coupling chemistry, there is growing interest in the use of more abundant and less expensive metals like copper and nickel.

Copper-Catalyzed C-N Coupling: Copper-catalyzed amination reactions, often referred to as Ullmann-type couplings, can be an effective alternative to the Buchwald-Hartwig reaction, particularly for the coupling of anilines[11][12]. These reactions typically require higher temperatures but can be advantageous in terms of cost. Recent advances have led to the development of ligand systems that enable milder reaction conditions[13][14].

Nickel-Catalyzed Suzuki-Miyaura Coupling: Nickel catalysts have shown great promise for Suzuki-Miyaura couplings, especially with challenging substrates like aryl chlorides[15]. They offer a cost-effective alternative to palladium and can exhibit unique reactivity. For the coupling of heteroaryl halides, nickel catalysts can be particularly effective[16].

Mechanistic Insights: The Catalytic Cycles

A fundamental understanding of the catalytic cycles involved in these cross-coupling reactions is essential for troubleshooting and optimizing reaction conditions.

Suzuki_Miyaura_Cycle cluster_reactants Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OR)₂ + Base PdII_Aryl_R Ar-Pd(II)-R(L)₂ Transmetalation->PdII_Aryl_R RedElim Reductive Elimination PdII_Aryl_R->RedElim RedElim->Pd0 Regeneration Product Ar-R RedElim->Product ArI This compound Boronic R-B(OR)₂ Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Transmetalation_Pd Transmetalation PdII_Aryl->Transmetalation_Pd PdII_Aryl_Alkyne Ar-Pd(II)-C≡CR(L)₂ Transmetalation_Pd->PdII_Aryl_Alkyne CuI CuI Transmetalation_Pd->CuI Regeneration RedElim Reductive Elimination PdII_Aryl_Alkyne->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR RedElim->Product Alkyne_Complex [Cu-C≡CR] Alkyne_Complex->Transmetalation_Pd Transmetalation Base_Deprotonation Base Base_Deprotonation->Alkyne_Complex Terminal_Alkyne H-C≡CR Terminal_Alkyne->Base_Deprotonation

Caption: Catalytic cycles for the Sonogashira reaction.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-I PdII_Aryl Ar-Pd(II)-I(L)₂ OxAdd->PdII_Aryl Amine_Coord Amine Coordination PdII_Aryl->Amine_Coord HNR¹R² PdII_Amine_Complex [Ar-Pd(II)-I(L)(HNR¹R²)] Amine_Coord->PdII_Amine_Complex Deprotonation Deprotonation PdII_Amine_Complex->Deprotonation Base PdII_Amido_Complex Ar-Pd(II)-NR¹R²(L) Deprotonation->PdII_Amido_Complex RedElim Reductive Elimination PdII_Amido_Complex->RedElim RedElim->Pd0 Regeneration Product Ar-NR¹R² RedElim->Product

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Experimental Protocols

To provide a practical starting point, detailed experimental protocols for representative cross-coupling reactions of this compound are outlined below. These should be considered as general guidelines, and optimization may be necessary for specific substrates.

Protocol 1: Suzuki-Miyaura Coupling of this compound

This protocol is adapted from general procedures for the Suzuki-Miyaura coupling of aryl halides.

Workflow:

Caption: Workflow for a typical Suzuki-Miyaura coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium carbonate (2.0-3.0 equiv).

  • Catalyst Addition: To the flask, add the palladium catalyst, for example, Pd(PPh₃)₄ (2-5 mol%).

  • Solvent Addition: Add the appropriate degassed solvent (e.g., toluene for anhydrous conditions or a mixture of DME and water for aqueous conditions).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 85-100 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. If an aqueous solvent system was used, extract the product with an organic solvent (e.g., ethyl acetate). If an anhydrous solvent was used, filter the mixture through a pad of Celite to remove inorganic salts and the catalyst.

  • Purification: Concentrate the organic phase under reduced pressure and purify the crude product by column chromatography on silica gel.

Protocol 2: Sonogashira Coupling of this compound

This protocol is a general procedure for the palladium/copper-catalyzed Sonogashira reaction.

Workflow:

Caption: Workflow for a typical Sonogashira coupling reaction.

Step-by-Step Methodology:

  • Reaction Setup: To a Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%), and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Solvent and Base Addition: Add a degassed solvent (e.g., DMF or THF) and a suitable base (e.g., triethylamine, 2-3 equiv).

  • Alkyne Addition: Add the terminal alkyne (1.1-1.5 equiv) to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed.

  • Monitoring: Follow the reaction progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, dilute the mixture with an organic solvent and wash with aqueous ammonium chloride solution to remove the copper salts.

  • Purification: Dry the organic layer, concentrate, and purify the residue by column chromatography.

Protocol 3: Buchwald-Hartwig Amination of this compound

This protocol provides a general procedure for the Buchwald-Hartwig amination of aryl halides.

Workflow:

Caption: Workflow for a typical Buchwald-Hartwig amination.

Step-by-Step Methodology:

  • Catalyst Pre-formation (optional but recommended): In a glovebox or under a robust inert atmosphere, combine the palladium source (e.g., Pd₂(dba)₃), the phosphine ligand (e.g., XPhos), and the base (e.g., NaOtBu) in a Schlenk flask. Add a portion of the solvent and stir for a few minutes.

  • Reaction Setup: To the flask containing the activated catalyst, add a solution of this compound (1.0 equiv) and the amine (1.1-1.5 equiv) in the remaining solvent (e.g., toluene or dioxane).

  • Reaction: Heat the mixture to the required temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a plug of silica gel to remove the catalyst and inorganic salts.

  • Purification: Concentrate the filtrate and purify the product by column chromatography.

Conclusion

The cross-coupling of this compound is a powerful strategy for the synthesis of novel purine derivatives with potential applications in drug discovery. While palladium catalysts, particularly those employing bulky phosphine ligands, offer a high degree of reliability and broad substrate scope, emerging copper and nickel-based systems present cost-effective and sometimes complementary alternatives. A thorough understanding of the strengths and weaknesses of each catalytic system, coupled with careful optimization of reaction conditions, is crucial for the successful implementation of these transformative reactions in any synthetic endeavor. This guide provides a solid foundation for researchers to navigate the exciting and ever-evolving field of cross-coupling chemistry.

References

  • DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries. (2022). PMC. Available at: [Link]

  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Efficient Palladium-Catalyzed Buchwald-Hartwig Amination of Brominated Heterocycles using Pd2(dba)3 and Xphos Ligand. National Conference on Undergraduate Research (NCUR). Available at: [Link]

  • Heck reaction. Wikipedia. Available at: [Link]

  • Nickel-Catalyzed Suzuki–Miyaura Couplings in Green Solvents. (2014). PMC. Available at: [Link]

  • The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. SciSpace. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. ACS Catalysis. Available at: [Link]

  • Heck Reaction. University of Regensburg. Available at: [Link]

  • Copper-Catalyzed Amination of Aryl Chlorides under Mild Reaction Conditions. PMC. Available at: [Link]

  • Buchwald Hartwig Coupling. Common Organic Chemistry. Available at: [Link]

  • Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. ResearchGate. Available at: [Link]

  • Pd‐catalyzed Suzuki–Miyaura coupling using 4 b. Reaction conditions:... ResearchGate. Available at: [Link]

  • Highly Reactive, Single-Component Nickel Catalyst Precursor for Suzuki–Miyuara Cross-Coupling of Heteroaryl Boronic Acids with Heteroaryl Halides. (2012). PMC. Available at: [Link]

  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). MDPI. Available at: [Link]

  • Suzuki–Miyaura reaction of iodopyridines 2 and 3 with phenylboronic... ResearchGate. Available at: [Link]

  • Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters. PMC. Available at: [Link]

  • ProPhos: A Ligand for Promoting Nickel-Catalyzed Suzuki-Miyaura Coupling Inspired by Mechanistic Insights into Transmetalation. PMC. Available at: [Link]

  • Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. (2018). PMC. Available at: [Link]

  • α, β-Alkynone Accelerated PPM Level Pd-Catalyzed Sonogashira Coupling Reaction. (2021). MDPI. Available at: [Link]

  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. PubMed Central. Available at: [Link]

  • Site‐selective Sonogashira reaction catalyzed by Pd(PPh3)4/CuI and... ResearchGate. Available at: [Link]

  • Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]

  • Advances in Copper and Nickel C N and C O Cross‐Couplings of (Hetero)Aryl Chlorides Enabled by Ancillary Ligand Development. NIH. Available at: [Link]

  • Copper-catalyzed synthesis of purine-fused polycyclics. PubMed. Available at: [Link]

  • Heck Reaction. Chemistry LibreTexts. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

Sources

A Senior Application Scientist's Guide to Benchmarking 6-Iodopurine-Based Probes Against Fluorescent Standards

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the quest for more sensitive and specific molecular probes is perpetual. In the realm of kinase activity assays and nucleic acid studies, fluorescent probes are indispensable tools. Among the myriad of available fluorophores, purine analogs present a unique class of environmentally sensitive probes. This guide provides an in-depth technical comparison of 6-Iodopurine-based probes against established fluorescent standards, offering a framework for their rigorous evaluation and application. While direct, experimentally determined photophysical data for this compound is not extensively published, this guide outlines the necessary protocols and comparative methodologies to robustly benchmark its performance.

The Rationale for Purine-Based Probes

Fluorescent dyes are fundamental to modern biological research, enabling the visualization of molecular and cellular processes.[1] Organic fluorescent dyes, such as fluoresceins and rhodamines, are widely used due to their well-characterized photophysical properties.[1][2] However, the development of "designer" probes with specific functionalities and environmental sensitivities is crucial for advanced applications.

Purine analogs, such as 2-aminopurine, are intrinsically fluorescent and their emission properties can be sensitive to their local environment.[3] This characteristic makes them powerful tools for probing molecular interactions and conformational changes. This compound, a halogenated purine, offers a scaffold for the synthesis of novel probes. The electron-withdrawing nature of the iodine atom can influence the electronic structure of the purine ring, potentially leading to useful fluorescent properties. The primary application space for such probes is in assays where the probe's fluorescence is modulated by a biological event, such as enzyme-catalyzed phosphorylation in the case of kinase assays.[4]

Establishing the Benchmarks: A Comparative Overview of Fluorescent Standards

A meaningful evaluation of any new fluorescent probe requires benchmarking against well-characterized standards.[5] The choice of standard is critical and should ideally have spectral properties that overlap with the expected range of the probe under investigation. For the purpose of this guide, we will consider two of the most widely used fluorescent standards: Fluorescein and Rhodamine B.

PropertyThis compoundFluoresceinRhodamine B
Excitation Max (λex) To Be Determined~494 nm~565 nm
Emission Max (λem) To Be Determined~521 nm~580 nm
Molar Extinction Coefficient (ε) To Be Determined~76,900 M⁻¹cm⁻¹~106,000 M⁻¹cm⁻¹
Quantum Yield (Φ) To Be Determined~0.95 (in 0.1 M NaOH)~0.31 (in ethanol)
Photostability To Be DeterminedModerateHigh
pH Sensitivity To Be DeterminedHigh (pKa ~6.4)Low

Table 1: Comparative photophysical properties of this compound and common fluorescent standards. The values for this compound are to be determined experimentally.

Experimental Workflow for Benchmarking

The core of this guide is a detailed, self-validating protocol for determining the key photophysical properties of a this compound-based probe and comparing them to a chosen standard. This workflow is designed to ensure scientific rigor and reproducibility.

Diagram of the Benchmarking Workflow

Benchmarking_Workflow cluster_prep Probe & Standard Preparation cluster_abs Absorbance Spectroscopy cluster_fluo Fluorescence Spectroscopy cluster_app Application-Specific Assay P1 Synthesize/Purify this compound Probe P2 Prepare Stock Solutions (Probe & Standard) P1->P2 AP1 Design Kinase Assay with this compound Probe P1->AP1 P3 Determine Molar Concentration via UV-Vis P2->P3 A1 Acquire Absorbance Spectra P3->A1 F1 Acquire Excitation & Emission Spectra P3->F1 A2 Determine λmax and Molar Extinction Coefficient (ε) A1->A2 F3 Measure Quantum Yield (Φ) by Comparative Method A2->F3 Input ε F2 Determine λex and λem F1->F2 F2->F3 AP2 Monitor Fluorescence Change Upon Phosphorylation AP1->AP2 AP3 Compare Signal-to-Background with Standard-labeled Peptide AP2->AP3

Caption: Experimental workflow for benchmarking this compound probes.

Step-by-Step Methodologies

The accuracy of all subsequent measurements hinges on the precise determination of the probe and standard concentrations.

  • Probe Synthesis and Purification: Synthesize the this compound-based probe using established organic chemistry methods.[5] Purify the compound to >95% purity, as confirmed by HPLC and NMR, to avoid interference from fluorescent impurities.

  • Stock Solution Preparation: Prepare concentrated stock solutions (e.g., 1-10 mM) of the this compound probe and the chosen fluorescent standard (e.g., Fluorescein) in a suitable solvent (e.g., DMSO).

  • Concentration Determination: Accurately determine the molar concentration of the stock solutions using UV-Vis spectrophotometry and the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient, c is the concentration, and l is the path length. For the standard, use the known ε value. For the this compound probe, an initial estimate of ε may be required, which can be refined after the extinction coefficient is experimentally determined.

This series of experiments will quantify the fundamental optical characteristics of the this compound probe.

  • Absorbance Spectroscopy:

    • Prepare a dilution series of the this compound probe in the desired assay buffer.

    • Measure the absorbance spectrum for each concentration to identify the wavelength of maximum absorbance (λmax).

    • Plot absorbance at λmax versus concentration. The slope of this line, according to the Beer-Lambert law, will be the molar extinction coefficient (ε).[6]

  • Fluorescence Spectroscopy:

    • Using a spectrofluorometer, measure the excitation and emission spectra of a dilute solution of the this compound probe. This will determine the optimal excitation (λex) and emission (λem) wavelengths.

    • Quantum Yield (Φ) Determination: The fluorescence quantum yield is a measure of the efficiency of the fluorescence process and is defined as the ratio of photons emitted to photons absorbed.[7] It is most reliably determined using the comparative method.[5][8]

      • Prepare a series of five to six dilute solutions of both the this compound probe (the "sample") and the fluorescent standard (the "reference") with absorbances ranging from 0.01 to 0.1 at the excitation wavelength of the standard.[8]

      • Measure the absorbance of each solution at the chosen excitation wavelength.

      • Measure the fluorescence emission spectrum for each solution, ensuring identical instrument settings for both the sample and the reference.

      • Integrate the area under the emission curve for each measurement.

      • Plot the integrated fluorescence intensity versus absorbance for both the sample and the reference. The plots should be linear.

      • Calculate the quantum yield of the this compound probe using the following equation: Φ_sample = Φ_ref * (m_sample / m_ref) * (η_sample² / η_ref²) where Φ is the quantum yield, m is the slope of the plot of integrated fluorescence intensity versus absorbance, and η is the refractive index of the solvent.[8]

The ultimate test of a novel probe is its performance in a relevant biological assay. Here, we outline a generic kinase assay to benchmark a this compound-based probe designed to report on phosphorylation.

  • Assay Design:

    • Synthesize a peptide substrate for a specific kinase (e.g., PKA) that incorporates the this compound probe at a position where its fluorescence is expected to change upon phosphorylation.

    • As a comparator, synthesize the same peptide substrate labeled with a standard fluorophore like FITC (a derivative of fluorescein).

  • Kinase Reaction:

    • In a microplate format, set up kinase reactions containing the kinase, ATP, and either the this compound-labeled peptide or the FITC-labeled peptide.

    • Include appropriate controls: no enzyme, no ATP, and a known inhibitor.

  • Fluorescence Measurement:

    • Monitor the fluorescence intensity over time using a plate reader with appropriate excitation and emission filters for each probe.

  • Performance Evaluation:

    • Compare the change in fluorescence signal (signal-to-background ratio) upon phosphorylation for the this compound probe versus the standard probe.

    • Assess the linearity of the assay with respect to enzyme concentration and time.

    • Determine the Z'-factor for each assay to evaluate its suitability for high-throughput screening.

Diagram of a Comparative Kinase Assay

Kinase_Assay_Comparison cluster_probe1 This compound Probe cluster_probe2 Standard Probe (e.g., FITC) P1_Peptide Peptide + this compound P1_Kinase Add Kinase + ATP P1_Peptide->P1_Kinase P1_Fluo Measure Fluorescence Change P1_Kinase->P1_Fluo Compare Compare Performance Metrics (Z') P1_Fluo->Compare Signal-to-Background P2_Peptide Peptide + FITC P2_Kinase Add Kinase + ATP P2_Peptide->P2_Kinase P2_Fluo Measure Fluorescence Change P2_Kinase->P2_Fluo P2_Fluo->Compare Signal-to-Background

Caption: Comparative workflow for a kinase assay.

Conclusion and Future Directions

The development of novel fluorescent probes is a cornerstone of innovation in drug discovery and biomedical research. While this compound presents an intriguing scaffold for new probes, its utility can only be realized through rigorous characterization and benchmarking. The protocols and comparative frameworks presented in this guide provide a clear path for evaluating the performance of this compound-based probes against established standards.

Future work should focus on the systematic synthesis and characterization of a library of this compound derivatives to establish structure-property relationships. By understanding how modifications to the purine ring affect the photophysical properties, researchers can rationally design probes with optimized characteristics for specific applications. The methodologies outlined herein will be critical in validating the performance of these next-generation probes and cementing their place in the toolkit of molecular and cellular biologists.

References

  • MicroscopeMaster. (n.d.). Fluorescent Dyes in Microscopy - Types, Vs Proteins, Applications Etc. Retrieved from [Link]

  • Karukel, M., & Aydin, D. (2020). Photophysical Properties of Some Fluorescent Dyes in SDS Micellar Solutions. Journal of Fluorescence, 30(4), 849–857.
  • Chen, R. F. (1972). Measurements of Absolute Values in Biochemical Fluorescence Spectroscopy. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 76A(6), 593–606.
  • Bangs Laboratories. (n.d.). Fluorescence Reference Standards. Retrieved from [Link]

  • Cosa, G., Focsaneanu, K. S., McLean, J. R., McNamee, J. P., & Scaiano, J. C. (2001). Photophysical properties of fluorescent DNA-dyes bound to single- and double-stranded DNA in aqueous buffered solution. Photochemistry and Photobiology, 73(6), 585–599.
  • Wikipedia. (2023, December 27). Quantum yield. Retrieved from [Link]

  • Douki, T., & Vigny, P. (1994). Fluorescence quantum yield determination of pyrimidine (6-4) pyrimidone photoadducts. Photochemistry and Photobiology, 59(4), 402–404.
  • Horiba. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Kim, S., et al. (2021). Versatile small molecule kinase assay through real-time, ratiometric fluorescence changes based on a pyrene-DPA-Zn2+ complex. Analyst, 146(6), 1956-1961.
  • Birks, J. B. (1976). Fluorescence Quantum Yield Measurements. Journal of Research of the National Bureau of Standards. Section A, Physics and Chemistry, 80A(3), 389–399.
  • van den Berg, A. J., et al. (2014). Label-free fluorescence detection of kinase activity using a gold nanoparticle based indicator displacement assay.
  • University of California, Irvine Department of Chemistry. (n.d.). A Guide to Recording Fluorescence Quantum Yields. Retrieved from [Link]

  • Bio-Synthesis. (2023, April 6). UV Absorption and Extinction Coefficients of DNA and RNA. Retrieved from [Link]

  • Shults, M. D., & Imperiali, B. (2003). Versatile fluorescence probes of protein kinase activity. Journal of the American Chemical Society, 125(47), 14248–14249.
  • O'Regan, B. C., et al. (2012). Supporting Information for: Measured binding coefficients for iodine and ruthenium dyes on TiO2 films: a tool for evidence of competitive binding and its consequences for dye sensitized solar cell performance. Physical Chemistry Chemical Physics, 14(44), 15337-15348.
  • Prahl, S. (2017, June 2). Pyrene. Retrieved from [Link]

  • van der Weij-de Wit, C. D., et al. (2006). Selective replacement of the active and inactive pheophytin in reaction centres of Photosystem II by 13(1)-deoxo-13(1)-hydroxy-pheophytin a and comparison of their 6 K absorption spectra. Biochimica et Biophysica Acta (BBA) - Bioenergetics, 1757(11), 1449-1458.
  • Rachford, A. A., & Turro, C. (2008). Use of 2-aminopurine as a fluorescent tool for characterizing antibiotic recognition of the bacterial rRNA A-site. Journal of the American Chemical Society, 130(20), 6448–6457.

Sources

Comparative Guide to the Quantitative Analysis of 6-Iodopurine Modification in a Mixed RNA Population

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals venturing into the nuanced world of epitranscriptomics and RNA-based therapeutics, the ability to accurately quantify specific RNA modifications is paramount. 6-Iodopurine (6-I-Purine) stands out not as a natural modification, but as a powerful synthetic tool incorporated into RNA. Its utility lies in its capacity as a versatile precursor for a wide array of postsynthetic modifications, enabling the introduction of fluorescent probes, cross-linkers, and other functional groups.[1] Therefore, verifying the precise incorporation efficiency of 6-I-Purine within a complex mixture of RNA molecules is a critical checkpoint for experimental success and data interpretation.

This guide provides an in-depth comparison of two robust methodologies for the quantitative analysis of 6-I-Purine in a mixed RNA population: the gold-standard approach of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for absolute quantification, and a high-throughput Next-Generation Sequencing (NGS)-based approach for relative, site-specific quantification. We will dissect the core principles, provide field-tested protocols, and offer expert insights to guide your selection of the optimal method for your research objectives.

Method 1: Absolute Quantification via Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

The LC-MS/MS-based approach is the definitive method for determining the absolute quantity of a modified nucleoside within a total RNA pool. It relies on the complete enzymatic hydrolysis of RNA into its constituent nucleosides, which are then physically separated by liquid chromatography and identified and quantified with high precision by a tandem mass spectrometer.[2][3][4] This "bottom-up" strategy provides a global, stoichiometric measure of the modification's prevalence.

Core Principle & Causality

The logic of this workflow is straightforward: to count the number of "specialized bricks" (6-iodoadenosine) in a wall, you must first carefully dismantle the wall into a pile of individual bricks. Here, a cocktail of nucleases and phosphatases acts as the demolition crew, breaking down the phosphodiester backbone of all RNA molecules into single nucleosides without altering the base modifications themselves.[5][6] The resulting mixture is then separated by reverse-phase liquid chromatography. Because 6-iodoadenosine has a different size, polarity, and hydrophobicity compared to the canonical nucleosides (A, U, G, C), it will elute from the chromatography column at a distinct time. This temporal separation allows the mass spectrometer to analyze it in isolation.

The tandem mass spectrometer then performs two stages of mass analysis (MS/MS). The first stage selects ions corresponding to the mass of protonated 6-iodoadenosine. These selected ions are fragmented, and the second MS stage analyzes the masses of the resulting fragments. This specific parent-to-fragment ion transition is a unique chemical signature, providing unequivocal identification and eliminating confounding signals from the complex biological matrix. Quantification is achieved by comparing the signal intensity to a standard curve generated from a pure, known concentration of a 6-iodoadenosine standard.[3][7]

Experimental Workflow: LC-MS/MS

cluster_0 Sample Preparation cluster_1 Instrumental Analysis cluster_2 Data Analysis rna_isolation 1. Total RNA Isolation (from mixed population) digestion 2. Enzymatic Digestion (Nuclease P1, Phosphatase) rna_isolation->digestion cleanup 3. Enzyme Removal (MWCO Filtration) digestion->cleanup lc_separation 4. UPLC Separation (Reverse-Phase C18 Column) cleanup->lc_separation Inject Hydrolysate ms_analysis 5. Tandem MS Detection (MRM Mode) lc_separation->ms_analysis quantification 7. Absolute Quantification (pmol of 6-I-A / µg of RNA) ms_analysis->quantification Signal Intensity Data std_curve 6. Standard Curve Generation (6-I-Adenosine Standard) std_curve->quantification

Caption: Workflow for absolute quantification of this compound by LC-MS/MS.

Detailed Experimental Protocol: LC-MS/MS

Trustworthiness: This protocol incorporates a critical self-validating step: the use of a stable-isotope labeled internal standard (SILIS). A known quantity of a synthesized heavy-isotope version of 6-iodoadenosine (e.g., containing ¹³C or ¹⁵N) should be added to the RNA sample before digestion. Any sample loss during cleanup or variations in ionization efficiency will affect the standard and the analyte equally, ensuring the ratio between them remains constant, leading to highly accurate and reproducible quantification.[2]

Materials:

  • Total RNA sample (≥1 µg)

  • Nuclease P1 (e.g., from Penicillium citrinum)

  • Bacterial Alkaline Phosphatase (BAP) or Calf Intestinal Phosphatase (CIP)

  • Ammonium acetate buffer (pH 5.3)

  • Ultrapure water (LC-MS grade)

  • 6-Iodoadenosine analytical standard

  • Molecular weight cutoff (MWCO) filters (e.g., 3-10 kDa)

  • UPLC-MS/MS system

Methodology:

  • RNA Digestion:

    • In a sterile, RNase-free microcentrifuge tube, combine 1-5 µg of total RNA with a known amount of stable-isotope labeled 6-iodoadenosine internal standard.

    • Add 2 Units of Nuclease P1 in 20 mM ammonium acetate buffer (pH 5.3).

    • Incubate at 42°C for 2 hours. This step digests the RNA into nucleoside 5'-monophosphates.

    • Add 1 Unit of Bacterial Alkaline Phosphatase and adjust the pH with ammonium bicarbonate if necessary.

    • Incubate at 37°C for an additional 2 hours. This removes the 5'-phosphate group to yield free nucleosides.[6]

  • Sample Cleanup:

    • Transfer the digestion mixture to a 3-10 kDa MWCO spin filter. This is a critical step to remove the enzymes, which would otherwise contaminate the LC-MS system.[2]

    • Centrifuge according to the manufacturer's instructions.

    • Collect the filtrate, which now contains the purified nucleosides.

    • Lyophilize the sample and resuspend in a small volume (e.g., 50 µL) of LC-MS grade water.

  • LC-MS/MS Analysis:

    • Inject 5-10 µL of the resuspended nucleoside mixture onto a reverse-phase UPLC column (e.g., C18).

    • Elute the nucleosides using a gradient of mobile phase A (e.g., water with 0.1% formic acid) and mobile phase B (e.g., acetonitrile with 0.1% formic acid).

    • Operate the mass spectrometer in positive ion, Multiple Reaction Monitoring (MRM) mode.

    • Set up specific ion transitions to monitor for unlabeled 6-iodoadenosine, the stable-isotope labeled internal standard, and canonical adenosine (for normalization).

  • Data Quantification:

    • Prepare a serial dilution of the 6-iodoadenosine analytical standard (e.g., from 0.1 to 100 fmol/µL) and analyze each point by LC-MS/MS to generate a standard curve of signal intensity versus concentration.[6]

    • Calculate the amount of 6-iodoadenosine in the sample by interpolating its signal intensity onto the standard curve.

    • Normalize this value to the total amount of adenosine or total RNA input to report the modification level (e.g., pmol/µg RNA or % of total adenosines).

Method 2: Relative Quantification & Mapping via Iodine-Reactive RT-Signature Sequencing (Iodo-RT-Seq)

While LC-MS/MS provides unparalleled accuracy for global quantification, it yields no information about the location of the modification within the RNA sequence. For this, we turn to Next-Generation Sequencing (NGS). We propose a method, "Iodo-RT-Seq," based on the principle of using a chemical agent to create a modification-specific "scar" that can be read by reverse transcriptase. A similar strategy has been demonstrated for detecting N6-isopentenyladenosine (i6A), where iodine treatment creates a mutation signature during reverse transcription.[8]

Core Principle & Causality

The iodine atom at the C6 position of the purine is a reactive handle. The central hypothesis of Iodo-RT-Seq is that this iodine can mediate a chemical transformation that disrupts the Watson-Crick base-pairing face of the adenosine analog. This could be achieved through a reaction that either adds a bulky adduct to the purine or replaces the iodine with another group. When the reverse transcriptase (RT) enzyme encounters this altered base during cDNA synthesis, it is likely to either stall (truncating the cDNA) or misincorporate a different nucleotide opposite the modified base.

This induced error—a truncation or a mutation—is not random. It occurs specifically at the site of the this compound. By preparing a sequencing library from this cDNA and analyzing it with high-throughput sequencing, we can identify the genomic coordinates of these error signatures.[9] The frequency of mutations or truncations at a given site, relative to a control sample without the chemical treatment, provides a semi-quantitative measure of the modification's stoichiometry at that specific location across the entire population of RNA molecules.

Experimental Workflow: Iodo-RT-Seq

cluster_0 Sample Preparation cluster_1 Library Preparation & Sequencing cluster_2 Bioinformatic Analysis rna_isolation 1. Total RNA Isolation split_sample Split Sample rna_isolation->split_sample treatment 2. Iodine-Mediated Chemical Treatment split_sample->treatment Treated control 2. No Treatment Control split_sample->control Untreated rt_step 3. Reverse Transcription treatment->rt_step control->rt_step lib_prep 4. NGS Library Preparation (e.g., RNA-seq) rt_step->lib_prep sequencing 5. High-Throughput Sequencing lib_prep->sequencing alignment 6. Read Alignment to Reference Transcriptome sequencing->alignment Sequencing Reads signature_id 7. Identify Mutation & Truncation Signatures alignment->signature_id quantification 8. Site-Specific Relative Quantification signature_id->quantification

Caption: Workflow for relative, site-specific quantification using Iodo-RT-Seq.

Detailed Experimental Protocol: Iodo-RT-Seq

Trustworthiness: This protocol's validity hinges on the direct comparison between the chemically treated sample and an untreated control. A true 6-I-Purine site will exhibit a significantly higher mutation or truncation rate in the treated sample only. Furthermore, the system can be validated by including a synthetic RNA spike-in containing 6-I-Purine at a known position. Successful detection of the signature at this precise location confirms the method's specificity and efficacy.

Materials:

  • Total RNA sample (100 ng - 1 µg)

  • Iodine solution (e.g., 0.5 M I₂ in a suitable solvent)

  • Quenching buffer (e.g., sodium thiosulfate)

  • Reverse transcriptase enzyme and associated buffers/dNTPs

  • NGS library preparation kit (e.g., for stranded RNA-seq)

  • Next-generation sequencer

Methodology:

  • RNA Preparation & Treatment:

    • Isolate high-quality total RNA from your mixed population.

    • Aliquot the RNA into two separate reactions: "Treated" and "Untreated Control".

    • To the "Treated" sample, add the iodine solution to a final concentration optimized for the reaction (e.g., 50 mM) and incubate under specific conditions (e.g., 37°C for 15 minutes). Note: This step requires empirical optimization.

    • Stop the reaction by adding a quenching buffer.

    • Purify the RNA from both the "Treated" and "Untreated" reactions using a standard RNA cleanup kit.

  • Reverse Transcription:

    • Prime reverse transcription for both samples using either random hexamers or oligo(dT) primers.

    • Perform cDNA synthesis using a reverse transcriptase. It is crucial to use the same reaction setup for both treated and control samples to ensure comparability.

  • NGS Library Preparation and Sequencing:

    • Using the generated cDNA, proceed with a standard NGS library preparation protocol.[10] This typically involves second-strand synthesis, end-repair, A-tailing, and ligation of sequencing adapters.

    • Amplify the library via PCR.

    • Sequence the prepared libraries on a suitable high-throughput sequencing platform.[11]

  • Bioinformatic Analysis:

    • Perform quality control on the raw sequencing reads and trim adapters.

    • Align the reads from both the treated and control libraries to a reference genome or transcriptome.

    • For each potential adenosine site in the transcriptome, calculate the mismatch frequency (mutation rate) and the 5'-end coverage drop-off (truncation rate).

    • Identify candidate 6-I-Purine sites as those with a statistically significant increase in the mutation and/or truncation rate in the treated library compared to the untreated library. The magnitude of this increase serves as a relative measure of modification abundance at that site.

Head-to-Head Comparison of Methodologies

FeatureLC-MS/MSIodo-RT-Seq
Quantification Type Absolute (e.g., fmol/µg)Relative & Site-Specific (% mutation rate)
Principle Enzymatic digestion & mass-based detectionChemical scarring & sequencing error signature
Sequence Information None (global average)Single-nucleotide resolution mapping
Throughput Low to mediumHigh (transcriptome-wide)
Sensitivity High (fmol to amol detection)Moderate to high (dependent on sequencing depth)
Input RNA Required High (typically >500 ng)Low (can be adapted for <100 ng)
Key Equipment UPLC-Tandem Mass SpectrometerNext-Generation Sequencer
Data Analysis Straightforward; based on standard curvesComplex; requires a robust bioinformatic pipeline
Primary Application Validating global labeling efficiencyDiscovering which RNAs are modified and where
Validation Strategy Stable-isotope labeled internal standardsUntreated controls & synthetic spike-ins

Expert Guidance: Choosing the Right Method

As a Senior Application Scientist, my advice is to align your choice of method with the specific question you are asking.

  • Choose LC-MS/MS when:

    • You need to know the absolute efficiency of your this compound labeling reaction. For example, "What percentage of total adenosine in my sample was successfully converted to 6-iodoadenosine?"

    • You are performing quality control on a batch of synthetically modified RNA therapeutic and require precise stoichiometric data.

    • You need a "gold-standard" value to validate other, higher-throughput methods.

  • Choose Iodo-RT-Seq when:

    • You need to know which specific RNA molecules in your complex mixture have been modified. For example, "Is my this compound label incorporated into 18S rRNA, beta-actin mRNA, or both?"

    • You want to determine the precise location of the modification within a transcript.

    • You are performing a discovery screen to identify the targets of an RNA-modifying enzyme or chemical probe in a transcriptome-wide manner.

In an ideal research setting, the two methods are complementary. An initial Iodo-RT-Seq experiment can provide a comprehensive, transcriptome-wide map of potential modification sites. Subsequently, LC-MS/MS can be used on the total RNA pool to provide an absolute, global quantification that anchors the relative data obtained from sequencing. This integrated approach leverages the strengths of both technologies, providing a complete and robust picture of this compound modification within your RNA population.

References

  • White, J., & Hesselberth, J. R. (2024). Comparative analysis of 43 distinct RNA modifications by nanopore tRNA sequencing. bioRxiv.
  • Skizim, N., et al. (2020). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. Analytical Methods, 13(2), 199-205.
  • Skizim, N., et al. (2020). Complete enzymatic digestion of double-stranded RNA to nucleosides enables accurate quantification of dsRNA. Analytical Methods, 13(2), 199-205.
  • Skizim, N., et al. (2020).
  • White, J., & Hesselberth, J. R. (2024). Comparative analysis of 43 distinct RNA modifications by nanopore tRNA sequencing. bioRxiv.
  • Guan, D., et al. (2025). A Comparative Evaluation of Computational Models for RNA modification detection using Nanopore sequencing with RNA004 Chemistry.
  • Liu, H., et al. (2022). Detecting RNA modification using direct RNA sequencing: A systematic review. The University of Liverpool Repository.
  • NEB. (n.d.). A Fast One-step Digestion of DNA or RNA for Global Detection and Characterization of Nucleotide Modifications.
  • MDPI. (2024).
  • Helm, M., & Motorin, Y. (2023). Pitfalls in RNA Modification Quantification Using Nucleoside Mass Spectrometry. Accounts of Chemical Research, 56(23), 3235–3246.
  • Kaur, S., et al. (2025). Research Methods for Detection and Quantitation of RNA Modifications.
  • MDPI. (2024).
  • Catala, M., et al. (2022).
  • Wang, R., et al. (2022). This compound as a Versatile Building Block for RNA Purine Architecture Modifications.
  • De-Cremer, K., et al. (2018). Detection of ribonucleoside modifications by liquid chromatography coupled with mass spectrometry. PMC.
  • Mathur, L., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724.
  • Novogene. (n.d.).
  • Mathur, L., et al. (2021). Quantitative analysis of m6A RNA modification by LC-MS. STAR Protocols, 2(3), 100724.
  • Clark, K. D. (2022). Sample Preparation Strategies for Characterizing RNA Modifications in Small-Volume Samples and Single Cells.
  • QIAGEN. (n.d.). RNA sequencing | RNA-seq methods & solutions.
  • Su, D., et al. (2022). Bioorthogonal labeling and profiling of N6-isopentenyladenosine (i6A) modified RNA. PMC.

Sources

A Comparative Guide to the Stability of 6-Iodopurine Modified RNA: An In Vitro and In Vivo Perspective

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving landscape of RNA therapeutics and diagnostics, the chemical modification of RNA is a cornerstone for enhancing its therapeutic potential. Modifications are pivotal in improving stability, modulating immunogenicity, and fine-tuning the functional properties of RNA molecules. Among the diverse array of available modifications, 6-Iodopurine (6-I-P) emerges as a versatile tool, not only for its utility in structural biology as a photo-cross-linking agent but also for its potential to influence the stability of RNA. This guide provides a comprehensive comparison of the in vitro and in vivo stability of this compound modified RNA against unmodified RNA and other commonly employed chemical modifications.

Introduction: The Significance of RNA Stability

The therapeutic efficacy of RNA-based molecules, such as small interfering RNAs (siRNAs), antisense oligonucleotides (ASOs), and messenger RNAs (mRNAs), is intrinsically linked to their stability in biological environments. Unmodified RNA is notoriously susceptible to degradation by ubiquitous nucleases present in serum and within cells, leading to a short half-life that can severely limit its therapeutic window. Consequently, a significant focus of RNA drug development is the strategic incorporation of chemical modifications to bolster nuclease resistance and prolong the molecule's persistence in vivo.

This compound: Beyond a Structural Probe

This compound is a purine analog where the hydrogen atom at the 6th position is replaced by an iodine atom. This modification has been instrumental in elucidating RNA-protein interactions through photo-cross-linking studies. However, the introduction of a bulky, hydrophobic iodine atom at this position can also be hypothesized to sterically hinder the approach of nucleases, thereby potentially enhancing the stability of the RNA molecule.

In Vitro Stability: Resisting the Nuclease Onslaught

The stability of RNA molecules outside of a living organism is typically assessed by incubating them in environments that mimic physiological conditions, such as human serum or cell lysates, and monitoring their degradation over time.

Experimental Approach: Serum Stability Assay

A standard method to evaluate in vitro stability involves incubating the RNA of interest in human serum and analyzing its integrity at various time points. This allows for the determination of the RNA's half-life, a key metric for stability.

Protocol: Serum Stability Assay

  • Preparation of RNA: Synthesize and purify the this compound modified RNA, an unmodified control RNA, and a control RNA with a well-established stabilizing modification (e.g., 2'-O-methyl).

  • Incubation: Incubate a fixed concentration of each RNA species in 50% human serum at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).

  • Quenching: Stop the degradation reaction by adding a solution that inactivates nucleases (e.g., a solution containing a strong denaturant like urea).

  • Analysis: Analyze the integrity of the RNA at each time point using methods such as denaturing polyacrylamide gel electrophoresis (PAGE) followed by staining or quantitative real-time PCR (qRT-PCR).

  • Quantification: Quantify the amount of full-length RNA remaining at each time point to calculate the half-life (t½).

Diagram: In Vitro Serum Stability Workflow

G cluster_prep RNA Preparation Unmodified_RNA Unmodified RNA Incubation Incubate in Human Serum at 37°C Unmodified_RNA->Incubation Modified_RNA_6IP This compound RNA Modified_RNA_6IP->Incubation Modified_RNA_2OMe 2'-O-Methyl RNA Modified_RNA_2OMe->Incubation Time_Points Collect Aliquots at Various Time Points Incubation->Time_Points Quench Quench Nuclease Activity Time_Points->Quench Analysis Analyze RNA Integrity (e.g., PAGE, qRT-PCR) Quench->Analysis Half_Life Calculate Half-Life (t½) Analysis->Half_Life

Caption: Workflow for assessing the in vitro stability of RNA in human serum.

Comparative Performance

While direct, head-to-head comparative data for this compound modified RNA is limited in publicly available literature, we can infer its potential performance based on the properties of similar modifications. Halogen modifications, in general, are known to increase the thermal stability of duplexes. This increased stability at the duplex level could translate to enhanced resistance against certain nucleases that recognize and cleave single-stranded regions.

Table 1: Postulated In Vitro Stability Comparison

RNA TypeExpected Nuclease ResistanceRationale
Unmodified RNALowHighly susceptible to degradation by endo- and exonucleases.
This compound Modified RNA Moderate (Hypothesized) The bulky iodine atom may provide steric hindrance to nuclease access. Increased duplex stability could also contribute to resistance.
2'-O-Methyl Modified RNAHighA well-established modification known to significantly increase nuclease resistance by altering the sugar pucker and sterically blocking nuclease activity.[1][2]

It is crucial to note that the actual level of stabilization conferred by this compound would depend on the specific sequence, the position of the modification, and the type of nuclease.

In Vivo Stability: Navigating the Cellular Environment

In vivo stability is the ultimate test of a modified RNA's therapeutic potential. It reflects the molecule's ability to withstand degradation in a complex biological system, including the bloodstream, interstitial fluid, and intracellular environment.

Assessing In Vivo Stability

Directly measuring the half-life of an RNA molecule in vivo is challenging. Therefore, stability is often inferred from the duration and magnitude of its biological effect (e.g., gene silencing for siRNA) or by quantifying the amount of the RNA present in tissues or plasma at different times after administration.

Diagram: In Vivo Stability Assessment Logic

G Administer_RNA Administer RNA (e.g., intravenously) Collect_Samples Collect Tissue/Blood Samples at Time Points Administer_RNA->Collect_Samples Biological_Effect Measure Biological Effect (e.g., Protein Knockdown) Administer_RNA->Biological_Effect Quantify_RNA Quantify RNA Levels (e.g., qRT-PCR) Collect_Samples->Quantify_RNA Determine_Persistence Determine In Vivo Persistence/Half-Life Quantify_RNA->Determine_Persistence Biological_Effect->Determine_Persistence

Caption: Logical flow for evaluating the in vivo stability of modified RNA.

Expected In Vivo Performance of this compound Modified RNA

The in vivo fate of a modified RNA is influenced by more than just nuclease resistance. Factors such as protein binding, cellular uptake, and renal clearance all play a role. The increased hydrophobicity imparted by the iodine atom in this compound could lead to increased binding to plasma proteins, such as albumin. This could potentially have a dual effect: on one hand, it might shield the RNA from nucleases and reduce renal clearance, thereby prolonging its circulation time. On the other hand, excessive protein binding could hinder its distribution to target tissues and its interaction with the cellular machinery.

Table 2: Factors Influencing In Vivo Stability and Bioavailability

FactorUnmodified RNAThis compound Modified RNA (Hypothesized) 2'-O-Methyl Modified RNA
Nuclease Resistance LowModerateHigh[1][2]
Plasma Protein Binding LowModerate to HighModerate
Renal Clearance HighPotentially ReducedReduced
Cellular Uptake LowPotentially AlteredGenerally Unaffected or Slightly Reduced
Overall In Vivo Half-Life Very ShortPotentially ExtendedSignificantly Extended

Causality Behind Experimental Choices

The selection of appropriate controls and analytical methods is paramount for a robust comparison of RNA stability.

  • Unmodified RNA serves as the baseline to quantify the degree of stabilization provided by any modification.

  • 2'-O-Methyl Modified RNA is included as a "gold standard" control, as its stabilizing effects are well-documented and widely accepted in the field.[1][2] This allows for a direct comparison of the performance of this compound against a clinically relevant modification.

  • Denaturing PAGE is chosen for its ability to resolve RNA molecules based on size, providing a clear visual assessment of degradation products.

  • qRT-PCR offers a highly sensitive and quantitative method to measure the amount of full-length, intact RNA remaining, which is crucial for accurate half-life determination.

Self-Validating Systems in Stability Assays

To ensure the trustworthiness of the experimental data, several internal validation steps are critical:

  • Time Zero Control (t=0): The sample collected immediately after adding the RNA to the serum serves as the 100% integrity reference. Any degradation observed in this sample would indicate issues with sample handling or the quenching step.

  • No-Enzyme Control: In nuclease digestion assays, a control reaction without the addition of the nuclease should show no degradation, confirming that the observed degradation is enzyme-dependent.

  • Internal Reference Gene: When using qRT-PCR for in vivo studies, the expression of a stable housekeeping gene should be measured alongside the target RNA to normalize for variations in RNA extraction and reverse transcription efficiency.

Conclusion and Future Directions

While this compound is a well-established tool for structural biology, its impact on RNA stability is an area that warrants further direct investigation. Based on the physicochemical properties of the iodine substitution, it is reasonable to hypothesize that this compound modification can confer a degree of nuclease resistance, likely through steric hindrance and potentially by stabilizing duplex structures. However, without direct comparative experimental data, its performance relative to established stabilizing modifications like 2'-O-methylation remains speculative.

Future studies should focus on systematic, head-to-head comparisons of the in vitro and in vivo stability of RNA molecules containing this compound against a panel of standard modifications. Such studies would provide the much-needed empirical data to guide the rational design of future RNA therapeutics, potentially unlocking new applications for this versatile modification beyond its current use in structural biology.

References

  • Khan, K., Liekens, K., Van Aerschot, A., Van Schepdael, A., & Hoogmartens, J. (1997). Stability measurement of oligonucleotides in serum samples using capillary electrophoresis.
  • Frye, M., Jaffrey, S. R., Pan, T., Rechavi, G., & Suzuki, T. (2016). RNA modifications: what have we learned and where are we headed?.
  • Schowe, S., Langeberg, C., Chapman, E., Brown, K., & Resendiz, M. (2022). Rapid Determination of RNA Modifications in Consensus Motifs by Nuclease Protection with Ion-Tagged Oligonucleotide Probes and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. Genes, 13(6), 1017.
  • Jackson, A. L., Burchard, J., Leake, D., Reynolds, A., Schelter, J., Guo, J., ... & Linsley, P. S. (2006). Degradation of Nuclease-Stabilized RNA Oligonucleotides in Mycoplasma-Contaminated Cell Culture Media. RNA, 12(7), 1160–1168.
  • Shen, B., & Crooke, S. T. (2022). RNA modifications can affect RNase H1-mediated PS-ASO activity. Molecular therapy. Nucleic acids, 28, 814–828.
  • Ge, Z., & Karbowniczek, K. (2018). The Repertoire of RNA Modifications Orchestrates a Plethora of Cellular Responses. International journal of molecular sciences, 19(11), 3563.
  • Chen, C. Y., & Shyu, A. B. (2003). Messenger RNA half-life measurements in mammalian cells. Methods in enzymology, 370, 383–396.
  • Pourshahian, S. (2021). Therapeutic oligonucleotides, impurities, degradants, and their characterization by mass spectrometry. Mass spectrometry reviews, 40(2), 75–109.
  • Cheng, C., & Salis, H. M. (2021). The genetic and biochemical determinants of mRNA degradation rates in mammals. RNA biology, 18(sup1), 406–420.
  • Elzahar, N. M., Magdy, N., El-Kosasy, A. M., & Bartlett, M. G. (2018). Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. Analytical and bioanalytical chemistry, 410(14), 3375–3384.
  • Chernikov, I. V., Meschaninova, M. I., & Venyaminova, A. G. (2023). Structural Modifications of siRNA Improve Its Performance In Vivo. International journal of molecular sciences, 24(2), 1026.
  • Elzahar, N. M., Magdy, N., El-Kosasy, A. M., & Bartlett, M. G. (2018). Degradation product characterization of therapeutic oligonucleotides using liquid chromatography mass spectrometry. Oligonucleotide Therapeutics Society.
  • Singh, S., Deshmukh, S., & Kumar, V. (2024). Site-specific RNA modification via initiation of in vitro transcription reactions with m6A and isomorphic emissive adenosine analogs. RSC chemical biology, 5(4), 379–384.
  • Chen, S., Wang, Z., Wang, Y., Ruan, Y., Wang, R., & Veedu, R. N. (2022). Systematic evaluation of 2'-O-methyl RNA antisense oligonucleotides with limited phosphorothioate linkages for efficient splice switching. Chemical communications (Cambridge, England), 58(80), 11263–11266.
  • Wilson, J. T., & Kool, E. T. (2006). Novel Modifications in RNA. Current opinion in chemical biology, 10(6), 613–619.
  • Abou Assi, H., Rangadurai, A., Ali, H., Shi, H., & Al-Hashimi, H. M. (2020). 2'-O-Methylation can increase the abundance and lifetime of alternative RNA conformational states. Nucleic acids research, 48(19), 11079–11091.
  • Wang, Y., Wang, X., Zhang, Y., & Zhang, Y. (2022). Factors influencing degradation kinetics of mRNAs and half-lives of microRNAs, circRNAs, lncRNAs in blood in vitro using quantitative PCR. Scientific reports, 12(1), 7291.
  • Neymotin, B., Athanasiadou, R., & Gresham, D. (2018). Non-invasive measurement of mRNA decay reveals translation initiation as the major determinant of mRNA stability. eLife, 7, e32702.
  • Neymotin, B., Athanasiadou, R., & Gresham, D. (2018). Non-invasive measurement of mRNA decay reveals translation initiation as the major determinant of mRNA stability. eLife, 7, e32702.
  • Shen, B., & Crooke, S. T. (2022). RNA modifications can affect RNase H1-mediated PS-ASO activity. Molecular therapy. Nucleic acids, 28, 814–828.
  • Lönnberg, T., & Lönnberg, H. (2018). Enhanced Stability of DNA Oligonucleotides with Partially Zwitterionic Backbone Structures in Biological Media. Molecules (Basel, Switzerland), 23(11), 2951.
  • Liang, X. H., Sun, H., Shen, W., & Crooke, S. T. (2021). Binding of phosphorothioate oligonucleotides with RNase H1 can cause conformational changes in the protein and alter the interactions of RNase H1 with other proteins. Nucleic acids research, 49(3), 1598–1613.

Sources

A Senior Application Scientist's Guide to Validating 6-Iodopurine Labeled RNA Localization by Microscopy

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic field of RNA biology, understanding the subcellular localization of RNA is paramount to elucidating its function in cellular processes and disease. Metabolic labeling of nascent RNA with nucleoside analogs offers a powerful tool for visualizing newly synthesized transcripts. Among these, 6-Iodopurine (6-IP) emerges as a versatile purine analog for tracking RNA dynamics. However, the adoption of any labeling technique necessitates rigorous validation to ensure the observed localization patterns are not artifacts of the methodology.

This guide provides an in-depth comparison of immunofluorescence (IF)-based detection of 6-IP labeled RNA with the gold-standard validation technique, single-molecule Fluorescence in situ Hybridization (smFISH). We will delve into the causality behind experimental choices, provide detailed protocols, and present a comparative analysis to equip researchers with the knowledge to confidently validate their findings.

The Principle of this compound Labeling and Detection

Metabolic labeling with this compound leverages the cell's natural nucleotide salvage pathway.[1][2] Once introduced to cells, 6-IP is converted into its triphosphate form and subsequently incorporated into newly transcribed RNA by RNA polymerases. The iodine atom on the purine base serves as a bio-orthogonal handle, allowing for specific detection using antibodies that recognize this halogenated nucleoside. This approach provides a temporal snapshot of transcriptional activity and the subsequent trafficking of the labeled RNA population.

The primary advantages of this method are its relative simplicity and its ability to label a broad population of newly synthesized RNAs without the need for genetic manipulation.[1]

Experimental Workflow: this compound Labeling and Immunofluorescence Detection

The following protocol outlines the key steps for labeling cellular RNA with 6-IP and its subsequent visualization via immunofluorescence. The rationale behind each step is provided to ensure a thorough understanding of the process.

G cluster_0 Cell Culture & Labeling cluster_1 Sample Preparation cluster_2 Immunofluorescence Staining cluster_3 Imaging & Analysis A Seed cells on coverslips B Incubate with this compound (e.g., 100 µM for 1-4 hours) A->B Allow adherence C Wash with PBS B->C D Fix with 4% Paraformaldehyde C->D E Permeabilize with 0.1% Triton X-100 D->E F Block with BSA/serum solution E->F G Incubate with anti-BrdU/Iodopurine antibody F->G H Wash with PBS G->H I Incubate with fluorescently-labeled secondary antibody H->I J Wash and mount with DAPI I->J K Acquire images using confocal or widefield microscopy J->K L Analyze RNA localization patterns K->L

Workflow for this compound labeling and immunofluorescence detection.

Detailed Protocol: 6-IP Labeling and Immunofluorescence

  • Cell Culture and Labeling:

    • Seed cells of interest onto sterile glass coverslips in a culture dish and allow them to adhere and grow to the desired confluency. The use of coverslips is crucial for high-resolution microscopy.

    • Introduce this compound to the culture medium at a final concentration of 100 µM. The optimal concentration and incubation time (typically 1-4 hours) should be determined empirically for each cell line to balance labeling efficiency with potential cytotoxicity.

  • Fixation and Permeabilization:

    • Wash the cells gently with phosphate-buffered saline (PBS) to remove excess medium and unincorporated 6-IP.

    • Fix the cells with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature. PFA cross-links proteins and preserves cellular morphology.[3]

    • Permeabilize the cell membranes with 0.1% Triton X-100 in PBS for 10 minutes. This step is essential to allow the antibodies to access the intracellular space and bind to the incorporated 6-IP.

  • Immunofluorescence Staining:

    • Block non-specific antibody binding sites by incubating the cells in a blocking solution (e.g., 1% Bovine Serum Albumin and 5% normal goat serum in PBS) for 1 hour.

    • Incubate the cells with a primary antibody that specifically recognizes halogenated nucleosides, such as an anti-BrdU antibody, for 1-2 hours at room temperature or overnight at 4°C. These antibodies exhibit cross-reactivity with iodinated bases.[4][5]

    • Wash the cells three times with PBS to remove unbound primary antibody.

    • Incubate with a fluorescently-labeled secondary antibody that binds to the primary antibody (e.g., goat anti-mouse Alexa Fluor 488) for 1 hour at room temperature, protected from light.

    • Wash the cells three times with PBS and mount the coverslips onto microscope slides using a mounting medium containing DAPI to counterstain the nuclei.

  • Microscopy and Image Analysis:

    • Acquire images using a confocal or epifluorescence microscope.

    • Analyze the images to determine the subcellular localization of the fluorescent signal, which corresponds to the location of the 6-IP labeled RNA.

The Gold Standard for Validation: Single-Molecule Fluorescence in situ Hybridization (smFISH)

While 6-IP labeling provides a global view of newly synthesized RNA, it does not offer information about the localization of specific transcripts. To validate that the observed patterns from 6-IP staining are a true representation of RNA localization and not an artifact of the technique (e.g., antibody accessibility issues), it is crucial to compare these results with a sequence-specific method. Single-molecule FISH is the gold standard for visualizing and quantifying individual RNA molecules within single cells.[6][7]

smFISH utilizes a set of short, fluorescently labeled oligonucleotide probes that bind along the length of a target RNA sequence.[8] The cumulative fluorescence from multiple probes bound to a single RNA molecule results in a bright, diffraction-limited spot that can be detected by microscopy.[8]

Experimental Workflow: Single-Molecule FISH

The following diagram outlines the general workflow for performing smFISH.

G cluster_0 Sample Preparation cluster_1 Hybridization cluster_2 Washing & Mounting cluster_3 Imaging & Analysis A Seed cells on coverslips B Fix with 4% Paraformaldehyde A->B C Permeabilize with 70% Ethanol B->C D Wash with wash buffer C->D E Incubate with fluorescently-labeled oligonucleotide probe set in hybridization buffer D->E F Hybridize overnight at 37°C E->F G Wash with wash buffer to remove unbound probes F->G H Counterstain with DAPI G->H I Mount coverslips H->I J Acquire z-stack images using a fluorescence microscope I->J K Detect and count individual RNA spots using specialized software J->K

Workflow for single-molecule Fluorescence in situ Hybridization (smFISH).

Detailed Protocol: smFISH

  • Sample Preparation:

    • Prepare cells on coverslips and fix with 4% PFA as described for the 6-IP protocol.

    • Permeabilize the cells by incubating in 70% ethanol for at least 1 hour at 4°C. Ethanol is a more stringent permeabilization agent than Triton X-100 and is often preferred for FISH to ensure probe accessibility.

  • Hybridization:

    • Wash the cells with a wash buffer (e.g., 10% formamide in 2x SSC).

    • Incubate the cells with a hybridization solution containing the fluorescently labeled oligonucleotide probe set specific to your RNA of interest. The hybridization is typically carried out overnight in a humidified chamber at 37°C.

  • Washing and Mounting:

    • Wash the cells extensively with the wash buffer to remove unbound probes. This step is critical for achieving a high signal-to-noise ratio.

    • Briefly stain the nuclei with DAPI.

    • Mount the coverslips on microscope slides.

  • Imaging and Analysis:

    • Acquire z-stack images using a widefield fluorescence microscope equipped with a sensitive camera.

    • Use specialized software to detect and quantify the number and location of the fluorescent spots, which represent individual RNA molecules.[8]

Comparative Analysis: this compound IF vs. smFISH

To validate the 6-IP labeling results, choose a specific, moderately to highly expressed RNA with a known or suspected localization pattern to analyze by smFISH. The localization pattern observed for this specific transcript with smFISH should be consistent with the broader pattern observed with 6-IP immunofluorescence.

G cluster_0 This compound Labeling cluster_1 smFISH Validation A Global nascent RNA population B Immunofluorescence detection A->B C Observed global RNA localization pattern B->C G Validation Decision C->G Comparison D Specific RNA transcript E Hybridization with sequence-specific probes D->E F Observed single-transcript localization pattern E->F F->G Comparison H Consistent Patterns: 6-IP method is validated G->H Yes I Inconsistent Patterns: Investigate potential artifacts G->I No

Logic of comparative validation of 6-IP labeling with smFISH.

FeatureThis compound ImmunofluorescenceSingle-Molecule FISH (smFISH)
Target Global population of newly synthesized RNASpecific RNA sequence
Principle Antibody-based detection of incorporated analogHybridization of fluorescent probes
Resolution Diffraction-limited, ensemble signalSingle-molecule resolution
Quantification Relative intensityAbsolute copy number
Specificity Dependent on antibody specificityHigh, based on probe sequence
Throughput High (stains all cells)Lower (requires specific probe design)
Ease of Use Relatively straightforwardMore technically demanding

Expert Insights and Troubleshooting

  • Toxicity of this compound: Always perform a dose-response curve and a cell viability assay (e.g., Trypan Blue exclusion) to determine the optimal, non-toxic concentration of 6-IP for your specific cell line.

  • Antibody Specificity: The cross-reactivity of anti-BrdU antibodies with other halogenated nucleosides is advantageous but also necessitates careful controls. A key control is to perform the immunofluorescence protocol on cells that have not been treated with 6-IP to ensure there is no non-specific background staining.

  • smFISH Probe Design: The design of the smFISH probe set is critical for success. Utilize online tools and follow best practices to ensure high specificity and minimal off-target binding.

  • Signal-to-Noise in smFISH: Rigorous washing steps are paramount to achieving a good signal-to-noise ratio in smFISH experiments.

  • Interpreting Discrepancies: If the localization patterns between the two methods are inconsistent, consider the following possibilities:

    • The chosen smFISH target may not be representative of the overall newly synthesized RNA population.

    • The 6-IP labeled RNA may be undergoing rapid processing or degradation, leading to a different localization pattern than the mature transcript detected by smFISH.

    • There may be accessibility issues with the antibody in dense cellular compartments.

By employing a rigorous, multi-faceted approach that combines the global perspective of this compound labeling with the single-molecule precision of smFISH, researchers can confidently and accurately map the subcellular landscape of newly synthesized RNA.

References

  • Raj, A., van den Bogaard, P., Rifkin, S. A., van Oudenaarden, A., & Tyagi, S. (2008). Imaging individual mRNA molecules using multiple singly labeled probes. Nature Methods, 5(10), 877–879. [Link]

  • Femino, A. M., Fay, F. S., Fogarty, K., & Singer, R. H. (1998). Visualization of single RNA transcripts in situ. Science, 280(5363), 585–590. [Link]

  • Jao, C. Y., & Salic, A. (2008). Exploring RNA transcription and turnover in vivo by using click chemistry. Proceedings of the National Academy of Sciences, 105(41), 15779-15784. [Link]

  • Wensink, P. C., Finnegan, D. J., Donelson, J. E., & Hogness, D. S. (1974). A system for mapping DNA sequences in the chromosomes of Drosophila melanogaster. Cell, 3(4), 315-325. [Link]

  • Langer, P. R., Waldrop, A. A., & Ward, D. C. (1981). Enzymatic synthesis of biotin-labeled polynucleotides: novel nucleic acid affinity probes. Proceedings of the National Academy of Sciences, 78(11), 6633-6637. [Link]

  • Trcek, T., Lionnet, T., & Singer, R. H. (2011). Single-molecule imaging of RNA in vivo. Current opinion in chemical biology, 15(6), 806–812. [Link]

  • Itzkovitz, S., & van Oudenaarden, A. (2011). Single-molecule and single-cell genomics: new tools for quantitative biology. Nature Reviews Genetics, 12(3), 204–214. [Link]

  • Batish, M., Raj, A., & Tyagi, S. (2011). Single-molecule imaging of RNA in situ. Methods in molecular biology (Clifton, N.J.), 714, 3–13. [Link]

  • Tsanov, K. M., et al. (2016). smiFISH and FISH-quant – a flexible single RNA detection and quantification platform. Nucleic acids research, 44(22), e165. [Link]

  • Cleary, M. D., et al. (2005). Production of complex nucleic acid libraries using highly parallel in situ oligonucleotide synthesis. Nature methods, 2(11), 851–855. [Link]

  • Hoshida, Y., et al. (2007). Gene expression in fixed tissues and outcome in hepatocellular carcinoma: an application of cDNA microarray analysis. The Lancet Oncology, 8(6), 509–516. [Link]

  • Levsky, J. M., & Singer, R. H. (2003). Fluorescence in situ hybridization: past, present and future. Journal of cell science, 116(Pt 14), 2833–2838. [Link]

  • Stapel, J., et al. (2016). A protocol for multiplexed fluorescence in situ hybridization in FFPE tissues. Methods in molecular biology (Clifton, N.J.), 1371, 147–158. [Link]

  • Krijger, P. H. L., & de Laat, W. (2013). In situ detection of DNA-RNA hybrids. Methods in molecular biology (Clifton, N.J.), 1042, 151–161. [Link]

  • Imamachi, N., et al. (2014). BRIC-seq: a genome-wide approach for determining RNA stability in mammalian cells. Methods (San Diego, Calif.), 67(1), 55–63. [Link]

  • Tani, H., et al. (2012). A new genome-wide method for determining the RNA stability of mammalian cells. RNA (New York, N.Y.), 18(5), 947–956. [Link]

  • Rabani, M., et al. (2011). High-resolution sequencing of RNA-seq libraries with the Illumina platform. Nature protocols, 6(11), 1761–1773. [Link]

  • Core, L. J., Waterfall, J. J., & Lis, J. T. (2008). Nascent RNA sequencing reveals widespread pausing and divergent initiation at human promoters. Science, 322(5909), 1845–1848. [Link]

  • Churchman, L. S., & Weissman, J. S. (2011). Nascent transcript sequencing visualizes transcription at nucleotide resolution. Nature, 469(7330), 368–373. [Link]

  • Mayer, A., & Churchman, L. S. (2016). A detailed protocol for NET-seq data analysis. Current protocols in molecular biology, 115, 4.23.1–4.23.16. [Link]

  • Dundr, M., et al. (2002). A new pathway for transport of mRNA from the nucleus to the cytoplasm. The Journal of cell biology, 156(4), 605–612. [Link]

  • Yao, C., et al. (2019). The RNA helicase DDX21 coordinates processing of ribosomal RNA and assembly of the human ribosome. Nature communications, 10(1), 3358. [Link]

  • Chen, D., & Huang, S. (2001). Nucleolar components involved in ribosome biogenesis cycle between the nucleolus and nucleoplasm in interphase cells. The Journal of cell biology, 153(1), 169–176. [Link]

  • Leung, A. K., et al. (2004). The candidate tumor suppressor ING1b can stabilize p53 by disrupting the regulation of p53 by MDM2. Molecular and cellular biology, 24(20), 9033–9045. [Link]

  • Frottin, F., et al. (2019). The nucleolus is a phase-separated protein quality control compartment. Science, 365(6450), 342–347. [Link]

  • Smirnov, E., et al. (2014). The anaphase-promoting complex/cyclosome is a key regulator of the p53-Mdm2 circuit. The Journal of biological chemistry, 289(1), 14–25. [Link]

  • Bertrand, E., et al. (1998). Localization of ASH1 mRNA particles in living yeast. Molecular cell, 2(4), 437–445. [Link]

  • Gratwohl, K. W., et al. (2020). Visualizing the voyage of a single transcript from transcription to translation. Nature communications, 11(1), 515. [Link]

  • Hocine, S., Raymond, P., & Zenklusen, D. (2013). Single-molecule imaging of RNA in live cells. Methods in enzymology, 520, 137–155. [Link]

  • Park, H. Y., et al. (2014). Visualization of dynamics of single endogenous mRNA labeled in live cells. Science, 343(6169), 422–424. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

For laboratory professionals engaged in cutting-edge research and development, the integrity of our work extends beyond the bench; it encompasses the entire lifecycle of the chemical reagents we employ. 6-Iodopurine, a purine analogue, is a valuable compound in various biochemical and pharmaceutical studies.[1][2] Like other antimetabolites that mimic metabolic purines, it is crucial to handle and dispose of this compound with a rigorous adherence to safety and environmental regulations.[2][3]

This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and associated waste. The procedures outlined here are grounded in established safety protocols and regulatory frameworks, primarily the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), to ensure the protection of personnel and the environment.[4][5]

Hazard Identification and Risk Assessment

Anticipated Hazards:

  • Toxicity: Likely harmful or toxic if swallowed, inhaled, or absorbed through the skin.

  • Irritation: May cause skin and serious eye irritation.[6]

  • Long-Term Effects: As a purine analogue, it should be handled as a substance suspected of causing genetic defects or damaging fertility.

Due to these potential hazards, all forms of this compound waste must be classified and managed as hazardous chemical waste .[7][8] Under no circumstances should this chemical or its containers be disposed of in regular trash or down the sanitary sewer.[9]

Personal Protective Equipment (PPE)

Before handling this compound in any form—pure solid, in solution, or as waste—it is mandatory to wear appropriate PPE to prevent exposure.

  • Hand Protection: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[10]

  • Body Protection: A standard laboratory coat.

  • Respiratory Protection: If handling the powder outside of a certified chemical fume hood or if aerosolization is possible, a NIOSH-approved respirator is required.[10]

Always wash hands thoroughly after handling the chemical and before leaving the laboratory.[6]

Step-by-Step Disposal Procedures

The proper disposal route for this compound depends on its form. The following table summarizes the procedures for different types of waste.

Waste StreamContainer RequirementsLabeling ProtocolDisposal Procedure
Unused/Expired Solid this compound Keep in the original manufacturer's container.[11] Ensure the cap is sealed tightly.Affix a "Hazardous Waste" tag.[12] Clearly write the full chemical name: "this compound".Place the container in a designated Satellite Accumulation Area (SAA). Arrange for pickup by your institution's Environmental Health & Safety (EHS) department.
Contaminated Lab Debris (Gloves, Wipes, Weigh Boats) Double-bag in clear, heavy-duty plastic bags to allow for visual inspection.[12]Affix a "Hazardous Waste" tag to the outer bag. List contents as "Debris contaminated with this compound".Seal the bag and place it in the designated SAA. Do not mix with non-hazardous lab trash.[13]
Contaminated Sharps (Needles, Pipette Tips, Glassware) Puncture-resistant, leak-proof sharps container.[12]Label the container "Hazardous Waste Sharps" and list "this compound" as a contaminant.Once the container is 3/4 full, seal it permanently and move it to the SAA for EHS pickup.[11]
Aqueous & Solvent Solutions Chemically compatible, leak-proof container with a secure screw-on cap.[5][14] Place in secondary containment to prevent spills.[12]Affix a "Hazardous Waste" tag. List all chemical components and their approximate percentages, including "this compound".Keep the container closed except when adding waste.[12] Store in the SAA. Segregate from incompatible wastes (e.g., acids from bases).[7][14]

On-Site Waste Management: The Satellite Accumulation Area (SAA)

Laboratories that generate hazardous waste must establish an SAA at or near the point of generation.[8][14] This area must be under the direct control of laboratory personnel.

Key SAA Requirements:

  • Labeling: All containers must be clearly labeled with the words "Hazardous Waste" and the identity of the contents.[8][15]

  • Container Condition: Containers must be in good condition, compatible with the waste, and kept securely closed.[14][16]

  • Storage Limits: A lab may accumulate up to 55 gallons of a single hazardous waste stream in an SAA. Once this limit is reached, the waste must be moved to a central storage area within three days.[8][12]

  • Time Limits: Partially filled containers may remain in an SAA for up to one year.[14]

Advanced Protocol: Deactivation of Aqueous Waste

For laboratories seeking to implement best practices in waste minimization, deactivation via adsorption can be considered for dilute aqueous solutions of this compound before collection. Activated carbon has proven effective in adsorbing and deactivating a wide range of active pharmaceutical ingredients (APIs).[17]

Experimental Deactivation Protocol:

  • Working in a chemical fume hood, add granular activated carbon to the aqueous waste container containing this compound. A general starting point is a 10:1 ratio of carbon to the estimated mass of the dissolved compound.

  • Gently agitate the mixture for several hours to ensure maximum adsorption.

  • Allow the carbon to settle.

  • The entire mixture (liquid and carbon) must still be disposed of as hazardous waste. Label the container as "Aqueous waste with this compound, treated with Activated Carbon."

  • This pre-treatment step helps to sequester the hazardous compound onto a solid matrix, reducing its mobility and potential environmental impact should a spill occur.

Spill & Emergency Procedures

In the event of a spill, immediate and correct action is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Evacuate: If the spill is large or involves a highly concentrated solution, evacuate the area.

  • PPE: Don appropriate PPE before attempting to clean the spill.

  • Containment: For a solid spill, carefully sweep or scoop the material to avoid creating dust.[10] For a liquid spill, use a chemical spill kit or absorbent pads to contain the liquid. Prevent it from entering drains.

  • Collection: Place all contaminated absorbent materials and cleaning debris into a heavy-duty plastic bag.

  • Disposal: Seal the bag, label it as "Hazardous Waste: Spill cleanup debris with this compound," and place it in the SAA for disposal.

  • Decontaminate: Clean the spill area thoroughly with an appropriate solvent or detergent solution, and dispose of the cleaning materials as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of this compound waste.

G cluster_0 Waste Generation cluster_1 Waste Identification & Segregation cluster_2 Containment & Labeling cluster_3 Accumulation & Disposal WasteGen This compound Waste Generated Identify Identify Waste Type WasteGen->Identify Solid Solid Chemical Identify->Solid Pure/Expired Debris Contaminated Debris (Gloves, Wipes) Identify->Debris PPE/Labware Sharps Contaminated Sharps Identify->Sharps Glass/Needles Liquid Liquid Solution Identify->Liquid Aqueous/Solvent Container_Solid Original Container or Compatible Lined Drum Solid->Container_Solid Container_Debris Double-Bag in Clear Plastic Bags Debris->Container_Debris Container_Sharps Puncture-Proof Sharps Container Sharps->Container_Sharps Container_Liquid Sealed, Compatible Container with Secondary Containment Liquid->Container_Liquid Label Affix 'Hazardous Waste' Tag with Full Chemical Name and Hazard Information Container_Solid->Label Container_Debris->Label Container_Sharps->Label Container_Liquid->Label SAA Store in Designated Satellite Accumulation Area (SAA) Label->SAA CheckLimits Container Full or Time Limit Reached? SAA->CheckLimits CheckLimits->SAA No EHS_Pickup Arrange Pickup with Environmental Health & Safety (EHS) CheckLimits->EHS_Pickup Yes FinalDisposal Disposal by Licensed Hazardous Waste Facility EHS_Pickup->FinalDisposal

Caption: Decision workflow for the safe disposal of this compound waste.

References

  • Regulating Lab Waste Disposal in the United States: The Role of the EPA. (n.d.). Needle.Tube.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • How to Store and Dispose of Hazardous Chemical Waste. (2025). UC San Diego.
  • Hazardous Waste Disposal Procedures. (n.d.). University of Chicago.
  • Hazardous Waste Disposal Guide. (2023). Northwestern University.
  • Hazardous Waste Disposal Procedures Handbook. (n.d.). Lehigh University.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025). US EPA.
  • How to Dispose of Chemical Waste in a Lab Correctly. (2022). GAIACA.
  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
  • Managing Hazardous Chemical Waste in the Lab. (n.d.). MedicalLab Management.
  • 2-Iodo-6-chloropurine Chemical Properties, Uses, Production. (2025). ChemicalBook.
  • Safety Data Sheet for a this compound analogue. (2024). Sigma-Aldrich.
  • Safety Data Sheet for 6-Chloropurine riboside. (2025). Fisher Scientific.
  • Safety Data Sheet for 6-Chloropurine. (2025). Fisher Scientific.
  • Safety Data Sheet for 6-Mercaptopurine monohydrate. (2024). Sigma-Aldrich.
  • Development of Disposal Systems for Deactivation of Unused/Residual/Expired Medications. (2015). Journal of Pharmaceutical Sciences.
  • Purine Analogues. (2014). LiverTox - NCBI Bookshelf.
  • Purine analogue. (n.d.). Wikipedia.
  • Purine nucleoside antimetabolites in development for the treatment of cancer. (n.d.). PubMed.
  • Proper Disposal of 3-Iodo-6-methylpyridazine: A Guide for Laboratory Professionals. (2025). Benchchem.
  • Common Waste Types. (n.d.). Division of Research Safety, University of Illinois.

Sources

Comprehensive Guide to Personal Protective Equipment for Handling 6-Iodopurine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential safety and operational guidance for researchers, scientists, and drug development professionals handling 6-Iodopurine. As a purine analog with potential cytotoxic properties, rigorous adherence to safety protocols is paramount to mitigate risks of exposure. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the safety measures required.

Hazard Assessment of this compound

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.

  • Skin and Eye Irritation: Can cause serious eye and skin irritation.[1][2]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of the powder.

  • Mutagenicity and Reproductive Toxicity: Analogous compounds are suspected of causing genetic defects and damaging fertility or the unborn child.

The primary routes of occupational exposure are inhalation of the powdered form, dermal contact, and accidental ingestion.

The Hierarchy of Controls: A Foundational Safety Principle

Before detailing Personal Protective Equipment (PPE), it is crucial to understand its place within the broader context of laboratory safety. The National Institute for Occupational Safety and Health (NIOSH) advocates for a "Hierarchy of Controls," which prioritizes safety measures from most to least effective. PPE is considered the last line of defense.

Diagram: NIOSH Hierarchy of Controls

Hierarchy of Controls Elimination Elimination (Physically remove the hazard) Substitution Substitution (Replace the hazard) Engineering Engineering Controls (Isolate people from the hazard) Administrative Administrative Controls (Change the way people work) PPE Personal Protective Equipment (PPE) (Protect the worker with the PPE)

Caption: NIOSH Hierarchy of Controls, with PPE as the final layer of protection.

  • Engineering Controls: The most effective measure is to handle this compound within a certified chemical fume hood or a containment ventilated enclosure (CVE) to minimize inhalation exposure.[3][4]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs) for handling, storage, and disposal. Limit the quantity of material handled at any one time and restrict access to authorized personnel only.

  • Personal Protective Equipment (PPE): When engineering and administrative controls cannot eliminate all risks, PPE is essential.

Recommended Personal Protective Equipment (PPE)

The following table summarizes the required PPE for handling this compound in various laboratory scenarios.

Activity Required PPE Rationale
Weighing and Aliquoting Powder Double chemotherapy-rated gloves, disposable gown, safety goggles with side shields, and a NIOSH-approved respirator (N95 or higher).High risk of aerosolization and inhalation of fine powder. Double gloving provides an extra barrier against contamination.
Preparing Solutions Double chemotherapy-rated gloves, disposable gown, and safety goggles with side shields.Risk of splashes and spills of the concentrated solution.
Cell Culture and In Vitro Assays Single pair of chemotherapy-rated gloves, lab coat, and safety glasses.Lower risk of exposure with diluted solutions, but standard precautions are necessary.
In Vivo Studies (Animal Dosing) Double chemotherapy-rated gloves, disposable gown, safety goggles, and a surgical mask.Potential for splashes during administration and handling of treated animals and their waste.

Step-by-Step PPE Protocols

Proper donning and doffing of PPE are critical to prevent cross-contamination.

Donning (Putting On) PPE

Follow this sequence before entering the designated handling area:

  • Hand Hygiene: Thoroughly wash hands with soap and water.

  • Gown: Put on a disposable, back-closing gown with long sleeves and knit cuffs.

  • Respirator (if required): Don a NIOSH-approved N95 or higher-rated respirator. Perform a seal check to ensure a proper fit.

  • Eye and Face Protection: Put on safety goggles with side shields.

  • Gloves: Don the first pair of chemotherapy-rated gloves, ensuring the cuffs are tucked under the gown sleeves. Don a second pair of gloves, pulling the cuffs over the gown sleeves.

Diagram: PPE Donning Sequence

PPE Donning Sequence Start Start HandHygiene 1. Hand Hygiene Start->HandHygiene Gown 2. Gown HandHygiene->Gown Respirator 3. Respirator (if required) Gown->Respirator EyeProtection 4. Eye Protection Respirator->EyeProtection Gloves 5. Gloves (Double Pair) EyeProtection->Gloves End Ready for Handling Gloves->End

Caption: Recommended sequence for donning PPE before handling this compound.

Doffing (Taking Off) PPE

This process is designed to minimize self-contamination. Doffing should occur in a designated area.

  • Outer Gloves: Remove the outer pair of gloves by grasping the outside of one glove with the other gloved hand and peeling it off. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them in a designated hazardous waste container.

  • Gown: Unfasten the gown and peel it away from your body, touching only the inside. Roll the gown into a bundle with the contaminated side inward and dispose of it.

  • Hand Hygiene: Perform hand hygiene.

  • Eye and Face Protection: Remove eye protection by handling the headband or earpieces.

  • Respirator (if worn): Remove the respirator without touching the front.

  • Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.

  • Final Hand Hygiene: Wash hands thoroughly with soap and water.

Disposal of Contaminated PPE and this compound Waste

All materials that come into contact with this compound, including PPE, disposable labware, and excess compound, must be treated as hazardous waste.

  • Waste Segregation: Use clearly labeled, sealed containers for all this compound waste.

  • PPE Disposal: All used PPE should be placed in a designated hazardous waste container immediately after doffing.

  • Chemical Waste: Unused this compound and contaminated solutions should be collected in a sealed, properly labeled hazardous waste container.

  • Regulatory Compliance: Dispose of all hazardous waste in accordance with your institution's environmental health and safety guidelines and local, state, and federal regulations.[5][6]

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.[1]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][2]

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]

  • Spills: Evacuate the area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material and collect it into a sealed, labeled hazardous waste container. Clean the spill area with a suitable decontaminating solution.

By adhering to these rigorous safety protocols, you can significantly minimize the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • MIRA Safety. (2025). Donning and Doffing PPE: A Proper Guide By CBRN Experts. Retrieved from [Link]

  • UCLA EH&S. (2019). Donning & Doffing PPE. Retrieved from [Link]

  • Unknown. (n.d.). Donning and Doffing Personal Protective Equipment.
  • Centers for Disease Control and Prevention. (n.d.). Donning and Doffing PPE: Proper Wearing, Removal, and Disposal. Retrieved from [Link]

  • Contec Healthcare. (2023). Best Practices for HD Doffing when working with Hazardous Drugs. Retrieved from [Link]

  • University of Wisconsin-Madison. (2022). Appendix A Disposal Procedures by Chemical. Retrieved from [Link]

  • University of Wisconsin-Madison. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]

  • Northwestern University. (2023). Hazardous Waste Disposal Guide. Retrieved from [Link]

  • University of Wisconsin-Milwaukee. (n.d.). Hazardous Waste. Retrieved from [Link]

  • National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.